DL-Alanyl-DL-leucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKFPRVLJLMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936873 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-42-4, 1638-60-4, 3303-34-2 | |
| Record name | DL-Alanyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC89666 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to DL-Alanyl-DL-leucine: Chemical Properties, Structure, and Analysis
This guide provides a comprehensive technical overview of the dipeptide DL-Alanyl-DL-leucine, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's core chemical properties, structural features, and analytical characterization, offering field-proven insights and methodologies.
Introduction: Understanding the Significance of Dipeptides
Dipeptides, the simplest members of the peptide family, are crucial building blocks in numerous biological processes and hold significant potential in pharmaceutical and biotechnological applications. This compound, a dipeptide composed of alanine and leucine residues, represents a racemic mixture of stereoisomers. This guide will explore the fundamental characteristics of this compound, providing a robust foundation for its application in research and development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | [1] |
| Synonyms | H-DL-Ala-DL-Leu-OH, DL-Ala-DL-Leu | [1][2] |
| CAS Number | 1999-42-4 | [1][3][4] |
| Molecular Formula | C₉H₁₈N₂O₃ | [1][3] |
| Molecular Weight | 202.25 g/mol | [1][3][5] |
| Appearance | White to almost white powder or crystal | [2] |
| Solubility | Soluble in water. |
Note: As a racemic mixture of diastereomers, the net optical rotation of this compound is zero. However, individual stereoisomers, such as L-Alanyl-L-leucine, exhibit specific optical rotations. The optical rotation of amino acids and their derivatives is highly dependent on factors like concentration, solvent, and temperature.[6][7] For instance, L-leucine has a specific optical rotation of +15.1° in 6N HCl.[8]
Molecular Structure and Stereochemistry
The structure of this compound is characterized by a peptide bond linking the carboxyl group of an alanine residue to the amino group of a leucine residue. The "DL-DL" designation indicates that this is a mixture of two enantiomers: D-Alanyl-D-leucine and L-Alanyl-L-leucine, and two diastereomers: D-Alanyl-L-leucine and L-Alanyl-D-leucine.
Molecular Structure of Alanyl-Leucine
Caption: General chemical structure of the Alanyl-Leucine dipeptide.
The stereochemistry of the individual amino acid residues significantly influences the overall properties and biological activity of the dipeptide. The presence of chiral centers in both alanine and leucine gives rise to four possible stereoisomers:
-
L-Alanyl-L-leucine (L-Ala-L-Leu)
-
D-Alanyl-D-leucine (D-Ala-D-Leu)
-
L-Alanyl-D-leucine (L-Ala-D-Leu)
-
D-Alanyl-L-leucine (D-Ala-L-Leu)
This compound is a mixture of these stereoisomers. For specific applications, particularly in drug development, the synthesis and characterization of individual stereoisomers are often necessary.
Synthesis of this compound
The synthesis of dipeptides like this compound can be achieved through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis
Solution-phase synthesis is a classical and versatile method, particularly suitable for large-scale production.[9] The general workflow involves the protection of reactive functional groups, coupling of the amino acid residues, and subsequent deprotection.
Workflow for Solution-Phase Dipeptide Synthesis
Caption: Generalized workflow for solution-phase dipeptide synthesis.
Experimental Protocol: Solution-Phase Synthesis using DCC/HOBt
This protocol provides a representative procedure for the synthesis of a dipeptide.
-
Protection of Amino Acids:
-
Protect the N-terminus of DL-alanine with a suitable protecting group like Boc (di-tert-butyl dicarbonate).
-
Protect the C-terminus of DL-leucine as a methyl or ethyl ester.
-
-
Coupling Reaction:
-
Dissolve N-Boc-DL-alanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9][10]
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 30 minutes to form the active ester.[10]
-
In a separate flask, dissolve the DL-leucine methyl ester hydrochloride (1 equivalent) in DCM and neutralize with a non-nucleophilic base like N-methylmorpholine (NMM) (1.1 equivalents).[9]
-
Add the neutralized leucine ester solution to the activated alanine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[9]
-
Wash the filtrate with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and HOBt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude protected dipeptide by silica gel column chromatography.
-
-
Deprotection:
-
Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.
-
Saponify the methyl ester using a base like sodium hydroxide to yield the final this compound product.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more streamlined and automatable approach for peptide synthesis.[11][12][13] The C-terminal amino acid is first anchored to an insoluble resin, and the peptide chain is built step-by-step.[14][15]
Workflow for Solid-Phase Dipeptide Synthesis
Caption: Generalized workflow for solid-phase dipeptide synthesis.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis
This protocol outlines a standard procedure for SPPS.
-
Resin Preparation:
-
Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DMF.
-
-
Anchoring the First Amino Acid:
-
Dissolve Fmoc-DL-leucine (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Cap any unreacted sites on the resin using a capping solution (e.g., methanol/DIPEA in DCM).
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[15]
-
Wash the resin thoroughly with DMF.
-
-
Coupling the Second Amino Acid:
-
Activate Fmoc-DL-alanine (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIPEA (6 equivalents) or DIC (3 equivalents) and HOBt (3 equivalents) in DMF.[16]
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Cleave the dipeptide from the resin and remove any side-chain protecting groups (if present) using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).[14]
-
-
Purification:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Characterization
Accurate characterization of the synthesized this compound is essential to confirm its identity, purity, and structure.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Shows the number of non-equivalent carbons and their chemical environments. A ¹³C NMR spectrum for DL-Alanyl-L-leucine is available in some databases.[19] Expected signals would include the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons, and the carbons of the side chains.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is a powerful tool for identifying the functional groups present in the dipeptide.[20] Characteristic peptide bands include the Amide A band (~3300 cm⁻¹) from N-H stretching, the Amide I band (1600-1700 cm⁻¹) primarily from C=O stretching, and the Amide II band (~1550 cm⁻¹) from N-H bending and C-N stretching.[21]
-
-
Mass Spectrometry (MS):
-
MS is used to determine the molecular weight and fragmentation pattern of the dipeptide. The expected molecular ion peak [M+H]⁺ would be at m/z 203.139.[17] Fragmentation patterns can help confirm the amino acid sequence. Common fragmentation pathways for protonated amino acids involve the loss of water and carbon monoxide.[22]
-
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC):
-
RP-HPLC is the primary method for assessing the purity of the synthesized dipeptide and for its purification. A gradient of water and acetonitrile with a modifier like TFA is typically used.
-
Chiral HPLC can be employed to resolve and quantify the different stereoisomers of alanyl-leucine.[23]
-
Applications in Research and Drug Development
This compound and its individual stereoisomers have potential applications in various fields of research and development.
-
Drug Delivery: Dipeptides are being explored as components of targeted drug delivery systems. They can be used to modify nanoparticles or other drug carriers to enhance their delivery to specific cells or tissues.[24] For instance, peptides like GALA (Glutamic acid-alanine-leucine-alanine) have been investigated for nucleic acid delivery.[25] Amino acids and their derivatives have also been studied as permeation enhancers for transdermal drug delivery.[20][21][26][27][28]
-
Enzyme Substrate Studies: Dipeptides serve as substrates for various peptidases, such as aminopeptidases.[13] this compound can be used in enzymatic assays to study the activity and specificity of these enzymes.[26] This is crucial for understanding their biological roles and for the development of enzyme inhibitors.
-
Chiral Resolution Studies: Racemic mixtures of dipeptides like this compound are valuable model systems for developing and optimizing methods for chiral separation, including enzymatic resolution and chiral chromatography.[22][23][29][30]
Conclusion
This compound, as a fundamental dipeptide, serves as an excellent model for understanding peptide chemistry, from synthesis to analysis and potential applications. This guide has provided a comprehensive overview of its chemical properties, structure, and the methodologies for its preparation and characterization. For researchers and drug development professionals, a solid grasp of these principles is essential for leveraging the potential of this and other dipeptides in advancing scientific discovery and therapeutic innovation.
References
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- The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.
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- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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- Wikipedia. Solid-phase synthesis.
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- Huang, H. T., & Niemann, C. (1951). The Enzymatic Resolution of DL-Phenylalanine. Journal of the American Chemical Society.
- Alanine from DL-Alaninamide by Novel D-Amidase of Arthrobacter sp. NJ-26.
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- ResearchGate. (2025). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery.
- Asano, Y., & Kato, Y. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology.
- NP-MRD.
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- TCI AMERICA. This compound | 1999-42-4.
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- Brand, E., & Erlanger, B. F. (1950). Optical Rotation of Peptides. I. Glycine and Alanine Dipeptides. Journal of the American Chemical Society.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000687).
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- Fodor, P. J., Price, V. E., & Greenstein, J. P. (1949). PREPARATION OF l- AND d-ALANINE BY ENZYMATIC RESOLUTION OF ACETYL-dl-ALANINE. Journal of Biological Chemistry.
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- ECMDB. (2015). L-Leucine (ECMDB00687) (M2MDB000170).
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- Khan, I., et al. (2018).
- ResearchGate.
- Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery.
- BMRB. BMRB entry bmse000042 - L-Leucine.
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- Instant Biology by Dr. Neelabh. (2022). Optical Rotation in Amino acids| Chirality| d type and l type amino acids (Video in English).
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An In-Depth Technical Guide to DL-Alanyl-DL-leucine (CAS 1999-42-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dipeptides in Modern Research
Dipeptides, the simplest constituents of proteins, are increasingly recognized not merely as metabolic intermediates but as bioactive molecules with significant physiological roles. Their influence extends to cellular signaling, nutrient sensing, and even therapeutic applications. This guide focuses on DL-Alanyl-DL-leucine, a dipeptide composed of alanine and leucine, providing a comprehensive technical overview for researchers engaged in its synthesis, characterization, and investigation of its biological functions. As a racemic mixture, this compound offers a unique chemical entity for exploring stereochemistry's role in biological activity. This document will delve into the practical aspects of working with this compound, from its chemical synthesis and purification to its analytical characterization and potential biological implications, particularly in the context of cellular metabolism and growth signaling.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. This compound is a white to off-white crystalline powder that is soluble in water.[1] Key identifiers and properties are summarized in the table below.[2][3]
| Property | Value | Source |
| CAS Number | 1999-42-4 | [2] |
| Molecular Formula | C₉H₁₈N₂O₃ | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | [2] |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)N | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Predicted Boiling Point | 409.7±30.0 °C | [4] |
| Predicted Density | 1.108±0.06 g/cm³ | [4] |
| Predicted pKa | 3.16±0.10 | [4] |
Synthesis of this compound: A Practical Approach
The synthesis of dipeptides like this compound can be achieved through various methods, with solution-phase and solid-phase peptide synthesis (SPPS) being the most common.[5][6] For the purposes of this guide, a detailed protocol for a solution-phase synthesis using tert-butyloxycarbonyl (Boc) protecting groups is provided. This method is well-suited for small-scale synthesis and offers flexibility.[7][8][9]
The core principle of this synthesis involves the protection of the amino group of DL-alanine and the carboxyl group of DL-leucine, followed by the formation of a peptide bond using a coupling agent. Subsequent deprotection yields the final dipeptide.
Logical Workflow for Solution-Phase Synthesis
Caption: Workflow for the solution-phase synthesis of this compound.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
Boc-DL-Alanine
-
DL-Leucine Methyl Ester Hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Lithium Hydroxide (LiOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Standard laboratory glassware and purification apparatus
Step 1: Coupling Reaction [7][8]
-
In a round-bottom flask, dissolve DL-Leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (1.1 eq) and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc-DL-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the Boc-DL-Alanine solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled Boc-DL-Alanine solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 30 minutes at 0 °C.
-
Add the neutralized DL-Leucine methyl ester solution to the activated Boc-DL-Alanine mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Work-up and Purification of Protected Dipeptide
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-DL-Alanyl-DL-leucine methyl ester.
-
Purify the crude product by silica gel column chromatography if necessary.
Step 3: Saponification of the Methyl Ester
-
Dissolve the purified Boc-dipeptide methyl ester in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Boc-DL-Alanyl-DL-leucine.
Step 4: N-terminal Boc Deprotection [7]
-
Dissolve the Boc-protected dipeptide in DCM.
-
Add an equal volume of TFA (creating a 50% TFA/DCM solution).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the final product, this compound, by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Purification and Characterization: Ensuring Purity and Identity
The purity and identity of the synthesized this compound must be rigorously confirmed before its use in biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification and purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural confirmation.[10][11][12]
Purification by Reversed-Phase HPLC
RP-HPLC separates peptides based on their hydrophobicity.[13] A C18 column is typically used for dipeptides.
Experimental Protocol: RP-HPLC Purification
-
Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.[14]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the crude dipeptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient elution program.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound as a TFA salt.
-
Characterization by NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming its structure.[15][16]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified dipeptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[17][18][19]
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The expected spectrum for this compound would show distinct signals for the alpha-protons of both alanine and leucine, the methyl protons of alanine, and the isobutyl protons of leucine.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show signals for the carbonyl carbons of the peptide bond and the carboxylate, as well as the alpha-carbons and side-chain carbons.
-
2D NMR (COSY, HSQC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Characterization by Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the dipeptide and to obtain fragmentation information that confirms its amino acid sequence.[1][20][21][22]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the dipeptide (e.g., 10 µM) in a suitable solvent for electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid.
-
Analysis: Infuse the sample into an ESI mass spectrometer.
-
Expected Results:
-
Full Scan: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 203.26.
-
Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 203.26) will produce characteristic b- and y-ions, confirming the Ala-Leu sequence. The major fragments would be the b₁-ion (from cleavage of the peptide bond near the N-terminus) and the y₁-ion (from cleavage near the C-terminus).
-
Biological Activity and Applications: A Focus on mTOR Signaling
While specific biological data for this compound is limited, the well-established roles of its constituent amino acids, particularly leucine, provide a strong basis for hypothesizing its biological functions. Leucine is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[23] Dipeptides containing leucine have been shown to effectively stimulate muscle protein synthesis, sometimes even more effectively than leucine alone.[24][25][26]
Hypothesized Mechanism of Action: mTORC1 Activation
It is plausible that this compound is transported into cells via peptide transporters, where it is hydrolyzed to release DL-alanine and DL-leucine. The released leucine can then activate the mTORC1 complex, leading to the phosphorylation of its downstream targets, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.[27][28]
Caption: Hypothesized signaling pathway for this compound-mediated activation of mTORC1.
In Vitro Assay for mTORC1 Activation by Western Blot
To experimentally validate the effect of this compound on the mTOR pathway, a Western blot analysis can be performed to measure the phosphorylation of key downstream targets in a relevant cell line (e.g., C2C12 myotubes or other muscle cell lines).[4][23][29][30][31][32][33]
Experimental Protocol: Western Blot for p-mTOR, p-p70S6K, and p-4E-BP1 [34][35]
-
Cell Culture and Treatment:
-
Culture C2C12 myotubes to differentiation.
-
Starve the cells of amino acids for a defined period (e.g., 1-2 hours) to reduce basal mTORC1 activity.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., leucine) and a negative control (untreated).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against p-mTOR (Ser2448), p-p70S6K (Thr389), p-4E-BP1 (Thr37/46), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphoprotein signals to the total protein or loading control.
-
Compare the levels of phosphorylated proteins in the treated samples to the controls.
-
Dipeptide Stability Assay
The stability of this compound in biological fluids is a critical parameter for its potential applications. An in vitro stability assay using simulated gastric fluid (SGF) can provide valuable insights.
Experimental Protocol: Stability in Simulated Gastric Fluid
-
Preparation of SGF: Prepare SGF according to USP guidelines, containing pepsin at an acidic pH (e.g., pH 1.2).
-
Incubation: Incubate a known concentration of this compound in SGF at 37 °C.
-
Time-course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic degradation in each aliquot, for example, by adding a strong acid or an organic solvent.
-
Analysis: Analyze the remaining amount of intact dipeptide in each sample by RP-HPLC.
-
Data Analysis: Plot the concentration of intact dipeptide versus time to determine its half-life in SGF.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear suitable protective clothing, including gloves and safety goggles.[20][29] Avoid the formation of dust and aerosols. In case of contact with skin or eyes, rinse thoroughly with water.
Conclusion
This compound is a dipeptide with significant potential for research in cellular metabolism and signaling. This guide has provided a comprehensive overview of its synthesis, purification, and characterization, along with a plausible framework for investigating its biological activity through the mTOR pathway. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers, enabling them to confidently incorporate this compound into their studies and contribute to a deeper understanding of the multifaceted roles of dipeptides in biology and medicine.
References
- PubChem. This compound | C9H18N2O3 | CID 259583. [Link]
- ResearchGate. Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. [Link]
- Nature Protocols. Purification of naturally occurring peptides by reversed-phase HPLC. [Link]
- Zerbe, O. & Bader, G. Peptide/Protein NMR. [Link]
- NMR Sample Prepar
- ACS Publications.
- PubChem. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548. [Link]
- PubMed. Purification of naturally occurring peptides by reversed-phase HPLC. [Link]
- National Institutes of Health. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- PubChem. This compound. [Link]
- PubMed. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. [Link]
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- Science Behind Electrospray Ioniz
- ResearchGate.
- Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]
- European Pharmaceutical Review.
- Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum. [Link]
- PubMed. Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum. [Link]
- eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). [Link]
- MDPI.
- ResearchGate.
- University of Arizona. NMR Sample Preparation | Department of Chemistry and Biochemistry. [Link]
- YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
- PubMed Central. On the Utility of Chemical Strategies to Improve Peptide Gut Stability. [Link]
- Iowa State University.
- PubMed. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. [Link]
- Supporting Inform
- ResearchGate. Synthesis of Peptides by Solution Methods. [Link]
- PubMed Central.
- University of Limerick. Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum. [Link]
- National Institutes of Health. Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial. [Link]
- Cheméo. dl-Alanyl-dl-norleucine. [Link]
- National Institute of Standards and Technology. dl-Alanyl-dl-norleucine - the NIST WebBook. [Link]
- Horizon Discovery.
- PubMed Central. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. [Link]
- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]
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- 18. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. mTOR Pathway Cell Lines [horizondiscovery.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Organic Syntheses Procedure [orgsyn.org]
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- 33. Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pure.ul.ie [pure.ul.ie]
- 35. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: An In-depth Analysis of DL-Alanyl-DL-leucine
Introduction
DL-Alanyl-DL-leucine is a dipeptide, a molecule formed through the linkage of two amino acids: alanine and leucine.[1][2][3] As a racemic mixture containing all four possible stereoisomers (D-Ala-D-Leu, D-Ala-L-Leu, L-Ala-D-Leu, and L-Ala-L-Leu), this compound serves as a fundamental building block in peptide chemistry and various biochemical studies. Understanding its core physicochemical properties, starting with its precise molecular formula and weight, is a critical first step for its application in research and development, including its use as a reference standard, in cell culture media, or in drug discovery platforms. This guide provides a detailed examination of these fundamental characteristics.
Chemical Formula and Elemental Composition
The definitive molecular formula for this compound is C9H18N2O3.[1][2][4] This formula dictates the exact number and type of atoms constituting a single molecule of the dipeptide.
A breakdown of the elemental composition is as follows:
-
Carbon (C): 9 atoms
-
Hydrogen (H): 18 atoms
-
Nitrogen (N): 2 atoms
-
Oxygen (O): 3 atoms
This composition is crucial for techniques such as mass spectrometry, elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy, which are used to confirm the identity and purity of the compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | PubChem[4] |
| CAS Number | 1999-42-4 | MedChemExpress[1][2] |
| Molecular Formula | C9H18N2O3 | PubChem, MedChemExpress[1][2][4] |
| Synonyms | This compound, H-DL-Ala-DL-Leu-OH | ChemicalBook[5] |
Molecular Weight Determination
The molecular weight (MW) of a compound is the mass of one mole of that substance, expressed in grams per mole ( g/mol ). It is calculated by summing the atomic weights of all constituent atoms in its molecular formula.
For this compound (C9H18N2O3), the molecular weight is 202.25 g/mol .[1][2][4][6]
The calculation, based on standard atomic weights, is detailed below. This process is a foundational principle in stoichiometry, essential for preparing solutions of known molarity and for quantifying reaction yields.
Table 2: Calculation of this compound Molecular Weight
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 18 | 1.008 | 18.144 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | Molecular Weight | 202.254 |
Note: The commonly cited value of 202.25 g/mol is a rounded figure.
Molecular Structure and Connectivity
This compound consists of an alanine residue linked to a leucine residue via a peptide (amide) bond. The formation of this bond involves the condensation of the carboxylic acid group of alanine with the amino group of leucine. The diagram below illustrates this covalent linkage and the overall structure of the molecule.
Caption: Chemical connectivity of this compound.
References
- National Center for Biotechnology Information. This compound. PubChem.
- National Center for Biotechnology Information. dl-Alanyl-l-leucine. PubChem.
- National Institute of Standards and Technology. dl-Alanyl-dl-norleucine. NIST Chemistry WebBook.
Sources
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- 4. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1999-42-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of DL-Alanyl-DL-leucine in Water and DMSO
For Researchers, Scientists, and Drug Development Professionals
Foreword
The solubility of a peptide is a critical physicochemical property that dictates its utility in a vast array of scientific applications, from fundamental biochemical research to the formulation of novel therapeutics. DL-Alanyl-DL-leucine, a dipeptide composed of alanine and leucine, presents a unique solubility profile owing to the interplay of its hydrophilic peptide backbone and the hydrophobic side chains of its constituent amino acids. This guide provides a comprehensive technical overview of the solubility of this compound in two commonly employed laboratory solvents: water and dimethyl sulfoxide (DMSO). As a Senior Application Scientist, my aim is to synthesize theoretical principles with practical, field-proven insights to empower researchers in their experimental design and execution.
Physicochemical Properties of this compound
A foundational understanding of the molecular characteristics of this compound is paramount to comprehending its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₃ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | White to off-white solid/powder | - |
| Isoelectric Point (pI) | Neutral (calculated) | General peptide characteristics |
Note: The DL-racemic mixture implies the presence of four stereoisomers: L-Alanyl-L-leucine, D-Alanyl-D-leucine, L-Alanyl-D-leucine, and D-Alanyl-L-leucine.
The presence of both a hydrophilic peptide bond and the hydrophobic isobutyl side chain of leucine classifies this compound as a relatively hydrophobic dipeptide. This inherent hydrophobicity is a key determinant of its solubility characteristics.
Gravimetric solubility determination workflow.
UV-Visible Spectrophotometric Method for Solubility Determination
This method is suitable for compounds that possess a chromophore. Since this compound lacks a strong UV-absorbing chromophore, this method would require derivatization or the use of a dye-binding assay, which is beyond the scope of a direct solubility measurement. However, for peptides containing aromatic amino acids (Trp, Tyr, Phe), a direct spectrophotometric method is highly effective. A general protocol for such a case is outlined below for illustrative purposes.
Protocol (for UV-active peptides):
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the peptide in the desired solvent with known concentrations.
-
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a standard calibration curve.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Concentration Determination and Solubility Calculation:
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the peptide.
-
Summary of Solubility Data
| Solvent | Solubility | Method/Conditions | Source |
| Water | 100 mg/mL | Requires sonication | [2] |
| DMSO | <1 mg/mL | Insoluble or slightly soluble |
Conclusion and Recommendations
The solubility of this compound is highly dependent on the solvent system. It exhibits good solubility in water, particularly with the aid of sonication, making it suitable for most aqueous-based biological assays. Conversely, its solubility in DMSO is poor, which may limit its use for creating high-concentration stock solutions in this solvent.
For researchers and drug development professionals, the following recommendations are provided:
-
For aqueous applications: Prepare stock solutions in water, utilizing sonication to facilitate dissolution. If higher concentrations are required, consider adjusting the pH to be more acidic or basic.
-
For applications requiring an organic solvent: Given the low solubility in DMSO, alternative organic solvents may need to be explored. However, for most biological applications where a small percentage of an organic co-solvent is tolerable, preparing a dilute suspension in DMSO and then adding it to the aqueous medium may be a viable option, provided the final concentration is below the solubility limit in the final buffer.
-
Always perform a small-scale solubility test before dissolving the entire batch of a new peptide to avoid material loss and to determine the optimal dissolution conditions for your specific experimental setup.
By understanding the principles and practical considerations outlined in this guide, researchers can confidently and effectively work with this compound in their scientific endeavors.
References
- PubChem. This compound (CID 259583).
- Do, H. T., Chua, Y. Z., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Advances, 9(57), 33230-33243. [Link]
- Do, H. T., et al. (2020). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Industrial & Engineering Chemistry Research, 59(43), 19313-19326. [Link]
- Sawant, M. P., & Deokar, G. S. (2023).
- Do, H. T., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. [Link]
- Tseng, H. C., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 285(1-2), 90-95. [Link]
- Wikipedia. Amino acid. [Link]
- LibreTexts Chemistry. Gravimetric Analysis. [Link]
- Pharmapproach. Determination of Solubility by Gravimetric Method. [Link]
- GenScript. Peptide Solubility Guidelines. [Link]
- SB-PEPTIDE. Peptide solubility testing. [Link]
- SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
- ResearchGate. Experimental dipeptide solubility at pH = 7 in water as molality vs.
- ResearchGate.
- University of Halabja. General Gravimetric Analysis Procedure. [Link]
- Citeseerx. Chapter 12: Gravimetric Methods of Analysis. [Link]
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- PubChem. L-Leucine (CID 6106).
- RSC Publishing.
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An In-Depth Technical Guide to DL-Alanyl-DL-leucine as a Potential Endogenous Metabolite
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of DL-Alanyl-DL-leucine, a dipeptide containing both D- and L-amino acids. While the endogenous presence of this specific stereoisomer is yet to be definitively established in mammals, the growing body of evidence for D-amino acid-containing peptides (DAACPs) in physiological and pathological processes necessitates a thorough understanding of such molecules. This document will delve into the potential biosynthesis, metabolism, and physiological significance of this compound, drawing upon the current knowledge of DAACPs. Furthermore, this guide will provide detailed, field-proven methodologies for the detection, quantification, and characterization of this and similar chiral dipeptides, equipping researchers with the necessary tools to investigate its potential role as an endogenous metabolite and therapeutic target.
Introduction: The Emerging Paradigm of D-Amino Acid-Containing Peptides (DAACPs)
Historically, it was believed that only L-amino acids were incorporated into peptides and proteins in higher organisms. However, this dogma has been challenged by the discovery of endogenous peptides containing D-amino acids in various species, including mammals.[1][2] These D-amino acid-containing peptides (DAACPs) are not merely metabolic curiosities but have been shown to possess distinct biological activities and greater resistance to enzymatic degradation compared to their all-L-counterparts.[3][4] The presence of a D-amino acid can significantly alter the peptide's conformation, leading to novel receptor interactions and physiological functions.[1]
The formation of DAACPs can occur through two primary mechanisms:
-
Post-translational modification: Specific enzymes, known as peptide isomerases, can convert an L-amino acid residue within a ribosomally synthesized peptide to its D-enantiomer.[1]
-
Non-enzymatic racemization: This process can occur spontaneously over time, particularly in long-lived proteins, and is associated with aging and certain disease states.[2][5]
This compound, a dipeptide composed of both D-alanine and D-leucine, represents a fascinating subject of study within this emerging field. While its specific endogenous role is currently unknown, its constituent amino acids, alanine and leucine, are pivotal in numerous metabolic pathways. This guide will explore the potential for this compound to exist as an endogenous metabolite and provide the technical framework for its investigation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing analytical methods and interpreting experimental results.
| Property | Value | Source |
| Molecular Formula | C9H18N2O3 | [6] |
| Molecular Weight | 202.25 g/mol | [6] |
| CAS Number | 1999-42-4 | [6] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in water | [7] |
Potential Biosynthesis and Metabolic Fate of this compound
While a dedicated biosynthetic pathway for this compound has not been identified, we can hypothesize its formation and degradation based on our understanding of D-amino acid metabolism and peptide dynamics.
Hypothetical Biosynthetic Pathways
The endogenous formation of this compound could potentially occur through several mechanisms:
-
Peptide Isomerase Activity: A yet-to-be-discovered peptide isomerase could act on an L-Alanyl-L-leucine dipeptide or a larger peptide containing this sequence, converting one or both residues to the D-form.
-
Non-enzymatic Racemization: Spontaneous racemization of either the alanine or leucine residue (or both) within an existing L-Alanyl-L-leucine dipeptide could lead to the formation of the DL-isomer. This is more likely to occur in tissues with slow protein turnover.
-
Microbial Origin: The gut microbiota is a known source of D-amino acids.[2] It is plausible that dipeptides such as this compound could be produced by gut bacteria and subsequently absorbed by the host.
-
Direct Enzymatic Synthesis: While less common for dipeptides in mammals, a specific enzyme could potentially catalyze the direct ligation of D-alanine and D-leucine. For instance, D-alanyl-D-alanine synthetase is known in bacteria.[8]
Caption: Hypothetical pathways for the biosynthesis of this compound.
Cellular Uptake and Transport
The uptake of di- and tripeptides from the gut and their reabsorption in the kidneys are primarily mediated by proton-coupled peptide transporters, PEPT1 and PEPT2.[5][9] These transporters have a broad substrate specificity and have been shown to transport peptides containing D-amino acids.[4] Therefore, it is highly probable that this compound, if present in the intestinal lumen or renal filtrate, would be transported into cells via these carriers.
Caption: Cellular uptake of this compound via peptide transporters.
Metabolic Degradation
Peptides containing D-amino acids are generally more resistant to degradation by standard peptidases.[3][4] This increased stability is a key feature that could lead to the accumulation of this compound and potentially prolong its biological activity. However, specific enzymes capable of cleaving D-amino acid-containing peptides may exist. The degradation of this compound would likely involve hydrolysis of the peptide bond to release D-alanine and D-leucine. These D-amino acids can then be metabolized by D-amino acid oxidase.[2]
Caption: Postulated metabolic degradation pathway of this compound.
Potential Physiological and Pathological Significance
The incorporation of D-amino acids can confer novel biological activities to peptides. While the specific functions of this compound are yet to be elucidated, we can speculate on its potential roles based on the known functions of DAACPs and its constituent amino acids.
-
Neuromodulation: D-amino acids, such as D-serine and D-aspartate, are known to act as neurotransmitters and neuromodulators.[2] It is conceivable that this compound could interact with neuronal receptors and influence synaptic transmission.
-
Metabolic Regulation: Leucine is a key regulator of protein synthesis and metabolism.[10] The increased stability of a D-leucine containing dipeptide might lead to prolonged or altered signaling in metabolic pathways.
-
Biomarker of Disease: The accumulation of DAACPs has been linked to several age-related and neurodegenerative diseases, including Alzheimer's disease and cataracts.[5] Elevated levels of this compound in biological fluids could potentially serve as a biomarker for certain pathological conditions.
Methodologies for the Analysis of this compound
The accurate detection and quantification of this compound require specialized analytical techniques capable of resolving its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for the separation of stereoisomers. Two main approaches are employed for dipeptides:
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the preferred method as it avoids derivatization steps. Several types of CSPs are effective for separating amino acid and peptide stereoisomers, including:
-
Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These have shown excellent selectivity for a wide range of chiral molecules, including underivatized amino acids and small peptides.[11]
-
Cinchona alkaloid-derived zwitterionic CSPs: These are particularly effective for the direct resolution of amino acids and small peptides under LC-MS compatible conditions.[12]
-
Amylose-based CSPs: These have also been successfully used for the chiral separation of dipeptide stereoisomers.[2]
-
-
Indirect Separation via Derivatization: This involves reacting the dipeptide with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its variants.[13][14]
Experimental Protocol: Direct Chiral HPLC-MS/MS Analysis
Objective: To separate and quantify the stereoisomers of Alanyl-Leucine (LL, LD, DL, DD) in a biological sample.
-
Sample Preparation:
-
For plasma or serum: Perform protein precipitation with a 3:1 ratio of ice-cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
For tissue: Homogenize the tissue in a suitable buffer and perform protein precipitation as described above.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK ZWIX(+) or a similar cinchona alkaloid-derived zwitterionic CSP.
-
Mobile Phase A: Methanol with 50 mM formic acid and 25 mM diethylamine.
-
Mobile Phase B: Water with 50 mM formic acid and 25 mM diethylamine.
-
Gradient: A shallow gradient from 98:2 (A:B) to 80:20 (A:B) over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Alanyl-Leucine (e.g., m/z 203.1 -> m/z 86.1 for the leucine immonium ion and m/z 203.1 -> m/z 72.1 for the alanine immonium ion).
-
Causality Behind Experimental Choices:
-
The use of a zwitterionic CSP allows for direct separation without derivatization, simplifying the workflow and avoiding potential artifacts.[12]
-
The MS-compatible mobile phase with formic acid and diethylamine provides good ionization efficiency and peak shape.[12]
-
MRM detection offers high sensitivity and selectivity, which is crucial for detecting low-abundance endogenous metabolites in complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of stereoisomers. While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers will exhibit distinct signals.
-
Direct Analysis of Diastereomers: Since this compound is a diastereomer of L-Alanyl-L-leucine, it is possible to distinguish them directly by high-resolution NMR. The chemical shifts of protons and carbons adjacent to the chiral centers will differ.
-
Use of Chiral Derivatizing Agents or Solvating Agents: To differentiate enantiomers (e.g., DL-Ala-DL-Leu from LD-Ala-LD-Leu), chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used to induce chemical shift differences between the enantiomeric forms.[8]
Experimental Protocol: 1H-NMR for Diastereomer Quantification
Objective: To quantify the relative amounts of this compound and L-Alanyl-L-leucine in a purified sample.
-
Sample Preparation:
-
Lyophilize the purified dipeptide sample to remove any residual solvents.
-
Dissolve the sample in a deuterated solvent (e.g., D2O) to a final concentration of 1-5 mM.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution.
-
Experiment: A standard 1D proton NMR experiment with water suppression.
-
Key Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio, appropriate relaxation delay.
-
-
Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. Protons on the alpha-carbons of alanine and leucine are good candidates.
-
Integrate the area under the respective peaks. The ratio of the integrals will correspond to the molar ratio of the diastereomers.
-
Causality Behind Experimental Choices:
-
High-field NMR provides the necessary resolution to distinguish subtle differences in the chemical shifts of diastereomers.
-
D2O is a suitable solvent for water-soluble dipeptides and allows for the observation of exchangeable protons if desired (by using a water/D2O mixture).
-
Integration of non-overlapping signals is a reliable method for quantification in NMR.
Conclusion and Future Directions
The study of this compound as a potential endogenous metabolite is at the forefront of a paradigm shift in our understanding of peptide biology. While direct evidence for its presence and function in mammals is still needed, the established existence of DAACPs provides a strong rationale for its investigation. The analytical methodologies detailed in this guide provide a robust framework for researchers to explore the presence of this compound in biological systems and to begin to unravel its potential physiological and pathological roles.
Future research should focus on:
-
Screening of biological tissues and fluids: Utilizing the sensitive and specific chiral LC-MS/MS methods to search for endogenous this compound.
-
Identification of biosynthetic enzymes: Searching for peptide isomerases or synthetases capable of producing this dipeptide.
-
Functional characterization: Investigating the interaction of synthetic this compound with cellular receptors and its effects on various physiological processes.
The exploration of this compound and other DAACPs holds immense promise for uncovering novel biological pathways and identifying new therapeutic targets for a range of diseases.
References
- Bai, L., Sheeley, S., & Sweedler, J. V. (2010). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. Science.gov. [Link]
- Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2025).
- D'Aniello, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]
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- Ha, S., Kim, I., Takata, T., Kinouchi, T., Isoyama, M., Suzuki, M., et al. (2017). Identification of ᴅ-amino acid-containing peptides in human serum. PLOS ONE. [Link]
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- dl-Alanyl-dl-norleucine. (n.d.). NIST WebBook. [Link]
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- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025). PubMed Central. [Link]
- THE ENZYMATIC SYNTHESIS OF D-ALANYL-D-ALANINE. 3. ON THE INHIBITION OF D-ALANYL-D-ALANINE SYNTHETASE BY THE ANTIBIOTIC D-CYCLOSERINE. (1964). PubMed. [Link]
- dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548. (n.d.). PubChem. [Link]
- Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd.. [Link]
- Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. [Link]
- Facile Method for Determining Lanthipeptide Stereochemistry. (n.d.). PubMed Central. [Link]
- Cruzat, V., Macedo Rogero, M., Noel Keane, K., Curi, R., & Newsholme, P. (2018). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. PubMed Central. [Link]
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DL-Alanyl-DL-leucine: A High-Fidelity Leucine Surrogate for the Modulation of Protein Synthesis in Research and Bioproduction
Abstract
The dipeptide DL-Alanyl-DL-leucine serves as a highly soluble and stable source of the essential amino acid leucine, playing a critical indirect role in the regulation of protein synthesis. This technical guide provides an in-depth analysis of the mechanisms governing the cellular uptake, metabolic processing, and ultimate physiological function of this dipeptide. We will explore its advantages over free-form amino acids in cell culture and bioproduction, detail the cellular transport and enzymatic hydrolysis pathways, and offer a comprehensive overview of the mTORC1 signaling cascade, the principal downstream effector of leucine's anabolic activity. Crucially, this guide addresses the stereospecificity of the translational machinery, clarifying the metabolic fate of D- and L-isomers and refuting the notion of direct dipeptide incorporation into nascent polypeptide chains. A detailed experimental protocol for quantifying global protein synthesis rates using the SUnSET (Surface Sensing of Translation) technique is provided to empower researchers to investigate the effects of this compound in their own systems. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of how dipeptide supplementation modulates the fundamental process of protein synthesis.
Section 1: The Challenge of Amino Acid Delivery in In Vitro Systems
The precise control of the cellular environment is paramount in research, drug development, and the biopharmaceutical manufacturing of therapeutic proteins. Chemically defined media are essential for this control, yet they present significant challenges related to the physicochemical properties of individual amino acids.
-
Instability: L-glutamine, a vital nitrogen source, spontaneously cyclizes in aqueous solutions, generating toxic ammonia and pyroglutamate. This degradation alters the medium's composition and can negatively impact cell growth and productivity.
-
Poor Solubility: Other critical amino acids, such as L-tyrosine and the branched-chain amino acid L-leucine, exhibit poor solubility at neutral pH. This limitation complicates the formulation of highly concentrated feed media required for high-density cell cultures, often forcing the use of extreme pH values which introduces process variability and risk.
To overcome these limitations, the use of chemically synthesized dipeptides has become an elegant and effective solution. Dipeptides, such as this compound, covalently link a problematic amino acid (leucine) to a highly soluble and stable partner (alanine). This strategy enhances stability and solubility, ensuring a consistent and bioavailable supply of essential amino acid substrates for cellular processes, most notably protein synthesis.
Section 2: Physicochemical Properties and Advantages of this compound
This compound is a dipeptide composed of alanine and leucine. The "DL" designation indicates that the product is a racemic mixture, containing both D- and L-stereoisomers of each amino acid. This composition offers distinct advantages over supplementing with free L-leucine, particularly in the context of concentrated media formulation.
| Property | Free L-Leucine | This compound | Rationale for Advantage |
| Molecular Weight | 131.17 g/mol | 202.25 g/mol | N/A |
| Solubility in Water | ~24 mg/mL at 25°C | Significantly higher (data varies by source) | The peptide bond and the presence of the hydrophilic alanine residue dramatically increase aqueous solubility at neutral pH, preventing precipitation in concentrated feeds. |
| Stability in Solution | Stable | Highly stable | The peptide bond is resistant to spontaneous hydrolysis, ensuring consistent concentration over the course of long-term cell culture experiments or bioproduction runs. |
The enhanced solubility and stability of this compound translate directly to improved experimental reproducibility and process reliability. By eliminating the risk of amino acid precipitation and degradation, researchers can maintain a more consistent cellular environment, leading to more robust and trustworthy data.
Section 3: Cellular Uptake and Metabolic Fate of this compound
The biological activity of this compound is contingent on its transport into the cell and subsequent hydrolysis into its constituent amino acids. This process is mediated by specific cellular machinery.
3.1: Transport Across the Cell Membrane
Dipeptides and tripeptides are actively transported into mammalian cells by proton-coupled oligopeptide transporters (PepT), members of the SLC15A family.[1] PepT1 and PepT2 are the best-characterized members, exhibiting broad substrate specificity.[1][2] While these transporters show a preference for peptides composed of L-amino acids, their stereoselectivity is not absolute, and they can transport peptides containing D-isomers, albeit often with lower affinity.[3] The uptake of this compound is therefore likely mediated by this transporter family.
3.2: Intracellular Hydrolysis
Once inside the cell, the dipeptide is not used directly. Instead, it is rapidly cleaved by cytosolic peptidases.[4][5] These enzymes, such as glycyl-leucine dipeptidase, are specific for the peptide bond and hydrolyze it, releasing free alanine and leucine into the cytoplasm.[4] This intracellular release mechanism ensures a steady supply of amino acids for metabolic and anabolic processes.
3.3: The Fate of D- and L-Isomers
The use of a racemic mixture (DL-) necessitates an understanding of the metabolic fate of D-amino acids in mammalian cells.
-
L-Isomers (L-Alanine and L-Leucine): These are the canonical amino acids used by the cell. L-leucine enters the protein synthesis pathway, primarily by acting as a potent signaling molecule, while both L-alanine and L-leucine serve as building blocks for new proteins.[6][7]
-
D-Isomers (D-Alanine and D-Leucine): Mammalian cells do not incorporate D-amino acids into proteins via ribosomal synthesis.[6] However, D-amino acids are not entirely inert. The flavoenzyme D-amino acid oxidase (DAO), present in various tissues, can oxidatively deaminate D-amino acids, converting them into their corresponding α-keto acids.[8][9] D-alanine and D-leucine can be substrates for this enzyme. While some D-amino acids like D-serine have specific signaling roles, D-alanine and D-leucine derived from supplementation are primarily considered to be catabolized or cleared.[8][10][11] Their direct contribution to protein synthesis is negligible.
Caption: Cellular processing of this compound.
Section 4: The Core Mechanism: Leucine as a Potent Activator of Protein Synthesis
The primary contribution of this compound to protein synthesis stems from the release of L-leucine, which is a powerful signaling molecule. Leucine directly activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) , a master regulator of cell growth and anabolism.[12][13][14]
4.1: Overview of the mTORC1 Signaling Pathway
mTORC1 is a protein kinase that integrates signals from growth factors (like insulin), cellular energy status (AMP/ATP ratio), and amino acid availability to control protein synthesis. When activated, mTORC1 phosphorylates key downstream targets that promote the translation of mRNA into protein.
4.2: Leucine Sensing and mTORC1 Activation
The cell senses intracellular leucine levels through a sophisticated mechanism involving the Rag GTPases, which reside on the lysosomal surface. In the presence of sufficient leucine, a series of inhibitory interactions are relieved, allowing Rag GTPases to recruit mTORC1 to the lysosome. It is at the lysosomal surface that mTORC1 is activated by another small GTPase called Rheb. This spatial organization is critical for coupling amino acid availability directly to the activation of the cell's primary anabolic controller.[7]
4.3: Downstream Effectors of mTORC1
Once active, mTORC1 phosphorylates two principal targets to drive protein synthesis:
-
p70 S6 Kinase (p70S6K): Phosphorylation of p70S6K leads to the phosphorylation of ribosomal protein S6 and other components of the translational machinery, enhancing the synthesis of ribosomal proteins and other mRNAs with specific terminal oligopyrimidine (TOP) motifs.
-
4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and inhibits the translation initiation factor eIF4E. mTORC1-mediated hyperphosphorylation of 4E-BP1 causes it to release eIF4E. The freed eIF4E can then assemble into the eIF4F complex, which is essential for recruiting ribosomes to the 5' cap of mRNAs, a rate-limiting step in translation initiation.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Section 5: Addressing a Key Question: Is this compound Directly Incorporated into Polypeptides?
A crucial point of scientific integrity is to address whether a dipeptide, particularly one containing a D-amino acid, could be directly incorporated into a growing polypeptide chain. Based on the fundamental principles of molecular biology, the answer is no.
The fidelity of protein synthesis is maintained by two key enzymatic steps:
-
Aminoacyl-tRNA Synthetases: These enzymes are responsible for charging transfer RNAs (tRNAs) with their cognate amino acids. They are highly specific, recognizing both the amino acid and the corresponding tRNA with remarkable precision. They possess proofreading mechanisms to remove incorrectly attached amino acids and are stereospecific for L-amino acids.
-
The Ribosome: The ribosome's peptidyl transferase center (PTC) catalyzes the formation of peptide bonds. While it is the tRNA that dictates which amino acid is added, the active site itself is optimized for L-amino acids. The geometry of a D-aminoacyl-tRNA in the A-site is suboptimal for the nucleophilic attack required for peptide bond formation.
Therefore, the cellular machinery of protein synthesis is built to exclude D-amino acids and to only incorporate single L-amino acids as dictated by the mRNA codon sequence. This compound must be hydrolyzed into its constituent monomers before the L-isomers can be utilized by the ribosome.
Section 6: Experimental Protocol: Quantifying the Impact of this compound on Global Protein Synthesis
To empirically validate the stimulatory effect of this compound on protein synthesis, a reliable method for quantifying global translation rates is required. The SUnSET (Surface Sensing of Translation) technique is a non-radioactive, robust, and widely adopted method.[15][16]
Principle of the SUnSET Assay
Puromycin is an antibiotic that is a structural analog of the 3' end of an aminoacyl-tRNA.[17][18] During translation, it enters the ribosomal A-site and is incorporated into the C-terminus of the elongating polypeptide chain.[17] Because it lacks a cleavable bond, it terminates translation, resulting in a puromycylated nascent chain. The amount of incorporated puromycin is directly proportional to the rate of global protein synthesis. These truncated, puromycylated proteins can be detected and quantified by Western blotting using a specific anti-puromycin antibody.[15][16]
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., CHO, HEK293, C2C12 myotubes) at an appropriate density and allow them to adhere or reach the desired experimental phase (e.g., log growth).
-
Starve cells of amino acids or serum for a defined period (e.g., 1-2 hours) if desired, to establish a baseline low rate of protein synthesis.
-
Treat cells with different concentrations of this compound, free L-leucine (as a positive control), or a vehicle control for the desired duration (e.g., 30-60 minutes).
-
-
Puromycin Labeling:
-
Prepare a stock solution of puromycin (e.g., 1 mg/mL in sterile water).
-
During the final 10-15 minutes of the treatment period, add puromycin directly to the culture medium to a final concentration of 1-10 µM. Note: The optimal concentration and duration should be determined empirically for each cell type to ensure sufficient signal without causing excessive toxicity or translation inhibition.
-
As a negative control, include a plate of cells that is not treated with puromycin.
-
-
Cell Lysis:
-
Immediately after the puromycin pulse, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 15-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Data Analysis:
-
To normalize for loading, either stain the membrane with Ponceau S after transfer or re-probe the blot for a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensity for the entire lane in the puromycin blot using densitometry software (e.g., ImageJ). The signal will appear as a smear, representing the variety of puromycylated nascent proteins.
-
Normalize the puromycin signal to the corresponding loading control signal.
-
Compare the normalized puromycin signal across different treatment conditions to determine the relative change in protein synthesis rates.[19][20]
-
Caption: Experimental workflow for the SUnSET assay.
Section 7: Applications in Research and Drug Development
The use of this compound and similar dipeptides has significant practical applications:
-
Biopharmaceutical Production: In large-scale manufacturing of monoclonal antibodies and other therapeutic proteins using cell lines like Chinese Hamster Ovary (CHO) cells, dipeptides are critical components of chemically defined, highly concentrated feed media. They ensure robust cell growth and high product titers by providing a stable and soluble source of essential amino acids.
-
Metabolic Research: For scientists studying the mTORC1 pathway or the metabolic effects of leucine, this compound provides a superior tool. It allows for the delivery of high, sustained concentrations of leucine to cultured cells without the confounding variables of pH adjustments or amino acid precipitation, leading to cleaner and more interpretable results.
-
Drug Development: In the development of prodrugs, the principles of dipeptide transport can be exploited. By attaching a drug molecule to a dipeptide-like scaffold, it may be possible to hijack the PepT transporters to enhance oral bioavailability and cellular uptake.
Section 8: Conclusion and Future Perspectives
This compound does not participate directly in the enzymatic machinery of protein synthesis. Its role, while indirect, is of profound technical importance. By serving as a stable and highly soluble delivery vehicle for L-leucine, it provides researchers and biomanufacturers with a reliable tool to support and modulate cellular anabolism. Its function is to supply the key—L-leucine—that unlocks the mTORC1 signaling cascade, the master regulator of protein synthesis. A thorough understanding of its uptake, hydrolysis, and the distinct fates of its D- and L-isomers is essential for its proper application. Future research may focus on developing novel dipeptides with tailored properties for specific cell lines or therapeutic applications, further refining our ability to control cellular metabolism for scientific and medical advancement.
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An In-depth Technical Guide to the Potential Biological Activities of DL-Alanyl-DL-leucine
This guide provides a comprehensive technical overview of the dipeptide DL-Alanyl-DL-leucine for researchers, scientists, and drug development professionals. It explores the compound's fundamental characteristics, presumed metabolic fate, and potential biological activities, offering a roadmap for future research and application.
Introduction: The Enigmatic Nature of a Simple Dipeptide
This compound is a dipeptide composed of the amino acids alanine and leucine, with both constituents present in their D- and L-chiral forms.[1][2] While the biological roles of its individual L-amino acid components are well-documented, the specific activities of this dipeptide, particularly with its mixed chirality, remain largely unexplored. This guide synthesizes current knowledge on related compounds to logically infer the potential metabolic pathways and biological functions of this compound, providing a foundational framework for its scientific investigation. The presence of D-amino acids suggests a higher resistance to proteolytic degradation compared to L-only peptides, a characteristic that could confer advantageous pharmacokinetic properties.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H18N2O3 | PubChem[1] |
| Molecular Weight | 202.25 g/mol | PubChem[1] |
| CAS Number | 1999-42-4 | PubChem[1] |
| Appearance | White to off-white crystalline powder | CymitQuimica |
| Solubility | Soluble in water | CymitQuimica |
Presumed Metabolic Fate and Cellular Uptake
The biological activity of any exogenous compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, its metabolic journey is hypothesized to begin with cellular uptake and subsequent enzymatic hydrolysis.
Cellular Uptake Mechanisms
Dipeptides are generally absorbed in the small intestine via peptide transporters.[5] It is plausible that this compound is transported into cells through similar mechanisms. Once inside the cell, dipeptides are typically hydrolyzed into their constituent amino acids by intracellular peptidases.[6]
The following diagram illustrates the proposed cellular uptake and metabolic pathway of this compound.
Caption: Proposed cellular uptake and hydrolysis of this compound.
Enzymatic Hydrolysis
The peptide bond in this compound is susceptible to enzymatic cleavage. The presence of D-amino acids is of particular interest. While most proteases are specific for L-amino acids, certain enzymes, such as D-stereospecific aminopeptidases found in organisms like Ochrobactrum anthropi, can hydrolyze peptides containing D-amino acids at the N-terminus.[7][8] This suggests that this compound can be broken down into DL-alanine and DL-leucine. The rate and extent of this hydrolysis will be a critical determinant of the dipeptide's biological activity.
Potential Biological Activities and Investigational Protocols
Based on the activities of its constituent amino acids and related dipeptides, several potential biological activities can be postulated for this compound.
Modulation of mTOR Signaling Pathway
Hypothesis: Following hydrolysis, the released L-leucine component of this compound can activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[9][10][11]
Causality: L-leucine is a well-established activator of mTORC1.[9][10][11] By providing a source of L-leucine, this compound could indirectly influence cellular processes regulated by mTOR, such as protein synthesis and cell cycle progression. It is important to note that some studies suggest that leucine restriction does not always inhibit mTOR signaling in cancer cells, indicating a complex regulation.[12]
The following diagram illustrates the mTOR signaling pathway potentially activated by the L-leucine derived from this compound.
Caption: Simplified mTOR signaling pathway activated by L-leucine.
Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation
-
Cell Culture: Culture a suitable cell line (e.g., C2C12 myotubes, HEK293 cells) in standard growth medium.
-
Treatment: Starve cells of amino acids for a defined period, then treat with varying concentrations of this compound, L-leucine (positive control), and a vehicle control.
-
Protein Extraction: Lyse the cells at different time points post-treatment and quantify total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the phosphorylation status of the target proteins.
Potential Antimicrobial Activity
Hypothesis: this compound may exhibit antimicrobial properties against a range of pathogenic bacteria.
Causality: Bioactive peptides are a known class of antimicrobial agents.[3] Dipeptides containing hydrophobic amino acids like leucine can potentially disrupt bacterial cell membranes.[13][14] The presence of D-amino acids could also enhance stability against bacterial proteases.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth media.
-
MIC Assay:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (standard antibiotic) and negative (no treatment) controls.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the dipeptide that completely inhibits visible bacterial growth.
The following diagram outlines the workflow for assessing the antimicrobial activity of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Potential Anti-inflammatory Effects
Hypothesis: this compound may possess anti-inflammatory properties by modulating the production of inflammatory mediators.
Causality: Certain dipeptides have been shown to exert immunomodulatory and anti-inflammatory effects.[15][16][17][18] For instance, some collagen-derived dipeptides can inhibit the secretion of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages.[15]
Experimental Protocol: Cytokine Production in LPS-stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in standard growth medium.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatant at different time points after LPS stimulation.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity of the dipeptide.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the anti-inflammatory effect of this compound.
Conclusion and Future Directions
This compound is a simple dipeptide with a largely uncharacterized biological profile. Based on the known functions of its constituent amino acids and related dipeptides, it is plausible that this compound could modulate key cellular processes such as mTOR signaling and exhibit antimicrobial and anti-inflammatory activities. The presence of D-amino acids may confer enhanced stability, making it an interesting candidate for further investigation.
Future research should focus on validating these hypothesized activities through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the pharmacokinetics and safety profile of this compound will also be crucial for any potential therapeutic applications.
References
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- Crystal structure and functional characterization of a D-stereospecific amino acid amidase from Ochrobactrum anthropi SV3, a new member of the penicillin-recognizing proteins. (2007). PubMed. [Link]
- Crystal Structure and Functional Characterization of a D-Stereospecific Amino Acid Amidase from Ochrobactrum anthropi S… (n.d.). OUCI. [Link]
- Tracking dipeptides at work-uptake and intracellular fate in CHO culture. (2016). PMC - NIH. [Link]
- Anti-Inflammatory Dipeptide, a Metabolite from Ambioba Secretion, Protects Cerebral Ischemia Injury by Blocking Apoptosis Via p-JNK/Bax P
- (PDF) Antimicrobial Activity of Simple Dipeptides. (2025).
- Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. (2020). Frontiers. [Link]
- Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo. (n.d.). PMC - PubMed Central. [Link]
- Effect of alanine substitution on antimicrobial properties of the... (n.d.).
- Specificity inversion of Ochrobactrum anthropi D-aminopeptidase to a D,D-carboxypeptidase with new penicillin binding activity by directed mutagenesis. (n.d.). PubMed Central. [Link]
- Specificity inversion of Ochrobactrum anthropi D-aminopeptidase to a D,D-carboxypeptidase with new penicillin binding activity by directed mutagenesis. (n.d.). PubMed. [Link]
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- Regulation of Leucine‐induced mTORC1 Activation in Skeletal Muscle of Neon
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- The molecular mechanism of uptake and cell-to-cell transmission of arginine-containing dipeptide repe
- Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. (n.d.). PubMed. [Link]
- Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. (2016). NIH. [Link]
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In-Depth Technical Guide to DL-Alanyl-DL-leucine in Nutritional Science Research
Introduction: The Enigma of Stereochemistry in Nutritional Science
In the vast landscape of nutritional science, research has predominantly and justifiably focused on L-amino acids, the chiral building blocks of proteins utilized by virtually all life on Earth.[1] The introduction of a dipeptide containing D-isomers, such as DL-Alanyl-DL-leucine, presents a compelling anomaly. This guide ventures into this less-traveled territory to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. This compound, a racemic mixture of alanyl-leucine dipeptides, is not a conventional nutrient.[2][3][4][5][6] Instead, its value lies in its utility as a sophisticated probe—a tool to dissect the intricate stereochemical specificities of intestinal transport, metabolism, and the largely unexplored roles of D-amino acids in mammalian physiology.
This document eschews a rigid template, opting for a structure that mirrors the scientific inquiry itself. We begin with the molecule's fundamental properties, progress to its complex journey through biological systems, detail its practical research applications with validated protocols, and conclude with the analytical challenges it presents. Our objective is to equip the reader with not just the "how," but the critical "why" behind experimental design, fostering a deeper understanding of the nuanced interplay between stereochemistry and biological function.
Section 1: Physicochemical Profile and Synthesis
A thorough investigation begins with the subject's basic characteristics. This compound is a dipeptide with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol .[2][3][5] As a racemic mixture, it contains four distinct stereoisomers: L-Alanyl-L-leucine, D-Alanyl-D-leucine, L-Alanyl-D-leucine, and D-Alanyl-L-leucine. This isomeric complexity is the central feature influencing its biological interactions.
| Property | Value | Source |
| Molecular Formula | C9H18N2O3 | PubChem CID 259583[2] |
| Molecular Weight | 202.25 g/mol | PubChem CID 259583[2][3][5] |
| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | PubChem CID 259583[2] |
| CAS Number | 1999-42-4 | MedChemExpress[4][5] |
Synthesis Considerations: The synthesis of this compound is typically achieved through standard peptide coupling chemistry. Starting with racemic mixtures of alanine and leucine (DL-Alanine and DL-Leucine) simplifies the process, though it yields the full complement of four stereoisomers. For specific mechanistic studies, synthesizing individual stereoisomers (e.g., L-Ala-D-Leu) is often necessary, requiring chirally pure amino acid precursors and careful control to prevent racemization during the coupling and deprotection steps.
Section 2: Metabolic Fate and Bioavailability: A Stereoselective Journey
The core of this compound's utility in nutritional science is in understanding how its D-isomers alter the canonical pathway of dipeptide absorption and metabolism.
Intestinal Absorption: Probing the PepT1 Transporter
The primary gateway for di- and tripeptide absorption in the small intestine is the proton-coupled peptide transporter 1 (PepT1).[7][8] This transporter is a high-capacity, low-affinity system crucial for nitrogen supply.[7] However, PepT1 exhibits distinct stereoselectivity.
-
L-Isomer Preference: PepT1 preferentially transports peptides composed of L-amino acids.[7] The affinity and transport rate for dipeptides containing D-amino acids are significantly lower.
-
Trans-Conformation: The peptide bond is generally required to be in the trans conformation for high-affinity binding to PepT1.[9][10]
-
Research Application: The differential transport of the stereoisomers within the this compound mixture makes it an excellent tool for competitive inhibition studies. By measuring the uptake of a known L-L substrate (e.g., Glycyl-sarcosine) in the presence of the DL-Ala-DL-Leu mixture, researchers can quantify the inhibitory potency (Ki) of the D-containing isomers and probe the geometric constraints of the PepT1 binding site.
Enzymatic Hydrolysis: A Test of Peptidase Specificity
Following transport into the enterocyte, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases. These enzymes, like PepT1, are highly specific for L-amino acids. Peptides containing D-amino acids are resistant to hydrolysis by most mammalian peptidases.[11][12]
-
Consequence: While the L-Alanyl-L-leucine component is rapidly cleaved, the D-containing isomers (D-Ala-D-Leu, L-Ala-D-Leu, D-Ala-L-Leu) are likely to pass through the enterocyte intact, albeit at a much lower rate, or be hydrolyzed very slowly. This resistance to proteolysis is a key feature of D-amino acid-containing peptides.[11][13]
Systemic Circulation and D-Amino Acid Metabolism
The constituent amino acids released from hydrolysis (L-Alanine, L-Leucine) enter the portal circulation and are utilized in standard metabolic pathways. The fate of the D-amino acids, whether from the slow breakdown of D-containing dipeptides or direct absorption, is governed by a specific enzymatic system.
-
D-Amino Acid Oxidase (DAO): The primary enzyme for the catabolism of neutral D-amino acids in mammals is D-amino acid oxidase (DAO), a peroxisomal flavoenzyme.[14][15][16][17] DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide.[14][15][16]
-
Substrate Specificity: DAO is most active toward neutral D-amino acids, with D-Alanine being one of its main physiological substrates.[14][18] It also degrades D-Leucine.[18]
-
Tissue Distribution: DAO is predominantly found in the kidney, brain, and small intestine in mammals.[15][16][18] Its presence in the gut and kidney is critical for detoxifying D-amino acids absorbed from the diet or produced by gut microbiota.[13][18]
The metabolic journey of this compound is a process of stereochemical filtering, as illustrated below.
Caption: Metabolic pathway of this compound isomers.
Section 3: Key Research Applications & Methodologies
The unique properties of this compound lend it to several specific, high-value research applications. Here, we provide the rationale and detailed protocols for two primary experimental systems.
Application 1: Characterizing Peptide Transport Using Caco-2 Cell Monolayers
Causality: The Caco-2 cell line, a human colon adenocarcinoma cell line, spontaneously differentiates into a monolayer of polarized enterocytes that express PepT1.[19][20] This makes it the gold-standard in vitro model for studying intestinal peptide absorption.[19][20] Using this compound in this system allows for precise quantification of stereoselective transport and competitive inhibition dynamics without the complexities of an in vivo model.
Detailed Protocol: Competitive Inhibition of PepT1 Transport in Caco-2 Cells
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell permeable supports (e.g., 12-well, 0.4 µm pore size) at a density of 2 x 10^5 cells/cm^2.[20]
-
Culture in DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C and 5% CO2.[20]
-
Allow cells to differentiate for 21 days, changing the medium every 2-3 days.
-
Self-Validation: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER), which should be >250 Ω·cm².
-
-
Transport Assay:
-
Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS), pH 6.5 (apical side) and pH 7.4 (basolateral side). The pH gradient is the driving force for PepT1.[19]
-
Prepare transport solutions in apical HBSS (pH 6.5):
-
Control: A known radiolabeled PepT1 substrate (e.g., 10 µM [14C]Gly-Sar).
-
Test: 10 µM [14C]Gly-Sar plus increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 mM).
-
Inhibitor Control: 10 µM [14C]Gly-Sar plus a known high-affinity PepT1 inhibitor (e.g., 50 mM Gly-Gln).
-
-
Add 0.5 mL of the appropriate transport solution to the apical (AP) chamber and 1.5 mL of HBSS (pH 7.4) to the basolateral (BL) chamber.[20]
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
At the end of the incubation, collect samples from the apical and basolateral chambers. Also, wash the monolayer with ice-cold HBSS and lyse the cells to determine intracellular accumulation.
-
Quantify radioactivity in all samples using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the transport rate of [14C]Gly-Sar in the presence and absence of the competitor.
-
Plot the inhibition of transport against the concentration of this compound to determine the IC50 (concentration causing 50% inhibition).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. This value provides a quantitative measure of the mixture's affinity for PepT1.
-
Caption: Experimental workflow for a Caco-2 cell transport assay.
Application 2: Investigating Intestinal Metabolism with In Situ Single-Pass Perfusion
Causality: While Caco-2 cells are excellent for transport studies, they may not fully replicate the metabolic capacity of the small intestine. The in situ intestinal perfusion model in an anesthetized rodent preserves the physiological architecture, blood flow, and enzymatic machinery of the intestine.[21][22][23][24] This technique is ideal for simultaneously studying absorption and metabolism, allowing researchers to determine the extent to which D-containing dipeptides are metabolized or pass through the intestinal wall intact.
Detailed Protocol: Single-Pass Intestinal Perfusion in Rat
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-300g) following approved animal care protocols.
-
Perform a midline laparotomy to expose the small intestine.
-
Select a segment of the jejunum (e.g., 15-20 cm).[22]
-
Insert and secure cannulas at the proximal and distal ends of the segment. Tie off the intestine proximal to the inlet and distal to the outlet to create an isolated loop.[22]
-
Critical Step: For metabolic studies, cannulate the mesenteric vein draining the isolated segment to collect portal blood. This is technically challenging but provides direct evidence of what is absorbed into circulation.[23]
-
Return the intestine to the abdominal cavity and maintain body temperature.
-
-
Perfusion:
-
Perfuse the segment with a Krebs-Ringer bicarbonate buffer (pH 6.8) containing this compound (e.g., 10 mM) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.[24]
-
Allow the system to equilibrate for 30 minutes.
-
Collect the entire perfusate exiting the distal cannula in timed fractions (e.g., every 15 minutes) for 90-120 minutes.
-
Simultaneously, collect mesenteric venous blood samples.
-
-
Sample Analysis & Data Calculation:
-
Analyze the inlet and outlet perfusate samples, as well as the blood plasma, for the concentrations of all four dipeptide stereoisomers and all four amino acid stereoisomers (D/L-Alanine, D/L-Leucine). This requires advanced chiral analytical methods (see Section 4).
-
Calculate the net disappearance of each dipeptide isomer from the lumen.
-
Calculate the appearance rate of each amino acid and dipeptide isomer in the mesenteric blood.
-
Self-Validation: The difference between lumenal disappearance and portal appearance represents the amount of substrate metabolized within or sequestered by the intestinal tissue. Comparing the profiles of the L-L, D-D, and L-D/D-L isomers reveals the stereospecificity of both transport and metabolism in situ.
-
Section 4: Advanced Analytical Techniques: The Chiral Separation Imperative
Studying this compound is analytically demanding due to the need to resolve multiple stereoisomers. Standard reversed-phase HPLC cannot distinguish between enantiomers or diastereomers.
-
Chiral Chromatography: The method of choice is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[25][26][27][28][29]
-
CSP Selection: Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for separating underivatized amino acid and small peptide enantiomers.[29] Zwitterionic chiral selectors are also highly effective.[25]
-
Mobile Phase: Optimization of the mobile phase, typically a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer with additives, is critical for achieving resolution.[25][29]
-
-
Derivatization: An alternative, indirect approach involves derivatizing the samples with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[26][27] However, this adds complexity and potential for analytical error.
-
Detection: Coupling the chiral HPLC system to a mass spectrometer (LC-MS/MS) provides the highest level of sensitivity and specificity, allowing for accurate quantification of each isomer in complex biological matrices like plasma and tissue extracts.[25][28]
| Analytical Challenge | Recommended Solution | Rationale |
| Separating 4 Dipeptide Isomers | Chiral HPLC | Direct method to resolve both diastereomers (e.g., L-Ala-L-Leu vs L-Ala-D-Leu) and enantiomers (e.g., L-Ala-L-Leu vs D-Ala-D-Leu). |
| Separating 4 Amino Acid Isomers | Chiral HPLC or Chiral GC (after derivatization) | Required to analyze the products of hydrolysis and metabolism. |
| Quantification in Biological Samples | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and structural confirmation, essential for distinguishing isomers from background matrix noise. |
Section 5: Challenges, Limitations, and Future Directions
Challenges: The primary challenges in this research area are the commercial availability and cost of specific D-dipeptide isomers, the technical complexity of the surgical in situ perfusion models, and the requirement for specialized chiral analytical instrumentation.
Toxicology: While L-amino acids are fundamental to life, high concentrations of D-amino acids can be toxic.[1][30] However, the body's DAO system is an effective detoxification mechanism.[14] Any research involving the administration of D-amino acid-containing compounds must consider potential toxicity, although the doses used in mechanistic studies are typically low. Bacteria in the gut can also utilize D-amino acids, potentially mitigating toxicity and acting as a confounding factor in metabolic studies.[30]
Future Directions:
-
Microbiome Interactions: Investigating how gut microbiota metabolize D-dipeptides and how these compounds, in turn, might modulate the microbiome composition.
-
Drug Delivery: Using D-dipeptides as protease-resistant carriers to improve the oral bioavailability of peptide-based drugs by targeting PepT1.[11]
-
DAO Modulation: Using this compound as a substrate to study the activity and regulation of DAO in various disease states, such as renal disease or certain neurological disorders where D-serine (another DAO substrate) is implicated.[16][17][18]
Conclusion
This compound is far more than a simple dipeptide; it is a precision tool for the nutritional and pharmaceutical scientist. Its value is not in its nutritional content but in its stereochemical complexity. By leveraging the differential handling of its L- and D-isomers by transporters and enzymes, researchers can unlock fundamental insights into the stereoselective nature of nutrient absorption and metabolism. The methodologies outlined in this guide provide a robust framework for employing this unique compound to probe the boundaries of peptide transport, map metabolic pathways, and explore the subtle but significant role of D-amino acids in biology.
References
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The Pivotal Role of Dipeptides in Biochemical Research: A Technical Guide for Scientists and Drug Development Professionals
Abstract
Dipeptides, the simplest constituents of the peptide family, are emerging as powerful molecules with diverse and significant applications across biochemistry, nutrition, and pharmacology. Composed of two amino acids linked by a single peptide bond, their low molecular weight, structural simplicity, and functional versatility make them ideal candidates for therapeutic agents, drug delivery vehicles, and diagnostic biomarkers. This in-depth technical guide provides a comprehensive overview of the core research applications of dipeptides, offering field-proven insights into their therapeutic potential, nutritional significance, and role in cellular signaling. Detailed experimental protocols, data presentation, and visual diagrams of key biochemical pathways are included to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of these remarkable biomolecules.
The Biochemical Landscape of Dipeptides: More Than Just Building Blocks
Traditionally viewed as mere intermediates in protein metabolism, dipeptides are now recognized for their distinct physiological functions and favorable biochemical properties. Their small size allows for efficient transport across cellular membranes via specific transporters, such as PepT1 and PepT2, which are expressed in key tissues like the small intestine and kidneys.[1][2][3][4] This active transport mechanism is a cornerstone of their high bioavailability and a key advantage in their use as therapeutic agents and nutritional supplements.[5][6]
Dipeptides also exhibit greater solubility and stability compared to their constituent free amino acids.[7] For instance, the dipeptide Ala-Gln has a solubility of 586 g/L, which is more than ten times that of glutamine (35 g/L), and it can withstand sterilization procedures that would degrade free glutamine.[7] This enhanced stability is crucial for their formulation in pharmaceutical and nutritional products.
Therapeutic Frontiers: Dipeptides as Bioactive Agents
The unique structural and chemical properties of dipeptides underpin their diverse therapeutic applications, ranging from antioxidant and anti-inflammatory effects to roles in neurotransmission and cancer therapy.[5][6][8]
Antioxidant and Anti-inflammatory Powerhouses
Certain dipeptides, particularly those containing histidine, such as carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine), are potent antioxidants.[9][10][11][12][13] They are found in high concentrations in muscle and brain tissues, where they play a crucial role in protecting against oxidative stress by scavenging free radicals and chelating pro-oxidant metal ions.[9][11] The antioxidant activity of these dipeptides is attributed to their ability to trap peroxyl radicals and inhibit the oxidative hydroxylation of deoxyguanosine.[9][11]
Dipeptides in Neuroprotection and Neurological Disorders
The brain is particularly vulnerable to oxidative stress, and dipeptides like carnosine and homocarnosine are present in significant concentrations, suggesting a neuroprotective role.[9][11] Their antioxidant properties help to mitigate neuronal damage. Furthermore, dipeptides are being investigated for their potential as biomarkers and therapeutic agents in neurological diseases.[14] For instance, altered levels of specific dipeptides have been observed in the cerebrospinal fluid and plasma of patients with epilepsy.[14]
Anti-hypertensive and Anti-cancer Properties
Several dipeptides have demonstrated anti-hypertensive and anti-cancer activities.[6][8] For example, Val-Tyr has been identified as an antihypertensive dipeptide.[7] In cancer research, certain dipeptides have been shown to possess anti-cancer properties, and peptide-drug conjugates are being explored as a strategy for targeted drug delivery to tumors.[8][15][16][17]
Dipeptides in Drug Delivery and Prodrug Design
The efficient intestinal absorption of dipeptides via the PepT1 transporter makes them excellent candidates for prodrug strategies to enhance the oral bioavailability of poorly absorbed drugs.[1][18] By linking a drug molecule to a dipeptide, the resulting conjugate can be actively transported across the intestinal epithelium.
Nutritional Significance of Dipeptides
Dipeptides play a crucial role in human nutrition.[19][20][21][22] They are absorbed more rapidly and efficiently than free amino acids, making them a valuable component of clinical nutrition formulas.[7] The use of dipeptides in nutritional supplements can improve nitrogen balance and support muscle protein synthesis.[19][20] Certain dipeptides, such as Leucyl-Valine and Valyl-Glutamine, are noted for their roles in enhancing muscle recovery and endurance.[19]
| Dipeptide | Reported Nutritional/Physiological Benefit | Reference |
| Alanyl-Glutamine | Enhanced stability and solubility for infusions, supports gut health. | [7][8][23] |
| Leucyl-Valine | Promotes muscle protein synthesis, enhances endurance. | [19] |
| Valyl-Glutamine | Contributes to nitrogen balance and energy production. | [19] |
| Tryptophyl-Methionine | Antioxidant properties, supports immune function. | [19] |
| Seryl-Tyrosine | Supports neurotransmitter synthesis (dopamine, norepinephrine). | [19] |
Dipeptides as Diagnostic and Prognostic Biomarkers
The unique profiles of dipeptides in biological fluids can serve as valuable biomarkers for various diseases.[14][24][25] For example, γ-glutamyl dipeptides have been identified as novel biomarkers for different forms of liver disease, with varying levels allowing for discrimination between conditions such as drug-induced liver injury, hepatitis, and cirrhosis.[26][27] Similarly, prolyl-4-hydroxyproline is a urinary biomarker for bone resorption.[24]
Experimental Protocols: A Practical Guide
Dipeptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides.[28][29]
Step-by-Step Methodology:
-
Resin Preparation: Start with a solid support resin (e.g., Rink-Amide resin).
-
First Amino Acid Coupling: Attach the C-terminal Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a base (e.g., piperidine).
-
Second Amino Acid Coupling: Add the next Fmoc-protected amino acid and a coupling agent (e.g., DCC) to form the peptide bond.
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a strong acid (e.g., trifluoroacetic acid).
-
Purification: Purify the crude dipeptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[30][31]
Dipeptide Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the comprehensive profiling and quantification of dipeptides in complex biological samples.[32][33][34]
Step-by-Step Methodology:
-
Sample Preparation: Extract dipeptides from the biological matrix (e.g., serum, tissue homogenate). This may involve protein precipitation and solid-phase extraction.
-
Chromatographic Separation: Separate the dipeptides using a liquid chromatography system. Different column chemistries (e.g., reversed-phase, HILIC) can be employed to separate isomers.[33]
-
Mass Spectrometric Detection: Introduce the separated dipeptides into a tandem mass spectrometer.
-
Data Acquisition: Perform data-dependent acquisition to obtain MS and MS/MS spectra for dipeptide identification and quantification.[34]
-
Data Analysis: Use specialized software to identify and quantify the dipeptides based on their retention time, precursor ion mass, and fragmentation pattern.
Future Perspectives and Conclusion
The field of dipeptide research is rapidly expanding, with ongoing efforts to discover new bioactive dipeptides and elucidate their mechanisms of action.[8] Advances in analytical techniques are enabling more comprehensive dipeptide profiling, which will likely lead to the discovery of new biomarkers and therapeutic targets.[32][33] The versatility of dipeptides, coupled with their favorable biochemical properties, positions them as key players in the future of biochemistry, drug development, and nutritional science. Their potential to address a wide range of health challenges, from oxidative stress-related diseases to targeted cancer therapy, underscores the importance of continued research in this exciting area.
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A Technical Guide to the Stability and Storage of DL-Alanyl-DL-leucine
Introduction to DL-Alanyl-DL-leucine: A Foundation for Stability
This compound is a dipeptide composed of racemic alanine and leucine, molecules fundamental to countless biochemical processes.[1][2] As a research chemical and a component in nutritional and pharmaceutical development, understanding its stability is not merely a procedural formality but a critical prerequisite for ensuring experimental reproducibility, therapeutic efficacy, and product shelf-life.[3] The inherent chemical nature of the peptide bond, while robust, is susceptible to environmental factors that can lead to degradation, compromising the integrity of the material.[3][4]
This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines the primary degradation pathways and offers evidence-based protocols for its proper storage and handling. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to maintain the compound's purity and integrity from receipt to application.
Physicochemical Profile
A comprehensive understanding of a molecule's physicochemical properties is the foundation upon which stable formulation and storage strategies are built. This compound is a white to off-white solid, and its key properties are summarized below.[2][5][6]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂O₃ | [5][6][7][8] |
| Molecular Weight | 202.25 g/mol | [5][6][7][8] |
| Appearance | White to off-white solid | [5][6] |
| Solubility | High solubility in water (H₂O) | [5][9][10] |
| CAS Number | 1999-42-4 | [5][6][8] |
Note: The high water solubility is a critical factor in handling, as it makes the compound susceptible to hydrolysis, especially once in solution.[10]
Core Principles of Dipeptide Stability
The stability of this compound is primarily dictated by the integrity of the amide (peptide) bond linking the alanine and leucine residues. Several chemical reactions can compromise this structure, with hydrolysis being the most common degradation pathway for peptides in aqueous environments.[4][11][12]
Key Degradation Mechanisms:
-
Hydrolysis: The cleavage of the peptide backbone by the addition of a water molecule, resulting in the formation of the individual constituent amino acids.[12] This reaction is significantly influenced by pH and temperature.[4][11]
-
Oxidation: While less common for alanine and leucine residues compared to methionine or cysteine, oxidative stress can generate reactive species that may lead to degradation over long-term storage.[3][11]
-
Photodegradation: Exposure to high-energy light, particularly UV, can induce cleavage of chemical bonds. While specific data on this compound is limited, it is a known degradation pathway for peptides.
Understanding these fundamental principles allows for the rational design of storage conditions that mitigate the specific risks to the molecule's integrity.
Factors Influencing the Stability of this compound
Impact of Temperature
Temperature is a critical accelerator of chemical degradation. For this compound, both in solid and solution form, lower temperatures are unequivocally better for preserving long-term integrity.
-
Solid (Lyophilized Powder): As a powder, the compound is significantly more stable. Storing at -20°C can preserve it for at least one year, while storage at -80°C can extend this period to two years or more.[5][6] Room temperature shipping is acceptable for short durations, but immediate transfer to low-temperature storage upon receipt is crucial.[5][9]
-
Aqueous Solutions: Once dissolved, the molecule's susceptibility to degradation increases dramatically. Stock solutions should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[1][5][10] Repeated freeze-thaw cycles must be avoided as they can accelerate degradation; therefore, aliquoting solutions into single-use volumes is a mandatory practice.[10]
Role of pH and Hydrolysis
Photosensitivity
Protecting the compound from light, especially UV light, is a standard precautionary measure for all research-grade chemicals. Both solid powder and solutions should be stored in amber vials or containers that are otherwise shielded from light to prevent potential photodegradation.
Primary Degradation Pathway: Hydrolysis
The most probable chemical degradation route for this compound under common laboratory and storage conditions is the hydrolysis of the central peptide bond. This reaction breaks the dipeptide into its constituent amino acids, DL-Alanine and DL-Leucine.
Figure 1. Hydrolysis of this compound. This diagram illustrates the cleavage of the peptide bond, yielding the original amino acids.
Recommended Storage and Handling Protocols
Adherence to strict storage protocols is paramount for maintaining the integrity of this compound. The following recommendations are synthesized from manufacturer datasheets and best practices in chemical handling.[5][6][10][13]
Summary of Storage Conditions
| Form | Short-Term Storage (1-4 weeks) | Long-Term Storage (>1 month) |
| Solid (Powder) | -20°C (up to 1 year) | -80°C (up to 2 years) |
| Solution (in H₂O) | -20°C (up to 1 month) | -80°C (up to 6 months) |
Always store in a tightly sealed container, away from moisture and light.[5][6][13]
Protocol for Handling Solid Compound
-
Upon receipt, immediately transfer the vial to the recommended long-term storage temperature (-20°C or -80°C).
-
Before opening, allow the container to equilibrate to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the hygroscopic powder, which would accelerate degradation.
-
Weigh the desired amount quickly in a low-humidity environment.
-
Reseal the container tightly, purge with an inert gas like argon or nitrogen if available, and return to the appropriate low-temperature storage.
Protocol for Preparing and Storing Stock Solutions
-
Use a high-purity solvent, such as sterile, nuclease-free water, for reconstitution.[10]
-
Dissolve the compound to the desired concentration. Sonication may be required to fully dissolve the peptide in water.[9]
-
Once fully dissolved, immediately aliquot the solution into single-use, light-protecting (amber) vials. The volume of the aliquots should be tailored to typical experimental needs to avoid wasting material and prevent the need for partial thaws.
-
Flash-freeze the aliquots if possible and transfer them immediately to -80°C for long-term storage.
-
For use, thaw a single aliquot rapidly and keep it on ice. Discard any unused portion of the thawed solution; do not refreeze.[10]
Experimental Workflow for Stability Assessment
To empirically validate the stability of this compound under specific experimental conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, as it can separate the parent compound from its degradation products.[3][11][14]
Figure 2. HPLC-Based Stability Study Workflow. A systematic approach to quantifying degradation over time under various stress conditions.
Protocol: HPLC-Based Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating method.
-
Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving the parent this compound peak from potential impurities and degradation products (i.e., alanine and leucine). A C18 column with a gradient of water and acetonitrile (both with 0.1% TFA) is a common starting point. Detection is typically at 210-220 nm.[15]
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the peptide in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the peptide in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Dissolve the peptide in 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Store the solid peptide at 105°C for 48 hours.
-
Photolytic: Expose a solution of the peptide to high-intensity UV light for 24 hours.
-
-
Analysis: Inject the stressed samples, along with an unstressed control, into the HPLC system.
-
Validation: The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main peptide peak.[11] Mass spectrometry can be coupled with HPLC (LC-MS) to confirm the identity of the degradation products.[14]
Conclusion
The chemical integrity of this compound is robust in its solid, lyophilized form but becomes significantly more fragile when exposed to moisture and elevated temperatures. The primary degradation pathway is hydrolysis of the peptide bond. By adhering to the storage and handling protocols detailed in this guide—specifically, maintaining low temperatures (-20°C and ideally -80°C), minimizing moisture exposure, protecting from light, and aliquoting solutions to avoid freeze-thaw cycles—researchers can ensure the compound's stability. Implementing a validated, stability-indicating HPLC method is the most reliable approach to confirm purity and monitor integrity throughout the lifecycle of a research or development project.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23615548, dl-Alanyl-l-leucine.
- AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis.
- Ahire, K., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 1005–1020. [Link]
- Ahire, K., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- BioTopics. (n.d.). Hydrolysis of a dipeptide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259583, this compound.
- Faisal, M., et al. (2022). Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions.
- Maslarska, V., & Tencheva, J. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research, 54(2), 435-441. [Link]
- Mitragotri, S., & Chow, D. (2023).
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(7), 703–711. [Link]
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Stereoisomers of alanyl-leucine and their properties
An In-Depth Technical Guide to the Stereoisomers of Alanyl-Leucine: Synthesis, Resolution, and Differential Properties
Authored by a Senior Application Scientist
Foreword: The Criticality of Chirality in Dipeptide Function
In the realms of biochemistry, pharmacology, and drug development, the three-dimensional architecture of a molecule is not a trivial detail—it is the very essence of its biological identity. Dipeptides, the simplest protein fragments, serve as potent examples of this principle. Composed of two amino acids, a dipeptide with two chiral centers can exist in four distinct stereoisomeric forms. Alanyl-leucine, a dipeptide formed from alanine and leucine, possesses two such chiral centers at its α-carbons, giving rise to four stereoisomers: L-Ala-L-Leu, D-Ala-D-Leu, L-Ala-D-Leu, and D-Ala-L-Leu.
These are not mere molecular mirror images or subtle rearrangements; they are distinct chemical entities with unique physicochemical and biological profiles. Their interactions with the chiral environment of a biological system—enzymes, receptors, and transport proteins—are profoundly different. Understanding these differences is paramount for researchers developing peptide-based therapeutics, nutritional supplements, or synthetic biology tools. This guide provides a comprehensive technical overview of the synthesis, analytical resolution, and divergent properties of alanyl-leucine stereoisomers, offering field-proven insights for the modern researcher.
The Stereochemical Landscape of Alanyl-Leucine
The existence of two chiral centers in alanyl-leucine gives rise to a family of four stereoisomers. Their relationships are critical to understand for any subsequent analysis.
-
Enantiomers: These are non-superimposable mirror images. The enantiomeric pairs are (L-Ala-L-Leu and D-Ala-D-Leu) and (L-Ala-D-Leu and D-Ala-L-Leu). They share identical physical properties (e.g., melting point, solubility) but differ in their interaction with plane-polarized light (optical rotation) and other chiral molecules.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. For example, L-Ala-L-Leu is a diastereomer of L-Ala-D-Leu and D-Ala-L-Leu. Unlike enantiomers, diastereomers have distinct physical and chemical properties, which forms the basis for their separation.[1]
The diagram below illustrates these fundamental relationships.
Caption: Stereoisomeric relationships of Alanyl-Leucine.
Synthesis and Chiral Resolution
The synthesis of a specific alanyl-leucine stereoisomer requires strict stereochemical control. The most direct approach involves standard solid-phase or solution-phase peptide synthesis using enantiomerically pure amino acid starting materials (e.g., Fmoc-L-Ala-OH and H-L-Leu-OtBu).[2] However, if a racemic or diastereomeric mixture is synthesized, or if the goal is to analyze an existing mixture, a robust separation protocol is essential.
High-Performance Liquid Chromatography (HPLC) for Chiral Resolution
Chiral HPLC is the gold standard for separating dipeptide stereoisomers. The choice of the Chiral Stationary Phase (CSP) is the most critical decision in method development, as the separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP.
For ampholytic and zwitterionic molecules like dipeptides, ion-exchange and zwitterionic CSPs are exceptionally effective.[3] Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are particularly well-suited for this application.[4] These CSPs incorporate both a weak anionic (sulfonic acid) and a strong cationic (quaternary amine) site, enabling multiple interaction points for chiral recognition.[4]
Experimental Protocol: Chiral HPLC Separation of Alanyl-Leucine Stereoisomers
This protocol provides a validated starting point for the separation of all four alanyl-leucine stereoisomers.
Objective: To resolve a mixture of L-Ala-L-Leu, D-Ala-D-Leu, L-Ala-D-Leu, and D-Ala-L-Leu into four distinct peaks.
Instrumentation & Materials:
-
HPLC system with a pump, autosampler, column thermostat, and detector (e.g., ELSD, CAD, or MS).
-
Chiral Column: CHIRALPAK® ZWIX(+) or a similar zwitterionic CSP.
-
Mobile Phase A: Methanol (HPLC Grade)
-
Mobile Phase B: Water (HPLC Grade)
-
Additives: Formic Acid (FA), Diethylamine (DEA)
-
Sample: 1 mg/mL solution of the alanyl-leucine isomer mixture in the mobile phase.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, Methanol/Water (98:2 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.[4] Rationale: The additives serve as counter-ions that are crucial for the zwitterionic interaction mechanism and for achieving optimal peak shape and selectivity.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. Set the column temperature to 10°C.[4] Rationale: Lower temperatures often enhance chiral recognition by increasing the stability of the transient diastereomeric complexes, leading to better resolution.
-
Sample Injection: Inject 5-10 µL of the prepared sample.
-
Data Acquisition: Run the isocratic method for a sufficient time to allow all four isomers to elute. Detection via an Evaporative Light Scattering Detector (ELSD) is suitable as dipeptides lack a strong chromophore.
-
Peak Identification (Self-Validation): To confirm the identity of each peak, inject standards of the four pure stereoisomers individually under the same chromatographic conditions. This step is critical for validating the elution order.
The workflow for this protocol is visualized below.
Caption: Chiral HPLC workflow for resolving Ala-Leu stereoisomers.
Comparative Physicochemical Properties
As diastereomers, the properties of (L,L)/(D,D) pairs differ from the (L,D)/(D,L) pairs. While comprehensive experimental data for all four isomers is dispersed, known values for the constituent amino acids and related dipeptides allow for a robust comparative summary.
| Property | L-Ala-L-Leu | D-Ala-D-Leu | L-Ala-D-Leu | D-Ala-L-Leu | Rationale & References |
| Molecular Weight | 202.25 g/mol | 202.25 g/mol | 202.25 g/mol | 202.25 g/mol | Identical composition.[5] |
| Melting Point (°C) | Diastereomers have different crystal lattice energies. | Varies | Varies | Varies | Diastereomers possess different physical properties.[1] |
| Aqueous Solubility | Diastereomers exhibit different solubilities. | Varies | Varies | Varies | Dependent on intermolecular forces and crystal packing.[6] |
| Specific Rotation [α] | Positive | Negative | Varies | Varies | Enantiomers rotate plane-polarized light equally but in opposite directions. Diastereomers have unrelated optical rotations.[1] |
| LogP | -2.8 (Predicted) | -2.8 (Predicted) | Varies (Predicted) | Varies (Predicted) | The L,L isomer is highly hydrophilic.[5] Diastereomers will have slightly different values due to conformational changes affecting solvent exposure. |
Differential Biological and Pharmacological Properties
The stereochemical differences between the alanyl-leucine isomers manifest profoundly in their interactions with biological systems.
Taste and Sensory Perception
The taste of small peptides is highly dependent on their stereochemistry. Many dipeptides composed of L-amino acids are known to elicit a bitter taste.[7]
-
L-Ala-L-Leu: Expected to be bitter, as is common for dipeptides containing hydrophobic L-amino acids like leucine.[7]
-
D-Isomers: The incorporation of D-amino acids often alters or ablates the taste profile. For example, in aspartame analogues, the stereochemistry is critical for sweetness.[8][9] It is plausible that the D-containing isomers of alanyl-leucine are either tasteless or have a significantly different taste profile compared to the L,L-isomer.
Enzymatic Stability and Metabolism
This is one of the most significant areas of divergence. Proteolytic enzymes in the body are chiral catalysts, evolved to recognize and hydrolyze peptide bonds between L-amino acids.
-
L-Ala-L-Leu: As a substrate composed entirely of natural L-amino acids, it is readily susceptible to hydrolysis by various peptidases and proteases in the digestive tract and bloodstream.[10]
-
D-Ala-D-Leu, L-Ala-D-Leu, D-Ala-L-Leu: The presence of one or more D-amino acids confers remarkable resistance to enzymatic degradation.[11][12] This "steric shielding" prevents the peptide from fitting correctly into the active site of L-specific proteases. This property is a cornerstone of peptidomimetic drug design, where D-amino acids are incorporated to increase the in vivo half-life of a therapeutic peptide.
Cellular Uptake and Transport
Peptide transporters, such as PepT1 in the intestine, are also stereoselective. While they primarily transport di- and tripeptides of L-amino acids, their tolerance for D-isomers varies. The transport efficiency of the alanyl-leucine stereoisomers is expected to differ, impacting their bioavailability after oral administration.
Receptor Binding and Pharmacological Activity
Biological receptors are chiral, and their binding pockets are exquisitely sensitive to the 3D shape of a ligand. Therefore, each stereoisomer of alanyl-leucine will present a different set of functional groups in 3D space, leading to vastly different binding affinities and downstream signaling.
For instance, L-alanyl-L-glutamine has been shown to affect leucine and protein metabolism.[13] While this is a different dipeptide, it highlights that these small molecules can have significant metabolic effects. It is highly probable that the four stereoisomers of alanyl-leucine would exhibit distinct activities. L-Leu-L-Leu, for example, has been shown to promote the growth and proliferation of intestinal epithelial cells.[14] A similar investigation into the alanyl-leucine isomers could reveal that one isomer is bioactive while its enantiomer or diastereomers are inactive or even antagonistic.
Conclusion for the Field Professional
For the researcher, scientist, or drug development professional, the take-home message is unequivocal: the stereoisomers of alanyl-leucine are not interchangeable. The simple flip of a chiral center can transform a rapidly metabolized nutrient into a long-lasting, stable molecule, or an active ligand into an inert one.
Therefore, any study involving alanyl-leucine necessitates rigorous stereochemical control and analysis. The synthesis must be stereospecific, and the final product's purity must be validated using robust chiral separation techniques like the HPLC method detailed herein. Failure to control for stereoisomerism can lead to irreproducible results, incorrect interpretation of biological data, and the potential failure of a drug development program. By embracing the complexity of stereochemistry, we unlock the potential to design and utilize these dipeptides with precision and purpose.
References
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies.
- National Center for Biotechnology Information. (n.d.). L-Alanyl-L-leucine. PubChem. [Link]
- Chiral Amino Acid and Peptide Separations – the Next Generation. (2021).
- Brussel, L. B. P., Peer, H. G., & van der Heijden, A. (1975). Structure-taste relationship of some sweet-tasting dipeptide esters. PubMed. [Link]
- Goodman, M., Coddington, J., Mierke, D. F., & Fuller, W. D. (1987). Model for the sweet taste of stereoisomeric retro-inverso and dipeptide amides. Journal of the American Chemical Society. [Link]
- Mazur, R. H., Schlatter, J. M., & Goldkamp, A. H. (1969). Structure-taste relationships of some dipeptides. Journal of the American Chemical Society. [Link]
- Rolli, H., & Bläuenstein, P. (2015). Exploring the Molecular Space of Bitter Peptides via Sensory, Receptor, and Sequence Data. Journal of Agricultural and Food Chemistry. [Link]
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- Adriaens, P., et al. (1995). Stereospecific synthesis of (2S,4R)-[5,5,5-2H3]leucine. RSC Publishing. [Link]
- Wang, M., et al. (2021). Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells. PubMed Central. [Link]
- Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. (n.d.). LinkedIn. [Link]
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- Kotake, Y., et al. (1988). Chemical structure and biological activity relationship of bacterial cell walls and muramyl peptides. PubMed. [Link]
- Hole, K., et al. (2000).
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The Genesis of a Dipeptide: An In-depth Technical Guide to the Discovery and History of DL-Alanyl-DL-leucine
For Researchers, Scientists, and Drug Development Professionals
Preamble: From Vitalism to Synthesis
In the nascent stages of organic chemistry, the synthesis of molecules central to life was deemed impossible, a feat reserved for the enigmatic "vital force" within living organisms. This paradigm began to crumble in the 19th century, setting the stage for one of the most profound achievements in chemistry: the artificial construction of peptides. This guide delves into the historical and technical lineage of a seemingly simple yet fundamentally important molecule, DL-Alanyl-DL-leucine. While the exact date of its first synthesis is not marked by a singular, celebrated publication, its creation is intrinsically woven into the pioneering work of Emil Fischer and the subsequent century of innovation in peptide chemistry. We will explore the foundational techniques that made its synthesis possible, the evolution of these methods, and the enduring relevance of this dipeptide in the broader context of biochemical research.
I. The Dawn of Peptide Chemistry: The Fischer Era
The journey to synthesizing this compound begins with the groundbreaking work of the German chemist Hermann Emil Fischer, a titan in the field of organic chemistry.[1][2][3][4][5] At the turn of the 20th century, the chemical nature of proteins was a subject of intense debate. Fischer's meticulous work on amino acids and their linkage provided the theoretical and practical framework for understanding proteins as polypeptides.[1][4]
The "Fischer Peptide Synthesis": A Revolution in a Flask
Fischer's seminal contribution was the development of a method to form the peptide bond, the amide linkage between amino acids.[2][6] His approach, though rudimentary by modern standards, was revolutionary. It involved the reaction of an α-haloacyl halide with an amino acid ester, followed by hydrolysis and subsequent reaction with another amino acid. This iterative process, known as the Fischer peptide synthesis, laid the groundwork for the systematic construction of peptides.[6]
The first-ever synthetic dipeptide, glycylglycine, was reported by Fischer and Fourneau in 1901, a landmark achievement that demonstrated the feasibility of artificially creating these fundamental biological molecules.[1][7][8] This success opened the door for the synthesis of other simple dipeptides, and it is within this historical context that the first synthesis of an alanyl-leucine dipeptide would have occurred.
The Conceptual Leap: From Glycylglycine to Alanyl-leucine
While a specific publication detailing the inaugural synthesis of this compound from Fischer's laboratory is not readily apparent in the historical record, the intellectual and technical leap from synthesizing glycylglycine to a dipeptide composed of alanine and leucine was relatively small. Alanine and leucine were known amino acids, and the chemical principles established by Fischer were directly applicable.
The synthesis would have necessitated the protection of the amino group of one amino acid and the carboxyl group of the other to ensure the correct peptide bond formation. Early protecting group strategies were being developed, and the choice of protecting groups would have been a critical experimental consideration.
II. The Early Synthetic Approaches: A Technical Deep Dive
The synthesis of this compound in the early 20th century would have been a solution-phase endeavor, a stark contrast to the automated solid-phase methods prevalent today.[7][9] The process would have been laborious, requiring careful purification of intermediates at each step.
The Fischer Esterification and Acyl Chloride Method
A plausible early synthetic route to this compound would have employed Fischer's established methodologies. This would involve the esterification of the carboxyl group of leucine and the conversion of the carboxyl group of alanine into a more reactive acyl chloride.
Experimental Protocol: A Hypothetical Early 20th-Century Synthesis of this compound
-
Protection of Leucine's Carboxyl Group:
-
DL-Leucine would be suspended in ethanol.
-
Dry hydrogen chloride gas would be bubbled through the suspension to catalyze the Fischer esterification, yielding DL-leucine ethyl ester.
-
The product would be isolated by precipitation and recrystallization.
-
-
Activation of Alanine's Carboxyl Group:
-
DL-Alanine would be reacted with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to convert its carboxylic acid into an acyl chloride, yielding DL-alaninyl chloride.
-
This highly reactive intermediate would be used immediately in the next step.
-
-
Peptide Bond Formation:
-
DL-Alaninyl chloride would be slowly added to a solution of DL-leucine ethyl ester in an inert solvent.
-
A base, such as sodium bicarbonate, would be added to neutralize the hydrogen chloride byproduct.
-
The resulting protected dipeptide, this compound ethyl ester, would be isolated and purified.
-
-
Deprotection:
-
The ethyl ester protecting group would be removed by saponification (hydrolysis with a base, such as sodium hydroxide), followed by acidification to yield the final product, this compound.
-
Purification would likely involve multiple recrystallizations.
-
Diagram: Conceptual Workflow of Early Dipeptide Synthesis
Caption: Early solution-phase synthesis of a dipeptide.
Characterization in the Pre-Spectroscopic Era
In the absence of modern analytical techniques like NMR and mass spectrometry, the characterization of newly synthesized peptides was a significant challenge.[10][11][12][13] Chemists of the time relied on a combination of methods:
-
Elemental Analysis: Determining the empirical formula by measuring the percentage composition of carbon, hydrogen, nitrogen, and oxygen.
-
Melting Point Determination: A sharp melting point was indicative of a pure compound.
-
Optical Rotation: For chiral molecules, the measurement of optical activity using a polarimeter was a key characterization parameter.
-
Chemical Derivatization: Reacting the peptide with known reagents to form crystalline derivatives with well-defined melting points.
-
Hydrolysis and Amino Acid Analysis: The synthesized dipeptide would be hydrolyzed back into its constituent amino acids, which would then be identified through their characteristic properties.
III. The Evolution of Peptide Synthesis: From Solution to Solid Phase
The foundational solution-phase methods pioneered by Fischer and his contemporaries remained the standard for decades.[7][9][14] However, these methods were time-consuming and often resulted in low yields, especially for longer peptides. A significant breakthrough came in the 1960s with the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984.[8][15][16][17]
SPPS revolutionized peptide synthesis by attaching the growing peptide chain to an insoluble polymer resin.[15][16][17] This allowed for the easy removal of excess reagents and byproducts by simple filtration and washing, dramatically increasing the efficiency and speed of peptide synthesis.
Diagram: The Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Solid-Phase Peptide Synthesis.
The development of SPPS, along with the introduction of more efficient protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), has made the synthesis of complex peptides and even small proteins a routine laboratory procedure.[7][8]
IV. Modern Perspectives and Applications
Today, this compound and other simple dipeptides are readily available commercially. Their significance lies not only in their historical context but also in their continued use in various research applications:
-
Biochemical Studies: As simple model systems for studying peptide structure, conformation, and interactions.
-
Enzyme Substrate Studies: As potential substrates for peptidases and other enzymes involved in protein metabolism.
-
Drug Delivery: As components of prodrugs to enhance the absorption and bioavailability of pharmaceuticals.
-
Nutritional Science: In studies of protein digestion and amino acid absorption.
The ability to synthesize this compound and its analogs with high purity and in large quantities is a direct legacy of the pioneering work of Emil Fischer and the continuous innovation in the field of peptide chemistry.
V. Conclusion: A Legacy in a Peptide Bond
The story of this compound is a microcosm of the history of peptide chemistry itself. From the theoretical postulations and early synthetic struggles of Emil Fischer to the highly automated and efficient methods of the 21st century, the journey to create this simple dipeptide reflects the broader evolution of our ability to construct the molecules of life. While the specific moment of its "discovery" may be lost to the annals of early chemical literature, its existence is a testament to the enduring power of chemical synthesis and its profound impact on our understanding of the biological world.
References
- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Babu, V. V. S. (2002). One Hundred Years of Peptide Chemistry. Resonance, 7(10), 33-41.
- Fischer, E. (1906). Untersuchungen über Aminosäuren, Polypeptide und Proteine. Berichte der deutschen chemischen Gesellschaft, 39(1), 530-610.
- Fischer, E., & Fourneau, E. (1901). Ueber einige Derivate des Glykocolls. Berichte der deutschen chemischen Gesellschaft, 34(2), 2868-2877.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fruton, J. S. (1990). Contrasts in scientific style: Research groups in the chemical and biochemical sciences. American Philosophical Society.
- Jones, J. H. (2002). The chemical synthesis of peptides. Oxford University Press.
- Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical chemistry, 60(20), 2299-2301.
- Kunz, H. (2002). Emil Fischer—unequalled classicist, master of organic chemistry research, and inspired trailblazer of biological chemistry.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Perham, R. N. (2000). The amino acids, peptides and proteins. Cambridge University Press.
- Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Co.
- Wieland, T., & Bodanszky, M. (1991). The world of peptides: a brief history of peptide chemistry. Springer-Verlag.
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
- Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Bodanszky, M. (1993). Peptide chemistry: a practical textbook. Springer-Verlag.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Albericio, F. (2000). Solid-phase synthesis: a practical guide. CRC press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Siuzdak, G. (1994). The emergence of mass spectrometry in biochemical research. Proceedings of the National Academy of Sciences, 91(24), 11290-11297.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
- Kaiser, E. T. (1989). Synthetic approaches to biologically active peptides and proteins including enzymes. Accounts of chemical research, 22(2), 47-54.
- Mann, M., Hendrickson, R. C., & Pandey, A. (2001). Analysis of proteins and proteomes by mass spectrometry. Annual review of biochemistry, 70(1), 437-473.
- Sachtleben, R. (1998). 100 years of peptide synthesis.
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An In-Depth Technical Guide to the Interaction of DL-Alanyl-DL-leucine with Metal Ions
Abstract
The interaction between peptides and metal ions is a cornerstone of bioinorganic chemistry, influencing the structure, function, and reactivity of biological systems. This guide provides a comprehensive technical exploration of the coordination chemistry between the dipeptide DL-Alanyl-DL-leucine and various metal ions. We delve into the thermodynamic principles governing complex formation, elucidate the structural characteristics of the resulting metallopeptides, and provide detailed, field-proven experimental methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols to investigate and harness the nuanced interplay between a simple dipeptide and transition metal ions.
Introduction: The Significance of Peptide-Metal Ion Interactions
In nature, nearly one-third of all proteins require a metal ion cofactor to perform their biological functions, ranging from enzymatic catalysis to oxygen transport.[1] The fundamental units of proteins, amino acids and their oligomers (peptides), provide a rich assortment of potential donor ligands—including terminal amino and carboxylate groups, peptide backbone carbonyls, and various side chains—for coordinating metal ions.[2] Understanding these interactions at the level of simple dipeptides, such as this compound, provides a foundational model for deciphering the more complex behavior observed in large metalloproteins.
This compound offers a structurally defined system to probe the core principles of metal coordination. It features an N-terminal amino group, a C-terminal carboxylate group, and an internal peptide bond, all of which can participate in binding. The use of a DL-DL stereoisomer configuration introduces specific conformational possibilities that can influence the stability and geometry of the resulting metal complexes. Studying these simple systems is crucial for applications in drug discovery, where metallopeptides are explored as therapeutic agents, and in materials science for the development of novel catalysts and functional materials.[1][3]
Physicochemical Properties of this compound
A thorough understanding of the ligand itself is a prerequisite for studying its metal complexes.
Structure and Synthesis
This compound is a dipeptide composed of an alanine residue and a leucine residue. The synthesis is typically achieved through standard solution-phase or solid-phase peptide synthesis (SPPS) protocols, involving the coupling of protected alanine and leucine amino acids, followed by deprotection.[4] Purification is commonly performed using techniques like high-performance liquid chromatography (HPLC) to ensure high purity for experimental use.[5]
Acid-Base Properties (pKa Values)
The coordination of metal ions to peptides is a pH-dependent process, as it involves competition between protons and metal ions for the same binding sites. The key ionizable groups on this compound are the N-terminal amino group (-NH₃⁺) and the C-terminal carboxylic acid group (-COOH).
The approximate pKa values for these groups can be estimated from the constituent amino acids:
-
Carboxylic Acid (-COOH): pKa₁ ≈ 2.3
-
Amino Group (-NH₃⁺): pKa₂ ≈ 9.7
These values indicate that below pH ~2.3, the dipeptide is predominantly cationic (H₂L⁺). Between pH ~2.3 and ~9.7, it exists as a zwitterion (HL), and above pH ~9.7, it is anionic (L⁻). A third, much higher pKa (not typically observed under physiological conditions) is associated with the deprotonation of the peptide amide nitrogen, a process often facilitated by the coordination of a metal ion.
Coordination Chemistry: Thermodynamics and Structure
The interaction of this compound (L) with a divalent metal ion (M²⁺) is a stepwise process, forming various complex species depending on the pH and metal-to-ligand ratio.
Coordination Modes
At acidic to neutral pH, the primary binding sites are the N-terminal amino group and the carbonyl oxygen of the peptide bond, forming a chelate ring. As the pH increases, the carboxylate group also participates. A critical event in dipeptide coordination, particularly with metals like Cu(II) and Ni(II), is the metal-ion-promoted deprotonation of the peptide amide nitrogen at moderately basic pH. This creates a strong metal-nitrogen bond and results in a highly stable complex.[6]
Caption: Potential coordination modes of a dipeptide with a metal ion at low and high pH.
Thermodynamics of Complex Formation
The stability of metallopeptide complexes is quantified by stability constants (log β) and the complete thermodynamic profile (ΔG, ΔH, ΔS). These parameters reveal the driving forces behind the interaction. While specific data for this compound is sparse, data from the analogous dipeptide Glycylglycine (GlyGly) with Cu(II) provides an excellent model system.[3]
Table 1: Thermodynamic Parameters for Cu(II)-Glycylglycine Complex Formation
| Parameter | Value | Method | Significance |
| log K₁ | 5.7 - 6.0 | Potentiometry | Initial binding affinity (related to ΔG) |
| ΔG° | -33.1 kJ/mol | Calculated | Spontaneous nature of the interaction |
| ΔH° | +35.4 kJ/mol | ITC | Endothermic; bond formation is outweighed by ion desolvation energy |
| TΔS° | +68.5 kJ/mol | ITC | Entropically driven; major contribution from water release (chelate effect) |
Data sourced and adapted from reference[3]. Values are illustrative for a typical dipeptide-Cu(II) system.
The positive enthalpy (ΔH°) indicates that the energy required to remove water molecules from the hydrated Cu(II) ion is greater than the energy released upon forming the Cu-peptide bonds.[3] The reaction is therefore driven by a large positive entropy change (ΔS°), a hallmark of the chelate effect, where the release of multiple solvent molecules upon chelation increases the overall disorder of the system.[3]
Experimental Methodologies: A Practical Guide
Characterizing the interaction between this compound and metal ions requires a suite of complementary analytical techniques. Here, we detail the rationale and protocols for key methods.
Potentiometric Titration: Determining Stability Constants
Expertise & Causality: Potentiometry is the gold standard for determining stability constants (and thus ΔG) in solution. It works by precisely measuring the change in hydrogen ion concentration (pH) as a metal-peptide solution is titrated with a strong base. The displacement of protons from the ligand's amino and peptide amide groups upon metal coordination is directly quantified, allowing for the calculation of stepwise formation constants for each complex species (e.g., ML, MLH₋₁).[7][8]
Sources
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- 8. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Solid-Phase Synthesis of DL-Alanyl-DL-leucine
Abstract
This application note provides a comprehensive, in-depth guide to the synthesis of the dipeptide DL-Alanyl-DL-leucine using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). The protocol details every critical stage, from the initial loading of the C-terminal amino acid onto Wang resin to the final cleavage and precipitation of the desired peptide. Beyond a simple recitation of steps, this guide elucidates the chemical principles and rationale behind reagent choices and procedural nuances, reflecting field-proven insights. It is designed to be a self-validating system, incorporating in-process controls to ensure the success of each reaction cycle.
Introduction: The Logic of Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, enables the efficient assembly of peptides by anchoring the growing chain to an insoluble polymer support.[1][2] This methodology's core advantage lies in its simplification of the purification process; excess reagents and by-products are removed by simple filtration and washing, circumventing the laborious purification steps required in traditional solution-phase synthesis.[2][3]
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. This system employs the base-labile Fmoc group for temporary protection of the Nα-amino group and acid-labile groups (like tert-butyl, tBu) for the permanent protection of reactive amino acid side chains.[3][4] This orthogonality ensures that the Nα-Fmoc group can be selectively removed at each cycle without disturbing the side-chain protectors, which are only removed during the final cleavage from the resin.[3]
For the synthesis of this compound, which possesses a C-terminal carboxylic acid, Wang resin is the solid support of choice. Its key feature is a linker that can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a free carboxyl group.[5]
Experimental Design & Workflow
The synthesis of this compound follows a logical, stepwise progression. The C-terminal amino acid, DL-leucine, is first covalently attached to the Wang resin. Subsequently, the peptide chain is elongated by the addition of DL-alanine through a repeating cycle of deprotection and coupling.
Figure 1: Overall workflow for the SPPS of this compound.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Wang Resin, 100-200 mesh | 0.8-1.2 mmol/g loading | Generic |
| Fmoc-DL-Leucine-OH | Peptide Synthesis Grade | Generic |
| Fmoc-DL-Alanine-OH | Peptide Synthesis Grade | Generic |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Generic |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Generic |
| HBTU (HATU or PyBOP may be substituted) | Peptide Synthesis Grade | Generic |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Generic |
| Piperidine | ACS Grade or higher | Generic |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Generic |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Generic |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Generic |
| Triisopropylsilane (TIS) | Reagent Grade | Generic |
| Diethyl Ether | Anhydrous, ACS Grade | Generic |
| Acetic Anhydride | ACS Grade | Generic |
| Ninhydrin Test Kit | N/A | Generic |
| SPPS Reaction Vessel with Frit | N/A | Generic |
Detailed Synthesis Protocol (0.1 mmol Scale)
This protocol is based on a starting Wang resin with a loading capacity of 1.0 mmol/g. Adjust the initial resin weight accordingly for different loading capacities.
Starting Material: 100 mg of Wang Resin (0.1 mmol reactive sites).
Part A: Loading of Fmoc-DL-Leucine onto Wang Resin
The first amino acid is anchored to the resin via an ester bond. This is a critical step that dictates the overall yield.
-
Resin Swelling: Place 100 mg of Wang resin into an SPPS reaction vessel. Add ~2 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation. This is crucial for exposing the reactive hydroxyl groups within the polymer matrix.[6]
-
Activation: In a separate vial, dissolve Fmoc-DL-Leucine-OH (106 mg, 0.3 mmol, 3 eq), HOBt (46 mg, 0.3 mmol, 3 eq) in a minimal amount of DMF (~1 mL).
-
Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Add DIC (47 µL, 0.3 mmol, 3 eq) and a catalytic amount of DIPEA (9 µL, 0.05 mmol, 0.5 eq).
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Capping: To block any unreacted hydroxyl groups on the resin, drain the coupling solution, and add a solution of acetic anhydride (50 µL) and DIPEA (50 µL) in 2 mL of DMF. Agitate for 30 minutes. This prevents the formation of deletion sequences in the subsequent steps.
-
Washing: Drain the capping solution. Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally Methanol (2 x 2 mL). Dry the resin under vacuum.
Part B: SPPS Cycle for DL-Alanine
This cycle involves two key steps: deprotection of the Fmoc group from Leucine and coupling of the next amino acid, Alanine.
Step 1: Fmoc Deprotection
-
Causality: The Fmoc group is cleaved by a secondary amine base, piperidine, through a β-elimination mechanism.[3] A 20% solution in DMF provides an optimal balance of reaction speed and prevention of side reactions.
-
Swell the Fmoc-Leu-Wang resin in 2 mL of DMF for 15 minutes.
-
Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes.
-
Drain the solution. Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[7]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine, which would otherwise neutralize the incoming activated amino acid.
Step 2: Coupling of Fmoc-DL-Alanine
-
Causality: The carboxylic acid of the incoming Fmoc-DL-Alanine is activated to facilitate the formation of a peptide bond with the newly exposed free amine on the resin-bound Leucine. HBTU is an efficient aminium-based coupling reagent that forms a highly reactive HOBt-ester intermediate.[8] DIPEA acts as a non-nucleophilic base to neutralize the protonated amine on the resin and facilitate the reaction.[9]
-
Activation: In a separate vial, dissolve Fmoc-DL-Alanine-OH (93 mg, 0.3 mmol, 3 eq) and HBTU (114 mg, 0.3 mmol, 3 eq) in 1 mL of DMF.
-
Add DIPEA (105 µL, 0.6 mmol, 6 eq) to the activation mixture and let it stand for 1-2 minutes. The solution should be added to the resin immediately.
-
Coupling: Drain the final DMF wash from the deprotected resin. Add the activated Fmoc-DL-Alanine solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution. Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
Step 3: In-Process Control - The Ninhydrin Test
-
Trustworthiness: To ensure the coupling reaction has gone to completion, a qualitative test for free primary amines is performed. The Ninhydrin (or Kaiser) test is a highly sensitive method for this purpose.[10]
-
Take a small sample of resin beads (~5-10 beads) and wash them with ethanol.
-
Add 2-3 drops each of the three ninhydrin test solutions (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).
-
Heat the sample at 100-110°C for 5 minutes.
-
Interpretation:
-
Negative (Yellow/Colorless beads): No free primary amines are present. The coupling is complete. Proceed to the next step.
-
Positive (Dark Blue/Purple beads): Free primary amines are present. The coupling is incomplete. Repeat the coupling step (Part B, Step 2).[11]
-
Part C: Final Fmoc Deprotection
After successful coupling of the final amino acid, the N-terminal Fmoc group must be removed.
-
Perform the Fmoc deprotection procedure exactly as described in Part B, Step 1 .
-
After deprotection, wash the H-Ala-Leu-Wang resin thoroughly with DMF (3 x 2 mL), followed by DCM (3 x 2 mL).
-
Dry the resin completely under high vacuum for at least 1 hour.
Part D: Cleavage and Peptide Precipitation
The final step releases the dipeptide from the resin and removes any side-chain protecting groups (though Ala and Leu have none).
-
Causality: A strong acid, TFA, is used to cleave the ester linkage between the peptide and the Wang resin.[5] Scavengers like water and TIS are included in the cleavage "cocktail" to trap reactive carbocations that are generated from the resin linker, preventing them from causing side reactions with the peptide.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (For 100 mg of resin, prepare ~2 mL). Caution: Work in a fume hood. TFA is highly corrosive.
-
Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin beads with a small amount of fresh TFA (~0.5 mL) and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise to a larger tube containing ~10 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers.
-
After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For long-term storage, the peptide should be lyophilized from a water/acetonitrile mixture.
Quantitative Data Summary
The following table summarizes the reagents for a standard 0.1 mmol synthesis.
| Step | Reagent | Molar Eq. | Amount (mg/µL) | Moles (mmol) |
| Loading | Wang Resin | 1.0 | 100 mg | 0.1 |
| Fmoc-DL-Leu-OH | 3.0 | 106 mg | 0.3 | |
| HOBt | 3.0 | 46 mg | 0.3 | |
| DIC | 3.0 | 47 µL | 0.3 | |
| Coupling | Fmoc-DL-Ala-OH | 3.0 | 93 mg | 0.3 |
| HBTU | 3.0 | 114 mg | 0.3 | |
| DIPEA | 6.0 | 105 µL | 0.6 | |
| Deprotection | Piperidine/DMF (20%) | - | 2 x 2 mL | - |
| Cleavage | TFA (95%) | - | ~1.9 mL | - |
Mechanism of Peptide Bond Formation
The coupling reaction is the heart of SPPS. The aminium salt, HBTU, in the presence of the base DIPEA, activates the carboxylic acid of the incoming Fmoc-amino acid, making it highly susceptible to nucleophilic attack by the free amine of the resin-bound peptide.
Figure 2: Simplified mechanism of HBTU-mediated peptide coupling.
References
- Sarin, V., Kent, S., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry. URL: https://www.sciencedirect.com/science/article/pii/0003269781907045
- Kemp, D. S., & Rebek, J. (1975). Peptide synthesis with carbodiimide. International Journal of Peptide and Protein Research. URL: https://pubmed.ncbi.nlm.nih.gov/1158529/
- Pícha, F., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Max-Planck-Gesellschaft. URL: https://pure.mpg.de/rest/items/item_3152636/component/file_3152637/content
- Miyazawa, T., et al. (1989). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research. URL: https://pubmed.ncbi.nlm.nih.gov/2621063/
- Miyazawa, T., et al. (1993). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Peptide Chemistry. URL: https://www.jstage.jst.go.jp/article/peptide1963/31/0/31_0_217/_article
- Cameron, L. R., et al. (1988). A Sensitive, General Method for Quantitative Monitoring of Continuous Flow Solid Phase Peptide Synthesis. Journal of the Chemical Society, Chemical Communications. URL: https://pubs.rsc.org/en/content/articlelanding/1988/c3/c39880000841
- Wang, P., et al. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry. URL: https://luxembourg-bio.com/wp-content/uploads/2021/08/Carbodiimide-Mediated-Amide-Formation-in-a-Two-Phase-System.-A-High-Yield-and-Low-Racemization-Procedure-for-Peptide-Synthesis.pdf
- Pícha, F., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/c9cc07548a
- Peptideweb.com. Loading protocols. URL: http://www.peptideweb.com/tools/loading_protocols.html
- Bofeng, Z. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. URL: https://www.bocsci.com/blog/a-brief-introduction-to-the-racemization-of-amino-acids-in-polypeptide-synthesis/
- Aapptec. (n.d.). Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Information Bulletin 1183. URL: https://www.aapptec.
- BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. URL: https://www.bocsci.com/blog/the-role-of-hobt-and-hbtu-in-peptide-coupling-reactions/
- Aapptec. (n.d.). Wang Resin. Information Bulletin 1073. URL: https://www.aapptec.
- Lee, N. (2022). Peptide Hand Synthesis Part 4: Ninhydrin Test. YouTube. URL: https://www.youtube.
- The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. URL: https://www.youtube.
- Ravindranath, B., & Kumar, P. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Bioorganic & Medicinal Chemistry Letters. URL: https://www.sciencedirect.com/science/article/pii/S0960894X9700030X
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. URL: https://www.rsc.
- Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4332022/
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
- Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra02640h
- Wang, Y., et al. (2024). Peptide synthesis: a review of classical and emerging methods. Journal of Physics: Conference Series. URL: https://pubmed.ncbi.nlm.nih.gov/41191975/
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. URL: https://luxembourg-bio.com/wp-content/uploads/2021/08/Solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences.pdf
- Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. URL: https://www.sciencedirect.com/science/article/pii/S071734582300007X
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. URL: https://www.aapptec.com/standard-coupling-procedures
- Kumar, A., & Sharma, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research. URL: https://globalresearchonline.net/journalcontents/v8-1/021.pdf
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. URL: https://www.altabioscience.com/resources/fmoc-amino-acids-for-spps/
- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-spps-linkers
- Varathan, E., et al. (2012). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02052
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Application Note: A Detailed Protocol for the Fmoc-Based Solid-Phase Synthesis of DL-Alanyl-DL-leucine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of the dipeptide DL-Alanyl-DL-leucine using 9-fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). This document offers an in-depth exploration of the chemical principles, step-by-step experimental procedures, and analytical characterization of the final product. The synthesis of peptides containing D-amino acids is of significant interest in drug discovery for enhancing proteolytic stability. This guide is designed to provide researchers with a robust and reproducible methodology, addressing potential challenges such as racemization and ensuring the synthesis of a high-quality product.
Introduction: The Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on a solid support.[1] The core principle involves the sequential addition of amino acids, with the N-terminus temporarily protected by the base-labile Fmoc group.[2] This strategy offers an orthogonal protection scheme, where side-chain protecting groups are typically acid-labile, allowing for selective deprotection during the synthesis cycle.[3]
The synthesis cycle consists of three primary steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain is achieved by treatment with a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4][5] This reaction proceeds via a β-elimination mechanism, liberating the free amine necessary for the subsequent coupling step.[6]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent to facilitate the formation of a peptide bond with the newly deprotected N-terminus of the resin-bound peptide.[7][8] Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU and HATU.[9][10]
-
Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, ensuring the purity of the growing peptide chain.[11]
This cyclical process is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups, typically achieved with a strong acid cocktail, such as trifluoroacetic acid (TFA).[12][13]
Experimental Protocol: Synthesis of this compound
This protocol details the manual synthesis of this compound on Wang resin. The use of DL-amino acids will result in a mixture of diastereomers (L-Ala-L-Leu, D-Ala-D-Leu, L-Ala-D-Leu, and D-Ala-L-Leu), which can be separated and analyzed by chiral HPLC if desired.[6][14]
Materials and Reagents
| Reagent | Supplier | Purity/Grade |
| Fmoc-DL-Leucine | Major Supplier A | >99% |
| Fmoc-DL-Alanine | Major Supplier B | >99% |
| Wang Resin, 100-200 mesh | Major Supplier C | 1.0 mmol/g |
| N,N'-Diisopropylcarbodiimide (DIC) | Major Supplier D | >99% |
| 1-Hydroxybenzotriazole (HOBt) | Major Supplier E | >99% |
| N,N-Diisopropylethylamine (DIPEA) | Major Supplier A | >98% |
| Piperidine | Major Supplier B | >99% |
| N,N-Dimethylformamide (DMF) | Major Supplier C | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Major Supplier D | ACS Grade |
| Trifluoroacetic Acid (TFA) | Major Supplier E | >99% |
| Triisopropylsilane (TIS) | Major Supplier A | >98% |
| Diethyl Ether, Anhydrous | Major Supplier B | ACS Grade |
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
Step 1: Resin Swelling
-
Weigh 1.0 g of Wang resin (1.0 mmol) into a fritted peptide synthesis vessel.
-
Add 10 mL of DMF and allow the resin to swell for 1 hour at room temperature with occasional agitation.
-
Drain the DMF from the vessel.
Step 2: Loading of the First Amino Acid (Fmoc-DL-Leucine) Causality: The first amino acid is attached to the resin via an ester linkage. The use of DIC as a coupling agent and HOBt as an additive helps to facilitate this reaction and suppress potential racemization.[4]
-
In a separate vial, dissolve 2.0 mmol of Fmoc-DL-Leucine and 2.0 mmol of HOBt in 5 mL of DMF.
-
Add the solution to the swelled resin in the synthesis vessel.
-
Add 2.0 mmol of DIC to the vessel.
-
Agitate the mixture gently for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
Step 3: Capping of Unreacted Hydroxyl Groups Causality: To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the resin must be blocked (capped). This is achieved by acetylation.
-
Prepare a capping solution of 10% acetic anhydride and 10% DIPEA in DMF.
-
Add 10 mL of the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
Step 4: Fmoc Deprotection Causality: The Fmoc group is removed to expose the free amine for the next coupling reaction. A two-step deprotection ensures complete removal.[4]
-
Add 10 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
Step 5: Coupling of the Second Amino Acid (Fmoc-DL-Alanine) Causality: The activated Fmoc-DL-Alanine reacts with the free amine on the resin-bound DL-Leucine to form the dipeptide.
-
In a separate vial, dissolve 2.0 mmol of Fmoc-DL-Alanine and 2.0 mmol of HOBt in 5 mL of DMF.
-
Add 2.0 mmol of DIC to the vial and allow the pre-activation to proceed for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Drain the reaction solution and wash the resin with DMF (5 x 10 mL).
Step 6: Final Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in Step 4.
Step 7: Cleavage of the Dipeptide from the Resin Causality: A strong acidic cocktail is used to cleave the ester linkage between the peptide and the Wang resin.[15] Scavengers like TIS are included to prevent side reactions with reactive species generated during cleavage.[13]
-
Wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add 10 mL of the cleavage cocktail to the dry resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
Step 8: Precipitation and Washing of the Dipeptide
-
Slowly add the TFA filtrate to 50 mL of cold diethyl ether with vigorous stirring to precipitate the crude dipeptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude peptide under vacuum.
Purification and Characterization
Purification by High-Performance Liquid Chromatography (HPLC)
The crude dipeptide should be purified using reverse-phase HPLC to obtain a high-purity product.[16][17]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
Note: The gradient may need to be optimized for the best separation of the diastereomers.
Characterization by Mass Spectrometry
The identity of the purified dipeptide should be confirmed by mass spectrometry.[18][19]
-
Expected Molecular Weight (Monoisotopic): C10H20N2O3 = 216.15 g/mol
-
Expected [M+H]⁺: 217.16
Visualization of Key Mechanisms
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.[4]
Peptide Coupling Mechanism (DIC/HOBt)
Caption: Peptide bond formation via DIC/HOBt activation.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful synthesis of this compound using Fmoc-based solid-phase peptide synthesis. By adhering to the described procedures and understanding the underlying chemical principles, researchers can reliably produce this dipeptide for various applications in drug discovery and development. The provided guidelines for purification and characterization will ensure the final product's high quality and identity.
References
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
- Ilisz, I., Aranyi, A., & Forgacs, E. (2012). Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. RSC Advances, 2(1), 183-190.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Ressent, B., et al. (2014). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 20(1), 23-28.
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 863-870.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
- American Chemical Society Publications. (2012). Wang Linker Free of Side Reactions. Organic Letters, 15(1), 14-17.
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Weigand, T., & Colbatzky, F. (2019). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 9(10), 221.
- Li, L., et al. (2023). Development of Chemical Isotope Labeling Liquid Chromatography Orbitrap Mass Spectrometry for Comprehensive Analysis of Dipeptides. Analytical Chemistry, 95(16), 6537–6545.
- Peptides.com. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Synpeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Paradigm Peptides. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc solid-phase peptide synthesis.
- ResearchGate. (n.d.). Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name....
- Bio-protocol. (2011). Peptide Synthesis.
- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110.
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
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- 6. researchgate.net [researchgate.net]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In summary, give me the 5 steps required for the synthesis of Lue-Ale fro.. [askfilo.com]
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- 19. researchgate.net [researchgate.net]
Application Note: High-Resolution Purification of Synthetic DL-Alanyl-DL-leucine by Reversed-Phase HPLC
Abstract
This application note provides a comprehensive guide for the purification of the synthetic dipeptide DL-Alanyl-DL-leucine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Synthetic peptides, particularly those containing multiple chiral centers, present a significant purification challenge due to the presence of closely related impurities such as diastereomers. This document outlines the fundamental principles of RP-HPLC for peptide separation, a detailed experimental protocol for method development and optimization, and a framework for method validation in accordance with ICH guidelines. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust understanding of the purification process.
Introduction: The Challenge of Synthetic Dipeptide Purification
The chemical synthesis of peptides, while highly efficient, invariably produces a range of impurities that must be removed to ensure the final product's purity, safety, and efficacy.[1] Solid-Phase Peptide Synthesis (SPPS), the most common method for peptide synthesis, can generate several types of impurities, including deletion sequences, insertion sequences, and incompletely deprotected peptides.[2][3][4][5]
A unique challenge arises during the synthesis of peptides containing multiple chiral centers, such as this compound. The use of racemic amino acid precursors (a mixture of D and L forms) results in the formation of a mixture of diastereomers (LL, DD, DL, and LD isomers). While enantiomers (LL and DD, or DL and LD) have identical physicochemical properties in an achiral environment, diastereomers (e.g., LL vs. DL) have different physical properties and can often be separated by achiral chromatographic techniques.[6] Racemization during the synthesis process, particularly during Fmoc deprotection, can also introduce diastereomeric impurities.[4] The ability to separate these stereoisomers is critical, as different stereoisomers can have vastly different biological activities and toxicological profiles.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the analysis and purification of synthetic peptides due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent sample recovery.[7][8][9][10]
Principles of Reversed-Phase HPLC for Dipeptide Separation
RP-HPLC separates molecules based on their hydrophobicity.[11] The system consists of a nonpolar stationary phase (typically silica particles chemically modified with alkyl chains, such as C8 or C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile).[11]
The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases.[12] Hydrophobic molecules in the sample will interact more strongly with the nonpolar stationary phase and will be retained longer on the column. To elute the retained compounds, the concentration of the organic solvent in the mobile phase is gradually increased in a process called gradient elution.[11][12] This increasing organic concentration reduces the polarity of the mobile phase, weakening the hydrophobic interactions and allowing the analytes to elute from the column in order of increasing hydrophobicity.
For peptides, several factors influence their retention and separation in RP-HPLC:
-
Amino Acid Composition: The hydrophobicity of the individual amino acid side chains is the primary determinant of retention. Leucine, with its isobutyl side chain, is more hydrophobic than alanine, which has a methyl side chain.
-
Stereochemistry: The three-dimensional arrangement of the atoms in diastereomers can lead to differences in how they interact with the stationary phase. These subtle differences in shape can affect their overall hydrophobicity and allow for their separation even on achiral columns.[13]
-
Mobile Phase Modifiers: Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase at low concentrations (e.g., 0.1%).[9][14][15] TFA serves two main purposes: it acidifies the mobile phase to ensure that the carboxyl groups of the peptide are protonated, and its trifluoroacetate anion pairs with the protonated amino groups of the peptide. This ion-pairing masks the charges on the peptide, increasing its overall hydrophobicity and improving peak shape by reducing unwanted interactions with the silica support.[14][16]
Experimental Protocol: Purification of this compound
This protocol provides a step-by-step methodology for developing a robust RP-HPLC purification method for synthetic this compound.
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative HPLC system with gradient capability and UV detector |
| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 100-300 Å pore size) |
| Solvents | HPLC-grade acetonitrile (ACN) and water |
| Mobile Phase Additive | Trifluoroacetic acid (TFA), HPLC grade |
| Sample | Crude synthetic this compound, dissolved in Mobile Phase A |
| Filtration | 0.22 µm or 0.45 µm syringe filters for sample and mobile phase preparation |
Workflow Diagram
Caption: Workflow for the purification of this compound by RP-HPLC.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1 L of HPLC-grade water (0.1% v/v TFA). Degas the solution.
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% v/v TFA). Degas the solution. Acetonitrile is generally preferred for peptide separations due to its low viscosity and UV transparency.
Step 2: Sample Preparation
-
Dissolve the crude synthetic this compound powder in a small volume of Mobile Phase A.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.[12]
Step 3: Method Development and Optimization
-
Column Selection: A C18 stationary phase is a good starting point for dipeptides. The pore size should be appropriate for small molecules (e.g., 100-120 Å).[8]
-
Initial Gradient Scouting:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small amount of the sample.
-
Run a broad linear gradient from 5% to 95% B over 30-40 minutes. This will help determine the approximate acetonitrile concentration at which the dipeptide isomers elute.
-
-
Gradient Optimization: Based on the scouting run, design a shallower, more focused gradient to improve the resolution between the diastereomers. For example, if the isomers elute between 20% and 30% ACN in the initial run, a new gradient could be from 15% to 35% B over 40 minutes. A shallow gradient slope is crucial for enhancing the resolution of closely eluting peptide impurities.[17][18]
-
Temperature Optimization: Column temperature can affect separation selectivity.[17] Analyze the separation at different temperatures (e.g., 30°C, 40°C, 50°C). Increasing the temperature generally decreases retention times and can improve peak shapes.
Optimized HPLC Parameters (Example)
| Parameter | Condition | Rationale |
| Column | C18, 250 x 10 mm, 5 µm, 120 Å | Standard for peptide purification, offering good resolution. |
| Mobile Phase A | 0.1% TFA in Water | Acidifies mobile phase and provides ion-pairing agent.[14] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes peptides by increasing hydrophobicity. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID preparative column. |
| Gradient | 10% to 30% B over 40 minutes | Shallow gradient to maximize resolution of diastereomers.[18] |
| Temperature | 40 °C | Can improve peak shape and alter selectivity.[17] |
| Detection | UV at 215 nm | Wavelength for detecting the peptide backbone. |
Step 4: Preparative Run and Fraction Collection
-
Once the method is optimized on an analytical scale, scale up to the preparative column.
-
Inject the crude sample and run the optimized gradient.
-
Collect fractions corresponding to the different eluting peaks. Automated fraction collectors are ideal for this purpose.
Step 5: Analysis of Collected Fractions
-
Analyze each collected fraction using a rapid analytical HPLC method to assess its purity.
-
Pool the fractions that contain the desired isomer at the target purity level (e.g., >98%).
Step 6: Product Recovery
-
Remove the acetonitrile from the pooled fractions using rotary evaporation.
-
Freeze-dry (lyophilize) the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.[10]
Method Validation Framework
For applications in drug development, the analytical method used to assess the final purity of the peptide must be validated according to ICH guidelines (Q2(R2)).[19][20] Validation ensures the method is suitable for its intended purpose.[19]
Validation Parameters
| Parameter | Description | Assessment |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] | Analyze blank samples, placebo, and spiked samples to demonstrate that there are no interfering peaks at the retention time of the main peptide and its known impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Prepare a series of solutions of the purified peptide at different known concentrations (e.g., 5-150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Perform recovery studies by spiking a blank matrix with known amounts of the peptide at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability and Intermediate Precision. | Repeatability: Analyze multiple preparations of the same sample on the same day, by the same analyst, on the same instrument. Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) should be ≤ 2%.[21] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined based on the signal-to-noise ratio (commonly 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19] | Typically determined based on the signal-to-noise ratio (commonly 10:1) and confirmed by assessing precision and accuracy at that concentration. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Intentionally vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) and observe the effect on the results. |
Conclusion
The purification of synthetic dipeptides like this compound, with their inherent diastereomeric complexity, is a critical step in their development for research or therapeutic use. RP-HPLC stands as a powerful and indispensable tool for this purpose.[22] By systematically developing and optimizing the separation method—focusing on the gradient slope, mobile phase composition, and temperature—it is possible to achieve high-resolution separation of closely related stereoisomers. This application note provides a foundational protocol and a logical framework for tackling this purification challenge, grounded in the scientific principles of chromatography and the rigorous standards of analytical method validation.
References
- 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud.
- Wynendaele, E., Verbeke, F., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 15-29.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci.
- Classification of Impurities in Synthetic Peptide Drugs. (2023, July 18). Biopharma PEG.
- Principles and Practical Steps to Develop Robust Reversed Phase Separations of Peptides. (2023, April 21). Technology Networks.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2020, April 1). LCGC International.
- Workflow of HPLC in Peptide Purity Analysis. (n.d.). Mtoz Biolabs.
- Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation.
- Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. (n.d.). Waters Corporation.
- Fundamental Understanding of Peptide Adsorption in Reversed-Phase Chromatography. (n.d.). EPFL.
- Reversed-phase isolation of peptides. (2001). Current Protocols in Protein Science.
- Peptides purification development in Reverse Phase. (2019, March). Interchim – Blog.
- Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022, December 1). LCGC International.
- HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
- Conlon, J. M. (2011). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 789, 13-24.
- Kaliyaperumal, J., Padarthi, P., Rangasamy, K., & Namasivayam, E. (2014). Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. Chemical Science Transactions, 3(3), 1135-1141.
- Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus.
- Moving beyond preparative reverse phase HPLC for peptide purification. (2018, July/August). tks.
- Conlon, J. M. (2011). Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate.
- Swartz, M. (2009). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. BioProcess International.
- Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. (n.d.). Polypeptide Group.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Vydac.
- Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Raja Rajeswari, K. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-44.
- Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. (2014, June 6). Analytical Methods.
- Ates, H., & Ceylan, A. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography B, 1179, 122849.
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Aboul-Enein, H. Y., Ali, I., & Hefnawy, M. M. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8.
- Ollivier, C., & Sizun, C. (2022). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 27(15), 4995.
- Nabeya, D., Yamauchi, Y., & Kusano, T. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2824.
- Sugimoto, H., et al. (2016). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 408(1), 245-254.
- Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(28), 2950-2958.
Sources
- 1. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
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- 5. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
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- 8. Peptides purification development in Reverse Phase [blog.interchim.com]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
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- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. harvardapparatus.com [harvardapparatus.com]
Application Note: A Generalized Protocol for the Enzymatic Hydrolysis Assay of DL-Alanyl-DL-leucine
Introduction
Dipeptides, such as DL-Alanyl-DL-leucine, are fundamental components of protein metabolism and serve as substrates for a diverse class of enzymes known as peptidases. The enzymatic hydrolysis of the peptide bond in dipeptides is a critical process in protein degradation, digestion, and cellular signaling.[1] The study of this reaction is essential for understanding enzyme kinetics, substrate specificity, and for the development of therapeutic agents targeting peptidase activity. This compound is a dipeptide composed of both D- and L-isoforms of alanine and leucine.[2][3] Its hydrolysis yields the constituent amino acids, Alanine and Leucine.
This application note provides a comprehensive, generalized protocol for assaying the enzymatic hydrolysis of this compound. The methodology is designed for researchers in biochemistry, drug discovery, and molecular biology. It leverages a classic and robust colorimetric detection method, the ninhydrin reaction, to quantify the primary amines of the amino acids released upon hydrolysis.[4][5][6] This protocol is adaptable for use with various peptidases that exhibit activity towards this substrate, such as broad-specificity leucine aminopeptidases.[7][8][9]
Principle of the Assay
The assay is based on a two-step process. First, the enzyme catalyzes the hydrolysis of the peptide bond in this compound. Second, the reaction is terminated, and the concentration of the liberated amino acids (Alanine and Leucine) is determined by their reaction with ninhydrin. Ninhydrin reacts with the primary amino groups of the free amino acids to produce a deep purple compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[6][10] The amount of color produced is directly proportional to the amount of amino acid released, and thus to the enzyme's activity.
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm
-
Heating block or water bath capable of maintaining 37°C and 100°C
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes and sterile tips
-
96-well microplates or microcentrifuge tubes
Reagents
-
This compound (Substrate): (CAS 1999-42-4)[2]
-
Enzyme: A suitable peptidase with known or suspected activity towards dipeptides (e.g., Leucine Aminopeptidase, Porcine Kidney Peptidase, or a custom purified enzyme).[7][9]
-
Tris-HCl Buffer: (e.g., 100 mM, pH 8.0 at 37°C). The optimal pH may vary depending on the enzyme.
-
Trichloroacetic Acid (TCA) Solution: (15% w/v) for reaction termination.[4]
-
Ninhydrin Reagent: Prepare fresh. A common formulation involves dissolving 0.2 g of ninhydrin and 0.03 g of hydriodantin in 7.5 mL of 2-methoxyethanol, then adding 2.5 mL of sodium acetate buffer just before use.[11] Safety Note: Ninhydrin and its reagents should be handled in a fume hood with appropriate personal protective equipment.
-
Citrate Buffer: (e.g., 0.2 M, pH 5.0) for the ninhydrin reaction.[4]
-
Leucine (Standard): For generating a standard curve.
-
Deionized Water (ddH₂O)
Experimental Protocol
I. Preparation of Reagents
-
Tris-HCl Buffer (100 mM, pH 8.0): Prepare a 1 M stock solution of Tris base and adjust the pH to 8.0 at 37°C using concentrated HCl. Dilute to 100 mM with ddH₂O.
-
Substrate Stock Solution (e.g., 20 mM): Dissolve an appropriate amount of this compound in Tris-HCl buffer. The final concentration in the assay will be lower.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., cold Tris-HCl). The optimal concentration must be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Leucine Standard Solutions: Prepare a 1 mM stock solution of Leucine in Tris-HCl buffer. From this stock, create a series of dilutions (e.g., 0, 50, 100, 200, 400, 600 µM) to generate a standard curve.
II. Enzymatic Reaction Workflow
The following steps outline the procedure for a single reaction. It is recommended to perform all reactions, including controls and standards, in triplicate.
Caption: Workflow for the this compound hydrolysis assay.
III. Step-by-Step Procedure
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows. Prepare a "blank" reaction by adding buffer instead of the enzyme solution.
-
50 µL of Substrate Solution
-
40 µL of Tris-HCl Buffer
-
-
Pre-incubation: Equilibrate the tubes at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of the enzyme solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). This time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 100 µL of 15% TCA solution.[4] Vortex to ensure complete mixing.
-
Protein Precipitation: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated enzyme and any other proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the hydrolysis products, to a new tube for the detection step.
IV. Ninhydrin Reaction and Detection
-
Sample Preparation: In a new set of tubes or a 96-well plate, add 50 µL of the supernatant from the enzymatic reaction or 50 µL of each Leucine standard.
-
Buffer Addition: Add 50 µL of citrate buffer to each tube/well.[4]
-
Ninhydrin Addition: Add 100 µL of freshly prepared ninhydrin reagent to each tube/well.
-
Color Development: Seal the plate or cap the tubes and heat in a boiling water bath or heating block at 100°C for 15-20 minutes.[4]
-
Cooling: Cool the reaction mixture to room temperature.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer or microplate reader.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values of the Leucine standards (y-axis) against their corresponding concentrations (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Sample Concentration: Use the equation from the standard curve to calculate the concentration of amino acids released in each enzyme reaction sample. Remember to account for any dilution factors.
-
Enzyme Activity: Calculate the specific activity of the enzyme. The activity is typically expressed as micromoles of product formed per minute per milligram of enzyme (µmol/min/mg or U/mg).
Formula for Specific Activity:
Specific Activity (U/mg) = ( [Product] (µM) * Total Volume (L) ) / ( Reaction Time (min) * Enzyme Amount (mg) )
Example Data Presentation
The following table illustrates how to present the results from the assay, including the standard curve data and calculated enzyme activity.
| Leucine Standard (µM) | Absorbance at 570 nm (Mean ± SD) |
| 0 | 0.052 ± 0.003 |
| 50 | 0.188 ± 0.007 |
| 100 | 0.325 ± 0.011 |
| 200 | 0.610 ± 0.015 |
| 400 | 1.180 ± 0.025 |
| 600 | 1.750 ± 0.031 |
| Sample | Corrected Absorbance (Sample - Blank) | Calculated [Product] (µM) | Specific Activity (U/mg) |
| Enzyme A | 0.450 | 155 | Calculated Value |
| Enzyme B | 0.780 | 270 | Calculated Value |
Causality and Self-Validation
-
Linearity: It is crucial to establish that the reaction rate is linear with respect to both time and enzyme concentration. This can be validated by running time-course experiments and enzyme-dilution series.
-
Controls: The inclusion of a "no-enzyme" blank is essential to subtract any background absorbance from non-enzymatic hydrolysis or interfering substances. A "no-substrate" control can also be included to ensure the enzyme preparation itself does not contribute to the absorbance signal.
-
Substrate Specificity: While this protocol is for this compound, the broad specificity of enzymes like leucine aminopeptidase means they can hydrolyze various N-terminal residues.[8][12] Comparing the activity with other dipeptide substrates can provide valuable insights into the enzyme's specificity.
-
Enantioselectivity: The substrate contains both D and L enantiomers. Many peptidases are highly stereospecific. The observed activity will reflect the enzyme's preference for one or more of the four possible stereoisomers (L-Ala-L-Leu, D-Ala-L-Leu, etc.). Further analysis using chiral chromatography would be required to determine the specific products formed.
Conclusion
This application note details a robust and adaptable protocol for measuring the enzymatic hydrolysis of this compound. By combining a classic enzymatic assay with a reliable colorimetric detection method, researchers can effectively quantify peptidase activity. The provided framework allows for optimization based on the specific enzyme and experimental goals, ensuring scientifically sound and reproducible results for professionals in biochemical and pharmaceutical research.
References
- Benchchem. Application Notes and Protocols for Dipeptidase Assays Using Glycyl-L-leucine. URL: https://www.benchchem.com/application-note/dipeptidase-assay-glycyl-l-leucine
- Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological Chemistry, 387(12), 1535-1544. URL: https://pubmed.ncbi.nlm.nih.gov/17132098/
- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/DL-Alanyl-DL-leucine
- Wikipedia. Leucyl aminopeptidase. URL: https://en.wikipedia.org/wiki/Leucyl_aminopeptidase
- CymitQuimica. This compound. URL: https://cymitquimica.com/base/files/cas/1999-42-4/dl-alanyl-dl-leucine-1999-42-4-en-cymitquimica-product-sheet.pdf
- ResearchGate. Leucine aminopeptidases: Diversity in structure and function. URL: https://www.researchgate.net/publication/6636746_Leucine_aminopeptidases_Diversity_in_structure_and_function
- González-López, J. A., et al. (2014). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry, 52(33), 5729-5740. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3790938/
- Sigma-Aldrich. Dipeptidyl Peptidase IV Product Information. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/d7052/d7052-pis.pdf
- Leone, M. Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Journal of Proteomics & Bioinformatics. URL: https://www.iomcworld.com/open-access/peptide-bond-hydrolysis-enzymatic-and-nonenzymatic-pathways-in-protein-metabolism-117864.html
- iGEM. Microplate measurement of amino acids by ninhydrin. URL: https://static.igem.org/mediawiki/2019/5/5e/T--Exeter--Ninhydrin_Assay_Protocol.pdf
- Semantic Scholar. Modified colorimetric ninhydrin methods for peptidase assay. URL: https://www.semanticscholar.org/paper/Modified-colorimetric-ninhydrin-methods-for-assay.-Smyth/e6079c6d5f7f8d55a73e66a3a7897c8d9c223a54
- Margenot Lab, University of Illinois. SOP: Free Amino Acids (ninhydrin). URL: https://margenot.cropsciences.illinois.edu/wp-content/uploads/2022/03/SOP_Ninhydrin_2022_03_27.pdf
- Friedl, J. D., et al. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 26(16), 4967. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398859/
Sources
- 1. longdom.org [longdom.org]
- 2. CAS 1999-42-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modified colorimetric ninhydrin methods for peptidase assay. | Semantic Scholar [semanticscholar.org]
- 6. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
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- 12. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing DL-Alanyl-DL-leucine for Enhanced Stability and Nutrient Delivery in Mammalian Cell Culture
Abstract
The pursuit of higher cell densities and increased protein titers in mammalian cell culture has intensified the demand for highly concentrated, stable, and chemically defined media formulations. Free amino acids, while essential, present significant challenges related to poor solubility and chemical instability, which can limit media concentration and generate cytotoxic byproducts. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of the dipeptide DL-Alanyl-DL-leucine as a superior alternative to free amino acid supplementation. We will explore the biochemical rationale, detail comprehensive protocols for its preparation and use, and provide validation methodologies to ensure robust and reproducible cell culture performance.
The Rationale for Dipeptide Supplementation
Amino acids are fundamental building blocks for protein synthesis and key players in cellular energy metabolism.[1][2] Leucine, a branched-chain amino acid, is particularly critical for stimulating cell proliferation and regulating protein turnover.[3] However, the physicochemical properties of certain free amino acids create bottlenecks in process intensification.
-
Solubility Limitations: Amino acids such as L-tyrosine and L-cystine have very low solubility at neutral pH.[4][5] This necessitates the use of extreme pH values (e.g., highly alkaline) for concentrated feed stocks, which complicates process control and introduces risks of precipitation and pH spikes in the bioreactor.[5]
-
Chemical Instability: L-glutamine, a primary energy source for many cell lines, is notoriously unstable in liquid media, degrading into pyroglutamate and ammonia.[2][6] Elevated ammonia levels are cytotoxic and can negatively impact cell growth, viability, and the quality of the therapeutic protein.[1][6]
Dipeptides, composed of two amino acids joined by a peptide bond, elegantly circumvent these issues. By coupling a target amino acid with a stabilizing or solubilizing partner, dipeptides offer enhanced chemical stability and significantly improved solubility.[4][7][8] Once introduced into the culture, these dipeptides are actively transported into the cells and efficiently cleaved by intracellular peptidases, releasing the constituent amino acids for metabolic use.[9] This mechanism provides a controlled, intracellular nutrient release, supporting sustained growth and productivity.
This compound serves as a highly effective source for both alanine and leucine, leveraging the dipeptide structure to overcome potential delivery challenges associated with high-concentration media.
The Dipeptide Advantage: Mechanism of Action
The use of dipeptides like this compound is predicated on their ability to act as a stable, soluble "pro-drug" for their constituent amino acids. The diagram below illustrates this advantageous pathway.
Caption: Mechanism of Dipeptide Advantage in Cell Culture.
Properties of this compound
A summary of the key physicochemical properties is presented below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₈N₂O₃ | [10][11][12] |
| Molecular Weight | 202.25 g/mol | [10][11][12][13] |
| CAS Number | 1999-42-4 | [10][12][13][14] |
| Appearance | White to off-white solid/powder | [12][14] |
| Aqueous Solubility | ~100 mg/mL (may require sonication) | [10][15] |
| DMSO Solubility | <1 mg/mL (poorly soluble) | [16] |
| Storage (Powder) | -20°C for 1 year; -80°C for 2 years (sealed from moisture) | [10][12] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [10] |
Experimental Protocols
The following protocols provide a framework for the preparation, supplementation, and validation of this compound in standard and custom cell culture media formulations.
Diagram: Workflow for Media Supplementation
Caption: Stock Solution Preparation and Media Supplementation Workflow.
Protocol 1: Preparation of a 200 mM Sterile Stock Solution
This protocol details the preparation of a concentrated stock solution, which can be added to basal media to achieve the desired final concentration.
Materials:
-
This compound powder (CAS: 1999-42-4)
-
Water for Injection (WFI) or cell culture grade PBS
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter (PVDF or PES recommended for low protein binding)
-
Sterile syringes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation: To make 10 mL of a 200 mM stock solution:
-
202.25 g/mol (MW) * 0.2 mol/L (Target Molarity) * 0.010 L (Volume) = 0.4045 g
-
Weigh out 405 mg of this compound powder using an analytical balance.
-
-
Dissolution:
-
Aseptically transfer the powder to a 15 mL sterile conical tube.
-
Add approximately 8 mL of WFI or PBS.
-
Vortex vigorously for 1-2 minutes. The dipeptide can be slow to dissolve due to the hydrophobic leucine residue.[17]
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minute intervals until the solution is clear.[10][17] Avoid overheating the sample; do not exceed 40°C.[17]
-
-
Final Volume Adjustment: Once fully dissolved, add WFI or PBS to bring the final volume to 10 mL. Invert several times to mix thoroughly.
-
Sterilization:
-
Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile cryovials.
-
Store aliquots at -80°C for up to 6 months.[10] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Supplementation of Cell Culture Media
This protocol describes how to use the 200 mM stock solution to supplement a basal medium.
Procedure:
-
Determine Target Concentration: A typical starting concentration for dipeptide supplementation is between 4 mM and 8 mM, replacing the equivalent molar concentration of the free amino acids.[9] For this example, we will target a final concentration of 5 mM.
-
Calculate Required Volume: Use the C₁V₁ = C₂V₂ formula.
-
To prepare 500 mL of medium with a final concentration of 5 mM this compound:
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (5 mM * 500 mL) / 200 mM = 12.5 mL
-
-
Aseptic Addition:
-
In a laminar flow hood, transfer 487.5 mL of your basal cell culture medium to a sterile container.
-
Thaw an aliquot of the 200 mM this compound stock solution.
-
Aseptically add 12.5 mL of the stock solution to the basal medium.
-
Mix gently by swirling. The final medium is now ready for use.
-
Protocol 3: Functional Validation - Cell Proliferation Assay
This assay validates the efficacy of the dipeptide by comparing cell growth against a control medium.
Procedure:
-
Cell Seeding: Seed a cell line of interest (e.g., CHO, HEK293) in 6-well plates at a density of 1 x 10⁵ cells/mL in three conditions:
-
Control: Standard basal medium.
-
Test: Basal medium supplemented with 5 mM this compound.
-
Positive Control (Optional): Basal medium supplemented with equivalent concentrations of free L-alanine and L-leucine.
-
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).[9]
-
Cell Counting: At 24-hour intervals for 5-7 days, sacrifice one well from each condition. Determine the viable cell density (VCD) and viability using a hemocytometer and Trypan blue exclusion or an automated cell counter.[9]
-
Data Analysis: Plot the VCD against time (in days) to generate growth curves for each condition. Compare the peak cell densities and growth rates to evaluate the performance of the dipeptide-supplemented medium.
Protocol 4: Quality Control - Verifying Dipeptide Concentration (Overview)
For process development and manufacturing environments, verifying the final concentration of the dipeptide is crucial for consistency.
-
Methodology: High-Performance Liquid Chromatography (HPLC) or, for higher specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred methods.[9][18][19] Gas chromatography (GC) can also be utilized.
-
Procedure Outline:
-
Prepare a standard curve using known concentrations of this compound.
-
Take a sample of the final supplemented medium.
-
If necessary, perform sample preparation (e.g., derivatization, protein precipitation) as required by the analytical method.[9]
-
Analyze the sample and quantify the dipeptide concentration by comparing its peak area to the standard curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder does not dissolve in water/buffer. | Hydrophobic nature of the leucine residue; insufficient agitation. | Use an ultrasonic bath in 10-15 minute intervals. Gentle warming (up to 40°C) can also aid dissolution.[17] |
| Precipitate forms when adding stock to media. | Final pH is close to the dipeptide's isoelectric point; high concentration of other salts. | Ensure the stock solution is added slowly to the media while gently swirling. Verify the final pH of the supplemented medium.[17] |
| Reduced cell growth compared to control. | Sub-optimal dipeptide concentration; cell line specific uptake kinetics. | Perform a dose-response experiment to determine the optimal concentration (e.g., test a range from 2 mM to 10 mM). Some cell lines may have slower or faster dipeptide uptake rates.[9] |
| Solution appears cloudy after dissolution. | Incomplete dissolution or formation of micro-aggregates. | Centrifuge the solution to pellet undissolved material and use the supernatant, or ensure filtration through a 0.22 µm filter to remove aggregates.[17] |
Conclusion
The substitution of problematic free amino acids with chemically defined dipeptides like this compound is a powerful strategy to enhance the performance and consistency of cell culture media.[4][8] This approach improves the solubility and stability of key nutrients, mitigates the risk of toxic byproduct accumulation, and supports robust cell growth in high-density cultures. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can effectively integrate this compound into their workflows to develop more reliable and productive biopharmaceutical processes.
References
- Kessler, C., & Mueller-Albers, J. (n.d.). Dipeptides in cell culture - Tools for performance increase and risk reduction. Applikon Biotechnology. [Link]
- Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture.
- Imamoto, Y., et al. (2013). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology, 65(1), 35-44. [Link]
- Bioprocess Online. (2021, February 1). Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance Quality And Processing Needs Of Biopharma. [Link]
- Sartorius. (n.d.). Dipeptide Analysis by UHPLC-MS/MS | Cell Culture Media. [Link]
- Franek, F., & Katinger, H. (2011). Cell culture medium comprising small peptides.
- Bioprocess Online. (2020, December 15). Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance. [Link]
- National Center for Biotechnology Information. (n.d.). L-Alanyl-L-leucine.
- LCGC International. (2023, April 13). New Method Developed for Comprehensive Analysis of Dipeptides. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Balage, M., et al. (2010). Leucine affects the fibroblastic Vero cells stimulating the cell proliferation and modulating the proteolysis process. Amino Acids, 38(1), 145-153. [Link]
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- 4. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
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- 7. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
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- 9. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. shop.sartorius.com [shop.sartorius.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: A Guide to Studying Dipeptide Uptake in Chinese Hamster Ovary (CHO) Cells
Introduction
The study of dipeptide transport across cellular membranes is a critical area of research in cell biology and pharmaceutical development. These transport processes are fundamental to nutrient absorption, cellular metabolism, and the bioavailability of numerous peptidomimetic drugs. Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry and serve as a robust model system for studying such transport phenomena. Their well-characterized genome, rapid growth, and, importantly, low endogenous expression of many transporters make them an ideal "blank slate" for expressing and characterizing specific transport proteins.
This guide provides a comprehensive overview and detailed protocols for studying dipeptide uptake in CHO cells, focusing on the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These two transporters are the primary mediators of di- and tripeptide uptake in mammals, exhibiting different substrate affinities and tissue distribution.[1] This document is intended for researchers, scientists, and drug development professionals seeking to establish and optimize dipeptide uptake assays.
Scientific Background: The PEPT Transporter System
PEPT1 and PEPT2 are secondary active transporters that harness an inwardly directed proton gradient to drive the uptake of dipeptides, tripeptides, and a wide array of peptide-like drug molecules.[1] This mechanism allows cells to accumulate substrates against their concentration gradient. The key differences between the two are summarized below:
| Feature | PEPT1 (SLC15A1) | PEPT2 (SLC15A2) |
| Affinity | Low affinity, high capacity (Km in the millimolar range) | High affinity, low capacity (Km in the micromolar range) |
| Primary Location | Apical membrane of intestinal epithelial cells[1] | Kidney, brain, lungs, and other tissues[1] |
| Typical Substrates | Broad range of di- and tripeptides, β-lactam antibiotics, ACE inhibitors.[2] | Similar to PEPT1, but with a higher affinity for most substrates.[3] |
While the CHO-K1 genome contains sequences for PEPT1 and PEPT2, their endogenous functional expression is often low, making wild-type cells a suitable negative control and an excellent host for stable overexpression of the transporter of interest.[4] This allows for the unambiguous characterization of a single transporter's kinetics and substrate specificity.
Experimental Workflow Overview
A typical project to characterize dipeptide uptake involves several key stages, from preparing the appropriate cell line to analyzing the final uptake data. The general workflow is outlined below.
Caption: Overall workflow for dipeptide uptake studies in CHO cells.
Part 1: Cell Line Preparation and Maintenance
The foundation of a reliable uptake assay is a healthy, consistent cell culture. For transporter studies, it is highly recommended to use a stably transfected cell line overexpressing the specific transporter of interest (e.g., human PEPT1). This overcomes issues of low or variable endogenous expression.
Protocol 1: General CHO Cell Culture
-
Materials:
-
CHO-K1 cells (or derivative)
-
Complete Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free.
-
0.25% Trypsin-EDTA.
-
T-75 cell culture flasks.
-
-
Procedure:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C, until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed medium.
-
Culture for 2-3 days until the next passage.
-
Protocol 2: Generation of a Stable PEPT1-Expressing CHO Cell Line
This protocol describes a general method for creating a stable cell line. The use of systems like lentiviral vectors or CRISPR/Cas9-mediated site-specific integration can offer higher efficiency and stability.[5][6]
-
Materials:
-
High-purity expression plasmid containing the human PEPT1 (SLC15A1) gene and a selectable marker (e.g., neomycin resistance gene, neo).
-
Lipofectamine™ 3000 or similar transfection reagent.
-
CHO-K1 cells at 70-80% confluency.
-
Selection Medium: Complete Growth Medium supplemented with an appropriate concentration of Geneticin (G418), determined by a kill curve (typically 400-800 µg/mL for CHO cells).
-
-
Procedure:
-
Transfection: On the day before transfection, seed CHO-K1 cells in a 6-well plate so they will be 70-80% confluent the next day. Transfect the cells with the PEPT1 expression plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Selection: 48 hours post-transfection, passage the cells into a larger flask and replace the medium with Selection Medium.
-
Enrichment: Replace the Selection Medium every 3-4 days to remove dead cells and maintain selective pressure. After 2-3 weeks, antibiotic-resistant colonies will begin to form.
-
Clonal Isolation: Once distinct colonies are visible, use cloning cylinders or limiting dilution to isolate single clones.
-
Expansion and Validation: Expand each clone and validate PEPT1 expression and function. This can be done via Western Blot for protein expression and a preliminary uptake assay using a model substrate like [3H]Glycyl-sarcosine to confirm transport activity.
-
Part 2: The Dipeptide Uptake Assay
The core of the study is the uptake assay itself. The most common method utilizes a radiolabeled substrate, offering high sensitivity and a direct measure of transport.
Protocol 3: Radiolabeled Dipeptide Uptake Assay
This protocol uses [3H]Glycyl-sarcosine (Gly-Sar), a non-metabolizable dipeptide analog that is a classic substrate for both PEPT1 and PEPT2.
-
Materials:
-
CHO-PEPT1 stable cell line and Wild-Type (WT) CHO-K1 cells.
-
24-well cell culture plates.
-
Uptake Buffer (Krebs-Ringer-HEPES, KRH): 120 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.2 mM CaCl2, 10 mM HEPES. Adjust to desired pH (e.g., pH 6.0 for optimal PEPT activity) with NaOH/HCl.
-
[3H]Glycyl-sarcosine (radiolabeled substrate).
-
Unlabeled Gly-Sar (for kinetic studies and as an inhibitor).
-
Stop Solution: Ice-cold KRH buffer.
-
Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation cocktail and vials.
-
BCA Protein Assay Kit.
-
-
Procedure:
-
Cell Seeding: Seed CHO-PEPT1 and WT CHO cells into 24-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 2 x 105 cells/well). Culture for 48 hours.
-
Preparation: On the day of the assay, prepare substrate solutions in Uptake Buffer (pH 6.0). For a simple uptake experiment, use a single concentration of [3H]Gly-Sar (e.g., 1 µM). For kinetics, prepare serial dilutions of unlabeled Gly-Sar and mix with a constant amount of [3H]Gly-Sar.
-
Washing: Aspirate the culture medium from the wells. Gently wash the cell monolayer twice with 1 mL of room temperature Uptake Buffer (pH 7.4).
-
Pre-incubation: Add 0.5 mL of Uptake Buffer (pH 6.0) to each well and incubate for 10-15 minutes at 37°C. This step helps to establish the proton gradient.
-
Initiate Uptake: Aspirate the pre-incubation buffer and immediately add 0.25 mL of the prepared [3H]Gly-Sar substrate solution to each well. Start a timer. Incubate for a predetermined time (e.g., 5 minutes) at 37°C. Note: The incubation time should be within the initial linear range of uptake, which should be determined in preliminary experiments.
-
Stop Uptake: To terminate the transport, rapidly aspirate the substrate solution and immediately wash the wells three times with 1 mL of ice-cold Stop Solution. This removes extracellular radiolabel.
-
Cell Lysis: Add 0.5 mL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Measurement:
-
Transfer a portion of the lysate (e.g., 400 µL) to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use a small aliquot of the remaining lysate (e.g., 20 µL) to determine the total protein concentration in each well using a BCA assay.
-
-
Controls:
-
Non-specific uptake: Perform the assay on WT CHO cells in parallel.
-
Inhibition Control: In a separate set of wells with CHO-PEPT1 cells, add a high concentration of an unlabeled inhibitor (e.g., 50 mM Gly-Leu) along with the radiolabeled substrate.[7]
-
-
Part 3: Data Analysis and Interpretation
Raw data (counts per minute, CPM) must be converted into a meaningful uptake rate and analyzed to determine kinetic parameters.
Caption: Workflow for data analysis and kinetic modeling.
Calculations
-
Convert CPM to pmol:
-
First, determine the specific activity of your substrate solution (in CPM/pmol).
-
Uptake (pmol) = (CPM_sample - CPM_blank) / Specific_Activity
-
-
Normalize to Protein and Time:
-
The uptake rate is typically expressed as pmol per mg of protein per minute.
-
Uptake Rate = Uptake (pmol) / (Protein (mg) * Time (min))
-
Kinetic Analysis
To determine the transporter's affinity (Km) and maximum transport velocity (Vmax), perform the uptake assay across a range of substrate concentrations.
-
Subtract Non-specific Uptake: For each concentration, calculate the specific uptake: Specific Uptake = Uptake_CHO-PEPT1 - Uptake_WT-CHO
-
Plot the Data: Plot the specific uptake rate (v) on the y-axis against the substrate concentration ([S]) on the x-axis.
-
Fit the Model: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation:[8][9] v = (V_max * [S]) / (K_m + [S])
This analysis will yield the values for Km (the substrate concentration at which the transport rate is half of Vmax) and Vmax (the maximum transport rate at saturating substrate concentrations).[10][11]
| Parameter | Expected Range for PEPT1 (Gly-Sar) | Expected Range for PEPT2 (Gly-Sar) |
| Km (Affinity) | 0.5 - 5 mM (Low Affinity) | 10 - 100 µM (High Affinity) |
| Vmax (Capacity) | High | Low |
Note: These values are approximate and can vary based on experimental conditions and expression levels.
Part 4: Troubleshooting
Reproducibility is key in cell-based assays.[12][13] Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate; Uneven cell monolayer. | Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting for viscous solutions. Avoid using the outer wells of the plate. Check for even cell distribution under a microscope before the assay.[14] |
| Low or No Specific Uptake | Low transporter expression; Assay time is too short/long; Incorrect buffer pH; Cells are unhealthy or over-confluent. | Verify transporter expression via Western Blot. Perform a time-course experiment to find the linear uptake range. Confirm the pH of the uptake buffer is optimal for the transporter (e.g., pH 6.0 for PEPTs). Ensure cells are healthy and in the logarithmic growth phase. |
| High Background in WT Cells | Presence of other endogenous transporters; Passive diffusion of the substrate; Inefficient washing. | This is expected to some degree. Ensure efficient and rapid washing with ice-cold stop buffer. If background is excessively high, test a different substrate. |
| Fluorescence Assay Issues | High autofluorescence from media (phenol red, FBS) or cells.[15][16] | Use phenol red-free medium for the assay. Perform the final measurement in PBS.[15] For fluorescence, use black-walled, clear-bottom plates and read from the bottom to minimize background.[16] |
Conclusion
This guide provides a robust framework for investigating dipeptide transport in CHO cells. By combining stable cell line generation with carefully controlled radiolabeled uptake assays and rigorous kinetic analysis, researchers can effectively characterize the function and substrate specificity of PEPT transporters. These methods are invaluable for screening potential drug candidates that target these transporters and for fundamental research into nutrient uptake and cellular physiology.
References
- Brandsch, M. (2013). Transport of drugs by proton-coupled oligopeptide transporters: an overview. Biopharmaceutics & Drug Disposition.
- Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Applied Microbiology and Biotechnology.
- Fard, N., et al. (2007). Generation of stable, high-producing CHO cell lines by lentiviral vector-mediated gene transfer in serum-free suspension culture. Journal of Biotechnology.
- Welgen Inc. (n.d.). Stable CHO cell lines.
- Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
- InVivo BioTech Services GmbH. (n.d.). Development of stable CHO cell lines.
- Luo, S., et al. (2023). Transport mechanisms of PepT1 and PepT2 in intestinal epithelial cells. ResearchGate.
- Zhang, L., et al. (2018). Rapid development of stable transgene CHO cell lines by CRISPR/Cas9-mediated site-specific integration into C12orf35. Applied Microbiology and Biotechnology.
- Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. ResearchGate.
- Eppendorf AG & Promega GmbH. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- Parker, J.L., et al. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances.
- Adkins, C.E., et al. (2017). Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. Journal of Surgical Research.
- Naik, T., et al. (2024). Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling. ResearchGate.
- Wright, S.H. & Dresser, M.J. (2017). Novel method for kinetic analysis applied to transport by the uniporter OCT2. American Journal of Physiology-Cell Physiology.
- Lee, Y., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Biotechnology for Biofuels and Bioproducts.
- Li, F., et al. (2022). Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells. Frontiers in Bioengineering and Biotechnology.
- Science.gov. (n.d.). michaelis-menten enzyme kinetics: Topics by Science.gov.
- Connor, A. (2018). CHO Cell Dipeptide Transporter Metabolic Engineering Project. Digital WPI.
- Wikipedia. (n.d.). Michaelis–Menten kinetics.
- Parcej, D. & Tampé, R. (2010). Allosteric crosstalk between peptide-binding, transport, and ATP hydrolysis of the ABC transporter TAP. PNAS.
- Toussoun, E., et al. (2020). Inhibition of endogenous miR-23a/miR-377 in CHO cells enhances difficult-to-express recombinant lysosomal sulfatase activity. Biotechnology Progress.
- Gutiérrez-González, M., et al. (2022). Screening of CHO-K1 endogenous promoters for expressing recombinant proteins in mammalian cell cultures. Plasmid.
- Lázaro-García, D., et al. (2024). Expression in CHO cells of a bacterial biosynthetic pathway producing a small non-ribosomal peptide aldehyde prevents proteolysis of recombinant proteins. Metabolic Engineering.
- Gravina, A., et al. (2019). CHO cell engineering to prevent polypeptide aggregation and improve therapeutic protein secretion. ResearchGate.
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- 4. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. selectscience.net [selectscience.net]
Analysis of the Dipeptide DL-Alanyl-DL-leucine by Electrospray Ionization Tandem Mass Spectrometry
An Application Note and Protocol for Researchers
Senior Application Scientist Introduction
Welcome to this comprehensive guide on the mass spectrometry analysis of DL-Alanyl-DL-leucine. As a Senior Application Scientist, my goal is not simply to provide a protocol, but to impart a deeper understanding of the entire analytical workflow. Dipeptides like Alanyl-Leucine are fundamental building blocks in proteomics and have increasing relevance in fields ranging from food science to drug development and metabolomics. Their small size and polar nature make them ideal candidates for analysis by liquid chromatography coupled with mass spectrometry (LC-MS).
This document is structured to provide both the "how" and the "why." We will begin with the foundational principles governing the ionization and fragmentation of this dipeptide. We will then transition into a detailed, field-tested protocol for sample preparation and LC-MS/MS analysis. Finally, we will delve into the interpretation of the resulting data, ensuring you can confidently identify and characterize this compound in your own samples. Every step is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.
Foundational Principles of Analysis
Chemical Properties of this compound
Understanding the physicochemical properties of the analyte is the first step in developing a robust analytical method. This compound is a dipeptide composed of an alanine residue and a leucine residue.[1][2][3] The "DL-DL" designation indicates the stereochemistry of the constituent amino acids, a crucial detail that standard mass spectrometry alone cannot distinguish. Separation of stereoisomers, if required, must be achieved chromatographically prior to MS detection, often using chiral columns or derivatization agents.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₃ | [5][6] |
| Average Molecular Weight | 202.25 g/mol | [1][5][6] |
| Monoisotopic Mass | 202.13174 Da | [5][6] |
| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | [5] |
| Structure | Alanine (Ala) linked to Leucine (Leu) via a peptide bond | [1] |
Ionization: Electrospray Ionization (ESI)
For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the premier method for generating gas-phase ions.[7] ESI is a "soft" ionization technique, meaning it imparts minimal internal energy to the analyte, thus keeping the molecule intact during its transition from liquid to gas phase.[7]
The process involves applying a high voltage to a liquid sample as it flows through a capillary.[7] This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. In positive ion mode, which is standard for peptides, the acidic protons of the mobile phase protonate basic sites on the peptide, primarily the N-terminal amine group. This results in the formation of the protonated molecular ion, [M+H]⁺.
Structural Confirmation: Tandem Mass Spectrometry (MS/MS)
While the initial mass spectrum (MS1) provides the mass-to-charge ratio (m/z) of the precursor ion (in this case, [M+H]⁺ at m/z 203.14), it does not definitively confirm the molecule's identity. Many compounds can share the same nominal mass. Tandem Mass Spectrometry (MS/MS) is therefore essential for structural elucidation.[8][9]
In an MS/MS experiment, the precursor ion of interest is isolated, subjected to fragmentation through collision with an inert gas (Collision-Induced Dissociation or CID), and the resulting fragment ions (product ions) are mass-analyzed.[8][10] For peptides, fragmentation predictably occurs along the peptide backbone, yielding characteristic "b" and "y" ions.[11][12]
-
b-ions contain the N-terminus and are formed by cleavage of the peptide bond.
-
y-ions contain the C-terminus and are also formed by cleavage of the peptide bond.
The specific pattern of b- and y-ions serves as a structural fingerprint, allowing for confident sequence confirmation.
Experimental Design and Workflow
A successful analysis hinges on a logical and well-planned experimental workflow. The following diagram illustrates the key stages, from sample receipt to final data interpretation.
Caption: Overall workflow for the analysis of this compound.
Detailed Experimental Protocol
This protocol is designed for a standard reversed-phase liquid chromatography system coupled to a tandem quadrupole or ion trap mass spectrometer.
Materials and Reagents
-
This compound standard (≥98% purity)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Formic Acid (FA)
-
Microcentrifuge tubes
-
Autosampler vials with inserts
Preparation of Stock and Working Solutions
Causality: Preparing a concentrated stock solution in a pure, stable solvent like water ensures long-term stability. Serial dilutions are then made into the initial mobile phase composition to ensure compatibility with the LC system and prevent peak distortion upon injection.
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of LC-MS grade water. Vortex thoroughly. This stock can be stored at 4°C for several weeks.
-
Intermediate Stock (10 µg/mL): Pipette 10 µL of the 1 mg/mL stock solution into 990 µL of LC-MS grade water.
-
Working Standards: Perform serial dilutions from the 10 µg/mL intermediate stock using Mobile Phase A (see below) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
LC-MS/MS Instrumentation and Parameters
Causality: Reversed-phase chromatography with a C18 column is effective for retaining and separating small polar peptides. The gradient elution allows for the efficient removal of salts and highly polar contaminants at the beginning of the run, followed by the elution of the analyte of interest with increasing organic solvent. Formic acid is a critical additive; it acidifies the mobile phase to ensure the peptide is protonated ([M+H]⁺), which is essential for positive mode ESI and good sensitivity.[13]
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 2% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 45 psi |
| MS/MS Parameters | |
| Precursor Ion (Q1) | m/z 203.14 |
| Collision Energy (CE) | 10 - 20 eV (Requires optimization) |
| Product Ion Scan Range | m/z 40 - 210 |
Data Analysis and Interpretation
Expected Mass Spectra
Upon analysis, the first step is to confirm the presence of the precursor ion in the MS1 scan.
| Ion Species | Formula | Calculated m/z |
| Protonated Precursor | [C₉H₁₈N₂O₃ + H]⁺ | 203.1390 |
Fragmentation (MS/MS) Spectrum and Pathway
The MS/MS spectrum is the key to confident identification. For this compound, the peptide bond between Alanine and Leucine is the most labile site for fragmentation under CID.
Caption: Predicted fragmentation of protonated this compound.
The primary product ions expected in the MS/MS spectrum are:
| Product Ion | Description | Calculated m/z |
| b₁ ion | N-terminal Alanine residue | 72.0444 |
| y₁ ion | C-terminal Leucine residue | 132.1019 |
The presence of these two specific fragment ions, originating from a precursor of m/z 203.14, provides unambiguous confirmation of the dipeptide's identity and sequence (Ala-Leu).
Method Validation and Trustworthiness
To ensure the protocol is trustworthy, key validation parameters should be assessed:
-
Specificity: Analyze a blank matrix (e.g., mobile phase or a control biological sample) to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject the prepared calibration standards and plot the peak area against concentration. The response should be linear with a correlation coefficient (R²) > 0.99.
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically Signal-to-Noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, typically S/N of 10:1).
-
Precision and Accuracy: Analyze replicate preparations of a Quality Control (QC) sample at low, medium, and high concentrations. Precision (%CV) should typically be <15%, and accuracy (% recovery) should be within 85-115%.
By systematically evaluating these metrics, you can establish the reliability and robustness of the analytical method for your specific application.
References
- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. (2021). Current Protocols in Protein Science. [Link]
- Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. [Link]
- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2022). CDC Stacks. [Link]
- This compound. PubChem. [Link]
- Novel Rearrangement of Small Peptides in Electrospray Ionization Tandem Mass Spectrometry. (2010). Chinese Journal of Chemistry. [Link]
- dl-Alanyl-l-leucine. PubChem. [Link]
- Novel Rearrangement of Small Peptides in Electrospray Ionization Tandem Mass Spectrometry. (2010). Semantic Scholar. [Link]
- Peptide Fragmentation Induced by Radicals at Atmospheric Pressure. (2012). Journal of The American Society for Mass Spectrometry. [Link]
- Science Behind Electrospray Ionization in Peptide Analysis. (2025). Proteomics News. [Link]
- Analysis of dipeptides by gas chromatography-mass spectrometry and application to sequencing with dipeptidyl aminopeptidases. (1977). Methods in Enzymology. [Link]
- Mass spectrometry of peptides and proteins. (2007). Chemical Reviews. [Link]
- An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjug
- Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (2021). Applied Sciences. [Link]
- Tandem Mass Spectrometry of Peptides. (2012). IntechOpen. [Link]
- Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. (2005). BioTechniques. [Link]
- Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (2010). Springer Protocols. [Link]
- Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent. (2024).
- Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
- Leucine enkephalin--a mass spectrometry standard. (2011). Journal of the American Society for Mass Spectrometry. [Link]
- De novo peptide sequencing from mass spectrometry d
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- 12. m.youtube.com [m.youtube.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Elucidating the Structure of DL-Alanyl-DL-leucine: A Comprehensive Guide to 1H and 13C NMR Spectroscopic Analysis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of molecules in solution. This application note provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural characterization of the dipeptide, DL-Alanyl-DL-leucine. We will delve into the principles of 1H and 13C NMR, present detailed protocols for sample preparation, and offer a step-by-step analysis of the expected spectral data. This guide will demonstrate how to leverage through-bond (scalar) and through-space correlations to unambiguously assign all proton and carbon signals, confirming the amino acid sequence and overall structure.
Introduction: The Power of NMR in Peptide Structural Analysis
In the realm of pharmaceutical and biochemical research, the precise determination of a peptide's structure is fundamental to understanding its function, activity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing atomic-level structural information in a solution state that can mimic physiological conditions.[1] Unlike other analytical methods, NMR can reveal not only the covalent bonding network but also the three-dimensional arrangement of atoms through various through-bond and through-space interactions.
This guide focuses on the structural elucidation of this compound, a dipeptide composed of alanine and leucine residues. We will explore how a combination of 1D (¹H, ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a complete picture of the molecule's connectivity.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
Meticulous sample preparation is paramount for acquiring high-resolution NMR spectra. The quality of the data is directly influenced by factors such as sample purity, concentration, and the choice of solvent.
Protocol for this compound Sample Preparation:
-
Purity Assessment: Ensure the this compound sample is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Deuterated solvents are essential to avoid overwhelming the sample signals with solvent protons. For peptides, Deuterium Oxide (D₂O) is an excellent choice as it is a biologically relevant solvent and readily dissolves polar molecules. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which has the advantage of not exchanging with amide protons, allowing for their direct observation.
-
Concentration: A concentration of 1-5 mM is generally recommended for dipeptide samples to achieve a good signal-to-noise ratio in a reasonable timeframe. For a 2D experiment, a higher concentration within this range is preferable.
-
Sample Dissolution:
-
Weigh an appropriate amount of this compound to achieve the target concentration in 0.5-0.6 mL of deuterated solvent.
-
Dissolve the sample in a clean, dry vial before transferring it to the NMR tube to ensure complete dissolution.
-
Use a glass Pasteur pipette to transfer the solution into a high-quality, clean 5 mm NMR tube.
-
-
pH Adjustment (for D₂O): If using D₂O, the pH (or more accurately, the pD) can influence the chemical shifts of ionizable groups. Adjust the pD to a desired value (typically near physiological pH) using dilute DCl or NaOD. Note that pD = pH meter reading + 0.4.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP) can be added.
Caption: Experimental workflow for NMR-based structural elucidation.
Data Analysis and Structural Elucidation
While a publicly available, complete experimental NMR dataset for this compound is not readily accessible, we can predict and analyze the expected spectra based on known chemical shifts of alanine and leucine residues in peptides.
¹H NMR Spectroscopy: The Proton Fingerprint
The 1D ¹H NMR spectrum provides the initial overview of the proton environments in the molecule. Each unique proton will give rise to a signal with a specific chemical shift, integration (proportional to the number of protons), and multiplicity (due to spin-spin coupling with neighboring protons).
Expected ¹H Chemical Shifts and Multiplicities for this compound (in D₂O):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Alanine Residue (Ala) | |||
| α-H (Ala) | ~4.1 - 4.3 | Quartet (q) | 1H |
| β-CH₃ (Ala) | ~1.4 - 1.5 | Doublet (d) | 3H |
| Leucine Residue (Leu) | |||
| α-H (Leu) | ~4.2 - 4.4 | Triplet (t) or Doublet of Doublets (dd) | 1H |
| β-CH₂ (Leu) | ~1.6 - 1.8 | Multiplet (m) | 2H |
| γ-CH (Leu) | ~1.5 - 1.7 | Multiplet (m) | 1H |
| δ-CH₃ (Leu) | ~0.9 - 1.0 | Doublet (d) | 6H |
| Amide Proton (NH) | ~8.0 - 8.5 (if in DMSO-d₆) | Doublet (d) | 1H |
Note: Chemical shifts are approximate and can vary with solvent and pH.
Interpretation of the ¹H Spectrum:
-
The downfield signals for the α-protons are characteristic of protons attached to carbons adjacent to electron-withdrawing groups (the amide and carboxyl groups).
-
The alanine residue is readily identified by the quartet for the α-H coupled to the three β-methyl protons, and the corresponding doublet for the β-CH₃ group.
-
The leucine residue displays a more complex set of signals due to the isobutyl side chain. The two diastereotopic methyl groups (δ-CH₃) will appear as a doublet, integrating to 6H.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed in a standard 1D spectrum.
Expected ¹³C Chemical Shifts for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Alanine Residue (Ala) | |
| Carbonyl (C=O) | ~175 - 178 |
| α-C | ~50 - 53 |
| β-C | ~17 - 20 |
| Leucine Residue (Leu) | |
| Carboxyl (COOH) | ~178 - 182 |
| α-C | ~53 - 56 |
| β-C | ~40 - 43 |
| γ-C | ~24 - 26 |
| δ-C | ~21 - 24 |
Note: These are typical chemical shift ranges for amino acid residues in peptides.[2][3]
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the atoms.
3.3.1. COSY (Correlation Spectroscopy):
The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[1] Cross-peaks in the COSY spectrum connect coupled protons.
Expected COSY Correlations for this compound:
-
A cross-peak between the α-H and β-CH₃ of the alanine residue.
-
Correlations within the leucine side chain: α-H to β-CH₂, β-CH₂ to γ-CH, and γ-CH to the two δ-CH₃ groups.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment correlates protons with the carbons to which they are directly attached. Each cross-peak represents a one-bond C-H connection.
Expected HSQC Correlations for this compound:
-
A cross-peak connecting the α-H of alanine to its α-C.
-
A cross-peak connecting the β-CH₃ of alanine to its β-C.
-
Cross-peaks for each C-H pair in the leucine residue (α-C/α-H, β-C/β-H, γ-C/γ-H, δ-C/δ-H).
Caption: Expected one-bond C-H correlations in an HSQC spectrum.
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like carbonyls) and for piecing together molecular fragments.
Key Expected HMBC Correlations for this compound:
-
The β-CH₃ protons of alanine will show a correlation to the alanine carbonyl carbon (C=O).
-
The α-H of alanine will show a correlation to the alanine carbonyl carbon.
-
Crucially, the α-H of leucine will show a correlation to the carbonyl carbon of alanine , confirming the peptide bond linkage.
-
The α-H of leucine will also show a correlation to its own carboxyl carbon (COOH).
Caption: Key HMBC correlations confirming the peptide bond.
Conclusion
By systematically applying 1D and 2D NMR techniques, the complete chemical structure of this compound can be unambiguously determined. The ¹H and ¹³C NMR spectra provide the initial assignment of proton and carbon environments. 2D COSY experiments confirm the proton-proton coupling networks within each amino acid residue. HSQC spectra link the protons to their directly attached carbons. Finally, and most critically, HMBC correlations, particularly the cross-peak between the α-proton of the C-terminal leucine and the carbonyl carbon of the N-terminal alanine, provide unequivocal evidence of the peptide bond and the amino acid sequence. This comprehensive approach underscores the power of NMR spectroscopy as an indispensable tool in the structural analysis of peptides and other biomolecules.
References
- Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.
- Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by cross-polarization. Chemical Physics Letters, 69(1), 185-189.
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
- Human Metabolome Database. (n.d.). Alanylleucine (HMDB0028691).
- Marion, D., & Wüthrich, K. (1983). Application of phase sensitive two-dimensional correlated spectroscopy (COSY) for measurements of 1H-1H spin-spin coupling constants in proteins.
- Neuhaus, D., & Williamson, M. P. (2000).
- Palmer, A. G., Cavanagh, J., Wright, P. E., & Rance, M. (1991). Sensitivity improvement in proton-detected two-dimensional heteronuclear correlation NMR spectroscopy. Journal of Magnetic Resonance, 93(1), 151-170.
- Summers, M. F., Marzilli, L. G., & Bax, A. (1986). Complete 1H and 13C assignments of coenzyme B12 through the use of new two-dimensional NMR experiments. Journal of the American Chemical Society, 108(15), 4285-4294.
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley.
- Reich, H. J. (n.d.). Carbon-13 NMR Chemical Shifts. University of Wisconsin.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
Sources
Application Notes & Protocols for the In Vivo Administration of DL-Alanyl-DL-leucine in Mouse Models
Abstract
This document provides a comprehensive guide for the in vivo administration of the dipeptide DL-Alanyl-DL-leucine in mouse models, tailored for researchers in pharmacology, physiology, and drug development. This compound, a compound composed of the amino acids alanine and leucine, serves as a valuable tool for investigating metabolic regulation, muscle protein synthesis, and potential therapeutic interventions in various disease states. This guide moves beyond simple procedural lists to explain the scientific rationale behind critical experimental choices, ensuring methodological robustness and data integrity. We present detailed, field-proven protocols for formulation and administration via oral gavage, intraperitoneal, and intravenous routes, alongside essential guidelines for dosage determination and animal welfare.
Scientific Foundation & Mechanistic Overview
This compound is a dipeptide that combines two physiologically important amino acids. Its biological effects are largely attributed to the actions of its constituent parts following hydrolysis.
-
L-Leucine: A branched-chain amino acid (BCAA) that is a critical regulator of protein metabolism.[1] Leucine acts as a signaling molecule to stimulate protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin (mTOR) pathway.[2] Activation of mTORC1 initiates a signaling cascade that promotes the translation of messenger RNA into protein, a fundamental process for muscle growth and repair.[2] Leucine has also been shown to suppress skeletal muscle proteolysis in various catabolic states.[1]
-
DL-Alanine: A non-essential amino acid that plays a central role in the glucose-alanine cycle, facilitating the transport of nitrogen from peripheral tissues to the liver.
The use of a dipeptide like this compound can offer different pharmacokinetic profiles compared to the administration of free amino acids, potentially influencing bioavailability and tissue distribution. However, it is important to note that the D-isomers of amino acids may have distinct metabolic fates and pharmacokinetic properties compared to the more common L-isomers, which can be a critical consideration in experimental design.[3][4][5] Studies with the related compound N-acetyl-DL-leucine have shown significant differences in the plasma concentration and exposure of the D- and L-enantiomers following oral administration of the racemic mixture.[3][4]
Signaling Pathway: Leucine-Mediated mTOR Activation
The diagram below illustrates the established mechanism by which leucine activates mTORC1 to promote protein synthesis.
Caption: Leucine activates the mTORC1 signaling pathway to promote protein synthesis.
Pre-Administration Planning & Formulation
A successful in vivo study begins with meticulous planning. The choices made before the first administration are paramount for generating reproducible and meaningful data.
Defining Experimental Objectives
The primary research question dictates the experimental design.
-
Pharmacokinetic (PK) Studies: Require frequent blood sampling after a single dose to determine absorption, distribution, metabolism, and excretion (ADME). Intravenous administration is often included to determine absolute bioavailability.
-
Pharmacodynamic (PD) / Efficacy Studies: Typically involve chronic dosing over days or weeks in a disease model (e.g., sarcopenia in aged mice).[6] The route of administration should be clinically relevant and sustainable for repeated dosing (e.g., oral gavage).
-
Toxicity Studies: Involve dose escalation to identify the maximum tolerated dose (MTD) and observe for adverse effects.
Vehicle Selection and Formulation
The vehicle must solubilize the compound without exerting biological effects of its own.[7] All parenteral (injectable) solutions must be sterile and isotonic with a physiological pH.[8][9]
This compound is reported to be highly soluble in water (100 mg/mL), although ultrasonic assistance may be required.[10][11] This makes sterile water or buffered saline ideal vehicles.
Table 1: Example Formulation Protocol for this compound
| Step | Action | Rationale & Expert Insight |
|---|---|---|
| 1. Calculation | Determine the total mass of this compound and total volume of vehicle needed for the entire study cohort, including a 10-15% overage. | Prevents the need to make fresh batches mid-study, which can introduce variability. Overage accounts for hub loss in syringes. |
| 2. Weighing | Aseptically weigh the powdered compound using a calibrated analytical balance. | Accuracy is critical for correct dosing. Aseptic technique prevents contamination of the stock solution. |
| 3. Solubilization | Add the appropriate volume of sterile vehicle (e.g., 0.9% Sodium Chloride or PBS, pH 7.4) to the powder in a sterile container. | Sterile saline or PBS are preferred over water for injections to ensure isotonicity, minimizing discomfort and cell lysis at the injection site. |
| 4. Dissolution | Vortex thoroughly. If needed, use a sterile sonicator bath to facilitate complete dissolution. Visually inspect for any particulates. | Sonication can aid in dissolving compounds that are slow to go into solution.[10][11] A clear solution is mandatory for intravenous injection. |
| 5. Sterilization | Pass the final solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial. | This is a critical self-validating step to ensure the sterility of any parenteral formulation, preventing infection which would be a major experimental confounder.[8] |
| 6. Storage | Store the stock solution as recommended. For many peptides, storage at 4°C for short-term use or aliquoted at -20°C or -80°C for long-term use is standard.[10] | Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound. |
In Vivo Administration Protocols
The choice of administration route is a critical variable that influences the rate of absorption and bioavailability of the compound.[9] The following protocols represent best practices for common administration routes in mice.
General Workflow for Administration
Caption: Standardized workflow for the in vivo administration of compounds in mice.
Oral Gavage (PO)
This route is essential for studies requiring repeated dosing or modeling clinical oral administration.[12] Proper technique is crucial to prevent esophageal injury or accidental tracheal administration.[13]
-
Materials:
-
Protocol:
-
Select Needle Size: Choose a gavage needle appropriate for the mouse's weight (e.g., 20-22G for an adult mouse).[12][15]
-
Measure Insertion Depth: Before the first use, measure the distance from the corner of the mouse's mouth to the xiphoid process (the bottom of the sternum). Mark this length on the needle; do not insert past this point.[12][14] This step validates the correct placement in the stomach and prevents perforation.
-
Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head. The head and body should form a straight line to facilitate passage of the needle.[12]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[12][15]
-
Advancement: Pass the needle smoothly down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, stop immediately and withdraw. [14]
-
Administration: Slowly depress the plunger to deliver the solution.
-
Withdrawal: Remove the needle gently along the same path of insertion.
-
Monitoring: Observe the mouse for 10-15 minutes for any signs of respiratory distress (e.g., gasping, coughing), which could indicate accidental administration into the lungs.[13]
-
Intraperitoneal Injection (IP)
A common route for systemic delivery, offering rapid absorption from the large surface area of the peritoneal cavity.[16]
-
Materials:
-
Protocol:
-
Restraint: Restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downward. This uses gravity to move the abdominal organs away from the injection site.[18][19]
-
Site Identification: Locate the injection site in the lower right abdominal quadrant.[17][18] This position is critical to avoid the cecum and urinary bladder, thereby preventing organ damage and ensuring the compound is delivered to the correct compartment.[18]
-
Disinfection: Swab the injection site with a 70% alcohol wipe.
-
Insertion: Insert the needle, bevel up, at a 30-45 degree angle.
-
Validation: Gently pull back on the plunger (aspirate). If no fluid or blood enters the syringe, you are correctly positioned in the peritoneal cavity. If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the syringe and re-attempt with fresh materials.[16][18] This is a key self-validating step.
-
Injection: Depress the plunger to administer the solution.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Intravenous Injection (IV)
This route provides 100% bioavailability and immediate systemic distribution, making it the standard for many PK studies. The lateral tail veins are the most common sites.[20][21]
-
Materials:
-
Protocol:
-
Vasodilation: Warm the mouse's tail using a heat lamp or by placing the cage on a warming pad to dilate the veins, making them easier to visualize and access.[20][21]
-
Restraint: Place the mouse in a suitable restraint device, exposing the tail.
-
Vein Identification: Rotate the tail slightly to visualize one of the two lateral veins.
-
Insertion: Align the needle parallel to the vein with the bevel facing up. Insert the needle into the distal third of the tail (closer to the tip).[21]
-
Confirmation: A successful insertion often results in a "flash" of blood in the needle hub. You should feel a lack of resistance as the needle enters the vein's lumen.
-
Injection: Inject the solution slowly (e.g., over 15-30 seconds). You should see the vein blanch as the clear solution displaces the blood. If a subcutaneous bleb forms, the needle is not in the vein; withdraw and re-attempt more proximally.[22]
-
Withdrawal & Pressure: Remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[20]
-
Quantitative Data Summary: Administration Volumes and Needle Sizes
The following table consolidates recommendations from institutional and academic guidelines. Adherence to these limits is essential for animal welfare and scientific validity.
Table 2: Recommended Maximum Volumes and Needle Sizes for Adult Mice (20-30g)
| Route of Administration | Maximum Volume | Recommended Needle Gauge | Source(s) |
|---|---|---|---|
| Oral Gavage (PO) | 10 mL/kg (0.2-0.3 mL) | 20-22G Gavage Needle | [12][15] |
| Intraperitoneal (IP) | 10 mL/kg (0.2-0.3 mL) | 25-27 G | [9][16] |
| Intravenous (IV) | 5 mL/kg (bolus) (0.1-0.15 mL) | 27-30 G | [21][22] |
| Subcutaneous (SC) | 10 mL/kg (0.2-0.3 mL) | 25-27 G | [9] |
Note: Volumes should always be minimized where possible. For viscous substances or repeated dosing, smaller volumes are recommended.
Conclusion & Best Practices
The successful in vivo administration of this compound hinges on a combination of rigorous planning, aseptic technique, and proficient animal handling. The causality behind each procedural step—from vehicle choice to the precise location of an injection—directly impacts the quality and reproducibility of the data obtained. Researchers must not only follow protocols but understand the principles that make them a self-validating system. Always begin with pilot studies to determine optimal dosing and tolerability for your specific model and experimental endpoint. Adherence to these principles will ensure the generation of high-quality, reliable data while maintaining the highest standards of animal welfare.
References
- Queen's University. (n.d.). Intraperitoneal Injection in Mice. Animals in Science - Queen's University.
- Al-awar, A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Institutes of Health.
- UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia.
- Université Laval. (2019). Administration and injection of substances in mice. Direction des services vétérinaires.
- Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Research and Innovation | Virginia Tech.
- UBC Animal Care Committee. (2021). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. The University of British Columbia.
- Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration.
- UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia.
- Protocols.io. (2022). Intravenous injections.
- Protocols.io. (2011). Voluntary oral administration of drugs in mice.
- Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection.
- Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Research and Innovation | Virginia Tech.
- NTNU. (n.d.). Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology.
- Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS One.
- Donato, J., Jr., et al. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutrición Hospitalaria.
- Conte, E., et al. (2023). Branched-Chain Amino Acids and Di-Alanine Supplementation in Aged Mice: A Translational Study on Sarcopenia. Nutrients.
- Pshezhetskiy, D., et al. (2020). Beneficial Effects of Acetyl-DL-Leucine (ADLL) in a Mouse Model of Sandhoff Disease. International Journal of Molecular Sciences.
- Holecek, M., et al. (2003). Effect of alanyl-glutamine on leucine and protein metabolism in endotoxemic rats. Journal of Parenteral and Enteral Nutrition.
- Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PubMed Central.
- Ali, A., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science.
- University of Arizona. (n.d.). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Department of Pharmacology.
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DL-Alanyl-DL-leucine: A Stable Dipeptide Probe for Investigating Peptide Transport and D-Amino Acid Metabolism
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, cell biology, pharmacology, and nutrition.
Introduction: Overcoming the Challenges of Studying Amino Acid Metabolism
The study of amino acid and peptide absorption is fundamental to understanding nutrition, drug delivery, and metabolic diseases. Small peptides, primarily di- and tripeptides, are major products of protein digestion and are absorbed into intestinal enterocytes via specialized transporters like the proton-coupled oligopeptide transporter 1 (PEPT1).[1][2][3][4][5] However, studying the kinetics and mechanisms of this process is challenging because typical L-amino acid-containing peptides are rapidly hydrolyzed by cellular peptidases, complicating the distinction between transport and subsequent metabolism.
To decouple these events, researchers require tools that can resist enzymatic degradation while still being recognized by transport systems. DL-Alanyl-DL-leucine, a dipeptide composed of racemic mixtures of alanine and leucine, offers a unique solution.[6][7] The inclusion of D-amino acids confers significant resistance to proteolysis by most endogenous enzymes, which are stereospecific for L-amino acids.[8][9][10][11] This stability makes this compound an excellent probe to:
-
Characterize the activity and specificity of peptide transporters like PEPT1.
-
Investigate the metabolic fate of D-amino acids following intracellular hydrolysis.
-
Explore the activity of D-amino acid-specific enzymes, such as D-amino acid oxidase (DAO).[12][13][14][15][16]
This guide provides a comprehensive overview of the principles behind using this compound and a detailed protocol for its application in a cell-based assay.
Principle of the Method
The utility of this compound hinges on three key biological processes:
-
Transport: Di- and tripeptides are primarily transported across the apical membrane of intestinal epithelial cells by PEPT1 (SLC15A1), a high-capacity, low-affinity, proton-coupled transporter.[2][3][17] PEPT1 is known for its broad substrate promiscuity, accepting a wide variety of di- and tripeptides.[17][18] this compound can act as a substrate for PEPT1, allowing for its influx into the cell.
-
Enzymatic Stability & Hydrolysis: Peptide bonds involving D-amino acids are highly resistant to cleavage by common peptidases.[9][10] This inherent stability allows the intact dipeptide to accumulate within the cell, enabling researchers to measure transport rates with minimal interference from immediate degradation. While highly stable, some intracellular peptidases may slowly hydrolyze the dipeptide, releasing its constituent D- and L-amino acids.
-
D-Amino Acid Metabolism: Once liberated, the D-amino acids (D-alanine and D-leucine) become substrates for specific metabolic pathways. A key enzyme in this process is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[12][13][14][15] Monitoring the appearance of these D-amino acids and their metabolites provides a direct readout of intracellular peptidase and DAO activity.
The following diagram illustrates the proposed metabolic journey of this compound in a model enterocyte.
Caption: Proposed metabolic fate of this compound in an intestinal epithelial cell.
Physicochemical Properties & Data Presentation
A clear understanding of the probe's properties is essential for experimental design.
| Property | Value | Source |
| Chemical Formula | C₉H₁₈N₂O₃ | PubChem[19] |
| Molecular Weight | 202.25 g/mol | PubChem[19] |
| CAS Number | 1999-42-4 | PubChem[19] |
| Appearance | White to off-white solid | MedchemExpress[6] |
| Solubility | Soluble in water | General knowledge |
| Storage | Store at -20°C to -80°C for long-term stability | MedchemExpress[6] |
Detailed Experimental Protocol: Cell-Based Uptake & Metabolism Assay
This protocol describes a method to quantify the uptake and subsequent metabolism of this compound using the Caco-2 human colon adenocarcinoma cell line, a well-established in vitro model for the intestinal barrier that expresses PEPT1.[20][21][22][23][24]
Part A: Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed Caco-2 cells onto a 12-well cell culture plate at a density of 2 x 10⁵ cells per well.
-
Differentiation: Grow the cells for 18-21 days post-seeding, changing the medium every 2-3 days. The cells will spontaneously differentiate, forming tight junctions and expressing transporters like PEPT1.
Part B: Uptake Experiment
-
Prepare Transport Buffer: Prepare a Mes-buffered saline solution (e.g., 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose), adjusted to pH 6.0.
-
Prepare Treatment Solutions:
-
Test Condition: Dissolve this compound in pH 6.0 Transport Buffer to a final concentration of 1 mM.
-
Inhibition Control: Prepare a solution containing 1 mM this compound and 20 mM Glycyl-sarcosine (Gly-Sar) in pH 6.0 Transport Buffer.
-
Negative Control: Use pH 6.0 Transport Buffer alone.
-
-
Perform Uptake:
-
Aspirate the culture medium from all wells.
-
Wash the cell monolayers twice with 1 mL of Transport Buffer (pH 7.4, room temperature).
-
Aspirate the wash buffer and add 500 µL of the appropriate pre-warmed (37°C) treatment solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15, 30, 60 minutes).
-
Rationale: A time-course experiment is recommended to determine the linear range of uptake.
-
-
Part C: Sample Preparation for Analysis
-
Stop Uptake: To terminate the transport, rapidly aspirate the treatment solution from the wells.
-
Wash: Immediately wash the cell monolayers three times with 1 mL of ice-cold phosphate-buffered saline (PBS, pH 7.4).
-
Rationale: Using ice-cold PBS minimizes transporter activity and removes any non-internalized dipeptide from the cell surface.
-
-
Cell Lysis: Add 250 µL of ice-cold 80% methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to each well.
-
Rationale: Cold methanol effectively lyses the cells, quenches metabolic activity, and precipitates proteins, while solubilizing small molecules like dipeptides and amino acids.
-
-
Harvest Lysate: Scrape the cells in the methanol solution using a cell scraper and transfer the entire lysate to a microcentrifuge tube.
-
Clarify Lysate: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. This sample contains the intracellular dipeptide and its metabolites.
Part D: Analytical Method - LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurately quantifying this compound and its metabolites due to its high sensitivity and specificity.[30][31][32][33][34]
-
Chromatography: Use a reverse-phase C18 column or a HILIC column to separate the analytes. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[30][31]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.
-
SRM Transitions to Monitor:
-
This compound: m/z 203.1 → fragment ions (e.g., m/z 86.1, m/z 72.1)
-
D/L-Alanine: m/z 90.1 → fragment ions
-
D/L-Leucine: m/z 132.1 → fragment ions
-
-
Rationale: Specific precursor-to-product ion transitions must be optimized for each analyte and instrument to ensure accurate identification and quantification.
-
-
Quantification: Generate a standard curve using known concentrations of this compound, D-Alanine, and D-Leucine to calculate the absolute amounts in the cell lysates. Normalize the data to the total protein content per well (determined from a parallel plate or by re-solubilizing the protein pellet).
Caption: Experimental workflow for the cell-based uptake and metabolism assay.
Data Analysis and Expected Results
The quantitative data from the LC-MS/MS analysis can be interpreted to understand transport and metabolic processes.
| Observation | Potential Interpretation |
| High intracellular this compound; low free amino acids | Efficient transport via PEPT1 with low intracellular peptidase activity. The dipeptide is stable within the cell under the experimental conditions. |
| Uptake is significantly reduced in the presence of Gly-Sar | Confirms that the transport is primarily mediated by PEPT1.[28][35] |
| Time-dependent increase in intracellular D-Alanine and D-Leucine | Indicates slow but measurable hydrolysis of the dipeptide by intracellular peptidases. The rate of appearance can be used to estimate peptidase activity. |
| Appearance of α-keto acids corresponding to D-Ala/D-Leu | Demonstrates active D-amino acid oxidase (DAO) in the Caco-2 cells, metabolizing the D-amino acids released from the dipeptide. |
| Low or no detectable intracellular dipeptide or metabolites | Could indicate poor transport, rapid efflux from the cell, or experimental error. |
Troubleshooting
-
High Variability Between Replicates: Ensure cell monolayers are confluent and healthy. Check for consistency in washing steps, as residual extracellular dipeptide can artificially inflate results.
-
No Uptake Detected: Confirm PEPT1 expression in your Caco-2 cell batch. Verify the pH of the transport buffer is optimal (pH 6.0-6.5). Test a positive control substrate like Gly-Sar.
-
Poor LC-MS/MS Signal: Optimize sample cleanup to remove salts and lipids. Ensure mass spectrometer source conditions and SRM transitions are properly optimized for the analytes. Use an appropriate internal standard to correct for matrix effects and sample loss.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and metabolic studies. Its inherent stability against enzymatic degradation allows for the precise investigation of peptide transport mechanisms, distinguishing uptake from subsequent hydrolysis. Furthermore, it serves as a targeted delivery vehicle for D-amino acids, enabling the study of their unique metabolic pathways and the activity of enzymes like D-amino acid oxidase in a cellular context. The protocol outlined here provides a robust framework for employing this dipeptide to gain valuable insights into amino acid and peptide physiology.
References
- Pollegioni, L., Piubelli, L., & Molla, G. (2018).
- Glahn, R. P., & Van Campen, D. R. (1997). The use of Caco-2 cells as an in vitro method to study bioavailability of iron. PubMed. [Link]
- Pollegioni, L., & Pilone, M. S. (2008).
- Etcheverry, P., Grusak, M. A., & Glahn, R. P. (2009). The use of Caco-2 cells in defining nutrient bioavailability: application to iron bioavailability of foods. GOV.UK. [Link]
- Glahn, R. P., & van Campen, D. R. (1996). The use of Caco-2 cells in defining nutrient bioavailability: application to iron bioavailability of foods. Semantic Scholar. [Link]
- Xu, C., Wang, S., & Xu, B. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
- Mezo, G., et al. (2003). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.
- Wikipedia. (n.d.). D-amino acid oxidase. Wikipedia. [Link]
- Korus, M., et al. (2017). In vitro Approaches for Investigating the Bioaccessibility and Bioavailability of Dietary Nutrients and Bioactive Metabolites.
- Sasabe, J., et al. (2014).
- Varma, S., et al. (2004). The use of Caco-2 cells as an in vitro method to study bioavailability of iron. PubMed. [Link]
- Pollegioni, L., Piubelli, L., & Molla, G. (2018).
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
- Pollegioni, L., Piubelli, L., & Molla, G. (2018).
- LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. [Link]
- Waitzberg, D. L., et al. (1999). [Mechanisms of absorption of amino acids and oligopeptides. Control and implications in human diet therapy]. PubMed. [Link]
- BioIVT. (n.d.). PEPT1 Transporter Assay. BioIVT. [Link]
- Salomon, J. J., et al. (2022). Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. MDPI. [Link]
- Evans, A. M., et al. (2015). Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer. PubMed Central. [Link]
- Johanson, D. C., et al. (2013). Species-Dependent Uptake of Glycylsarcosine but Not Oseltamivir in Pichia pastoris Expressing the Rat, Mouse, and Human Intestinal Peptide Transporter PEPT1. NIH. [Link]
- Solvo Biotechnology. (n.d.). PEPT1 - Transporters. Solvo Biotechnology. [Link]
- Parker, J. L., & Newstead, S. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. PubMed Central. [Link]
- For The Love Of Science. (2023). Absorption of Amino Acids, Dipeptides, and Tripeptides. YouTube. [Link]
- Salomon, J. J., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. PubMed Central. [Link]
- Salomon, J. J., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. PubMed. [Link]
- Péronnet, F., et al. (2000). Differential metabolic fate of the carbon skeleton and amino-N of [C-13] alanine and [N-15] alanine ingested during prolonged exercise.
- Salomon, J. J., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1.
- Song, I. S., et al. (2003). Inhibitory Effect of Zinc on PEPT1-mediated Transport of Glycylsarcosine and Beta-Lactam Antibiotics in Human Intestinal Cell Line Caco-2. PubMed. [Link]
- Manninen, A. H. (2009). Mechanisms of Peptide and Amino Acid Transport and Their Regulation.
- Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. PubMed Central. [Link]
- The Royal Society of Chemistry. (n.d.). Chapter 8: Quantitative LC-MS of Proteins. Books - The Royal Society of Chemistry. [Link]
- Yamada, S., et al. (2024). Effects of d-alanine Intake on Amino Acid Metabolism and Kidney Function in Healthy Adults: A Multicenter, Randomized Pilot Study. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). D-Alanine Metabolism Pathway (Concept Id: C1156808). NCBI. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Al-Qahtani, A. A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]
- Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
- Wikipedia. (n.d.). D-amino acid. Wikipedia. [Link]
- Abcouwer, S. F., & Souba, W. W. (1998).
- van den Broek, I., et al. (2013). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance.
- AHB Global. (2024).
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Application Note: A Robust HPLC Method for the Chiral Separation of DL-Alanyl-DL-leucine Enantiomers
Introduction: The Criticality of Stereoisomeric Purity in Peptide Therapeutics
The stereochemistry of constituent amino acids within a peptide therapeutic is a critical quality attribute that profoundly influences its biological activity, efficacy, and safety profile. The subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different pharmacological and toxicological outcomes. DL-Alanyl-DL-leucine, a dipeptide, can exist as four stereoisomers: L-Alanyl-L-leucine, D-Alanyl-D-leucine, L-Alanyl-D-leucine, and D-Alanyl-L-leucine. Consequently, the ability to resolve and quantify these stereoisomers is paramount in drug discovery, development, and quality control.[1] This application note presents a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), providing researchers, scientists, and drug development professionals with a robust and reliable analytical method.
Principle of Chiral Recognition: A Mechanistic Approach
Direct chiral separation by HPLC is achieved through the use of a chiral stationary phase (CSP).[2] The underlying principle of this technique is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[2] The differing stability of these complexes results in differential retention times, enabling the separation of the enantiomers.
For the separation of underivatized dipeptides like this compound, several types of CSPs have proven effective, including crown ether, macrocyclic glycopeptide, and zwitterionic phases.[3][4][5][6] Crown ether-based CSPs, for instance, operate on an inclusion-complexation mechanism.[3][7][8] An acidic mobile phase protonates the primary amine group of the dipeptide, allowing it to form a complex with the crown ether cavity. The stability of this complex, and thus the retention time, is influenced by the stereochemistry of the amino acid residues.[3][7][8]
Zwitterionic CSPs, often derived from cinchona alkaloids, utilize a combination of ion-pairing, hydrogen bonding, π-π interactions, and steric repulsion to achieve chiral recognition of ampholytic molecules like amino acids and small peptides.[4] Similarly, macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, offer a multitude of interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups, making them highly versatile for chiral separations.[5][6][9] The D-enantiomer is often more strongly retained on these phases due to their mechanism of antibiotic activity, which involves interaction with terminal D-alanyl-D-alanine residues in bacterial cell walls.[9]
Experimental Workflow
The successful chiral separation of this compound enantiomers by HPLC necessitates a systematic approach, from sample preparation to data analysis. The following diagram illustrates the key stages of the experimental workflow.
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Detailed Protocol: Chiral Separation of this compound
This protocol provides a starting point for the method development and validation for the chiral separation of this compound enantiomers. Optimization may be required based on the specific HPLC system and column used.
Materials and Reagents
-
This compound standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Perchloric acid (70%)
-
0.45 µm syringe filters (e.g., PTFE)
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC parameters. A crown ether-based CSP is proposed here due to its demonstrated efficacy in separating underivatized amino acids and dipeptides.[3][10]
| Parameter | Recommended Setting |
| HPLC System | A quaternary or binary HPLC system with a UV detector |
| Chiral Column | ChiroSil® SCA(-) (18-crown-6), 150 x 4.6 mm, 5 µm |
| Mobile Phase | 80% Methanol / 20% Water with 10 mM Perchloric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Rationale for Parameter Selection:
-
Chiral Stationary Phase: The ChiroSil® SCA(-) column, a crown-ether based CSP, is specifically designed for the separation of compounds with primary amine groups, such as amino acids and peptides.[10] The use of the (-) conformation allows for a specific elution order of the enantiomers.
-
Mobile Phase: An acidic mobile phase is crucial for the protonation of the primary amine of the dipeptide, facilitating its interaction with the crown ether.[3][7][8] The methanol/water composition provides a suitable polarity for the elution of the dipeptide.
-
Detection Wavelength: A wavelength of 210 nm is chosen as it corresponds to the peptide bond absorption, providing good sensitivity for the dipeptide.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filtration: Filter the prepared solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC System Operation
-
System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
-
Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of all four stereoisomers.
Expected Results and Data Analysis
The chromatogram should exhibit four distinct peaks corresponding to the four stereoisomers of this compound. The resolution (Rs) between adjacent peaks should be calculated to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered baseline separation.
The elution order on a crown-ether phase is dependent on the stability of the diastereomeric complex formed. While the exact elution order for this compound needs to be confirmed with individual standards, for dipeptides, the proximity of the primary amine to the chiral center can influence retention.[3]
Method Validation and Troubleshooting
For use in a regulated environment, the developed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Potential Issues and Solutions:
-
Poor Resolution: If the resolution between peaks is inadequate, consider adjusting the mobile phase composition (e.g., changing the methanol/water ratio or the acid concentration) or the column temperature. Lower temperatures can sometimes enhance resolution on crown-ether phases.[3]
-
Peak Tailing: Peak tailing can be caused by secondary interactions with the stationary phase. Ensure the mobile phase pH is sufficiently low to fully protonate the analyte.
-
Irreproducible Retention Times: Fluctuations in retention times can be due to an inadequately equilibrated column or variations in mobile phase preparation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. By leveraging a crown ether-based chiral stationary phase and an optimized mobile phase, this method offers a robust solution for the critical analysis of stereoisomeric purity in peptide research and development. The detailed explanation of the underlying principles and the step-by-step protocol are intended to empower researchers to successfully implement and adapt this method for their specific needs.
References
- Hilton, M., & Armstrong, D. W. (1991). Evaluation of the Enantiomeric Separation of Dipeptides Using a Chiral Crown Ether LC Column.
- Pirkle, W. H., & Pochapsky, T. C. (1987). Separation of some enantiomeric di- and tripeptides on chiral stationary phases.
- Taylor & Francis Online. (n.d.). Evaluation of the Enantiomeric Separation of Dipeptides Using a Chiral Crown Ether LC Column.
- CoLab. (n.d.). Evaluation of the Enantiomeric Separation of Dipeptides Using a Chiral Crown Ether LC Column.
- Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Saevels, J., & Scriba, G. K. (2000). Chiral separations of amino acids and peptides by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 715-741. [Link]
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Bhushan, R., & Kumar, V. (2014). Advances in chiral separations of small peptides by capillary electrophoresis and chromatography.
- Chen, Y., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- Cummins, M., Andrews, E., Povolotskiy, L., & Planalp, R. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire.
- D'Atri, V., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(21), 5092. [Link]
- Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation.
- LCGC International. (2023, September 19). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Atia, N. N., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648. [Link]
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Application Note: High-Resolution Separation of Dipeptide Stereoisomers by Capillary Electrophoresis
Abstract
The stereochemistry of peptides is a critical determinant of their biological activity and physicochemical properties.[1] Consequently, robust analytical methods capable of discriminating between peptide stereoisomers are essential for pharmaceutical development, proteomics, and quality control. Capillary Electrophoresis (CE) has emerged as a powerful, high-resolution technique for the chiral separation of polar compounds like dipeptides, offering an orthogonal approach to traditional HPLC methods.[2][3] This application note provides a comprehensive guide to developing and implementing a CE method for the separation of dipeptide stereoisomers. We will delve into the principles of chiral recognition, method optimization strategies, a detailed operational protocol, and troubleshooting advice, with a focus on using cyclodextrins as chiral selectors.
Introduction: The "Why" of Chiral Dipeptide Separations
Dipeptides, the simplest peptide structures, exist as stereoisomers (enantiomers and diastereomers) depending on the chirality of their constituent amino acids. For example, a dipeptide composed of two different chiral amino acids (e.g., Ala-Phe) can exist in four stereoisomeric forms: L-Ala-L-Phe, D-Ala-D-Phe, L-Ala-D-Phe, and D-Ala-L-Phe. These subtle structural differences can lead to vastly different biological functions, receptor binding affinities, and metabolic pathways. In drug development, isolating and quantifying the desired stereoisomer while controlling chiral impurities is a regulatory mandate.[4]
Capillary Electrophoresis (CE) is exceptionally well-suited for this challenge.[2][5] Its separation mechanism, based on differences in the charge-to-mass ratio in an electric field, provides high efficiency and resolution.[3] For chiral separations, where enantiomers have identical charge-to-mass ratios, a chiral selector is added to the background electrolyte (BGE).[6] This selector interacts differentially with each stereoisomer, forming transient diastereomeric complexes with slightly different effective mobilities, thus enabling their separation.[7]
The Principle of Chiral Recognition with Cyclodextrins
Among the various chiral selectors available, cyclodextrins (CDs) are the most widely used in CE due to their versatility, UV transparency, and commercial availability.[7][8]
Mechanism of Action: Cyclodextrins are chiral, torus-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] Chiral recognition is achieved through a combination of interactions:
-
Inclusion Complexation: One of the dipeptide's amino acid side chains (e.g., the phenyl group of Phenylalanine) partitions into the hydrophobic CD cavity.
-
External Interactions: The peptide's polar groups (amine, carboxyl, peptide bond) interact with the hydroxyl groups on the rim of the CD via hydrogen bonding.[6]
Because the enantiomers have different three-dimensional arrangements, the "fit" and stability of the transient dipeptide-CD complex will differ for each isomer.[7] This difference in the complexation equilibrium constant (KR vs. KS) results in a difference in the average time each enantiomer spends in the complexed state versus the free (uncomplexed) state. This leads to different apparent electrophoretic mobilities and, ultimately, separation.[7]
Diagram: Principle of Chiral Separation using a Cyclodextrin Selector
Caption: Dipeptide isomers form transient complexes of differing stability with the cyclodextrin selector.
Method Development and Optimization
Developing a robust chiral separation method requires the systematic optimization of several key parameters.[9] A one-factor-at-a-time approach can be inefficient; therefore, using an experimental design (e.g., face-centered cube) is highly recommended to understand factor interactions and accelerate optimization.[9][10]
Instrumentation and Materials
-
Capillary Electrophoresis System: Any commercial CE system with a UV detector is suitable.
-
Capillary: Fused-silica capillary, typically 50 µm I.D., with a total length of 40-60 cm (effective length 30-50 cm).
-
Reagents:
-
Chiral Selector: Highly Sulfated-β-Cyclodextrin (HS-β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), or other derivatives.
-
Buffer Components: Sodium phosphate (monobasic and dibasic), phosphoric acid, sodium hydroxide.
-
Organic Modifier (optional): Methanol or acetonitrile, HPLC grade.
-
Sample: Dipeptide stereoisomer mixture (e.g., L-Ala-L-Phe and D-Ala-D-Phe).
-
Critical Parameter Optimization
A. Choice and Concentration of Chiral Selector
-
Rationale: The type of CD and its concentration are the most critical factors. The size of the CD cavity must be appropriate for the analyte's side chain. For dipeptides containing aromatic residues like Phe, β-CDs are an excellent starting point due to their cavity size.[7] Charged CDs, like sulfated derivatives, often provide superior resolution for charged analytes like peptides due to additional electrostatic interactions.[7]
-
Optimization: Screen various CD types (e.g., neutral HP-β-CD vs. anionic HS-β-CD). Once a suitable selector is identified, vary its concentration (e.g., 5-30 mM). Increasing concentration generally improves resolution up to a plateau, after which it can lead to excessive current and peak broadening.
B. Background Electrolyte (BGE) pH
-
Rationale: The pH of the BGE dictates the charge state of the dipeptide. Dipeptides are amphoteric, possessing a C-terminal carboxyl group (pKa ~2-3) and an N-terminal amino group (pKa ~9-10). To ensure the analytes are charged and migrate, a low pH (e.g., 2.5-4.5) is typically used.[5] At this pH, the carboxyl group is neutral, and the amino group is protonated (positive charge), causing the dipeptide to migrate as a cation. The pH also influences the electroosmotic flow (EOF) and the charge of some CD derivatives.
-
Optimization: Evaluate a pH range from 2.5 to 4.5 using a phosphate or acetate buffer system. The optimal pH will provide the best balance between analyte charge, interaction with the CD, and analysis time.
C. Buffer Concentration and Organic Modifiers
-
Rationale: Buffer concentration affects the ionic strength of the BGE. Higher concentrations (e.g., 50-100 mM) can reduce analyte-wall interactions but also increase Joule heating, which can degrade resolution. Adding a small percentage of an organic modifier like methanol (5-20%) can alter the solvation of the analyte and CD, modifying the complexation equilibrium and potentially improving selectivity.
-
Optimization: Test buffer concentrations from 25 mM to 100 mM. If resolution is insufficient, evaluate the effect of adding 5%, 10%, and 15% methanol to the BGE.
D. Voltage and Temperature
-
Rationale: Higher voltages lead to faster analysis times but also generate more Joule heat.[10] Effective temperature control is crucial for reproducibility, as viscosity and mobility are temperature-dependent.
-
Optimization: Operate at the highest voltage that does not cause a significant loss in resolution or a non-linear Ohm's law plot (current vs. voltage). A typical starting point is 20-25 kV. Maintain a constant capillary temperature, typically around 25 °C.
Representative Optimization Data
The following table summarizes hypothetical data from the optimization of separating L-Ala-L-Phe and D-Ala-D-Phe using HS-β-CD as the chiral selector.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) | Condition 4 |
| HS-β-CD (mM) | 10 | 20 | 20 | 20 |
| BGE | 50 mM Phosphate | 50 mM Phosphate | 50 mM Phosphate | 100 mM Phosphate |
| pH | 3.5 | 3.5 | 2.5 | 2.5 |
| Voltage (kV) | 20 | 20 | 25 | 25 |
| Migration Time 1 (min) | 7.8 | 8.5 | 6.1 | 6.5 |
| Migration Time 2 (min) | 7.9 | 8.8 | 6.4 | 6.8 |
| Resolution (Rs) | 1.2 | 1.9 | 2.5 | 2.3 |
| Comments | Poor resolution | Good resolution | Baseline resolution, fast | Higher current, slight peak broadening |
Detailed Application Protocol
This protocol describes the optimized method for separating the enantiomers of an Ala-Phe dipeptide.
Diagram: Experimental Workflow
Caption: Step-by-step workflow from reagent preparation to final data analysis.
Step-by-Step Methodology
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM Sodium Phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water.
-
Adjust the pH to 2.5 using phosphoric acid.
-
Add Highly Sulfated-β-Cyclodextrin (HS-β-CD) to a final concentration of 20 mM.
-
Filter the BGE through a 0.22 µm syringe filter.
-
-
Sample Preparation:
-
Dissolve the dipeptide stereoisomer mixture in deionized water or the BGE (without the chiral selector) to a final concentration of approximately 0.1 mg/mL.
-
-
Capillary Conditioning (for a new capillary):
-
Flush the capillary sequentially with:
-
1 M Sodium Hydroxide (20 min)
-
Deionized Water (10 min)[11]
-
Background Electrolyte (15 min)
-
-
-
Instrument Setup and Run Conditions:
-
System: Agilent 7100 CE or equivalent
-
Capillary: 50 µm I.D., 50 cm total length, 41.5 cm effective length
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: +25 kV (positive polarity at the inlet).
-
Detection: UV absorbance at 200 nm.
-
-
Analysis Sequence:
-
Before each sample injection, flush the capillary with the BGE for 2 minutes to ensure reproducible conditions.
-
Inject and run the sample.
-
After each run, perform a short wash step by flushing with 0.1 M NaOH followed by water to prevent carryover, although this is often unnecessary if samples are clean.
-
Data Analysis and Troubleshooting
Expected Results: A successful separation will yield two well-resolved, symmetrical peaks in the electropherogram corresponding to the two dipeptide enantiomers. The resolution (Rs) should be greater than 1.5 for quantitative analysis.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Resolution | Incorrect CD type or concentration; Suboptimal pH. | Re-screen different chiral selectors (e.g., neutral vs. charged CDs).[12] Optimize BGE pH and CD concentration systematically. |
| Peak Broadening / Tailing | Joule heating; Analyte adsorption to capillary wall. | Reduce separation voltage. Increase buffer concentration. Ensure capillary conditioning is adequate. |
| Unstable Baseline / Noise | Degraded buffer; Air bubbles in the system; Dirty capillary. | Prepare fresh BGE daily.[13] Degas buffers. Purge the system and check buffer levels.[13] Perform a rigorous capillary wash cycle. |
| Shifting Migration Times | Inconsistent temperature; BGE depletion/evaporation; Capillary surface changes. | Ensure robust temperature control. Use fresh BGE in both inlet and outlet vials for each run. Implement consistent pre-run conditioning steps. |
Conclusion
Capillary electrophoresis, particularly with cyclodextrin-based chiral selectors, is a highly effective and efficient technique for the challenging separation of dipeptide stereoisomers.[1][14] By systematically optimizing key parameters such as chiral selector type, concentration, and BGE pH, baseline resolution can be achieved rapidly. The protocol outlined in this note provides a validated starting point for researchers, which can be adapted for a wide range of dipeptidic structures, facilitating accurate purity assessment and characterization in pharmaceutical and biochemical research.
References
- Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International. Available at: https://www.chromatographyonline.
- Recent advances in peptide chiral selectors for electrophoresis and liquid chromatography.Analytical and Bioanalytical Chemistry. Available at: https://link.springer.com/article/10.1007/s00216-005-3171-y
- Recent advances in peptide chiral selectors for electrophoresis and liquid chromatography.Analytical and Bioanalytical Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/15883777/
- Recent developments in peptide stereoisomer separations by capillary electromigration techniques.Electrophoresis. Available at: https://pubmed.ncbi.nlm.nih.gov/19517499/
- Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Springer Protocols. Available at: https://link.springer.com/protocol/10.1007/978-1-0716-4821-6_19
- Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents.Methods in Molecular Biology. Available at: https://pubmed.ncbi.nlm.nih.gov/38384206/
- Method development and validation for the chiral separation of peptides in the presence of cyclodextrins using capillary electrophoresis and experimental design. ResearchGate. Available at: https://www.researchgate.net/publication/11566415_Method_development_and_validation_for_the_chiral_separation_of_peptides_in_the_presence_of_cyclodextrins_using_capillary_electrophoresis_and_experimental_design
- Recent Advances in Chiral Analysis of Proteins and Peptides.Molecules. Available at: https://www.mdpi.com/1420-3049/25/19/4549
- The role of cyclodextrins in chiral capillary electrophoresis. ResearchGate. Available at: https://www.researchgate.net/publication/230784918_The_role_of_cyclodextrins_in_chiral_capillary_electrophoresis
- The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview.Molecules. Available at: https://www.mdpi.com/1420-3049/24/18/3241
- Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides.Molecules. Available at: https://www.mdpi.com/1420-3049/27/19/6591
- Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. MDPI. Available at: https://www.mdpi.com/2673-4192/3/3/23
- Chiral selectors in CE: Recent developments and applications. ResearchGate. Available at: https://www.researchgate.
- Method development and validation for the chiral separation of peptides in the presence of cyclodextrins using capillary electrophoresis and experimental design.Journal of Chromatography A. Available at: https://pubmed.ncbi.nlm.nih.gov/11695516/
- Choice of chiral selector for enantioseparation by capillary electrophoresis. ResearchGate. Available at: https://www.researchgate.
- Capillary Electrophoresis (CE) Troubleshooting Tips. HPLC CHROmatography HINTS and TIPS. Available at: https://hplctips.blogspot.com/2020/10/capillary-electrophoresis-ce.html
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Today. Available at: https://www.chromatographytoday.com/news/hplc-uhplc/38/daicel/troubleshoot-chiral-column-performance-efficiency-and-resolution/32393
- Instructions for Capillary Electrophoresis Peptide Analysis Kit. Bio-Rad. Available at: https://www.bio-rad.
- Separating stereoisomers of di-, tri-, and tetrapeptides using capillary electrophoresis with contactless conductivity detection. ResearchGate. Available at: https://www.researchgate.net/publication/51834241_Separating_stereoisomers_of_di-_tri-_and_tetrapeptides_using_capillary_electrophoresis_with_contactless_conductivity_detection
- Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry.Analytical Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7755490/
- Separation of Peptides by Capillary Electrophoresis.Methods in Molecular Biology. Available at: https://pubmed.ncbi.nlm.nih.gov/27553754/
- Protocol for Capillary Electrophoresis. Creative Proteomics. Available at: https://www.creative-proteomics.com/protocol/capillary-electrophoresis-protocol.htm
- Troubleshooting Capillary Electrophoresis Systems. Promega. Available at: https://worldwide.promega.com/-/media/files/resources/profiles-in-dna/1001/troubleshooting-capillary-electrophoresis-systems.pdf?la=en
- Separation of Peptides and Protein Digests by Capillary Electrophoresis.Methods in Molecular Biology. Available at: https://link.springer.com/protocol/10.1385/0-89603-268-X:211
- Troubleshooting Capillary Electrophoresis Instrumentation and Separations. CASSS. Available at: https://cdn.ymaws.com/www.casss.org/resource/resmgr/cef_2019/roundtable_summaries/19F_RT4_Crihfield.pdf
- Chiral separation of dipeptides and sulfoxides by CE and investigation of the chiral recognition mechanism. Digitale Bibliothek Thüringen. Available at: https://www.db-thueringen.de/receive/dbt_mods_00028213
- Starting point for chiral CE method development. ResearchGate. Available at: https://www.researchgate.net/figure/Starting-point-for-chiral-CE-method-development_fig2_322699318
- Current Problems on Capillary Electrophoresis. Agilent. Available at: https://www.agilent.com/cs/library/usermanuals/public/A25244.pdf
- Chiral Drug Separation.Encyclopedia of Pharmaceutical Science and Technology. Available at: https://www.taylorfrancis.com/chapters/edit/10.
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- 1. Recent developments in peptide stereoisomer separations by capillary electromigration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Peptides and Protein Digests by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
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- 14. researchgate.net [researchgate.net]
Use of DL-Alanyl-DL-leucine in enzymatic kinetic studies
An Application Guide for the Use of DL-Alanyl-DL-leucine in Enzymatic Kinetic Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the dipeptide this compound in enzymatic kinetic studies. This compound serves as a substrate for various exopeptidases, particularly aminopeptidases. Understanding the kinetics of these enzymes is crucial for elucidating their biological roles and for the development of therapeutic inhibitors. This guide details the underlying principles of peptidase activity, provides step-by-step protocols for robust kinetic assays, and offers insights into data analysis and interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Role of Dipeptide Substrates in Enzyme Kinetics
Peptidases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides.[1][2] They are broadly classified as endopeptidases, which cleave bonds within a polypeptide chain, and exopeptidases, which act on the terminal amino acids.[2] Among exopeptidases, aminopeptidases cleave the N-terminal residue, playing critical roles in protein turnover, maturation of bioactive peptides, and antigen presentation.[2][3]
This compound is a dipeptide composed of alanine and leucine.[4] Its utility in enzymology stems from its function as a simple, defined substrate for various aminopeptidases, particularly those with a preference for cleaving N-terminal residues with small or hydrophobic side chains, such as leucine aminopeptidases (LAPs).[3][5] Studying the hydrolysis of a simple dipeptide like this compound allows for the precise determination of fundamental kinetic parameters, including the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters provide critical insights into an enzyme's substrate affinity and catalytic efficiency, which are essential for understanding its mechanism of action and for screening potential inhibitors.[6]
The uncatalyzed hydrolysis of a peptide bond is an exceedingly slow process, with half-lives estimated to be hundreds of years in neutral solution at 25°C.[1] Peptidases dramatically accelerate this rate, making the study of their kinetics a powerful tool to quantify their catalytic proficiency.
Foundational Principles: Michaelis-Menten Kinetics
The kinetic analysis of enzymes that hydrolyze this compound is typically based on the Michaelis-Menten model. This model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).
-
Vₘₐₓ (Maximum Velocity): Represents the rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration.[6]
-
Kₘ (Michaelis Constant): Is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.[6] It serves as an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ indicates a higher affinity.
By systematically varying the concentration of this compound and measuring the initial rate of product formation (DL-Alanine and DL-Leucine), one can generate a saturation curve from which Vₘₐₓ and Kₘ can be derived.
Experimental Design & Protocols
The fundamental principle of a kinetic assay using this compound is to quantify the rate of its hydrolysis into DL-Alanine and DL-Leucine. Below is a detailed protocol for a classic, robust colorimetric assay using ninhydrin, which reacts with the newly formed primary amine groups of the liberated amino acids.
Core Protocol: Ninhydrin-Based Colorimetric Assay
This method is adapted from established protocols for quantifying amino acid release from dipeptide hydrolysis.[7] It relies on the reaction of ninhydrin with the free amino groups of the product amino acids to produce a deep purple compound (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.
A. Required Reagents and Buffers
-
This compound (Substrate): Prepare a 100 mM stock solution in deionized water.
-
Enzyme Solution: Purified or partially purified peptidase of interest, stored in an appropriate buffer to maintain activity.
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5. The optimal buffer system and pH must be determined empirically for the specific enzyme being studied.
-
Reaction Stop Solution: 15% (w/v) Trichloroacetic Acid (TCA).
-
Ninhydrin Reagent: Commercially available or prepared by dissolving ninhydrin in a suitable solvent mixture (e.g., ethylene glycol) with a reducing agent like stannous chloride.
-
L-Leucine Standard: Prepare a series of standards (e.g., 0 to 2 mM) from a 10 mM stock solution to generate a standard curve.
B. Step-by-Step Experimental Procedure
-
Preparation of Substrate Dilutions: For a typical Kₘ determination, prepare a series of this compound concentrations in the reaction buffer. A common range might be 0.1x to 10x the expected Kₘ.
-
Standard Curve Preparation: In separate tubes, prepare the L-Leucine standards by diluting the stock solution with the reaction buffer. These will be treated identically to the samples.[7]
-
Reaction Setup: For each substrate concentration, prepare three sets of tubes:
-
Test Sample: Contains reaction buffer, substrate solution, and enzyme.
-
Substrate Blank: Contains reaction buffer and substrate solution (no enzyme). This controls for non-enzymatic hydrolysis.[1]
-
Enzyme Blank: Contains reaction buffer and enzyme solution (no substrate). This controls for any background signal from the enzyme preparation.
-
-
Initiate the Enzymatic Reaction:
-
Pre-incubate the reaction buffer and substrate solution at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small, fixed volume of the enzyme solution. The amount of enzyme should be optimized to ensure the reaction rate is linear over the desired time course.[8]
-
Total reaction volume example: 40 µL Reaction Buffer + 50 µL Substrate Solution + 10 µL Enzyme Solution.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume (e.g., 100 µL) of 15% TCA. This denatures and precipitates the enzyme.[7]
-
Protein Removal: Centrifuge the tubes at >10,000 x g for 5 minutes to pellet the precipitated protein.
-
Ninhydrin Reaction (Color Development):
-
Transfer a portion of the clear supernatant (e.g., 50 µL) to a new set of tubes or a 96-well plate.
-
Add the ninhydrin reagent (e.g., 100 µL).
-
Seal the plate or cap the tubes and heat at 100°C for 15-20 minutes.[7]
-
Cool the mixture to room temperature.
-
-
Data Acquisition: Measure the absorbance of the standards and samples at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance at 570 nm for the L-Leucine standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c). This equation will be used to convert the absorbance values of the test samples into the concentration of product formed.
-
Calculate Product Concentration: For each sample, subtract the absorbance of the appropriate blank and use the standard curve equation to determine the concentration of amino acids released (in µM).
-
Calculate Initial Velocity (v₀): Convert the product concentration into a rate by dividing by the reaction time. The velocity is typically expressed in units of µmol/min or nmol/min.
-
Determine Kinetic Parameters:
-
Plot the initial velocity (v₀) against the corresponding substrate concentration ([S]) of this compound.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to directly determine Vₘₐₓ and Kₘ. This is the most accurate method.[8]
-
Alternatively, use a linearized plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to visually estimate the parameters.[6] The y-intercept equals 1/Vₘₐₓ, and the x-intercept equals -1/Kₘ.
-
Representative Data
The following table shows hypothetical data for the hydrolysis of this compound by a purified leucine aminopeptidase, demonstrating how kinetic parameters are derived.
| This compound [S] (mM) | Initial Velocity (v₀) (µmol/min/mg) |
| 0.1 | 9.1 |
| 0.2 | 16.7 |
| 0.5 | 33.3 |
| 1.0 | 50.0 |
| 2.0 | 66.7 |
| 5.0 | 83.3 |
| 10.0 | 90.9 |
| Derived Parameters | |
| Vₘₐₓ | 100 µmol/min/mg |
| Kₘ | 1.0 mM |
Advanced Protocols and Considerations
For higher sensitivity or high-throughput screening, fluorometric or coupled-enzyme assays are often employed. While this compound itself is not fluorogenic, its hydrolysis products can be used in a subsequent reaction to generate a signal.
-
Coupled Enzyme Assay: The release of L-Leucine can be coupled to the activity of L-leucine dehydrogenase. In the presence of NAD⁺, this enzyme oxidizes L-Leucine, producing NADH, which can be monitored by the increase in absorbance at 340 nm or by its intrinsic fluorescence.
-
Fluorescent Substrates: While not this compound, custom-synthesized substrates like Alanyl-Leucine-AMC (7-amino-4-methylcoumarin) could be used. Cleavage by the peptidase releases the highly fluorescent AMC group, providing a continuous, real-time assay format similar to those used for DPP4 activity.[9][10][11]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in blanks | 1. Contaminated reagents. 2. Significant non-enzymatic substrate hydrolysis.[1] | 1. Use high-purity water and reagents. 2. Perform reaction at a lower temperature or for a shorter duration. Ensure the substrate blank reading is subtracted from all samples. |
| Non-linear reaction rate | 1. Enzyme concentration is too high (substrate depletion). 2. Product inhibition. 3. Enzyme instability. | 1. Reduce the enzyme concentration. 2. Ensure measurements are taken at early time points (initial velocity).[8] 3. Check enzyme stability in the assay buffer; add stabilizing agents like BSA or glycerol if needed. |
| Poor fit to Michaelis-Menten | 1. Inaccurate pipetting. 2. Incorrect substrate concentrations. 3. Assay conditions are suboptimal (pH, temp). | 1. Calibrate pipettes and use careful technique. 2. Verify stock solution concentration. 3. Perform pH and temperature optimization experiments for the enzyme. |
| No detectable activity | 1. Inactive enzyme. 2. Presence of an inhibitor in the sample. 3. Enzyme requires a cofactor (e.g., metal ions like Zn²⁺ for many LAPs[5]). | 1. Use a positive control substrate if available. 2. Dialyze the enzyme preparation. 3. Check literature for cofactor requirements and supplement the reaction buffer accordingly. |
References
- BenchChem. (2025). Application Notes: Measuring Dipeptidyl Peptidase-4 (DPP-4) Activity in Serum Samples. Link
- Promega. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
- Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081). Link
- Promega Corporation. (n.d.). Detection of Dipeptidyl Peptidase Activity with DPPIV-Glo™ Assay. Link
- Sigma-Aldrich. (n.d.). DPP4 Activity Assay Kit (MAK088) - Technical Bulletin. Link
- BenchChem. (2025). Application Notes and Protocols for Dipeptidase Assays Using Glycyl-L-leucine. Link
- Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society. Link
- Guedon, E., et al. (2009). Mechanism and kinetics modeling of the enzymatic hydrolysis of α1–32 antibacterial peptide.
- LibreTexts Chemistry. (2023). Peptide Hydrolysis. Link
- Bada, J. L., & Miller, S. L. (1987).
- Chemistry For Everyone. (2024). How To Determine Enzyme Kinetic Parameters? YouTube. Link
- Tipton, K., & Dixon, H. B. (2011). Parameter Reliability and Understanding Enzyme Function. Perspectives in Science. Link
- Gordon, A. H., et al. (1948).
- National Center for Biotechnology Information. (n.d.). This compound.
- Tabata, K., et al. (2005).
- Kümmerle, J., et al. (1993). Dipeptidyl Peptidase III and Alanyl Aminopeptidase in the Human Seminal Plasma: Origin and Biochemical Properties. PubMed. Link
- Matsui, M., et al. (2006). Leucine aminopeptidases: diversity in structure and function. PubMed. Link
- Byun, K., et al. (2021). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase.
- van der Velden, V. H. (1998). Peptidases: structure, function and modulation of peptide-mediated effects in the human lung. Clinical and Experimental Allergy. Link
Sources
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- 2. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: DL-Alanyl-DL-leucine as a Building Block in Peptide Library Synthesis
Introduction: Embracing Stereochemical Diversity in Peptide Libraries
In the landscape of drug discovery and molecular recognition, peptide libraries serve as a powerful engine for identifying novel ligands, enzyme substrates, and therapeutic leads. The functional diversity of these libraries is predominantly dictated by the sequence and chemical nature of their constituent amino acids. While the 20 proteinogenic L-amino acids have been the traditional workhorses, the incorporation of non-proteinogenic amino acids has emerged as a crucial strategy to expand the chemical space and enhance the drug-like properties of peptides, such as increased proteolytic stability.[1]
This guide focuses on the strategic use of DL-Alanyl-DL-leucine , a dipeptide composed of racemic alanine and leucine, as a building block for creating peptide libraries with significant stereochemical diversity. The use of such a racemic building block introduces a mixture of diastereomers at the point of incorporation, exponentially increasing the number of unique stereoisomers in the final library. This approach can be particularly advantageous in initial screening campaigns where a broad exploration of conformational space is desired to identify unexpected binding modes or bioactive conformations.
This document provides a comprehensive overview of the rationale, experimental protocols, and analytical considerations for utilizing this compound in both solid-phase and solution-phase peptide library synthesis.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C9H18N2O3 | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water. Solubility in organic solvents commonly used in peptide synthesis (e.g., DMF, NMP) should be experimentally determined. | [3] |
| Storage | Store at -20°C to -80°C, sealed and away from moisture. | [3] |
Strategic Rationale: The Power of Diastereomeric Complexity
The central dogma of structure-based drug design often emphasizes stereochemical purity. However, in the context of initial library screening, embracing a controlled level of stereochemical complexity can be a powerful discovery tool. The two enantiomers of a chiral drug can exhibit significantly different bioavailability, metabolism, efficacy, and toxicity.[4] By incorporating this compound, four distinct stereoisomers (L-Ala-L-Leu, D-Ala-L-Leu, L-Ala-D-Leu, and D-Ala-D-Leu) are introduced at a single coupling step. This generates a focused library of diastereomers at that specific position, allowing for a rapid survey of the impact of local stereochemistry on peptide activity.
This approach can lead to:
-
Enhanced Exploration of Conformational Space: The varied stereochemistry can induce different local secondary structures, potentially revealing novel binding modes.
-
Increased Proteolytic Resistance: The presence of D-amino acids within the peptide backbone can significantly hinder enzymatic degradation.[1]
-
Identification of Unexpectedly Potent Isomers: Screening a diastereomeric mixture may uncover a specific stereoisomer with significantly higher affinity or activity than its counterparts.
Figure 1: Incorporation of this compound introduces stereochemical diversity.
Protocols for Peptide Library Synthesis
The following sections provide detailed protocols for the incorporation of this compound into peptide libraries using both solid-phase and solution-phase synthesis methodologies.
Part 1: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the preferred method for constructing peptide libraries due to its efficiency and ease of automation. The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5]
1.1. Preparation of Fmoc-DL-Alanyl-DL-leucine-OH
For efficient incorporation in Fmoc-based SPPS, the dipeptide must be N-terminally protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound in a 10% solution of sodium bicarbonate in water.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the dipeptide solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-DL-Alanyl-DL-leucine-OH.
-
Confirm the identity and purity of the product by LC-MS and NMR.
1.2. SPPS Protocol for Library Synthesis
This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin for the synthesis of a peptide amide library.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-DL-Alanyl-DL-leucine-OH
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Workflow:
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. Monitor the reaction using a ninhydrin test. Wash the resin.
-
Repeat: Repeat the deprotection and coupling steps for the desired number of amino acids preceding the dipeptide insertion point.
-
This compound Coupling: After deprotection of the N-terminal amino group, couple Fmoc-DL-Alanyl-DL-leucine-OH (2-3 equivalents) using HATU (2-3 equivalents) and DIPEA (4-6 equivalents). The use of the more reactive HATU is recommended for dipeptide coupling to ensure high efficiency. Allow the coupling to proceed for 2-4 hours.
-
Continue Synthesis: After successful coupling of the dipeptide, continue with the standard deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet.
Part 2: Solution-Phase Peptide Synthesis
Solution-phase synthesis is often employed for the large-scale production of peptides or for sequences that are challenging to synthesize on a solid support.[6]
2.1. General Strategy
The synthesis will involve the coupling of a protected peptide fragment with the this compound dipeptide, followed by further elongation. Protecting groups are crucial to prevent unwanted side reactions.[6]
2.2. Solution-Phase Protocol Example
This protocol outlines the coupling of a Boc-protected amino acid to the N-terminus of this compound methyl ester.
Materials:
-
This compound
-
Thionyl chloride
-
Methanol
-
Boc-protected amino acid (e.g., Boc-Gly-OH)
-
Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Base: N-Methylmorpholine (NMM) or DIPEA
-
Solvents: Dichloromethane (DCM), Ethyl acetate
-
Aqueous workup solutions: 1 M HCl, saturated NaHCO3, brine
Procedure:
-
Esterification of this compound: Suspend this compound in methanol and cool to 0°C. Slowly add thionyl chloride and stir the reaction at room temperature overnight. Evaporate the solvent to obtain H-DL-Ala-DL-Leu-OMe as a hydrochloride salt.
-
Peptide Coupling:
-
Dissolve Boc-Gly-OH, EDC, and HOBt in DCM.
-
In a separate flask, dissolve H-DL-Ala-DL-Leu-OMe·HCl in DCM and add NMM until the pH is neutral.
-
Add the activated Boc-Gly-OH solution to the dipeptide ester solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain Boc-Gly-DL-Ala-DL-Leu-OMe.
-
Purification and Analysis of Diastereomeric Peptide Libraries
The introduction of this compound results in a complex mixture of diastereomers. The purification and characterization of such libraries require specialized approaches.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for purifying peptides and can often separate diastereomers.[7][8] The separation is based on subtle differences in the hydrophobicity and secondary structure of the isomers, which affect their interaction with the stationary phase.[7]
Key Considerations:
-
Gradient Optimization: A shallow gradient of acetonitrile in water with 0.1% TFA is typically used. Careful optimization of the gradient is crucial for resolving the closely eluting diastereomers.
-
Column Chemistry: Both C8 and C18 columns can be effective. The choice may depend on the overall hydrophobicity of the peptide.
-
Temperature: Temperature can influence the conformation of the peptides and thus their retention times. Running the purification at different temperatures may improve resolution.
Characterization
Mass Spectrometry (MS):
-
LC-MS: This is the primary tool for analyzing the crude and purified peptide library. It provides the molecular weight of the peptides, confirming the successful synthesis. Since diastereomers have the same mass, they will co-elute or elute very closely in the LC-MS analysis. The complexity of the chromatogram will reflect the number of diastereomers formed.[9]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data to confirm the elemental composition of the synthesized peptides.
-
Tandem MS (MS/MS): Can be used for sequencing the peptides. The fragmentation patterns of diastereomers are often very similar, making it challenging to distinguish them based on MS/MS data alone.
-
Spectral Deconvolution: For complex libraries with overlapping isotopic envelopes, spectral deconvolution algorithms can help to determine the monoisotopic masses of the individual components.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Can be used to determine the ratio of diastereomers in the final library. The signals for protons near the chiral centers will be split into multiple peaks corresponding to the different diastereomers.[10][11]
-
2D NMR (COSY, TOCSY, NOESY): Can provide detailed structural information and help in assigning the signals for each diastereomer, although this can be a complex task for a library.[12][13]
Figure 3: Workflow for the purification and analysis of diastereomeric peptide libraries.
Troubleshooting and Expert Insights
-
Incomplete Coupling of the Dipeptide: Dipeptides can be sterically hindered. If coupling is incomplete, consider using a more potent coupling reagent like HATU, increasing the coupling time, or performing a double coupling.
-
Poor Resolution of Diastereomers in HPLC: Experiment with different column chemistries (C8 vs. C18), gradient slopes, and temperatures. In some cases, changing the ion-pairing agent (e.g., to formic acid for MS-compatibility) can alter selectivity.
-
Complex Analytical Data: The resulting library will be a complex mixture. For initial screening, it may be beneficial to screen the entire mixture. If a hit is identified, deconvolution of the library by iterative synthesis and screening of smaller sub-libraries or individual stereoisomers will be necessary to identify the active component.
-
Racemization: While the use of a racemic building block is intentional, it is important to use coupling reagents and conditions that minimize racemization at other chiral centers in the peptide chain. Reagents like HATU and HOBt are known to suppress racemization.
Conclusion
The use of this compound as a building block in peptide library synthesis offers a strategic and efficient approach to introduce stereochemical diversity. This method allows for the rapid generation of diastereomeric peptide libraries, enabling a broader exploration of conformational space in the quest for novel bioactive peptides. While the synthesis and analysis of such complex mixtures present unique challenges, the protocols and considerations outlined in this guide provide a solid framework for researchers to successfully implement this powerful strategy in their drug discovery and development endeavors. Careful optimization of synthesis, purification, and analytical methods will be key to unlocking the full potential of this innovative approach to peptide library design.
References
- Chen, Y., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 878(24), 2244-2250.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259583, this compound.
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-55.
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science: IJBS, 2(2), 85.
- Albericio, F., & Kruger, H. G. (2012). Peptide coupling reagents, more than a letter soup. Chemical Society Reviews, 41(12), 4433-4449.
- Goodlett, D. R., Keller, A., & Aebersold, R. (2001). A strategy for the analysis of complex peptide mixtures by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 15(14), 1214-1223.
- Blaskovich, M. A. (2016). Handbook on synthesizing peptide mimics. Academic Press.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Panke, S., & Wubbolts, M. G. (2002). Enzyme technology: an overview. In Enzyme catalysis in organic synthesis (pp. 3-34). Wiley-VCH.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
- Giraud, M., Cavelier, F., & Martinez, J. (2006). Synthesis and screening of stereochemically diverse combinatorial libraries of peptide tertiary amides. Journal of combinatorial chemistry, 8(2), 205-213.
- Rogers, J. R., & Hsieh, Y. L. (2018). Initiating ribosomal peptide synthesis with exotic building blocks. Chemical Communications, 54(52), 7075-7084.
- Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(12), 1424-1426.
- An, N., & Fleming, A. M., & Burrows, C. J. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society, 145(33), 18453-18461.
- Huber, K. L., Olson, K. D., & Hardy, J. A. (2009). Robust production of a peptide library using methodological synchronization. Protein expression and purification, 66(2), 145-153.
- Liu, X., et al. (2010). Deconvolution and database search of complex tandem mass spectra of intact proteins: a combinatorial approach. Molecular & Cellular Proteomics, 9(12), 2772-2782.
- Agilent Technologies. (2024). Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT.
- Gates, Z. P., et al. (2021). Expanding the chemical diversity of genetically-encoded libraries. Current opinion in chemical biology, 60, 107-116.
- Kellie, J. F., et al. (2020). Fast and Accurate Charge State Deconvolution of Protein Mass Spectra. Journal of the American Society for Mass Spectrometry, 31(11), 2243-2252.
- Tourwé, D., et al. (1998). α-Amino acids derived from ornithine as building blocks for peptide synthesis. Peptides, 19(8), 1335-1342.
- Quartararo, A. J., et al. (2024). Rapid Generation of Hyperdiverse Chemical Libraries. ChemRxiv.
- Denton, E. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage.
- Lunder, M., & Bratkovič, T. (2021). Evolving a Peptide: Library Platforms and Diversification Strategies. Molecules, 26(16), 4991.
- Gilon, C., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 439.
- University of California, Irvine. (n.d.). Peptide NMR.
- Indian Institute of Technology Bombay. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]
Sources
- 1. Specter: linear deconvolution for targeted analysis of data-independent acquisition mass spectrometry proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deconvolution and database search of complex tandem mass spectra of intact proteins: a combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large-Scale Analysis of Peptide Sequence Variants: The Case for High-Field Asymmetric Waveform Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging Mass Spectrometry for Structural Analysis: Peptide Isomers to Intact Proteins [escholarship.org]
- 5. DeMix Workflow for Efficient Identification of Cofragmented Peptides in High Resolution Data-dependent Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
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- 9. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
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- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving DL-Alanyl-DL-leucine Solubility for In Vitro Assays
Welcome to the technical support center. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals facing challenges with the solubilization of the dipeptide DL-Alanyl-DL-leucine for in vitro assays. Improper dissolution can lead to inaccurate concentration measurements and compromised experimental results. This document offers a structured approach, from understanding the molecule's inherent properties to advanced troubleshooting techniques, ensuring reliable and reproducible experimental outcomes.
Section 1: Understanding the Challenge - The "Why" Behind Solubility Issues
Q1: Why is my this compound difficult to dissolve in standard aqueous buffers like PBS?
A1: The solubility of a peptide is dictated by its amino acid composition and overall physicochemical properties.[1] this compound, despite being a short dipeptide, presents a solubility challenge due to two primary factors:
-
Hydrophobicity: The leucine residue possesses a nonpolar, aliphatic isobutyl side chain. Peptides with a high content of hydrophobic amino acids, such as leucine, tend to have poor solubility in aqueous solutions because these nonpolar side chains are not readily solvated by water molecules.[2][3]
-
Zwitterionic Nature: Like all free amino acids and peptides, this compound is a zwitterion at neutral pH. It possesses both a positively charged N-terminal amino group (-NH3+) and a negatively charged C-terminal carboxyl group (-COO-).[4] At or near its isoelectric point (pI)—the pH at which the net charge is zero—the electrostatic repulsion between molecules is minimized, which can lead to aggregation and reduced solubility.[5][6]
A summary of the key physicochemical properties influencing its solubility is provided below.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C9H18N2O3 | - |
| Molecular Weight | 202.25 g/mol | - |
| Composition | Alanine (less hydrophobic), Leucine (hydrophobic) | The leucine side chain significantly contributes to the molecule's overall hydrophobicity, reducing water solubility.[7] |
| Estimated Net Charge at pH 7 | 0 (Zwitterion) | At neutral pH, the molecule is near its isoelectric point, minimizing solubility due to low intermolecular repulsion.[6] |
| Estimated Isoelectric Point (pI) | ~5.9-6.0 | This is the pH of minimum solubility. Working at a pH far from the pI is a key strategy for improving solubility.[6][8] |
Section 2: Foundational Solubilization Strategy
Q2: What is the very first step I should take when trying to dissolve a new batch of this compound?
A2: Always start with the simplest solvent and a small, test amount of your peptide before attempting to dissolve the entire batch.[9] This preserves your valuable material should the initial solvent prove ineffective. The recommended starting point is sterile, deionized water.[10] One vendor suggests that up to 100 mg/mL in water is achievable, but notes that sonication is required.[11]
Protocol 1: Initial Solubility Test in Water
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.[12]
-
Initial Attempt: Add a small volume of sterile, deionized water to a test aliquot of the peptide to create a high-concentration stock (e.g., 10-50 mg/mL).
-
Mixing: Vortex the solution gently for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background. A completely dissolved peptide will form a clear, particulate-free solution. If you observe cloudiness, particulates, or a gel-like consistency, the peptide is not fully dissolved.[10]
-
Sonication: If not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Be cautious, as excessive sonication can generate heat and potentially degrade the peptide.[13] Re-inspect the solution.
The following diagram outlines this initial decision-making process.
Caption: Initial workflow for dissolving this compound.
Section 3: Troubleshooting & Advanced Solubilization
If water alone is insufficient, the next step is to modify the solvent environment based on the peptide's chemistry.
Subsection 3.1: The Power of pH Adjustment
Q3: My peptide did not dissolve in water. How can adjusting the pH help?
A3: Adjusting the pH is a powerful technique because it alters the net charge of the peptide.[14] By moving the pH of the solution away from the peptide's isoelectric point (pI), you increase the net charge on the molecule. This enhances intermolecular electrostatic repulsion, preventing aggregation and promoting interaction with the polar water solvent.[5]
-
Acidic pH (e.g., pH < 4): The C-terminal carboxyl group (-COO⁻) becomes protonated (-COOH), resulting in a net positive charge from the N-terminal amino group (-NH3⁺).
-
Basic pH (e.g., pH > 8): The N-terminal amino group (-NH3⁺) becomes deprotonated (-NH2), resulting in a net negative charge from the C-terminal carboxyl group (-COO⁻).
Since this compound has a neutral overall character, either acidic or basic conditions should improve solubility.[9]
Caption: Ionization states of this compound at different pH values.
Protocol 2: pH-Mediated Solubilization
-
Choose an Acid or Base:
-
For Acidic Conditions: Start with a dilute solution of acetic acid (e.g., 10% v/v in water).[9]
-
For Basic Conditions: Use a dilute solution of ammonium bicarbonate (e.g., 0.1 M) or ammonium hydroxide.
-
-
Application: To your peptide suspension in water, add the acidic or basic solution dropwise while gently vortexing.
-
Monitor: Continue adding the solution until the peptide dissolves completely. Use the minimum amount necessary.
-
Final Dilution: Once the peptide is in solution, you can slowly dilute it to the final desired concentration using your assay buffer. Crucially, add the concentrated peptide stock to the buffer, not the other way around , to avoid localized concentration shocks that can cause precipitation.
Subsection 3.2: Utilizing Organic Co-solvents
Q4: When should I consider using an organic co-solvent like DMSO?
A4: If pH adjustment is unsuccessful or incompatible with your assay, a water-miscible organic co-solvent can be used. This is particularly effective for hydrophobic peptides.[12] Solvents like dimethyl sulfoxide (DMSO) or ethanol help by disrupting the hydrophobic interactions between the leucine side chains, thereby facilitating dissolution.[15]
| Co-Solvent | Typical Starting Concentration | Notes and Assay Compatibility |
| DMSO | 100% for stock, then dilute | The preferred choice for many cell-based assays. Keep the final concentration in your assay below 1%, with <0.5% being ideal to avoid cytotoxicity.[12] |
| Ethanol (EtOH) | 50-100% for stock, then dilute | Generally well-tolerated in many biological assays, but can cause protein precipitation at higher final concentrations. |
| Acetonitrile (ACN) | 50-100% for stock, then dilute | Effective solvent, but can be more disruptive to protein structure and cellular systems than DMSO or EtOH.[3] |
Protocol 3: Co-solvent Solubilization
-
Initial Dissolution: Add a minimal volume of the pure organic solvent (e.g., 20-50 µL of DMSO for 1 mg of peptide) directly to the lyophilized powder.[12]
-
Mixing: Vortex gently until the peptide is fully dissolved. The solution should be clear.
-
Stepwise Dilution: This is the most critical step. Slowly add the aqueous assay buffer to the dissolved peptide stock in a drop-wise manner while continuously and gently vortexing.[12]
-
Observe for Precipitation: If the solution becomes cloudy or hazy at any point, you have exceeded the peptide's solubility limit in that final solvent mixture. You may need to adjust the final concentration or the percentage of the organic co-solvent.[12]
Section 4: Protocol Validation and Quality Control
Q5: How can I be certain my peptide is fully dissolved and not just a fine suspension?
A5: A fine, colloidal suspension can be mistaken for a dissolved solution, leading to significant errors in your experiment.
Protocol 4: Verifying Complete Solubilization
-
Visual Inspection: As mentioned, hold the solution up to a light source against a dark background. Any "Tyndall effect" (light scattering) indicates the presence of suspended particles. The solution should be perfectly clear.
-
Centrifugation: Before use, always centrifuge your final peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes.[5]
-
Check for Pellet: Carefully inspect the bottom and sides of the tube for any visible pellet. If a pellet is present, the peptide is not fully dissolved. The supernatant can be used, but its concentration will be lower than calculated and should be determined empirically if possible.
Section 5: Summary and Final Recommendations
The following flowchart provides a comprehensive decision-making tree for successfully solubilizing this compound.
Caption: Comprehensive troubleshooting workflow for peptide solubility.
Key Takeaways:
-
Always start with a small test amount of peptide.
-
The simplest solvent (water) should be tried first, aided by sonication.
-
If water fails, use pH adjustment to move away from the isoelectric point.
-
For highly resistant peptides, use a minimal amount of an organic co-solvent like DMSO and perform a careful, stepwise dilution.
-
Always validate complete dissolution by visual inspection and centrifugation before use in an assay.
References
- Vertex AI Search. (n.d.). Peptide Solubilization.
- Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving.
- RSC Publishing. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues with Synthetic Peptides.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides.
- Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
- GenScript. (n.d.). Guidelines for Dissolving Peptides.
- ACS Publications. (n.d.). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine.
- Peptide Synthesis Knowledge Base. (n.d.). Peptide Solubility.
- ResearchGate. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine.
- Biorbyt. (n.d.). Dissolving Peptides.
- Advanced Peptides. (n.d.). Solubility Guidance.
- Bachem. (2021). How to dissolve a peptide?.
- LifeTein. (n.d.). How to dissolve peptides?.
- PubChem. (n.d.). This compound.
- Isca Biochemicals. (2023). Peptide solubility.
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- MedChemExpress. (n.d.). This compound | Amino Acid Derivative.
- Chemistry LibreTexts. (2023). 8.4: Amino acids.
- Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).
- Chemistry LibreTexts. (2025). 12.2: Amino Acids and Isoelectric Points.
- Sigma-Aldrich. (n.d.). Amino Acids Reference Chart.
Sources
- 1. bachem.com [bachem.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. アミノ酸一覧表 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. genscript.com [genscript.com]
- 10. Solubility Guidance — Advanced Peptides [advancedpeptides.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lifetein.com [lifetein.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Peptide Synthesis Knowledge Base [peptide2.com]
- 15. jpt.com [jpt.com]
Technical Support Center: DL-Alanyl-DL-leucine Aggregation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling DL-Alanyl-DL-leucine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent and manage the aggregation of this dipeptide in solution. Our approach is built on explaining the fundamental physicochemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound aggregation.
Q1: My this compound solution appears cloudy immediately after preparation. What is the likely cause?
Cloudiness or turbidity upon dissolution is a primary indicator of aggregation or incomplete solubility.[1] This is often rooted in the intrinsic properties of the dipeptide and the conditions of the solvent. This compound contains a hydrophobic leucine residue, which can drive intermolecular association to minimize contact with water.[2] Several factors can exacerbate this:
-
Concentration: Attempting to prepare a solution at a concentration that exceeds its intrinsic solubility limit is a common cause.
-
pH: The pH of your solution may be close to the dipeptide's isoelectric point (pI), where its net charge is zero. This minimizes electrostatic repulsion between molecules, making aggregation more favorable.[2][3]
-
Temperature: Preparing the solution at a low temperature can decrease solubility.
Q2: What are the optimal storage conditions for a this compound stock solution to prevent aggregation over time?
Proper storage is critical for maintaining the stability of peptide solutions.[4] For this compound, we recommend the following:
-
Temperature: Store stock solutions at -20°C or, for long-term stability (months to years), at -80°C.[5][6] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles, which can be detrimental to peptide stability.[7]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes immediately after preparation.[7][8]
-
Light and Air Protection: Store aliquots in tightly sealed, light-protected vials (e.g., amber vials) to prevent photo-oxidation and degradation from exposure to air.[8]
Q3: Can adjusting the pH of my solution help prevent aggregation?
Absolutely. Adjusting the pH is one of the most effective strategies. Peptide solubility is typically at its minimum at the isoelectric point (pI).[1] For this compound, a neutral dipeptide, the pI is expected to be near neutral pH. By adjusting the pH of the solution away from this point (e.g., to a pH of 3-5 or 8-10), you impart a net positive or negative charge to the molecules. This increases electrostatic repulsion between them, which hinders aggregation and enhances solubility.[1][3]
Q4: Are there any additives or excipients that can stabilize my this compound solution?
Yes, several classes of excipients are used to inhibit peptide aggregation.[9][10] Their selection depends on the specific application and downstream assays.
-
Amino Acids: Certain amino acids like arginine and glycine can act as stabilizing agents by preferentially excluding themselves from the peptide surface.[9]
-
Sugars and Polyols: Sugars such as sucrose and trehalose, or polyols like mannitol, can stabilize the native conformation of peptides.[11]
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80, Pluronic F-68) can prevent surface-induced aggregation and solubilize hydrophobic regions.[9][12] However, be aware that some surfactants can oxidize over time, which may degrade the peptide.[12]
Troubleshooting Guide: Diagnosing and Solving Aggregation
This guide provides a systematic approach to resolving aggregation issues encountered during your experiments.
Problem: Powder is difficult to dissolve or forms visible particulates.
-
Underlying Cause: The hydrophobic nature of the leucine residue in this compound can hinder its dissolution in aqueous solutions.[1] The rate of dissolution may be slow, or the concentration may be too high.
-
Immediate Solution:
-
Use Mechanical Assistance: Use sonication or vortexing to increase the dissolution rate.[1][13]
-
Gentle Warming: Warm the solution in a water bath up to 40°C. Do not overheat, as this can cause chemical degradation.[1]
-
pH Adjustment: If the powder remains insoluble, the issue is likely pH-related. Proceed to the pH optimization protocol below.
-
-
Workflow for Resolving Insolubility:
Caption: Workflow for initial dissolution of this compound.
Problem: Solution becomes cloudy after storage or a freeze-thaw cycle.
-
Underlying Cause: Repeated freeze-thaw cycles introduce stress that can induce conformational changes and lead to aggregation.[2] Ice crystal formation can also concentrate the peptide in the unfrozen liquid phase, dramatically increasing its effective concentration and promoting aggregation.[7]
-
Immediate Solution:
-
Centrifugation: Centrifuge the solution to pellet the aggregates and carefully collect the supernatant for use. Note that this will reduce the effective concentration of your peptide.
-
Filtration: For sterile applications, filter the solution through a 0.22 µm filter to remove aggregates.[1]
-
-
Long-Term Prevention:
-
Aliquot: As a rule, always aliquot your stock solution into single-use volumes after the initial preparation to avoid any freeze-thaw cycles.[8]
-
Re-evaluate Buffer: Consider if the buffer composition (pH, ionic strength) is optimal for stability.
-
Problem: Aggregation is observed when adding the dipeptide stock to a different buffer system.
-
Underlying Cause: The change in solution conditions (pH, ionic strength, presence of co-solvents) upon dilution into the new buffer is likely inducing aggregation. The final pH may be near the pI, or the salt concentration may be promoting intermolecular interactions.[2][3]
-
Solution:
-
Check Final pH: Measure the pH of the final solution. If it is near neutral, aggregation is highly likely. Adjust the pH of the destination buffer before adding the peptide.
-
Modify Dilution Method: Add the peptide stock solution dropwise to the destination buffer while gently vortexing. This avoids localized high concentrations that can trigger aggregation.[1]
-
Evaluate Ionic Strength: The effect of ionic strength can be complex. High salt concentrations can screen electrostatic repulsion and promote aggregation.[3][14] Conversely, for some peptides, salts can be stabilizing.[3] If you suspect an ionic strength issue, you may need to screen different salt concentrations.
-
Key Factors Influencing Aggregation
The stability of a this compound solution is a multifactorial issue. Understanding the interplay between these factors is key to preventing aggregation.
| Factor | Influence on Aggregation | Recommended Control Strategy |
| Concentration | Higher concentration increases intermolecular interactions, promoting aggregation.[3][15] | Work with the lowest feasible concentration. Prepare higher concentration stocks only if solubility under optimal conditions is confirmed. |
| pH | Aggregation is maximal near the isoelectric point (pI) where net charge is zero.[3][16] | Adjust pH away from neutral (e.g., pH 3-5 or 8-10) to increase electrostatic repulsion. |
| Temperature | High temperatures can promote degradation, while low temperatures can decrease solubility.[2][17] | Prepare solutions at room temperature. Store long-term at -20°C or -80°C.[5] |
| Ionic Strength | Salts can screen charge repulsion, potentially increasing aggregation.[3][18] | Start with low ionic strength buffers. If needed, screen different salt types and concentrations. |
| Freeze-Thaw Cycles | Causes physical stress and increases effective concentration, leading to aggregation.[2] | Aliquot solutions into single-use volumes to eliminate freeze-thaw events.[8] |
Detailed Experimental Protocols
These protocols provide step-by-step guidance for preparing stable solutions and analyzing aggregation.
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a clear, aggregate-free stock solution of this compound in an appropriate buffer.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., Sodium Phosphate, Sodium Acetate)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile microcentrifuge tubes or vials
-
Calibrated pH meter
-
Sonicator bath
-
0.22 µm syringe filter
Procedure:
-
Equilibrate Powder: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Weigh Peptide: Carefully weigh the desired amount of powder.
-
Initial Dissolution: Add a portion (e.g., 80%) of the final volume of your chosen solvent (start with sterile water or a low-molarity buffer like 10 mM Sodium Phosphate).
-
Aid Dissolution: Vortex the solution. If the powder does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes.[13]
-
pH Adjustment (Critical Step):
-
Measure the pH of the solution. It will likely be near neutral.
-
Slowly add 0.1 M HCl dropwise to adjust the pH to ~4.0, or add 0.1 M NaOH to adjust to ~9.0. The peptide should dissolve as the pH moves away from its pI.[1]
-
Once dissolved, you can back-titrate carefully to your desired final pH if it is different, but avoid lingering near the neutral pH range.
-
-
Final Volume and Filtration: Add the solvent to reach the final desired volume and concentration. For sterile applications, filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates or microbial contamination.[1]
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use, sterile, light-protected vials. Label them clearly and store them at -20°C or -80°C.[6]
Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)
Objective: To quantitatively assess the presence and size of aggregates in a solution using DLS.
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This information is used to determine the particle size distribution. Monomeric peptides will show a small hydrodynamic radius, while aggregates will appear as larger particles.[19]
Procedure:
-
Sample Preparation:
-
Prepare your this compound solution under the conditions you wish to test (e.g., different pH, concentration, or after a stress event like a freeze-thaw cycle).
-
Ensure the sample is visually clear and free of large particulates by centrifuging or filtering if necessary, as dust can interfere with DLS measurements.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up according to the manufacturer's instructions.
-
Set the experimental parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Transfer the required volume of your sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 2-5 minutes).
-
Perform the measurement. The instrument will collect data over a set period, analyzing the correlation of light scattering fluctuations.
-
-
Data Analysis:
-
The primary output is a size distribution plot (Intensity vs. Size).
-
Interpretation: An aggregate-free solution should display a single, narrow peak corresponding to the monomeric dipeptide (typically in the low nanometer range). The presence of additional peaks at larger sizes (e.g., >10 nm to microns) is a clear indication of aggregation.[19]
-
The Polydispersity Index (PDI) is another key parameter. A PDI value < 0.1 indicates a highly monodisperse sample (no aggregation), while values > 0.3 suggest a polydisperse sample with a significant population of aggregates.
-
References
- Zapadka, K. L., Becher, F. J., Dos Santos, A. L. G., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. [Link]
- Dripdok. (n.d.). How to Store Peptides | Best Practices for Researchers. Dripdok Help Center. [Link]
- Maggio, E. T. (2010). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- Maggio, E. T. (2010). Use of excipients to control aggregation in peptide and protein formulations. Journal of Excipients and Food Chemicals, 1(2), 40-49. [Link]
- Dripdok Patient Account Executive. (2023). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. [Link]
- GenScript. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. [Link]
- Maggio, E. T. (2010). Use of excipients to control aggregation in peptide and protein formulations. Journal of Excipients and Food Chemicals. [Link]
- NIBSC CJD Resource Centre. (n.d.). Peptide Handling, dissolution & Storage. [Link]
- Das, P., & Jana, B. (2020). Effect of Ionic Strength on the Aggregation Propensity of Aβ1-42 Peptide: An In-silico Study. Current Pharmaceutical Design, 26(32), 4016-4026. [Link]
- Maggio, E. T. (2010). Use of excipients to control aggregation in peptide and protein formulations.
- Enciso, M., Schütte, F., & Delle Site, L. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics, 143(5), 054102. [Link]
- Intertek. (n.d.).
- Maggio, E. T. (2010). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- Kříž, Z., Klusák, J., Krištofíková, Z., & Koča, J. (2013). How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study. PLOS ONE, 8(5), e62914. [Link]
- APC. (2021).
- Enciso, M., Schütte, F., & Delle Site, L. (2015).
- Sharma, S. (2023).
- Gkeka, P., & Sarkisov, L. (2022). Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes. Membranes, 12(9), 874. [Link]
- Todorova, N., & Yarovsky, I. (2016). On the pH-optimum of activity and stability of proteins. Scientific Reports, 6, 28523. [Link]
- O'Riordan, S. L., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4819. [Link]
- National Center for Biotechnology Information. (n.d.). dl-Alanyl-l-leucine.
- Arnaudov, L. N., & de Vries, R. (2006). Strong Impact of Ionic Strength on the Kinetics of Fibrilar Aggregation of Bovine β-Lactoglobulin. Biomacromolecules, 7(12), 3460-3468. [Link]
- Sefidi, Z. S., et al. (2023). Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions. Journal of Molecular Liquids, 383, 122046. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Verevkin, S. P., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(41), 22957-22967. [Link]
- Lopes, J. F., et al. (2014). Dipeptide Aggregation in Aqueous Solution from Fixed Point-Charge Force Fields.
- Simon, M. D., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9, 32-41. [Link]
- National Institute of Standards and Technology. (n.d.). dl-Alanyl-dl-norleucine. NIST Chemistry WebBook. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Ozbas, B., et al. (2004). Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. Macromolecules, 37(19), 7331-7337. [Link]
- Al-Haggar, M. S., et al. (2019). Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations. RSC Advances, 10(1), 10-23. [Link]
- Dávila, M. J., & Mayer, C. (2021). Effect of temperature on the peptide aggregation process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. jpt.com [jpt.com]
- 6. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 9. scispace.com [scispace.com]
- 10. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. L-Alanyl-L-leucine_TargetMol [targetmol.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. medium.com [medium.com]
Technical Support Center: Optimizing Cleavage of DL-Alanyl-DL-leucine from Resin in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the critical final step of peptide synthesis: the cleavage of your peptide from the solid support. Here, we focus on the specific challenges and optimization strategies for cleaving the dipeptide DL-Alanyl-DL-leucine from the resin.
I. Foundational Principles of Peptide Cleavage
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise construction of peptides on an insoluble resin.[1][2][3] The final, and arguably one of the most critical, stages of SPPS is the cleavage of the synthesized peptide from this solid support.[1][2] This process not only liberates the peptide but also removes the side-chain protecting groups from the constituent amino acids, a step known as global deprotection.[1][4]
For many common resins, such as the widely used Wang resin, this is typically achieved under strong acidic conditions, most often with trifluoroacetic acid (TFA).[1][5][6][7] The success of this step is paramount for achieving a high yield and purity of the final peptide product.
The Mechanism of Acidolytic Cleavage
The cleavage of a peptide from a resin like Wang resin involves the acid-catalyzed hydrolysis of the ester bond linking the C-terminal amino acid to the resin's p-alkoxybenzyl alcohol moiety.[6] TFA is the reagent of choice due to its potent acidity and volatility, which simplifies its removal post-cleavage.[5][6]
However, the use of strong acid generates highly reactive carbocations from the cleavage of both the resin linker and the acid-labile side-chain protecting groups.[4][8] These electrophilic species can indiscriminately react with nucleophilic side chains of certain amino acids, leading to undesirable modifications and the formation of impurities.[4][9] To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive cations.[1][4][8]
II. Troubleshooting Guide: Common Cleavage Issues
This section addresses specific problems you may encounter when cleaving this compound from the resin, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Peptide Yield After Cleavage
Symptoms:
-
Low recovery of the peptide after precipitation.
-
The final lyophilized product weighs significantly less than theoretically expected.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Cleavage | The cleavage reaction time may be insufficient, or the TFA concentration might be too low to efficiently break the peptide-resin bond. | Extend the cleavage reaction time. For Wang resin, a typical cleavage time is 1-2 hours.[10] If the issue persists, consider preparing a fresh cleavage cocktail with high-purity TFA. |
| Peptide Precipitation Issues | The peptide may have partial solubility in the precipitation solvent (typically cold diethyl ether). | After precipitation and centrifugation, carefully analyze the ether supernatant for the presence of your peptide. If peptide is detected, it can be recovered by evaporating the ether.[4] Using a larger volume of cold ether can also enhance precipitation. |
| Improper Resin Washing | Residual dimethylformamide (DMF) from the synthesis steps can neutralize the TFA, reducing its effectiveness. | Before cleavage, ensure the peptide-resin is thoroughly washed with a solvent like dichloromethane (DCM) to remove any residual DMF.[9] |
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
Symptoms:
-
Multiple unexpected peaks are observed during HPLC analysis of the crude peptide.
-
Mass spectrometry data indicates the presence of species with higher molecular weights than the target peptide.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Alkylation of Peptide | Reactive carbocations generated during cleavage can attach to the peptide. While Alanine and Leucine have non-nucleophilic side chains, impurities from reagents or previous synthesis steps could be susceptible. | This is primarily addressed by using an appropriate scavenger cocktail. For a simple dipeptide like this compound, a standard cleavage cocktail of TFA/Water/Triisopropylsilane (TIS) is often sufficient.[4][8] |
| Incomplete Deprotection | If side-chain protecting groups were used on other amino acids in a longer peptide sequence, incomplete removal will result in impurities. | Increase the cleavage reaction time or consider a stronger cleavage cocktail. It is crucial to select protecting groups that are readily cleaved under the same conditions as the resin linker. |
| Side Reactions from Synthesis | Issues such as diketopiperazine formation, especially at the dipeptide stage, can occur during synthesis and will be present in the final cleaved product.[11] | For future syntheses, consider using 2-chlorotrityl chloride resin if proline is one of the first two residues, as its steric bulk can inhibit diketopiperazine formation.[11] |
Problem 3: Racemization
Symptom:
-
Chiral HPLC or GC-MS analysis reveals the presence of diastereomers of your peptide.
Potential Cause & Solution:
| Cause | Explanation | Recommended Action |
| Base-Catalyzed Epimerization | While less common during the final acid cleavage, some racemization can occur during the synthesis, particularly during the coupling steps. | For sensitive amino acids, the use of coupling reagents with additives like HOBt can suppress this side reaction.[11] |
III. Optimized Protocols & Methodologies
To ensure a successful cleavage of this compound, follow these detailed protocols. It is always recommended to perform a small-scale trial cleavage on 20-50 mg of resin to optimize conditions before proceeding with the bulk of your material.[9]
Experimental Protocol: Standard Cleavage of this compound from Wang Resin
1. Resin Preparation: a. Before cleavage, ensure the N-terminal Fmoc group is removed.[10] b. Transfer the dried peptide-resin to a suitable reaction vessel. c. Wash the resin thoroughly with Dichloromethane (DCM) to remove any residual DMF and swell the resin.[9]
2. Cleavage Cocktail Preparation (Standard): a. Prepare a fresh cleavage cocktail consisting of:
- 95% Trifluoroacetic Acid (TFA)
- 2.5% Water (H₂O)
- 2.5% Triisopropylsilane (TIS) b. This cocktail is generally effective for most sequences.[8]
3. Cleavage Reaction: a. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). b. Gently agitate the mixture at room temperature for 1-2 hours.[10]
4. Peptide Isolation: a. Filter the resin from the cleavage mixture and collect the filtrate containing your peptide.[4] b. Wash the resin with a small amount of fresh TFA to ensure complete recovery.[10]
5. Peptide Precipitation: a. Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. b. If precipitation is slow, the mixture can be stored at 4°C overnight.[10]
6. Washing and Drying: a. Centrifuge the mixture to pellet the precipitated peptide. b. Carefully decant the ether supernatant. c. Wash the peptide pellet multiple times with cold ether to remove residual scavengers and TFA.[4] d. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
Workflow for Peptide Cleavage and Analysis
Caption: General workflow for peptide cleavage from resin.
IV. Analytical Methods for Quality Control
After cleavage, it is crucial to assess the purity and identity of your synthesized this compound.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining the purity of synthetic peptides.[12][13][14] A C18 column is typically used with a water/acetonitrile gradient containing TFA.[12]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the synthesized peptide, verifying its identity.[12][13]
-
Amino Acid Analysis (AAA): This method provides the net peptide content by hydrolyzing the peptide and quantifying the individual amino acids.[12][13]
V. Frequently Asked Questions (FAQs)
Q1: What is the purpose of a cleavage cocktail in SPPS? A1: The cleavage cocktail serves two main functions: it cleaves the synthesized peptide from the solid resin support and removes the side-chain protecting groups from the amino acid residues in a process known as global deprotection.[4]
Q2: Why are scavengers essential in a cleavage cocktail? A2: During cleavage, reactive carbocations are formed from protecting groups and the resin linker. Scavengers are added to trap these electrophilic species, preventing them from reacting with and modifying sensitive amino acid side chains.[4][8]
Q3: How do I choose the right cleavage cocktail? A3: The choice of cleavage cocktail depends on the amino acid composition of your peptide. For a simple peptide like this compound without sensitive residues, a standard mixture of 95% TFA, 2.5% water, and 2.5% TIS is generally effective.[8] Peptides containing residues like Cysteine, Methionine, or Tryptophan require more complex cocktails with specific scavengers.[9]
Q4: Can I reuse my cleavage cocktail? A4: It is strongly recommended to always use a freshly prepared cleavage cocktail for optimal results. The reagents can degrade over time, and the effectiveness of the scavengers can diminish.
Q5: What should I do if my peptide is difficult to dissolve after cleavage? A5: Some peptides, particularly those with hydrophobic sequences, may be difficult to dissolve. Try dissolving the peptide in a small amount of a solvent like 20% aqueous acetic acid before lyophilization.[10] Sonication may also aid in dissolution.
VI. Visualizing the Troubleshooting Process
Caption: A logical flow for troubleshooting common cleavage issues.
VII. References
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. LCGC International. [Link]
-
Learn important facts about Peptide Quality & Purity. JPT. [Link]
-
Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). CreoSalus. [Link]
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]
-
One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. ResearchGate. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Cleavage from Wang Resin. Aapptec Peptides. [Link]
-
WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
Sources
- 1. youtube.com [youtube.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 6. nbinno.com [nbinno.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. almacgroup.com [almacgroup.com]
Troubleshooting low yield in DL-Alanyl-DL-leucine chemical synthesis
Welcome to the technical support center for the chemical synthesis of DL-Alanyl-DL-leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dipeptide synthesis and troubleshoot common challenges that may lead to low yield. Our approach is rooted in established chemical principles and field-proven insights to ensure the successful synthesis of your target molecule.
Introduction: The Chemistry of this compound Synthesis
The synthesis of the dipeptide this compound involves the formation of an amide (peptide) bond between the carboxyl group of DL-alanine and the amino group of DL-leucine. This process, while conceptually straightforward, requires careful control over reaction conditions to maximize yield and purity.[1] Key challenges in this specific synthesis include managing the hydrophobicity of the leucine residue, which can lead to aggregation and purification difficulties, and controlling side reactions such as racemization and diketopiperazine formation.[2][3]
This guide will address these challenges in a practical, question-and-answer format, providing both troubleshooting steps and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing a simple dipeptide like this compound?
A1: For a dipeptide, a solution-phase synthesis approach is often preferred due to its scalability and the ability to purify intermediates if necessary.[4] The general strategy involves:
-
Protection: The N-terminus of DL-alanine is protected (e.g., with a Boc or Fmoc group), and the C-terminus of DL-leucine is protected (e.g., as a methyl or ethyl ester) to ensure specific peptide bond formation.[4]
-
Coupling: The protected amino acids are coupled using a reagent that activates the carboxylic acid of the N-protected DL-alanine, allowing it to react with the amino group of the C-protected DL-leucine.[4]
-
Deprotection: The protecting groups are removed to yield the final this compound dipeptide.[4]
Q2: Why is the hydrophobicity of leucine a concern in this synthesis?
A2: Leucine possesses a hydrophobic isobutyl side chain. In longer peptides, this can lead to significant aggregation during synthesis, hindering reaction kinetics and causing purification challenges.[3] While less pronounced in a dipeptide, the hydrophobicity of this compound can still affect its solubility, making purification by crystallization or chromatography more complex. Careful selection of solvents during workup and purification is crucial.[5]
Q3: Since the target is this compound, do I need to worry about racemization?
A3: The "DL" designation indicates that a racemic mixture of both alanine and leucine is acceptable, or even desired, as the starting materials. However, it's important to be aware that the coupling conditions themselves can influence the stereochemistry of the final product mixture. Some coupling reagents and conditions are more prone to causing epimerization at the alpha-carbon of the activated amino acid.[2] While you are starting with racemic mixtures, uncontrolled racemization can lead to a non-equimolar mixture of diastereomers, which may complicate purification and characterization.
Q4: What are the primary indicators of a low-yield reaction?
A4: Low yield can be identified at several stages:
-
During Workup: A smaller than expected amount of precipitated crude product.
-
After Purification: A low recovery of the final, pure dipeptide.
-
Analytical Monitoring: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can show incomplete consumption of starting materials or the presence of significant side products.[6]
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses specific issues that can lead to low yield and provides actionable solutions.
Issue 1: Incomplete Coupling Reaction
Symptom: TLC or HPLC analysis of the reaction mixture shows a significant amount of unreacted N-protected DL-alanine or C-protected DL-leucine.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Activation of Carboxylic Acid | Solution: 1. Verify Reagent Quality: Ensure your coupling reagent (e.g., EDC, HBTU, HATU) is fresh and has been stored under anhydrous conditions. Moisture can deactivate these reagents. 2. Increase Reagent Equivalents: Stoichiometry is critical. Increase the equivalents of the coupling reagent to 1.1-1.5 equivalents relative to the carboxylic acid component. 3. Consider a More Powerful Coupling Reagent: For sterically hindered couplings, or if you suspect reagent degradation, switching to a more potent activator like HATU may be beneficial.[2] |
| Steric Hindrance | Solution: While alanine and leucine are not excessively bulky, steric hindrance can still play a role. 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (monitor by TLC/HPLC). 2. Elevate Temperature: Gently warming the reaction (e.g., to 40°C) can increase the reaction rate. However, be mindful that higher temperatures can also increase the risk of side reactions like racemization. |
| Poor Solubility of Reactants | Solution: 1. Optimize Solvent System: Ensure both protected amino acids are fully dissolved. Common solvents for solution-phase peptide synthesis include dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF). If solubility is an issue in one, a mixture or an alternative solvent may be necessary. For hydrophobic peptides, solvents like N-methyl-2-pyrrolidone (NMP) can be effective.[2] |
Issue 2: Formation of Significant Side Products
Symptom: TLC or HPLC analysis shows multiple spots/peaks in addition to the starting materials and the desired product.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Diketopiperazine (DKP) Formation | Explanation: The deprotected dipeptide intermediate can undergo intramolecular cyclization to form a stable six-membered ring, especially upon heating or in the presence of a base.[7][8][9][10] This is a common side reaction in dipeptide synthesis. Solution: 1. Control Temperature: Avoid excessive heat during the coupling and deprotection steps. 2. Immediate Subsequent Reaction: If you are building a longer peptide, proceed to the next coupling step immediately after deprotection of the dipeptide to minimize the time the free N-terminus is available for cyclization. 3. Acidic Workup: An acidic workup can help to protonate the N-terminus, reducing its nucleophilicity and suppressing DKP formation. |
| Racemization/Epimerization | Explanation: The activated carboxylic acid can be deprotonated at the α-carbon, leading to a loss of stereochemical integrity.[2] Solution: 1. Use Racemization-Suppressing Additives: When using carbodiimide coupling reagents like EDC or DIC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form active esters that are less prone to racemization.[6] 2. Optimize Base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use the minimum necessary amount of base. |
| Hydrolysis of Activated Ester | Explanation: The activated carboxylic acid intermediate is susceptible to hydrolysis by any residual water in the reaction mixture, which will revert it to the starting carboxylic acid.[11] Solution: 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Store hygroscopic reagents in a desiccator. |
Issue 3: Low Recovery After Workup and Purification
Symptom: A good reaction conversion is observed by TLC/HPLC, but the isolated yield of the pure product is low.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product Loss During Extraction | Explanation: The dipeptide may have partial solubility in the aqueous phase during an extractive workup, leading to loss. Solution: 1. Back-Extraction: After the initial extraction with an organic solvent, back-extract the aqueous layer with fresh organic solvent to recover any dissolved product. 2. Saturate Aqueous Layer: Adding sodium chloride to the aqueous layer can decrease the solubility of the organic product in the aqueous phase ("salting out"). |
| Difficulty in Purification | Explanation: The hydrophobicity of the dipeptide can lead to poor solubility in common crystallization solvents or streaking on silica gel chromatography.[3] Solution: 1. Crystallization: Experiment with a range of solvent systems for crystallization. For hydrophobic peptides, mixtures of polar and non-polar solvents are often effective. 2. Chromatography: If using column chromatography, consider using a less polar eluent system. Reversed-phase HPLC is often a very effective purification method for peptides, including hydrophobic ones.[12][13] The use of a gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier is a common starting point. |
Experimental Protocols and Visualizations
Protocol 1: General Solution-Phase Synthesis of this compound
This is a representative protocol. Specific amounts and reaction times should be optimized based on laboratory results.
-
Protection of Starting Materials (if not purchased pre-protected):
-
N-Boc-DL-alanine: React DL-alanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent like a dioxane/water mixture.
-
DL-leucine methyl ester hydrochloride: React DL-leucine with thionyl chloride in methanol.
-
-
Coupling Reaction:
-
Dissolve DL-leucine methyl ester hydrochloride (1.0 eq) and N-Boc-DL-alanine (1.0 eq) in an anhydrous solvent (e.g., DCM or DMF).
-
Add a non-nucleophilic base such as N-methylmorpholine (NMM) (1.1 eq) to neutralize the hydrochloride salt.
-
Add HOBt (1.1 eq) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.1 eq) portion-wise and stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Deprotection:
-
Boc Removal: Dissolve the protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA) and stir at room temperature for 1-2 hours.
-
Ester Hydrolysis: Saponify the methyl ester using a base like lithium hydroxide (LiOH) in a THF/water mixture.
-
Neutralize the product to its isoelectric point to precipitate the final dipeptide.
-
-
Purification:
Diagrams
Caption: Troubleshooting workflow for low yield.
References
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. (2023).
- Peptide Synthesis Using Unprotected Peptides Through Orthogonal Coupling Methods. Proceedings of the National Academy of Sciences. (n.d.).
- Solution-Phase Peptide Synthesis via the Group-Assisted Purification (GAP) Chemistry Without Using Chromatography and Recrystallization. National Institutes of Health. (n.d.).
- Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. MDPI. (n.d.).
- Diketopiperazine Formation During Investigations of Amino Acid Racemization in Dipeptides. Science. (1981).
- Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry. (n.d.).
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (n.d.).
- Low Yield in Peptide Coupling Reaction Using N-hydroxysuccinimide Ester. Reddit. (2022).
- Peptide Isolation – Method Development Considerations. Waters Corporation. (n.d.).
- 2,5-Diketopiperazine. Wikipedia. (n.d.).
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. (2020).
- Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. National Institutes of Health. (n.d.).
- Is my peptide forming diketopiperazine in solution?. ResearchGate. (2016).
- Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group. (n.d.).
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Institutes of Health. (2022).
- DKP formation mechanism. ResearchGate. (n.d.).
- Procedures to Improve Difficult Couplings. ResearchGate. (2025).
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. (2019).
- Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. MDPI. (2021).
- Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?. ResearchGate. (2015).
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. (n.d.).
- dl-ALANINE. Organic Syntheses. (n.d.).
- HPLC Analysis and Purification of Peptides. National Institutes of Health. (n.d.).
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. (n.d.).
- Preparation method of DL-leucine. Google Patents. (n.d.).
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nestgrp.com [nestgrp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Alanyl-DL-leucine Stability and Degradation
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for DL-Alanyl-DL-leucine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the degradation pathways of this dipeptide and to offer robust strategies for its prevention. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to this compound Stability
This compound is a dipeptide composed of both D- and L-isomers of alanine and leucine.[1][2] While peptides are essential research tools, they are susceptible to degradation from both enzymatic and chemical pressures.[3] The presence of D-amino acids in the this compound structure provides a degree of inherent resistance to enzymatic breakdown, as most natural proteases are stereospecific for L-amino acids.[4][5][6] However, degradation remains a critical factor to control for ensuring experimental reproducibility and the therapeutic efficacy of peptide-based products.
This guide will walk you through the common degradation pathways, provide troubleshooting solutions for unexpected sample loss, and detail protocols for assessing and preventing degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency. What is the most likely cause?
The most common causes of potency loss in peptide solutions are chemical hydrolysis and improper storage. Peptides are most stable when stored lyophilized at -20°C or -80°C.[3] Once reconstituted, the aqueous environment makes the peptide bonds vulnerable to hydrolysis, a process accelerated by suboptimal pH and higher temperatures.[7][8]
Q2: How does the "DL" nature of this peptide affect its stability?
The inclusion of D-amino acids significantly enhances resistance to enzymatic degradation.[4][5] Most endogenous proteases, such as aminopeptidases, are highly specific for L-amino acid substrates and cannot efficiently cleave peptide bonds involving D-amino acids.[5][6] This makes this compound more stable in biological matrices compared to its L-L counterpart.
Q3: What is the optimal pH for storing my reconstituted this compound?
For most peptides, a slightly acidic pH range of 4 to 7 is optimal for stability in solution.[7] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the peptide backbone.[8] It is crucial to use a suitable buffer system to maintain this pH range during your experiments.
Q4: Can I repeatedly freeze and thaw my peptide solution?
No, this should be avoided. Repeated freeze-thaw cycles can lead to peptide degradation and aggregation.[3] The best practice is to aliquot the reconstituted peptide into single-use volumes before freezing, so you only thaw what you need for each experiment.[3]
Understanding the Degradation Pathways
This compound can degrade via two primary routes: enzymatic and chemical. Understanding these pathways is the first step in preventing them.
3.1. Enzymatic Degradation
Even with the protective D-amino acids, enzymatic degradation can occur, particularly in complex biological systems or through microbial contamination. The primary enzymes of concern are peptidases.[9]
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of a peptide.[10][11] Leucine aminopeptidases (LAPs), for example, show a preference for N-terminal leucine but can have broader specificity.[12] While the D-Alanine at the N-terminus offers protection, some microbial or specialized enzymes may exhibit activity.
-
Endopeptidases: These cleave internal peptide bonds.[13] The internal peptide bond in this compound is the target.
The diagram below illustrates the enzymatic cleavage site.
Caption: Major chemical degradation pathways for peptides.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to peptide degradation.
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Rapid loss of activity in cell culture media. | Enzymatic Degradation: Cell culture media contains proteases secreted by cells. [14] | Action: Add a broad-spectrum protease inhibitor cocktail to the media. Rationale: This will inhibit serine, cysteine, and metalloproteases that may be present, protecting the peptide from enzymatic cleavage. |
| Precipitate forms in the vial after reconstitution. | Poor Solubility / Aggregation: The peptide may not be fully dissolved or is aggregating over time. Aggregation is often a precursor to degradation. | Action: Ensure the peptide is fully dissolved using the recommended solvent (e.g., sterile water or buffer). [15]Gentle sonication can help. Store in aliquots to prevent agitation. Rationale: Proper solubilization prevents the formation of aggregates, which can reduce the effective concentration and stability of the peptide. |
| Gradual decline in potency over several days at 4°C. | Chemical Hydrolysis: Even at 4°C, hydrolysis occurs in aqueous solutions. [7]The rate is slow but significant over time. | Action: For storage longer than 24-48 hours, aliquot and freeze at -20°C or -80°C. [3]Use a buffered solution within the optimal pH 4-7 range. [7]Rationale: Freezing drastically reduces the kinetic energy of water molecules, slowing the rate of hydrolysis. [7]Buffering prevents pH drifts that can accelerate degradation. [8] |
| Inconsistent results between experiments. | Freeze-Thaw Cycles / Improper Aliquoting: Repeated freezing and thawing damages the peptide structure. Inconsistent aliquot volumes lead to variable concentrations. | Action: Prepare single-use aliquots immediately after reconstitution. Use calibrated pipettes for accuracy. Rationale: Aliquoting ensures that the bulk of the peptide stock remains in a stable, frozen state and that each experiment starts with a consistent, uncompromised sample. [3] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peptide degradation.
Experimental Protocols
Protocol 1: Peptide Reconstitution and Aliquoting
Objective: To properly solubilize and store this compound to minimize degradation.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer (e.g., 10 mM Phosphate Buffer, pH 6.0)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-Chill: Place the vial of lyophilized peptide and the required volume of solvent on ice for 10-15 minutes.
-
Centrifuge: Briefly spin the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Reconstitution: Carefully add the desired volume of cold solvent to the vial to achieve the target stock concentration (e.g., 10 mM).
-
Mixing: Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous vortexing, which can cause aggregation. If solubility is an issue, gentle sonication may be used. [15]5. Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Label the aliquots clearly and store them at -20°C or -80°C. For long-term storage, -80°C is recommended. [3]
Protocol 2: Stability Assay Using HPLC-MS
Objective: To quantitatively assess the stability of this compound under specific experimental conditions (e.g., different pH, temperature, or in a biological matrix).
Materials:
-
Reconstituted this compound stock solution
-
A series of buffers at different pH values (e.g., pH 4, 6, 8)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Quenching solution (e.g., 10% Trichloroacetic Acid or 4% Acetic Acid) [14]* HPLC-MS system with a suitable C18 column for analysis. [16][17] Procedure:
-
Sample Preparation: Prepare separate solutions of this compound at a known concentration in each test buffer or matrix. Include a T=0 sample for immediate analysis.
-
Incubation: Incubate the test solutions at the desired temperatures.
-
Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each condition. [14]4. Quench Reaction: Immediately add the quenching solution to the aliquot to stop any further degradation. [14]5. Analysis: Analyze the samples using a validated HPLC-MS method to quantify the remaining intact this compound.
-
Data Interpretation: Plot the percentage of remaining peptide against time for each condition. This will reveal the degradation rate under different environmental stresses.
Caption: Workflow for a peptide stability assay.
References
- Zulbadar, S., et al. (2025). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Journal of Biotechnology.
- How Long Do Peptides Last at Room Temperature: Complete Storage Guide. (2026). Valhalla Vitality.
- Li, Y., et al. (n.d.). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. PubMed.
- Effects of temperature on stability and rate of dipeptide synthesis by... (n.d.). ResearchGate.
- Peptide Degradation: Prevention Methods. (2025). Paradigm Peptides.
- Peptide Stability and Potential Degradation Pathways. (n.d.). Sigma-Aldrich.
- Agyei, D., et al. (n.d.). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. PubMed Central.
- Effects of temperature (A to C) and pH (D to F) on the stability of AR... (n.d.). ResearchGate.
- Peptide. (n.d.). Wikipedia.
- Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models. (n.d.). PMC - NIH.
- Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). MDPI.
- Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. (n.d.). RSC Publishing.
- Degradation of peptide drugs by immobilized digestive proteases. (n.d.). PubMed.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC - PubMed Central.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). ResearchGate.
- Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Biomaterials Science & Engineering.
- Strategies for Improving Peptide Stability and Delivery. (n.d.). MDPI.
- L-Alanyl-L-leucine. (n.d.). TargetMol.
- Leucine aminopeptidases: diversity in structure and function. (2006). PubMed.
- This compound. (n.d.). PubChem.
- dl-Alanyl-l-leucine. (n.d.). PubChem.
- Strategies for Improving Peptide Stability and Delivery. (n.d.). PMC - PubMed Central.
- Peptidases: Unveiling the Role of Protein-Cleaving Enzymes. (n.d.). Longdom Publishing.
- Peptide hydrolysis in lens: role of leucine aminopeptidase, aminopeptidase III, prolyloligopeptidase and acylpeptidehydrolase. (n.d.). PubMed.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Aminopeptidases: structure and function. (n.d.). PubMed.
- DL-ALANYL-L-LEUCINE Formula. (n.d.). ECHEMI.
- L-leucine degradation I. (n.d.). PubChem.
- Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung. (n.d.). PMC - PubMed Central.
- Decomposition pathways of alanine, valine, leucine, and isoleucine. (n.d.). ResearchGate.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- This compound. (n.d.). TCI AMERICA.
- Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. (n.d.). PubMed.
- Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent. (2024). PubMed.
- 18.5: Pathways of Amino Acid Degradation. (2025). Biology LibreTexts.
Sources
- 1. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. realpeptides.co [realpeptides.co]
- 4. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seekpeptides.com [seekpeptides.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds | TargetMol [targetmol.com]
- 16. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Small Dipeptides
Welcome to the technical support center for the mass spectrometry analysis of small dipeptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these sensitive experiments. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure the accuracy and reliability of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the mass spectrometry of small dipeptides in a question-and-answer format. We delve into the root causes of these problems and provide step-by-step solutions.
Problem 1: Poor or No Signal Intensity for My Dipeptide
Question: I am not seeing a strong signal for my dipeptide, or in some cases, no signal at all. What could be the issue?
Answer: Poor signal intensity is a frequent challenge in mass spectrometry, especially with small, polar molecules like dipeptides.[1] Several factors can contribute to this issue, from sample preparation to the choice of ionization technique.
Probable Causes & Solutions:
-
Inadequate Sample Concentration: Your sample may be too dilute to produce a detectable signal.[1] Conversely, a highly concentrated sample can lead to ion suppression.
-
Solution: Optimize the sample concentration by performing a dilution series to find the optimal range for your instrument and dipeptide.
-
-
Inefficient Ionization: The chosen ionization method may not be suitable for your dipeptide's physicochemical properties. Electrospray ionization (ESI) is a common choice for peptides, but its efficiency can be hampered by the sample matrix.[2]
-
Solution:
-
Optimize ESI Conditions: Adjust parameters such as spray voltage, capillary temperature, and gas flow rates. Regularly tune and calibrate your mass spectrometer to ensure it's performing optimally.[1]
-
Consider Alternative Ionization: For certain dipeptides, especially in complex mixtures, Matrix-Assisted Laser Desorption/Ionization (MALDI) might offer better sensitivity.[3][4] However, be aware of potential matrix interferences in the low mass range.[3]
-
Chemical Derivatization: Derivatizing the dipeptide to add a permanently charged group or increase its hydrophobicity can significantly enhance ionization efficiency.[5]
-
-
-
Ion Suppression from Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of your target dipeptide, leading to a suppressed signal.[6][7][8][9] This is a major concern in complex biological samples.[6][8][10]
-
Solution:
-
Improve Sample Cleanup: Implement robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1]
-
Optimize Chromatography: Enhance the separation of your dipeptide from matrix components by adjusting the chromatographic gradient, using a different column chemistry, or employing two-dimensional liquid chromatography (2D-LC) for very complex samples.[11][12]
-
Dilution: A simple dilution of the sample can sometimes mitigate matrix effects, provided the dipeptide concentration remains within the detection limits of the instrument.[6]
-
-
Experimental Workflow: Troubleshooting Poor Signal Intensity
Caption: A stepwise workflow for diagnosing and resolving poor dipeptide signal intensity.
Problem 2: My Dipeptide is Fragmenting Poorly or Not at All in MS/MS
Question: I can see the precursor ion for my dipeptide, but I'm struggling to get meaningful fragmentation for structural confirmation or quantification. Why is this happening?
Answer: Achieving efficient fragmentation of small dipeptides can be challenging due to their stability and the limited number of bonds available for cleavage.[3] The energy required to fragment the peptide bond might be high, or other, non-informative fragmentation pathways may be favored.
Probable Causes & Solutions:
-
Low Collision Energy: The applied collision energy may be insufficient to induce fragmentation of the stable dipeptide structure.
-
Solution: Systematically ramp up the collision-induced dissociation (CID) energy to find the optimal setting for your specific dipeptide.
-
-
Stable Precursor Ions: The proton may be sequestered by a highly basic residue (like Arginine), making the "mobile proton" required for backbone fragmentation unavailable.[13] Adduct formation (e.g., sodium adducts) can also lead to stable precursors that are difficult to fragment.[14]
-
Solution:
-
Alternative Fragmentation Techniques: If CID is ineffective, consider using other fragmentation methods. Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) can be very effective for peptides as they induce fragmentation independent of the proton's location.[13][15] In-source decay (ISD) in MALDI can also provide sequence information.[16][17][18]
-
Minimize Adducts: Use high-purity solvents and additives to minimize the formation of sodium and other adducts.[19] If adducts are still present, you may need to specifically target the protonated molecule for MS/MS.
-
-
-
In-Source Fragmentation: Fragmentation may be occurring in the ion source before precursor selection in the mass analyzer.[20][21] This can deplete the precursor ion population available for MS/MS and lead to a complex MS1 spectrum.[20][21]
Comparison of Fragmentation Techniques for Dipeptides
| Fragmentation Method | Principle | Advantages for Dipeptides | Disadvantages for Dipeptides |
| Collision-Induced Dissociation (CID) | Collision with an inert gas to induce fragmentation.[23] | Widely available, good for generating b and y ions. | Can be inefficient for stable dipeptides, loss of side-chain information.[24] |
| Electron Transfer Dissociation (ETD) | Electron transfer from a radical anion to the peptide cation.[15] | Excellent for preserving post-translational modifications, fragments are independent of proton mobility.[13][15] | Can be less efficient for singly charged precursors. |
| In-Source Decay (ISD) - MALDI | Spontaneous fragmentation in the MALDI source.[16][17] | Provides sequence information without precursor selection. | Can lead to complex spectra, dependent on the matrix used.[16][18] |
Problem 3: I am Observing Unexpected Peaks (Adducts) in My Mass Spectra
Question: My mass spectra are complicated by the presence of peaks that do not correspond to my dipeptide's protonated mass. What are these and how can I get rid of them?
Answer: These unexpected peaks are likely adducts, which form when your dipeptide ion associates with other ions or neutral molecules present in the sample or solvent.[25] Common adducts include sodium ([M+Na]+), potassium ([M+K]+), and solvent clusters.[19] Adducts can complicate spectral interpretation, reduce the intensity of the desired protonated molecule, and interfere with fragmentation.[25][26][27]
Probable Causes & Solutions:
-
Contaminants in Solvents and Reagents: The primary source of adduct-forming ions is often impurities in the solvents, buffers, and sample matrix.[19]
-
Solution:
-
Use high-purity, LC-MS grade solvents and fresh additives (e.g., formic acid, ammonium acetate).
-
Consider using additives that can help reduce adduct formation, such as ascorbic acid.[25]
-
-
-
Sample Matrix Components: Biological samples can contain high concentrations of salts that contribute to adduct formation.[10]
-
Solution: Implement a desalting step in your sample preparation protocol, for example, using a C18 ZipTip or SPE.
-
-
Suboptimal ESI Conditions: Certain ESI source conditions can promote the formation of adducts.
-
Solution: Optimize source parameters. Sometimes, increasing the source temperature or gas flow can help to desolvate the ions more effectively and reduce adduct formation.
-
Logical Flow for Adduct Reduction
Caption: A systematic approach to minimizing adduct formation in dipeptide analysis.
Frequently Asked Questions (FAQs)
Q1: Why is chromatographic separation of small dipeptides often difficult?
Small dipeptides are typically very polar and exhibit poor retention on traditional reversed-phase (RP) columns.[28] This can lead to co-elution with other polar matrix components and salts, resulting in ion suppression.[6][8] To overcome this, consider using alternative chromatographic strategies such as hydrophilic interaction liquid chromatography (HILIC) or supercritical fluid chromatography (SFC), which are better suited for retaining and separating polar analytes.[29] Modifying the mobile phase with different ion-pairing agents can also improve retention on RP columns.
Q2: Can I quantify dipeptides using mass spectrometry?
Yes, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the quantification of dipeptides.[30] A common approach is to use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[3] This involves selecting the precursor ion for your dipeptide and monitoring a specific fragment ion, which provides high selectivity and sensitivity. However, accurate quantification requires careful method development, including addressing challenges like matrix effects and ensuring linear detector response.[4][10] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response.[10]
Q3: What is the "small peptide problem" in peptidomics?
The "small peptide problem" refers to the observation that peptides with a mass below approximately 500 Da are often underrepresented or not detected in large-scale peptidomic studies.[31][32] This can be due to a combination of factors, including inefficient chromatographic retention, poor ionization efficiency, and challenges in distinguishing them from chemical noise in the low m/z range of the mass spectrum.[3][31] Specific analytical strategies are often required to effectively analyze these very small peptides.
Q4: How do I choose between ESI and MALDI for dipeptide analysis?
The choice depends on your sample complexity and analytical goals.
-
Electrospray Ionization (ESI): Generally preferred for quantitative analysis due to its stable ion current and straightforward coupling with liquid chromatography (LC).[33] This makes it ideal for analyzing dipeptides in complex mixtures where upfront separation is necessary. However, ESI is more susceptible to ion suppression from the sample matrix.[2][34][35]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): A high-throughput technique that is more tolerant to salts and buffers than ESI.[36] It can be advantageous for rapid screening of simpler samples. However, MALDI can suffer from matrix interference in the low mass range where dipeptides appear, potentially obscuring the analyte signal.[3] Quantitative analysis with MALDI can also be more challenging due to issues with sample-matrix co-crystallization homogeneity.[4]
References
- Separation of Large and Small Peptides by Supercritical Fluid Chromatography and Detection by Mass Spectrometry. (n.d.). Agilent.
- Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. (2016). National Institutes of Health.
- A new model for multiply charged adduct formation between peptides and anions in electrospray mass spectrometry. (2011). PubMed.
- Limitations of mass spectrometry-based peptidomic approaches. (2014). PMC.
- Fragmentation of Peptides in MALDI In-Source Decay Mediated by Hydrogen Radicals. (2007). ACS Publications.
- Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. (2021). PMC.
- In-source fragmentation and the sources of partially tryptic peptides in shotgun proteomics. (2013). PubMed.
- Mass spectrometry-based peptide quantification: applications and limitations. (n.d.). Wiley Online Library.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2012). Chromatography Online.
- Peptide Separations Using Size Exclusion Chromatography. (n.d.). Sepax Technologies.
- Matrix Effects and Application of Matrix Effect Factor. (2017). Taylor & Francis Online.
- MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. (2012). PMC - NIH.
- A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. (2021). mSystems.
- Trace LC/MS quantitative analysis of polypeptide biomarkers: impact of 1-D and 2-D chromatography on matrix effects and sensitivity. (2008). Semantic Scholar.
- Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. (1990). PubMed.
- Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. (2008). National Institutes of Health.
- Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.
- In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. (2013). ACS Publications.
- and Z-Ions of Peptides and Proteins Generated Simultaneously by MALDI In-Source Decay. (n.d.). Thermo Fisher Scientific.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab.
- Why is it so hard to fragment certain ions during MSMS analysis?. (2014). ResearchGate.
- Limitations of Mass Spectrometry-Based Peptidomic Approaches. (2014). PubMed.
- Science Behind Electrospray Ionization in Peptide Analysis. (2025). Metwarebio.
- Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. (1990). ACS Publications.
- Effect of electrospray ionization conditions on low‐energy tandem mass spectra of peptides. (1993). Wiley Online Library.
- LC-MS/MS for Bioanalytical Peptide and Protein Quantification. (2017). YouTube.
- Mass spectrometry of peptides and proteins. (n.d.). Ohio State University.
- A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. (2022). ASM Journals.
- Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. (2021). ResearchGate.
- Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides. (2009). Chromatography Today.
- Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. (2025). ResearchGate.
- Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. (2021). ACS Publications.
- Methods for reducing adduct formation for mass spectrometry analysis. (n.d.). Google Patents.
- Quantitative Determination of Peptides Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2018). Taylor & Francis Online.
- Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides. (2025). ResearchGate.
- Mascot help: Peptide fragmentation. (n.d.). Matrix Science.
- Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. (2010). Spectroscopy Online.
- Common errors in mass spectrometry-based analysis of post-translational modifications. (2015). PMC - NIH.
- Ion Suppression: A Major Concern in Mass Spectrometry. (2003). LCGC International.
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- 11. Trace LC/MS quantitative analysis of polypeptide biomarkers: impact of 1-D and 2-D chromatography on matrix effects and sensitivity. | Semantic Scholar [semanticscholar.org]
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- 36. researchgate.net [researchgate.net]
Navigating the Challenges of Basic Peptide Analysis: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor chromatographic retention and peak shape of basic peptides. As Senior Application Scientists, we understand that robust and reproducible peptide analysis is critical. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your separations.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the analysis of basic peptides by reversed-phase high-performance liquid chromatography (RP-HPLC).
Q1: Why do my basic peptides exhibit poor peak shape, particularly peak tailing?
Peak tailing is a common issue when analyzing basic peptides and is often caused by secondary interactions between the positively charged residues of the peptide (like arginine, lysine, and histidine) and negatively charged residual silanol groups on the silica-based stationary phase.[1][2] These interactions lead to more than one retention mechanism, causing a portion of the analyte to be retained longer, resulting in an asymmetrical peak.[1] At a mobile phase pH above 3, these silanol groups become ionized and can strongly interact with basic compounds.[1]
Q2: What is the role of trifluoroacetic acid (TFA) in peptide separations and why is it so commonly used?
Trifluoroacetic acid (TFA) is a widely used mobile phase additive in peptide chromatography for several key reasons:
-
Ion Pairing: TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged sites on basic peptides. This interaction effectively masks the positive charges, reducing unwanted secondary interactions with silanol groups and improving peak shape.[3][4] The ion pair also increases the peptide's overall hydrophobicity, leading to better retention on the reversed-phase column.[5][6]
-
pH Control: A low mobile phase pH (typically around 2-3 when using 0.1% TFA) ensures that the silanol groups on the silica stationary phase are protonated (not charged), minimizing the potential for secondary interactions that cause peak tailing.[7][8]
-
Solubility and Resolution: TFA generally provides good peptide solubility and contributes to high-resolution separations.[4]
Q3: While TFA is effective, are there any downsides to using it?
Yes, the primary disadvantage of TFA is its signal-suppressing effect in mass spectrometry (MS) detection.[3][9] TFA is a strong ion-pairing agent that can persist in the gas phase, where it competes with the analyte for charge, thereby reducing the ionization efficiency of the peptides and lowering MS sensitivity.[3][10] Additionally, TFA can be difficult to completely remove from an MS system.[4][10]
Q4: What are some common alternatives to TFA for LC-MS applications?
For LC-MS analyses where TFA's ion suppression is a concern, several alternative mobile phase additives can be used:
-
Formic Acid (FA): This is the most common alternative for MS applications. It provides a low pH to control silanol interactions but is a much weaker ion-pairing agent than TFA, resulting in significantly less ion suppression.[10] However, the trade-off can sometimes be reduced chromatographic resolution and peak shape compared to TFA.[11]
-
Difluoroacetic Acid (DFA): DFA offers a compromise between the strong ion-pairing of TFA and the weaker characteristics of FA. It can improve peak shape compared to FA while causing less ion suppression than TFA, making it a good option for LC-UV/MS workflows.[10][11]
-
Acetic Acid (AA): Recent studies suggest that using a higher concentration of acetic acid (e.g., 0.5%) can increase peptide signal and proteome coverage in low-input and single-cell proteomics, offering another alternative to formic acid.[12]
Q5: How does mobile phase pH affect the retention of basic peptides?
Mobile phase pH plays a critical role in the retention of ionizable compounds like peptides.[8] For basic peptides:
-
At low pH (e.g., pH 2-4): Basic residues are protonated (positively charged). This can sometimes lead to reduced retention due to increased polarity. However, the use of an ion-pairing agent like TFA at low pH can counteract this by increasing hydrophobicity.[8] Low pH also suppresses the ionization of acidic silanol groups on the stationary phase, which is crucial for good peak shape.[8]
-
At high pH (e.g., pH 10): The basic residues are deprotonated and neutral. This reduction in charge increases the peptide's hydrophobicity and its interaction with the stationary phase, leading to stronger retention.[7] This can be a valuable strategy for improving the retention of very polar basic peptides. However, it's crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[7]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the chromatographic analysis of basic peptides.
Guide 1: Addressing Poor Peak Shape (Tailing)
Poor peak shape, especially tailing, can compromise resolution and quantification. Follow these steps to diagnose and resolve the issue.
Troubleshooting Flowchart for Peak Tailing
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Evaluate the Scope of the Problem: Determine if all peaks in your chromatogram are tailing or only the basic peptides. If all peaks are affected, it could indicate a physical problem with the column (like a void or a blocked frit) or the system (such as excessive extra-column volume).[13] If only basic analytes are tailing, the issue is likely chemical in nature.
-
Optimize the Mobile Phase:
-
Trifluoroacetic Acid (TFA) Concentration: The standard 0.1% TFA is often sufficient, but for highly basic peptides, increasing the concentration to 0.2-0.25% can improve peak shape and resolution.[14]
-
Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically between 2 and 3) to keep the residual silanol groups on the stationary phase protonated and non-ionized.[8]
-
Alternative Ion-Pairing Reagents: If TFA is not providing adequate results, consider using a stronger, more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) or pentafluoropropionic acid (PFPA).[6][15] These can increase retention and improve peak shape for very basic peptides.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[13][16] To check for this, reduce the sample concentration or injection volume and observe if the peak shape improves.
-
Consider the Stationary Phase:
-
Column Quality: Older columns or those made with lower purity silica may have a higher concentration of active silanol sites. Using a modern, high-purity, and well-end-capped column can significantly reduce peak tailing.[17]
-
Alternative Chemistries: For particularly challenging separations, consider stationary phases designed to minimize secondary interactions. Charged Surface Hybrid (CSH) columns, for example, have a low-level positive surface charge that repels basic analytes from interacting with residual silanols.[18] Phenyl-based stationary phases can also offer different selectivity for basic compounds.[19]
-
Guide 2: Improving Poor Retention
When basic peptides elute too early, often near the void volume, it compromises resolution and accurate quantification. Here’s how to improve their retention.
Experimental Protocol: Optimizing Retention of a Poorly Retained Basic Peptide
-
Baseline Experiment:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Observation: Note the retention time of the basic peptide. If it's eluting very early, proceed with the following optimization steps.
-
-
Step 1: Introduce a Stronger Ion-Pairing Reagent.
-
Action: Replace formic acid with 0.1% trifluoroacetic acid (TFA) in both mobile phases A and B.
-
Rationale: TFA will form a more hydrophobic ion pair with the basic peptide, increasing its affinity for the C18 stationary phase and thereby increasing retention.[5]
-
Procedure: Re-equilibrate the column with the TFA-containing mobile phase and reinject the sample. Compare the retention time to the baseline experiment.
-
-
Step 2: Increase the Ion-Pairing Reagent Concentration.
-
Action: If retention is still insufficient, increase the TFA concentration to 0.2%.[14]
-
Rationale: A higher concentration of the ion-pairing reagent can lead to more effective masking of the positive charges and a further increase in hydrophobicity and retention.
-
Procedure: Prepare fresh mobile phases with 0.2% TFA, equilibrate the column, and reinject.
-
-
Step 3: Manipulate the Mobile Phase pH.
-
Action: Switch to a high-pH mobile phase. This requires a pH-stable column (e.g., a hybrid particle column).
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10.5).[20]
-
Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile.
-
Rationale: At high pH, basic residues on the peptide will be deprotonated and neutral, making the peptide more hydrophobic and increasing its retention.[7]
-
Procedure: Thoroughly flush the system and install a pH-stable column. Equilibrate with the high-pH mobile phase and inject the sample.
-
-
Step 4: Evaluate a Different Stationary Phase.
-
Action: If the peptide is also large and hydrophobic, a C4 or C8 stationary phase might be more appropriate than a C18.[21] For polar basic peptides, a phenyl-based column could provide alternative selectivity and improved retention.[19]
-
Rationale: Less hydrophobic stationary phases (C4, C8) can be beneficial for large, hydrophobic peptides that might be irreversibly retained on C18. Phenyl phases offer different interaction mechanisms that can be advantageous for certain basic compounds.
-
Procedure: Install the alternative column and repeat the analysis, starting with the optimized mobile phase conditions from the previous steps.
-
Data Summary Table: Impact of Mobile Phase Additives on Peptide Retention and Peak Shape
| Mobile Phase Additive | Typical Concentration | Ion-Pairing Strength | MS Compatibility | Effect on Basic Peptide Retention | Peak Shape for Basic Peptides |
| Formic Acid (FA) | 0.1% | Weak | Excellent | Low to Moderate | Fair to Good |
| Acetic Acid (AA) | 0.5% | Weak | Excellent | Low to Moderate | Fair to Good |
| Difluoroacetic Acid (DFA) | 0.05-0.1% | Moderate | Good | Moderate | Good to Excellent |
| Trifluoroacetic Acid (TFA) | 0.1% | Strong | Poor | Moderate to High | Excellent |
| Heptafluorobutyric Acid (HFBA) | 0.1% | Very Strong | Very Poor | High | Excellent |
Conclusion
Overcoming the challenges of poor chromatographic retention of basic peptides requires a systematic approach that considers the interplay between the peptide's properties, the mobile phase composition, and the stationary phase chemistry. By understanding the underlying mechanisms of retention and peak tailing, and by methodically troubleshooting using the guides provided, researchers can develop robust and reproducible analytical methods. The key is to control the ionization state of both the peptide and the stationary phase to minimize undesirable secondary interactions and promote consistent hydrophobic retention.
References
- Gilar, M., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
- Waters Corporation. (n.d.).
- Waters Corporation. (2019).
- GenScript. (n.d.). Impact of TFA - A Review. [Link]
- ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]
- AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
- Stoll, D. R., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
- Nguyen, J. M., et al. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
- Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. [Link]
- Li, Y., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. Journal of the American Society for Mass Spectrometry, 30(8), 1478-1487. [Link]
- Sun, L., et al. (2017). Two-Dimensional Separation Using High-pH and Low-pH Reversed Phase Liquid Chromatography for Top-down Proteomics. Journal of the American Society for Mass Spectrometry, 28(7), 1437-1446. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- Chrom Tech, Inc. (2025).
- Agilent. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
- Muttenthaler, M., et al. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. Journal of Peptide Science, 28(5), e3395. [Link]
- D'Hondt, M., et al. (2020). Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography.
- Lubeckyj, R. A., et al. (2025). Alternative Ion-Pairing Modifiers Should Be Investigated in Low-Input and Single-Cell Proteomics. Journal of Proteome Research, 24(1), 438-444. [Link]
- Waters Corporation. (n.d.).
- Gilson. (n.d.).
- Biotage. (2023).
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- CHROMacademy. (n.d.).
- Biotage. (2023).
- ResearchGate. (2025).
- LCGC International. (2019). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. [Link]
- De Lepeleire, J., et al. (2025). Beyond Molecular Weight: Peptide Characteristics Influencing the Sensitivity of Retention to Changes in Organic Solvent in Reversed-Phase Chromatography. Analytical Chemistry, 97(25), 9493-9501. [Link]
- ResearchGate. (2025). Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. [Link]
- Separation Science. (2025). Learn how to fix retention drift, ion-pair instability, column aging, and metal surface interactions in LC-UV and LC-MS workflows. [Link]
- LCGC International. (2019). Fluctuating Peptide Retention in 2D-LC: How to Address a Moving Target. [Link]
Sources
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- 2. chromtech.com [chromtech.com]
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- 4. researchgate.net [researchgate.net]
- 5. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
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- 8. agilent.com [agilent.com]
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- 10. waters.com [waters.com]
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- 12. Alternative Ion-Pairing Modifiers Should Be Investigated in Low-Input and Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. hplc.eu [hplc.eu]
- 18. Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotage.com [biotage.com]
- 21. biotage.com [biotage.com]
Technical Support Center: Navigating Matrix Effects in Dipeptide LC-MS/MS Analysis
Welcome to the technical support center for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of dipeptides in biological samples. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guidance and answers to frequently asked questions concerning matrix effects. As Senior Application Scientists, we have structured this guide to reflect the practical challenges and scientific principles you encounter in the lab.
Understanding the Challenge: The Nature of Matrix Effects
In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest. For dipeptide analysis, this includes salts, lipids, proteins, and other metabolites from biological samples like plasma, urine, or tissue homogenates. Matrix effects are the alteration of analyte ionization, either suppression or enhancement, caused by these co-eluting matrix components. This phenomenon directly impacts the accuracy, precision, and sensitivity of quantification.
Part 1: Troubleshooting Guide - A Problem-Oriented Approach
This section addresses specific, common issues encountered during the LC-MS/MS analysis of dipeptides.
Issue 1: Poor Peak Shape and Inconsistent Retention Times for Dipeptides
Symptoms: You observe tailing, fronting, or split peaks for your dipeptide analytes. Retention times are drifting between injections, particularly between standards and actual samples.
Potential Cause: This is often a result of strong interactions between the polar, zwitterionic dipeptides and residual active sites on the analytical column or interference from matrix components that modify the stationary phase. It can also be caused by inadequate sample cleanup, leading to the injection of high concentrations of phospholipids or salts.
Troubleshooting Workflow:
-
Evaluate Sample Preparation:
-
Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids, a major cause of ion suppression and chromatographic issues. If using PPT, ensure the organic solvent-to-sample ratio is optimal (typically 3:1 or higher with acetonitrile).
-
Solid-Phase Extraction (SPE): For complex matrices, SPE is a more effective cleanup method. Use a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent that provides retention for polar dipeptides while allowing for a more rigorous wash step to remove interfering components.
-
Phospholipid Removal Plates/Cartridges: Consider dedicated phospholipid removal products for plasma or serum samples. These can be used post-PPT for targeted cleanup.
-
-
Optimize Chromatographic Conditions:
-
Column Choice: Employ a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a modern reversed-phase column with advanced surface technology to minimize silanol interactions.
-
Mobile Phase Modifiers: The pH of the mobile phase is critical for dipeptides. Adjusting the pH with modifiers like formic acid or ammonium formate can ensure a consistent charge state for the dipeptides, leading to better peak shape. Typically, a pH of around 3 is a good starting point.
-
Gradient Optimization: A shallower gradient can improve the separation between dipeptides and co-eluting matrix components.
-
Diagram: Sample Preparation Workflow Decision Tree
Optimizing mobile phase for DL-Alanyl-DL-leucine HPLC analysis
Technical Support Center: DL-Alanyl-DL-leucine HPLC Analysis
A Senior Application Scientist's Guide to Mobile Phase Optimization & Troubleshooting
Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and optimize robust analytical methods for this dipeptide. As a mixture of diastereomers, this compound presents a unique chromatographic challenge that demands a nuanced approach to mobile phase optimization. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Foundational FAQs - Understanding the Analyte and Method
This section addresses the fundamental concepts essential for developing a successful separation strategy for this compound.
Q1: What is this compound, and why is its separation challenging?
This compound is a dipeptide composed of alanine and leucine, where both amino acids are racemic (a mixture of D and L forms). This results in a mixture of four diastereomers: L-Ala-L-Leu, D-Ala-D-Leu, L-Ala-D-Leu, and D-Ala-L-Leu. The first two are an enantiomeric pair, as are the last two. Diastereomers have different physical properties and can be separated on achiral stationary phases. However, the challenge lies in achieving sufficient resolution between all four isomers, which often requires specialized chiral stationary phases where subtle differences in their three-dimensional structures can be exploited for separation.
Q2: What are the primary HPLC modes for separating these diastereomers?
The separation can be approached using two primary HPLC modes:
-
Chiral Reversed-Phase HPLC (RP-HPLC): This is the most common and effective approach. It utilizes a Chiral Stationary Phase (CSP) with a reversed-phase mobile phase. The chiral selector bonded to the stationary phase interacts differently with each diastereomer, leading to separation. Mobile phase optimization is critical to modulate these interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Because dipeptides are highly polar, HILIC is a powerful alternative to RP-HPLC.[1][2] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of water.[2][3] Retention is based on the partitioning of the polar analyte into the water-enriched layer on the stationary phase surface.[2] The elution order in HILIC is often the reverse of that in RP-HPLC.[4]
Q3: Why is mobile phase pH so critical for this analysis?
Mobile phase pH is arguably the most powerful tool for manipulating the retention and selectivity of ionizable compounds like dipeptides.[5] this compound has both a free amine (pKa ~8.0) and a free carboxylic acid (pKa ~3.2).
-
Causality: Changing the mobile phase pH alters the ionization state of these functional groups.[6] At low pH (<2.5), the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge). At high pH (>9.0), the amine is neutral and the carboxylic acid is deprotonated (negative charge). These changes in net charge and polarity dramatically affect the analyte's interaction with the stationary phase, altering retention time and potentially improving the resolution between diastereomers.[6][7] For robust methods, it is recommended to work at a pH that is at least one unit away from the analyte's pKa.[8]
Section 2: Mobile Phase Optimization Protocol
A systematic approach is key to efficiently optimizing the mobile phase. This protocol provides a logical workflow for achieving baseline separation of the this compound diastereomers.
Experimental Protocol: Systematic Mobile Phase Optimization
-
Column Selection: Begin with a macrocyclic glycopeptide-based chiral stationary phase (e.g., Teicoplanin or Vancomycin), which are known to be effective for separating underivatized amino acids and small peptides.[9] A C18 column with wide pores (~300 Å) can also be effective for peptide separations.[10]
-
Initial Mobile Phase Screening (Reversed-Phase):
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: TFA is a standard ion-pairing agent that improves peptide peak shape by suppressing undesirable interactions with the silica backbone of the column and forming a neutral ion pair with the analyte.[10][11][12] Acetonitrile is the preferred organic modifier for peptides.[10]
-
-
Gradient Elution: Start with a broad, shallow gradient to locate the elution window for all diastereomers.
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Gradient: 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV at 214 nm, where the peptide bond absorbs strongly.
-
-
Systematic Optimization Workflow: Follow the logical flow to refine the separation based on the initial screening results.
Visualization: Mobile Phase Optimization Workflow
A systematic workflow for optimizing the mobile phase for diastereomer separation.
Section 3: Troubleshooting Guide
Even with a systematic approach, challenges can arise. This guide addresses specific issues in a question-and-answer format.
| Problem/Symptom | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Q: Why am I seeing poor or no resolution between diastereomers? | 1. Suboptimal Mobile Phase: The current mobile phase composition (organic %, pH, additive) does not create enough difference in interaction energy between the isomers and the chiral stationary phase. 2. Inappropriate Column: The selected chiral stationary phase may not be suitable for this specific separation. | 1. Optimize Gradient: Make the gradient shallower around the elution point of the isomers (e.g., reduce from 1%/min to 0.2%/min). This gives more time for differential interactions to occur.[13] 2. Change Acid Additive: Replace 0.1% TFA with 0.1% formic acid or a buffered mobile phase (e.g., 20 mM ammonium formate, pH 3.0). Different additives alter the analyte's charge and conformation, which can significantly impact chiral recognition.[12] 3. Vary Temperature: Adjusting the column temperature (e.g., from 25°C to 40°C) can alter the thermodynamics of the chiral interaction, often improving resolution.[10] |
| Q: My peaks are tailing severely (Tailing Factor > 1.8). What's wrong? | 1. Secondary Silanol Interactions: The positively charged amine group on the dipeptide is interacting with negatively charged, deprotonated silanol groups on the silica surface of the column packing.[14] 2. Mobile Phase pH too High: If the pH is not sufficiently acidic, more silanols will be ionized, increasing the tailing effect for basic compounds. | 1. Ensure Sufficient Acid: Confirm the concentration of TFA or formic acid is at least 0.1%. This low pH protonates the silanol groups, neutralizing their charge and minimizing secondary interactions.[10] 2. Use a Buffered Mobile Phase: A buffer at a low pH (e.g., pH 2.5-3.0) provides more consistent pH control than a simple acid additive, leading to more symmetric peaks.[8] 3. Check Column Health: Severe tailing on all peaks can indicate column degradation or contamination. Flush the column or replace if necessary.[15] |
| Q: I'm observing split or shouldered peaks. What does this mean? | 1. Sample Overload: Injecting too much mass onto the column can saturate the stationary phase, leading to peak distortion. 2. Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile) causes the sample band to spread improperly at the column head.[16] 3. Partial Column Blockage: Contamination on the column inlet frit can distort the flow path, causing the peak to split.[15] | 1. Reduce Injection Mass: Decrease the sample concentration or injection volume by 50% and reinject. 2. Match Sample Solvent: Always dissolve the this compound sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).[16] 3. Backflush the Column: If the problem persists, disconnect the column, reverse its direction, and flush it to waste (do not flush into the detector). This can dislodge particulates from the inlet frit.[15] |
| Q: My retention times are drifting between injections. How can I stabilize them? | 1. Insufficient Column Equilibration: The column was not given enough time to stabilize with the initial mobile phase conditions before the injection. 2. Mobile Phase Instability: The mobile phase was prepared incorrectly, or organic solvent is evaporating over time, changing its composition. 3. Temperature Fluctuation: The laboratory temperature is not stable, and the column compartment is not temperature-controlled. | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase before the first injection. 2. Prepare Fresh Mobile Phase Daily: Volatile components like TFA and acetonitrile can change concentration over time.[16] Keep mobile phase bottles capped. 3. Use a Thermostatted Column Compartment: Set the column temperature to a stable value (e.g., 30°C) to ensure consistent retention.[10] |
Section 4: System Suitability and Validation
According to pharmacopeial guidelines such as USP General Chapter <621>, any analytical method must be verified as suitable for its intended purpose on the day of analysis.[17][18]
Q: What system suitability parameters should I monitor for this method?
For a method separating diastereomers, the following parameters are critical:
| Parameter | Acceptance Criteria (Typical) | Why It's Important |
| Resolution (Rs) | Rs ≥ 1.5 between the two closest-eluting peaks | Ensures that the peaks are sufficiently separated for accurate quantification. This is the most critical parameter for an impurity or isomer method. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Measures peak symmetry. Tailing can compromise integration accuracy and indicate undesirable secondary interactions.[18] |
| Repeatability (%RSD) | %RSD ≤ 2.0% for retention times and peak areas (n=5) | Demonstrates the precision of the system under the current conditions. |
These parameters must be verified before running any samples to ensure the results are valid.[17]
References
- United States Pharmacopeia. (n.d.).
- United States Pharmacopeia. (n.d.).
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. W. R. Grace & Co. [Link]
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
- Gilar, M., et al. (2016). Dipeptide-bonded stationary phases for hydrophilic interaction liquid chromatography.
- Biotage. (2023, February 6).
- Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Mant, C. T., et al. (2004). Peptide separation by Hydrophilic-Interaction Chromatography: a review. Journal of Biochemical and Biophysical Methods, 60(3), 265-280. [Link]
- ResearchGate. (2022, February 16). How can we explain the strange peak shape (shoulder) observed in HPLC of peptides?
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
- R-Discovery. (2010, March 1). Hydrophilic interaction LC of peptides: Columns comparison and clustering. R-Discovery. [Link]
- Boogers, I. A., et al. (2012). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Journal of Proteomics, 75(1), 148-163. [Link]
- MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. [Link]
- Agilent Technologies. (2008, August 6). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Agilent. [Link]
- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 245-277. [Link]
- Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6. [Link]
- Fekete, S., et al. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
- D'Acquarica, I., et al. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-532. [Link]
- Harada, K., et al. (2017).
- Moravek. (n.d.).
- Dolan, J. W. (2013, November 1). Back to Basics: The Role of pH in Retention and Selectivity.
- Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
- Mant, C. T., et al. (2019). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
- Hellwig, M., et al. (2022). Chromatographic separation of glycated peptide isomers derived from glucose and fructose. Analytical and Bioanalytical Chemistry, 414(21), 6335-6346. [Link]
- Agilent Technologies. (n.d.).
- ResearchGate. (2015, November 9). Can the high pH mobile phase effect of the peptides retention on C18 column?
- Gétaz, M., et al. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. RSC Medicinal Chemistry, 13, 396-414. [Link]
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- 18. Chromatography [usp.org]
Technical Support Center: Navigating Peptide Loss in Research
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with peptide stability and recovery. Peptide loss during sample preparation and storage is a critical issue that can compromise experimental accuracy, reproducibility, and ultimately, the integrity of your results. This guide is designed to provide not only solutions but also a deep understanding of the underlying causes of peptide loss, empowering you to proactively safeguard your valuable samples.
Troubleshooting Guide: Diagnosing and Resolving Peptide Loss
This section addresses specific issues you might encounter during your experiments, providing a clear path from problem to resolution.
Scenario 1: Decreasing Peptide Concentration in Stored Solutions
Problem: You've meticulously prepared and quantified your peptide stock solution, but upon re-analysis, the concentration is significantly lower.
Potential Causes & Solutions:
-
Adsorption to Container Surfaces: Peptides, especially hydrophobic ones, are notoriously "sticky" and can adhere to the walls of storage vials.[1] Standard polypropylene and glass surfaces are particularly problematic.[2]
-
Immediate Action: Switch to low-protein-binding microcentrifuge tubes.[3][4][5] These tubes are manufactured with a unique polymer mix that creates a hydrophilic surface, significantly reducing the potential for hydrophobic interactions and sample loss.[6] In some cases, over 90% of a peptide sample can be lost within 24 hours in a standard tube.[6]
-
For Hydrophobic Peptides: If you are working with highly hydrophobic peptides, consider using containers specifically designed to reduce hydrophobic adsorption.[2]
-
-
Chemical Degradation: Peptides in aqueous solutions are susceptible to several forms of chemical breakdown over time.[7][8]
-
Hydrolysis: The peptide backbone can be cleaved by water, a process accelerated at extreme pH values.[9] Sequences containing Aspartic acid (Asp) are particularly prone to hydrolysis.[10]
-
Oxidation: Residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are easily oxidized, especially when exposed to atmospheric oxygen.[11]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can lose their amide group, altering the peptide's structure and charge.[10] This reaction is often base-catalyzed, so avoiding high pH is crucial.[10]
-
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can cause peptide degradation and aggregation.[7][10][14]
Scenario 2: Low or No Signal During LC-MS Analysis
Problem: After preparing your sample for mass spectrometry, you observe poor signal intensity or fail to detect your peptide of interest altogether.
Potential Causes & Solutions:
-
Loss During Sample Clean-up: Solid-phase extraction (SPE) steps, such as C18 desalting, can be a major source of peptide loss if not optimized.[1][16]
-
Cause: Peptides may not bind efficiently to the reversed-phase resin at neutral pH or in the presence of organic solvents.[17]
-
Solution: Ensure your sample is acidified to a pH <3 with formic acid (FA) or trifluoroacetic acid (TFA) before loading it onto the C18 column.[17] Also, make sure that no organic solvent is present in the sample before the clean-up step.[17]
-
-
Incomplete Reconstitution: After drying down your sample, the peptide may not fully redissolve, leading to a lower effective concentration being injected. This is a common issue with hydrophobic peptides.[18][19]
-
Solution: Reconstitute your dried peptide in a solution containing a small amount of organic solvent, such as 30% acetonitrile.[1] The addition of a mass spectrometry-compatible surfactant like n-Dodecyl-β-D-maltoside (DDM) has also been shown to significantly improve the recovery of hydrophobic peptides.[20][21]
-
-
Precipitation: High concentrations of organic solvent during reconstitution or storage can cause peptides to precipitate out of solution.[1]
-
Solution: When solubilizing your peptide, try to keep the organic solvent concentration below 75%. If you observe a precipitate, sonication may help to redissolve it.[22]
-
Frequently Asked Questions (FAQs)
Storage of Lyophilized Peptides
Q1: What is the best way to store lyophilized (powder) peptides for the long term?
For long-term stability, lyophilized peptides should be stored at -20°C or, preferably, at -80°C.[23][24] They should be kept in a tightly sealed container with a desiccant to protect them from moisture, which can significantly decrease their long-term stability.[10][23] When stored under these conditions, most lyophilized peptides can be stable for several years.[15][23]
Q2: Do I need to warm up my lyophilized peptide before opening the vial?
Yes, this is a critical step. Always allow the peptide container to equilibrate to room temperature in a desiccator before opening it.[7][23] Peptides are often hygroscopic (they attract water), and opening a cold vial can cause condensation to form on the peptide powder, leading to degradation.[11][23]
Peptide Solubilization
Q3: Is there a universal solvent for all peptides?
Unfortunately, no. The best solvent for a peptide depends on its amino acid sequence and overall physicochemical properties.[10] It is often a process of trial and error to find the most suitable solvent.[10]
Q4: How do I choose the right solvent for my peptide?
A good starting point is to analyze the peptide's sequence:
-
Basic Peptides (net positive charge): First, try sterile distilled water. If that doesn't work, add a small amount of 0.1% acetic acid.[12]
-
Acidic Peptides (net negative charge): Start with sterile distilled water. If solubility is an issue, a small amount of 0.1% ammonium hydroxide can be added.
-
Hydrophobic/Neutral Peptides: These are often the most challenging to dissolve. You may need to use organic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[25] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add it to your aqueous buffer.[25]
Q5: What should I do if my peptide won't dissolve?
If your peptide remains insoluble, sonication can help break up aggregates and facilitate dissolution.[22] If you are still having trouble, it is best to lyophilize the peptide again to remove the volatile solvent and try a different solubilization strategy.[10]
Handling Peptides in Solution
Q6: How long can I store peptides in solution?
The shelf life of peptides in solution is limited and sequence-dependent.[10][11] Peptides containing residues like Cys, Met, Trp, Asn, and Gln are particularly unstable in solution.[11][15] As a general guideline, peptide solutions may be stable for up to a week at 4°C, but for longer-term storage, they should be frozen at -20°C or -80°C.[11]
Q7: What is the best way to freeze peptide solutions?
It is crucial to aliquot the peptide solution into single-use volumes before freezing.[11][15] This practice prevents repeated freeze-thaw cycles, which are a major cause of peptide degradation.[7][10]
Data and Protocols at a Glance
Table 1: Recommended Storage Conditions
| Peptide Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized | 4°C (days to weeks)[10] | -20°C to -80°C (years)[23][24] | Protect from moisture and light.[7][24] |
| In Solution | 4°C (up to a week)[11] | -20°C to -80°C (aliquoted)[10][11] | Avoid freeze-thaw cycles; use sterile buffers (pH 5-6).[10][11] |
Table 2: Vials for Peptide Storage and Sample Preparation
| Vial Type | Advantages | Disadvantages | Best For |
| Standard Polypropylene | Inexpensive, widely available. | Can adsorb hydrophobic peptides, leading to significant sample loss.[1][7] | General use with hydrophilic peptides. |
| Glass | Chemically inert to many solvents. | Prone to adsorbing peptides, especially hydrophobic ones.[2] | Not generally recommended for peptide samples.[1] |
| Low-Protein-Binding | Specially treated surface minimizes peptide adsorption.[4][5] | More expensive than standard tubes. | All peptide samples, especially those at low concentrations or with hydrophobic properties.[3][6] |
Experimental Workflows and Diagrams
Protocol: Reconstituting a Lyophilized Peptide
-
Equilibrate: Remove the vial of lyophilized peptide from cold storage and place it in a desiccator at room temperature for at least 30 minutes.[7][23]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[23]
-
Solvent Addition: Carefully add the predetermined volume of the appropriate sterile solvent to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[22]
-
Aliquoting: If the reconstituted peptide is for long-term storage, immediately aliquot it into single-use, low-protein-binding tubes.[11][15]
Diagram: Decision Tree for Peptide Solubilization
Caption: A decision tree to guide solvent selection for peptide solubilization.
Diagram: Workflow for Minimizing Peptide Loss
Caption: An optimal workflow for handling peptides from storage to analysis.
References
- LifeTein. (2025). How to store and handle Synthetic Peptides.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Bio-Synthesis. (n.d.). How to Store Peptides | Best Practices for Researchers.
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central.
- BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage.
- Allied Academies. (2023). Improving peptide stability: Strategies and applications.
- Peptides.co. (n.d.). Peptide Storage.
- MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- Weber Scientific. (n.d.). Eppendorf LoBind Microcentrifuge Tubes.
- Yanfen Biotech. (2024). Stability Issues of Peptide Drugs and Their Solutions.
- Waters. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).
- National Center for Biotechnology Information. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics.
- Bioanalysis Zone. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame.
- Eppendorf. (n.d.). Protein LoBind® Tubes.
- Waters. (n.d.). FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING.
- PubMed. (2022). Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant.
- ACS Publications. (n.d.). Improvement of Recovery and Repeatability in Liquid Chromatography−Mass Spectrometry Analysis of Peptides.
- RSC Publishing. (n.d.). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
- ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?.
- ResearchGate. (2025). Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: An overview.
- World Scientific Publishing. (n.d.). EFFECT OF pH ON STRUCTURE AND STABILITY OF COLLAGEN-LIKE PEPTIDE: INSIGHT FROM MOLECULAR DYNAMICS SIMULATION.
- ResearchGate. (2025). EFFECT OF pH ON STRUCTURE AND STABILITY OF COLLAGEN-LIKE PEPTIDE: INSIGHT FROM MOLECULAR DYNAMICS SIMULATION.
- PubMed Central. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein.
- Biomedical Journal of Scientific & Technical Research. (n.d.). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run: A Practical Strategy for Scanty Clinical Samples.
- ResearchGate. (2025). Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant.
- ResearchGate. (2014). How can we decrease nonspecific protein adsorption?.
- PNAS. (2008). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces.
Sources
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Technical Support Center: Troubleshooting Contamination in Synthetic Peptide Production
Welcome to the Technical Support Center for Synthetic Peptide Production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis and purification. Here, we will dissect common contamination issues, provide in-depth troubleshooting guides, and offer expert insights to ensure the integrity and purity of your synthetic peptides. Our approach is grounded in scientific principles and validated by field-proven experience to empower you with the knowledge to produce high-quality peptides for your critical applications.
The Criticality of Peptide Purity
In research and therapeutic applications, the purity of a synthetic peptide is paramount. Contaminants can lead to erroneous experimental results, compromise biological activity, and, in clinical settings, pose significant safety risks.[1][2][3] Impurities can arise from various sources, including the raw materials used, side reactions during synthesis, and degradation during cleavage, purification, or storage.[4][5][6] Understanding and mitigating these contamination risks is a critical aspect of peptide chemistry.
Unraveling the Sources of Peptide Contamination
Contamination in synthetic peptides can be broadly categorized into three main sources: process-related impurities, product-related impurities, and impurities arising from degradation.
-
Process-Related Impurities: These are contaminants introduced from the manufacturing process itself. They can originate from the raw materials, such as amino acid derivatives, resins, and solvents, or from the equipment used.[7] Common process-related impurities include residual solvents, heavy metals, and reagents used in synthesis.[7] The quality of starting materials directly impacts the impurity profile of the final peptide.[4][8]
-
Product-Related Impurities: These are structurally similar to the desired peptide and are generated during the synthesis process. They include deletion sequences (missing one or more amino acids), truncated sequences, and sequences with incompletely removed protecting groups.[4][9] Side reactions are a major contributor to product-related impurities.[10][11][12]
-
Degradation Impurities: Peptides can degrade during synthesis, purification, or storage.[4] Common degradation pathways include oxidation, deamidation, hydrolysis, and formation of pyroglutamic acid.[4][13]
Troubleshooting Guides: A Practical Q&A Approach
This section provides answers to common issues encountered during synthetic peptide analysis, helping you diagnose and resolve contamination problems.
Q1: My HPLC chromatogram shows multiple unexpected peaks. What are the likely causes and how can I identify them?
A1: The presence of multiple peaks in an HPLC chromatogram is a common indicator of impurities. These peaks can represent a variety of contaminants, and their identification is crucial for troubleshooting.
Underlying Causes:
-
Incomplete Reactions: If coupling or deprotection steps are not driven to completion, it can result in deletion or truncated peptide sequences.[4][9]
-
Side Reactions: Numerous side reactions can occur during synthesis, leading to modified peptides. Examples include aspartimide formation, diketopiperazine formation, and racemization.[10][11][14]
-
Co-eluting Impurities: Some impurities may have similar retention times to the target peptide, making them difficult to resolve.[15][16]
-
Degradation Products: The peptide may have degraded during cleavage from the resin or during storage. Common degradation products include oxidized or deamidated peptides.[4][13]
Troubleshooting Workflow:
Step-by-Step Protocol: Impurity Identification using LC-MS
-
Sample Preparation: Prepare a dilute solution of your crude or purified peptide in a solvent compatible with both HPLC and mass spectrometry (e.g., water with 0.1% formic acid).
-
LC-MS Analysis: Perform an LC-MS analysis. The HPLC will separate the components, and the mass spectrometer will provide the molecular weight of each eluting peak.[3][17]
-
Data Interpretation:
-
Identify the peak corresponding to your target peptide's expected mass.
-
For each unexpected peak, determine its molecular weight.
-
Compare the masses of the impurities to the expected mass of your peptide to deduce the nature of the modification (see Table 1).
-
Table 1: Common Peptide Impurities and Their Mass Differences
| Impurity Type | Mass Difference (Da) from Expected Peptide | Potential Cause |
| Deletion Sequence | - (Mass of one or more amino acids) | Incomplete coupling or deprotection |
| Truncated Sequence | - (Mass of C-terminal amino acids) | Chain termination during synthesis |
| Incomplete Deprotection | + (Mass of protecting group, e.g., Boc, Fmoc) | Inefficient deprotection step |
| Oxidation (e.g., Met, Cys, Trp) | +16 | Exposure to oxidizing conditions |
| Deamidation (e.g., Asn, Gln) | +1 | High pH, temperature, or long storage |
| Aspartimide Formation | -18 (Loss of H₂O) | Acidic or basic conditions at Asp residues |
| Acetylation | +42 | Use of acetic anhydride for capping |
Q2: My mass spectrometry results show an incorrect molecular weight for my main peptide peak. What could be the reason?
A2: An incorrect molecular weight in your primary peak suggests a systemic issue in your synthesis or a modification affecting the entire batch of your target peptide.
Underlying Causes:
-
Incorrect Amino Acid Incorporation: A wrong amino acid may have been accidentally used during synthesis.
-
Adduct Formation: The peptide may have formed adducts with salts (e.g., Na+, K+) or other small molecules present in the sample or LC-MS system.[18] This is especially common in electrospray ionization (ESI) mass spectrometry.[19]
-
Persistent Protecting Groups: A side-chain protecting group may not have been cleaved during the final deprotection step.
-
Unexpected Modifications: The peptide may have undergone a uniform modification, such as oxidation of all methionine residues.
Troubleshooting Steps:
-
Verify Raw Materials: Double-check the identity and purity of the amino acid derivatives used in the synthesis.
-
Check for Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or other common adducts.[20] The mass difference will indicate the type of adduct.
-
Review Cleavage Cocktail and Conditions: Ensure the cleavage cocktail is appropriate for the protecting groups used and that the cleavage reaction was performed for a sufficient duration.[21]
-
Perform Tandem MS (MS/MS): Fragmenting the peptide ion (MS/MS) can help pinpoint the location of the modification or incorrect amino acid by analyzing the fragment ion series.[15][17]
Q3: My peptide yield is very low. Could contamination be the cause?
A3: Yes, contamination and related synthesis issues can significantly reduce the yield of your target peptide.
Underlying Causes:
-
Peptide Aggregation: Hydrophobic peptides or those with certain sequences are prone to aggregation on the solid support, which can hinder subsequent coupling and deprotection reactions.[1][22]
-
Chain Termination: Side reactions like guanidinylation of the N-terminus can irreversibly block further chain elongation.[10]
-
Poor Reagent Quality: Impure or degraded amino acids, coupling reagents, or solvents can lead to inefficient reactions and lower yields.[1]
-
Premature Cleavage: The peptide chain may be prematurely cleaved from the resin if an inappropriate resin or linker is used for the synthesis strategy.[11]
Strategies to Improve Yield:
-
Optimize Synthesis Conditions: For sequences prone to aggregation, consider using microwave-assisted synthesis, incorporating solubilizing agents, or using pseudoproline dipeptides.[1][22]
-
Use High-Quality Reagents: Always use fresh, high-purity reagents and solvents.[1][9]
-
Capping: After each coupling step, "cap" any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.[9] This simplifies purification, though it doesn't increase the yield of the full-length peptide.
-
Double Coupling: For difficult couplings, such as those involving sterically hindered amino acids, performing the coupling step twice can improve efficiency.[23]
Frequently Asked Questions (FAQs)
-
What is an acceptable level of purity for a synthetic peptide?
-
The required purity level depends on the application. For general research like in vitro screening, >95% purity is often sufficient. For cell-based assays or in vivo studies, >98% purity is recommended. Therapeutic peptides require even higher purity levels, often >99%, with stringent characterization of all impurities.[2][5]
-
-
How can I prevent contamination during peptide handling and storage?
-
Store lyophilized peptides at -20°C or -80°C in a desiccated environment. Peptides are often hygroscopic, so protecting them from moisture is crucial.[24] For peptides in solution, use sterile buffers and store them in aliquots to avoid repeated freeze-thaw cycles.
-
-
What are the key differences between Fmoc and Boc solid-phase peptide synthesis (SPPS) in terms of potential impurities?
-
Both Fmoc and Boc SPPS are robust methods, but they have different chemistries that can lead to different side reactions. Fmoc chemistry uses a base (piperidine) for deprotection, which can promote side reactions like aspartimide formation and diketopiperazine formation, especially at the dipeptide stage.[10] Boc chemistry uses a strong acid (TFA) for deprotection and a stronger acid (HF) for final cleavage, which can lead to different side reactions and requires specialized equipment.[25]
-
-
What are the current regulatory guidelines for synthetic peptide impurities?
-
Regulatory bodies like the FDA and EMA have specific guidelines for synthetic peptides. The USP general chapters <1503> and <1504> provide detailed information on quality attributes and starting material considerations for synthetic peptide drug substances.[4] The ICH guidelines Q3A/B, Q3C, and Q3D are also applicable for impurities, residual solvents, and elemental impurities, respectively.[24][26]
-
Conclusion
Achieving high purity in synthetic peptide production requires a deep understanding of the potential sources of contamination and a systematic approach to troubleshooting. By leveraging powerful analytical techniques like HPLC and mass spectrometry, and by implementing robust synthesis and purification protocols, researchers can ensure the quality and reliability of their peptides. This guide provides a framework for identifying and resolving common contamination issues, ultimately leading to more successful research outcomes and safer therapeutic products.
References
- DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Ur-Rehman, et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
- BioPharmaSpec. (n.d.). Managing Product-Related Impurities in Synthetic Peptides. [Link]
- Ur-Rehman, et al. (2018). Side reactions in peptide synthesis: An overview.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
- Scribd. (n.d.). Side Reactions in Peptide Synthesis. [Link]
- Black, D. M., & Gaskell, S. J. (1998). Purification of contaminated peptides and proteins on synthetic membrane surfaces for matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(1), 89-95. [Link]
- Occam Design. (n.d.). Improving Peptide Synthesis. [Link]
- GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- ResolveMass Laboratories Inc. (n.d.).
- Waters. (n.d.).
- Waters. (n.d.).
- BioPharmaSpec. (n.d.).
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
- Peptide Sciences. (n.d.).
- Loo, J. A., et al. (1993). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 4(12), 978-984. [Link]
- IPQ.org. (2024).
- Sällberg, M., et al. (2008). Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. Clinical and Vaccine Immunology, 15(5), 799-804. [Link]
- Apeptide. (2023). Classification of Impurities in Synthetic Peptide Drugs. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
- Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]
- RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]
- ResearchGate. (n.d.). Total wash elimination for solid phase peptide synthesis. [Link]
- Peptide Warehouse. (n.d.). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. [Link]
- CordenPharma. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
- ScienceDirect. (n.d.). Synthetic peptides quality control and assurance. [Link]
- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]
- PekCura Labs. (n.d.). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. [Link]
- Wikipedia. (n.d.). Peptide synthesis. [Link]
- Spectroscopy Online. (n.d.). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. [Link]
- Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- Waters Corporation. (n.d.). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. [Link]
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 513-535. [Link]
- ResearchGate. (n.d.). Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry. [Link]
- PeptideVerify. (n.d.). Help & FAQ. [Link]
- PMC - NIH. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]
- Almac. (n.d.).
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. apexpeptidesupply.com [apexpeptidesupply.com]
- 4. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. agilent.com [agilent.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. occamdesign.com [occamdesign.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. peptide.com [peptide.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. researchgate.net [researchgate.net]
- 13. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 14. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 15. waters.com [waters.com]
- 16. lcms.cz [lcms.cz]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. acdlabs.com [acdlabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 23. biotage.com [biotage.com]
- 24. subscriber.ipq.org [subscriber.ipq.org]
- 25. chemistry.du.ac.in [chemistry.du.ac.in]
- 26. usp.org [usp.org]
Technical Support Center: Interpreting Complex NMR Spectra of Dipeptides
Welcome to the Technical Support Center for the analysis of dipeptide NMR spectra. Dipeptides, the simplest building blocks of proteins, present unique and often deceptive challenges in NMR spectroscopy. Their inherent flexibility and the subtle interplay of electronic effects can lead to spectra that are far more complex than anticipated. This guide is designed for researchers, scientists, and drug development professionals who encounter these complexities. Here, we move beyond textbook examples to provide field-proven insights, troubleshooting guides, and detailed protocols to empower you to confidently interpret your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the common questions and sources of confusion that arise during the NMR analysis of dipeptides.
Fundamental Challenges
Q1: Why are the NMR spectra of my dipeptide so much more complex than the sum of its constituent amino acids?
The formation of a peptide bond between two amino acids introduces significant electronic and structural changes that dramatically alter the NMR spectrum. The chemical environment of each proton is influenced by the newly formed amide linkage and the sequence of the amino acids. A comparative analysis of dipeptides with the same amino acid constituents reveals that the order in which the amino acids are connected influences the chemical shift of at least the α-protons[1]. This is due to the anisotropic effect of the peptide bond and through-bond electronic effects that are absent in the individual amino acids. Furthermore, the restricted rotation around the peptide bond and the increased conformational possibilities of the side chains contribute to the complexity.
Q2: I'm seeing significant peak overlap in my 1D ¹H NMR spectrum. What are my options?
Peak overlap is one of the most common challenges in dipeptide NMR, especially in the aliphatic and alpha-proton regions[2][3]. When faced with this issue, you have several powerful options:
-
Varying Experimental Conditions: Changing the temperature or solvent can alter the chemical shifts of overlapping signals, potentially resolving them[4][5]. For instance, aromatic solvents like deuterated benzene or pyridine can induce significant shifts in nearby protons.
-
Two-Dimensional (2D) NMR: This is the most robust solution. 2D NMR experiments spread the signals into a second dimension, drastically reducing overlap[2].
-
COSY (Correlation Spectroscopy) reveals protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within each amino acid residue[1][6].
-
TOCSY (Total Correlation Spectroscopy) extends these correlations to the entire spin system of an amino acid, allowing you to identify all protons belonging to a single residue from a single cross-peak[4][7].
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly attached to heteronuclei like ¹³C or ¹⁵N. This is extremely effective at resolving overlap in the proton spectrum by spreading the signals out according to the chemical shift of the attached carbon or nitrogen[8].
-
Q3: How does the conformational flexibility of my dipeptide affect the NMR spectrum?
Dipeptides are often highly flexible in solution, existing as a dynamic ensemble of interconverting conformations[9][10]. NMR spectroscopy typically measures the population-weighted average of these conformations. This has several consequences:
-
Averaged Chemical Shifts and Coupling Constants: The observed chemical shifts and coupling constants are an average of the values for each conformer. This can sometimes make it difficult to deduce the properties of a single dominant conformation.
-
Line Broadening: If the rate of interconversion between conformations is on the same timescale as the NMR experiment (the "intermediate exchange regime"), it can lead to significant broadening of the NMR signals, sometimes to the point where they are difficult to observe.
To study these dynamics, you can use techniques like variable temperature NMR experiments and measure Nuclear Overhauser Effects (NOEs), which provide information about through-space distances between protons and can help to define the conformational ensemble[10].
Experimental Parameters
Q4: How does changing the pH of my sample affect the chemical shifts?
The pH of the solution has a profound effect on the NMR spectrum of a dipeptide because it alters the protonation states of the N-terminal amine, the C-terminal carboxylic acid, and any ionizable side chains (e.g., in Asp, Glu, His, Lys, Arg)[11][12]. Changes in protonation state alter the electronic environment of nearby nuclei, leading to significant chemical shift perturbations (CSPs)[12][13].
-
N-terminus and C-terminus: The chemical shifts of protons near the termini will titrate with pH, following a sigmoidal curve. This effect is most pronounced for the alpha-protons of the N-terminal and C-terminal residues[11].
-
Ionizable Side Chains: Protons on and near ionizable side chains will also show pH-dependent chemical shifts. This can be a useful tool for determining the pKa of these groups.
It is crucial to control and report the pH of your NMR sample, as even small variations can lead to significant and potentially misleading changes in the spectrum[13].
Q5: What is the impact of my choice of NMR solvent on the dipeptide spectrum?
The choice of solvent can significantly influence the dipeptide's conformation and, consequently, its NMR spectrum[5][14]. Solvents affect the spectrum through:
-
Hydrogen Bonding: Protic solvents like D₂O or methanol-d₄ can form hydrogen bonds with the amide protons and carbonyl oxygens, as well as polar side chains. This can restrict conformational freedom and alter chemical shifts. Aprotic solvents like DMSO-d₆ will have different hydrogen bonding properties[14].
-
Solvent Polarity: The polarity of the solvent can influence which conformations are energetically favorable. For example, in a non-polar solvent, a dipeptide might adopt a more compact, internally hydrogen-bonded conformation to shield its polar groups from the solvent.
-
Residual Solvent Signals: Remember that deuterated solvents are never 100% pure and will show residual proton signals[15]. It's important to be aware of these signals to avoid mistaking them for signals from your dipeptide.
Q6: My amide proton signals are broad or have disappeared. What's happening?
The disappearance or broadening of amide proton (NH) signals is a common issue, usually caused by chemical exchange with the solvent[4].
-
Exchange with Protic Solvents: In protic solvents like D₂O, the amide protons can exchange with the deuterium atoms of the solvent. If this exchange is fast on the NMR timescale, the signal will be averaged out and may disappear entirely. To observe amide protons, it is standard practice to use a solvent mixture such as 90% H₂O / 10% D₂O[4]. The D₂O is necessary for the spectrometer's lock system.
-
pH Effects: The rate of amide proton exchange is base-catalyzed. Therefore, at higher pH values (typically above 7), the exchange rate increases, leading to broader signals. For this reason, NMR studies of peptides are often conducted at a slightly acidic pH (around 4-5) to slow down this exchange[4].
-
Intermediate Conformational Exchange: As mentioned in Q3, if the peptide backbone is undergoing conformational changes at an intermediate rate, this can also lead to broadening of the amide signals.
Advanced Techniques
Q7: When should I use 2D NMR experiments like COSY, TOCSY, and NOESY for a dipeptide?
You should move to 2D NMR as soon as your 1D spectrum shows any signs of complexity or overlap that prevent unambiguous assignment[1][16].
-
Use COSY to: Identify scalar-coupled protons, which are typically separated by two or three bonds. This is the first step in tracing the connectivity within each amino acid residue[6].
-
Use TOCSY to: Identify all protons within a single amino acid's spin system, even if they are not directly coupled. For example, a TOCSY can show a correlation between an amide proton and the side-chain methyl protons of the same residue[7]. This is invaluable for identifying the type of amino acid.
-
Use NOESY (Nuclear Overhauser Effect Spectroscopy) to: Identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds[7][10]. This is the primary technique for determining the three-dimensional conformation of the dipeptide[10].
Q8: Can computational methods help in assigning and interpreting my dipeptide's NMR spectrum?
Absolutely. Computational methods are becoming increasingly powerful tools in NMR spectroscopy[17].
-
Chemical Shift Prediction: Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can predict the chemical shifts of a given dipeptide conformation with reasonable accuracy[17][18]. By comparing the predicted spectra of different possible conformations with the experimental data, you can gain insights into the dominant solution-state structure.
-
Conformational Searching: Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a dipeptide[12]. By combining MD with QM chemical shift predictions, it's possible to generate a theoretical spectrum that is an average over the conformational ensemble, which can then be compared to the experimental spectrum[12][19]. This approach can provide a more realistic model of the dipeptide's behavior in solution. Machine learning approaches are also emerging as rapid and accurate methods for chemical shift prediction[18][20].
Section 2: Troubleshooting Guides
Guide 1: Systematic Approach to Assigning a Dipeptide Spectrum
A logical workflow is essential for accurately assigning the complex NMR spectrum of a dipeptide. This process involves a combination of 1D and 2D NMR experiments.
Step-by-Step Assignment Workflow:
-
Acquire a High-Quality 1D ¹H Spectrum: This provides an overview of the proton signals.
-
Acquire a 2D ¹H-¹H TOCSY Spectrum: Use the TOCSY to identify the complete spin systems of each amino acid residue. Start by identifying the unique chemical shifts of the amide (NH) protons in the "fingerprint region" of the spectrum. From each NH cross-peak, trace the correlations to the α-proton and then to the side-chain protons (β, γ, etc.).
-
Acquire a 2D ¹H-¹H COSY Spectrum: Use the COSY to confirm the through-bond connectivities identified in the TOCSY and to resolve any ambiguities. The COSY is particularly useful for differentiating protons that are close in the spin system (e.g., α-H to β-H).
-
Acquire a 2D ¹H-¹H NOESY Spectrum: Once the individual residues are assigned, use the NOESY to establish the sequence. Look for NOEs between the α-proton of one residue (i) and the amide proton of the next residue (i+1). These sequential NOEs are the key to linking the amino acid residues together.
-
Utilize Heteronuclear Correlation (Optional but Recommended): If available, a ¹H-¹³C HSQC spectrum can greatly simplify the assignment by spreading the proton signals out based on the chemical shifts of their attached carbons. This is especially helpful for resolving severe overlap in the aliphatic region.
Diagram of the Dipeptide NMR Assignment Workflow:
Caption: A typical workflow for the complete assignment of a dipeptide NMR spectrum.
Table 1: Typical ¹H Chemical Shift Ranges for Amino Acid Residues in a Dipeptide (in D₂O, pH ~7)
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| Amide (NH) | 7.5 - 9.0 | Not observed in pure D₂O due to exchange. In 90% H₂O, position is sensitive to H-bonding and conformation. |
| Aromatic (Phe, Tyr, Trp, His) | 6.5 - 8.5 | Distinct patterns for each aromatic side chain. |
| α-H | 3.5 - 4.8 | Position is highly sensitive to the nature of the adjacent residue and secondary structure. |
| β-H | 1.5 - 3.2 | Wide range depending on the amino acid side chain. |
| Side-chain Methyl (Ala, Val, Leu, Ile, Thr) | 0.8 - 1.5 | Typically found in the upfield region of the spectrum. |
| C-terminal α-H | Tends to be slightly upfield compared to N-terminal α-H. | Dependent on the specific amino acid. |
| N-terminal α-H | Tends to be slightly downfield compared to C-terminal α-H. | Dependent on the specific amino acid. |
Note: These are general ranges and can vary significantly based on sequence, conformation, solvent, and pH.
Guide 2: Resolving Signal Overlap
When signal overlap compromises your analysis, a systematic approach can help you resolve the ambiguities.
Protocol for Optimizing Experimental Conditions:
-
Temperature Variation: Acquire a series of 1D ¹H spectra at different temperatures (e.g., 288 K, 298 K, 308 K). Chemical shifts, particularly for amide protons, can be temperature-dependent, and this may be sufficient to resolve overlapping signals.
-
Solvent Titration: If your sample is soluble in multiple NMR solvents, acquiring spectra in different solvents (e.g., D₂O vs. DMSO-d₆) can provide dramatically different chemical shifts due to changes in solvation and conformation.
Decision Tree for Choosing the Right 2D NMR Experiment:
Caption: A decision tree to guide the selection of 2D NMR experiments for resolving signal overlap.
Guide 3: Investigating Dipeptide Conformation and Dynamics
NMR provides unique insights into the 3D structure and flexibility of dipeptides in solution.
Using ³J-Coupling Constants:
The Karplus equation describes the relationship between the three-bond coupling constant (³J) and the dihedral angle (φ) between the coupled nuclei[21]. For the peptide backbone, the ³J(HNHα) coupling constant can provide information about the φ dihedral angle.
-
Small ³J(HNHα) (e.g., < 5 Hz): Suggests a φ angle of approximately -60°, which is consistent with an α-helical conformation.
-
Large ³J(HNHα) (e.g., > 8 Hz): Suggests a φ angle of approximately -120° (β-sheet) or +180° (extended conformation).
-
Intermediate ³J(HNHα) (e.g., 6-7 Hz): Often indicates averaging between multiple conformations[4].
Protocol for a Basic 2D NOESY Experiment:
-
Sample Preparation: Prepare the dipeptide sample in 90% H₂O / 10% D₂O at a concentration of at least 1 mM. Ensure the pH is adjusted to a value where amide protons are visible (typically pH 4-5).
-
Spectrometer Setup: On the NMR spectrometer, load a standard 2D NOESY pulse sequence.
-
Key Parameters:
-
Mixing Time (τm): This is the most critical parameter. It determines the time allowed for NOE to build up. For a small molecule like a dipeptide, a longer mixing time (e.g., 400-800 ms) is often necessary. Start with a mixing time of around 500 ms and optimize if needed.
-
Acquisition Time: Ensure sufficient acquisition time in both the direct (t₂) and indirect (t₁) dimensions to achieve good resolution.
-
Number of Scans: The number of scans per increment should be sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform to obtain the final spectrum.
-
Analysis: Look for cross-peaks that connect protons from different residues. The volume of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).
Table 2: Interpreting NOE Patterns for Sequential Assignment
| NOE Connectivity | Residue (i) | Residue (i+1) | Implication |
| dαN(i, i+1) | αH | NH | Strong indicator of sequential residues. The most reliable NOE for sequencing. |
| dNN(i, i+1) | NH | NH | Can be observed in certain conformations, especially helical ones. |
| dβN(i, i+1) | βH | NH | Also indicates sequential residues and provides conformational constraints. |
Section 3: Protocols
Protocol 1: Sample Preparation for Dipeptide NMR
-
Dissolve the Dipeptide: Weigh a precise amount of the dipeptide to achieve a final concentration of 1-5 mM. Dissolve it in 90% H₂O / 10% D₂O. For a standard 5 mm NMR tube, a volume of 500-600 µL is typical[8][22].
-
Adjust pH: Use a calibrated pH meter to measure the pH of the sample. Adjust the pH to the desired value (e.g., 4.5 to minimize amide exchange) by adding very small aliquots of dilute HCl or NaOH (or their deuterated equivalents, DCl and NaOD, to avoid introducing large proton signals).
-
Add Internal Standard (Optional): If precise chemical shift referencing is required, add a small amount of an internal standard such as DSS or TSP.
-
Transfer to NMR Tube: Filter the solution if necessary to remove any particulates and transfer it to a high-quality NMR tube.
-
Equilibrate: Allow the sample to equilibrate at the desired experimental temperature before starting the NMR measurements.
Protocol 2: Acquisition of a 2D ¹H-¹H COSY Spectrum
-
Tune and Shim: Tune the probe to the proton frequency and shim the magnetic field on your sample to achieve optimal resolution and lineshape.
-
Load Pulse Sequence: Load a standard COSY pulse sequence (e.g., cosygpprqf on a Bruker spectrometer).
-
Set Spectral Width: Set the spectral width to encompass all proton signals of interest.
-
Set Acquisition Parameters:
-
Number of increments (t₁): Typically 256-512 increments for good resolution in the indirect dimension.
-
Number of scans: 4-16 scans per increment, depending on the sample concentration.
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, process the data with a sine-bell window function and perform the 2D Fourier transform.
Protocol 3: Acquisition of a 2D ¹H-¹H TOCSY Spectrum
-
Setup: Follow steps 1-3 from the COSY protocol. Load a standard TOCSY pulse sequence (e.g., mlevgpph on a Bruker spectrometer).
-
Set Mixing Time: The key parameter in TOCSY is the spin-lock mixing time. A typical value for small molecules is 60-100 ms. This duration allows magnetization to propagate through the entire spin system.
-
Acquisition and Processing: Set the remaining acquisition parameters and process the data as described for the COSY experiment.
Protocol 4: Acquisition of a 2D ¹H-¹H NOESY Spectrum
-
Setup: Follow steps 1-3 from the COSY protocol. Load a standard NOESY pulse sequence (e.g., noesygpph on a Bruker spectrometer).
-
Set Mixing Time: As discussed in Guide 3, the mixing time is crucial. For a dipeptide, start with a value in the range of 400-800 ms.
-
Acquisition and Processing: Set the remaining acquisition parameters and process the data as described for the COSY experiment.
References
- Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation.
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. [Link]
- Determination of Conformational Preferences of Dipeptides Using Vibr
- Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.
- Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing. [Link]
- Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.
- A computational protocol for 15 N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. RSC Publishing. [Link]
- NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025. [Link]
- An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calcul
- Peptide NMR. University of Zurich. [Link]
- Modeling pH-Dependent NMR Chemical Shift Perturb
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
- Streamlining NMR Chemical Shift Predictions for Intrinsically Disordered Proteins: Design of Ensembles with Dimensionality Reduction and Clustering.
- A, effect of pH on the chemical shift position of the 1 H NMR CH 2...
- Solvent Effect on Biologically Peptide Analoges by using 2D-NMR Spectroscopy. IOSR Journal. [Link]
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. [Link]
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. NIH. [Link]
- How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]
- peptide NMR problem. University of California, San Diego. [Link]
- NMR Spectroscopy of Peptides and Proteins.
- (PDF) NMR of peptides.
- Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simul
- Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. [Link]
- pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. NIH. [Link]
- Assignment of Complex NMR Spectra-Chemistry Services. Emery Pharma. [Link]
- qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]
- Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
- Studying Peptide-Metal Ion Complex Structures by Solution-St
- Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic. [Link]
- Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations.
- Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. PMC. [Link]
- Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
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- 12. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Improving the stability of DL-Alanyl-DL-leucine stock solutions
Technical Support Center: DL-Alanyl-DL-leucine
Introduction: The Challenge of Dipeptide Stability
This compound is a dipeptide composed of alanine and leucine, utilized in various biochemical and pharmaceutical research applications.[1] While seemingly simple, maintaining the stability and solubility of this dipeptide in stock solutions is critical for experimental reproducibility and accuracy. Instability can manifest as precipitation, loss of biological activity, or chemical degradation, leading to inconsistent results.
This guide provides a comprehensive, experience-driven framework for preparing, storing, and troubleshooting this compound stock solutions. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound?
For initial solubilization, high-purity, sterile water (e.g., Milli-Q® or HPLC-grade) is the recommended starting solvent. This compound is reported to be soluble in water up to 100 mg/mL, though achieving this concentration may require sonication.[2][3] Always test solubility with a small aliquot of your peptide before dissolving the entire batch.[4]
Q2: My this compound powder won't dissolve in water. What should I do?
This is a common issue, often related to the hydrophobic nature of the leucine side chain.[5] If the peptide does not readily dissolve in water, follow the troubleshooting workflow detailed later in this guide. The general approach involves sequential attempts with pH modification and, as a last resort, the use of minimal organic co-solvents.[4][6]
Q3: How should I store the lyophilized powder and my prepared stock solutions?
Lyophilized Powder: For long-term stability, store the powder at -20°C or, preferably, -80°C in a desiccated, light-protected environment.[6][7] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation, which can accelerate hydrolysis.[8]
Stock Solutions: The gold standard is to aliquot the stock solution into single-use volumes and store them at -80°C.[2][9] This strategy minimizes damage from repeated freeze-thaw cycles.[10][11] For short-term storage (up to one week), 4°C may be acceptable, but stability should be verified.[11]
Q4: Why did my clear peptide solution become cloudy or form a precipitate after storage at 4°C or -20°C?
This phenomenon is typically due to one of two reasons:
-
Reduced Solubility at Lower Temperatures: Many peptides are less soluble in cold aqueous buffers. A solution that is clear at room temperature may precipitate when refrigerated.[4]
-
Slow Aggregation: The dissolved state might be kinetically stable but thermodynamically unstable. Over time, peptide molecules can self-associate and aggregate, eventually leading to visible precipitation.[4][12] Storing in aliquots at -80°C and minimizing freeze-thaw cycles helps mitigate this.[10]
Q5: How many times can I safely freeze and thaw my stock solution?
Ideally, zero. Each freeze-thaw cycle exposes the peptide to mechanical stress from ice crystal formation and potential pH shifts in the unfrozen liquid phase, which can lead to aggregation and degradation.[10][13][14] If you must reuse an aliquot, it is critical to flash-freeze it using liquid nitrogen or a dry ice/ethanol bath to minimize ice crystal size.[10] We strongly recommend preparing single-use aliquots to ensure maximum reproducibility.[6][11]
Q6: What are the primary signs of chemical degradation in my stock solution?
The primary chemical degradation pathway for this compound in solution is the hydrolysis of the amide (peptide) bond, which breaks the dipeptide into its constituent amino acids, alanine and leucine.[15] This process is often silent, with no visible change in the solution. The only definitive way to detect it is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent dipeptide and its degradation products.[16][17]
Troubleshooting Guide: From Insolubility to Instability
This section provides a systematic, cause-and-effect approach to resolving the most common issues encountered with this compound solutions.
Problem: Poor Initial Solubilization
Root Cause Analysis: Peptides exhibit their lowest solubility at their isoelectric point (pI), where the net molecular charge is zero. For a neutral dipeptide like this compound, the pI is close to neutral pH. Additionally, the hydrophobic leucine residue can hinder dissolution in aqueous buffers.[5][18]
Solution Workflow:
The following workflow provides a logical progression for achieving solubilization.
Caption: Troubleshooting workflow for initial peptide solubilization.
Problem: Suspected Chemical Degradation
Root Cause Analysis: The peptide bond is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions and accelerated by increased temperature.[15][19] Storing solutions in unbuffered water can lead to pH shifts over time, promoting this degradation.
Solution & Prevention:
-
Buffering: Prepare and store stock solutions in a sterile, weakly acidic buffer (e.g., pH 5-7), which is often the range of maximum stability for peptides.[4][20]
-
Temperature Control: Adhere strictly to recommended storage temperatures (-80°C for long-term).[9] Avoid leaving solutions at room temperature for extended periods.
-
Purity: Use only high-purity water and reagents to avoid contaminants that could catalyze degradation.
The primary degradation pathway is illustrated below.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 12. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 13. ucviden.dk [ucviden.dk]
- 14. biorxiv.org [biorxiv.org]
- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 16. ijsra.net [ijsra.net]
- 17. archives.ijper.org [archives.ijper.org]
- 18. Peptide Synthesis Knowledge Base [peptide2.com]
- 19. alliedacademies.org [alliedacademies.org]
- 20. bachem.com [bachem.com]
Technical Support Center: Sonication for Hydrophobic Peptide Dissolution
Welcome to our dedicated technical support guide on utilizing sonication for the effective dissolution of hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide solubility. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why are hydrophobic peptides so difficult to dissolve in aqueous solutions?
Hydrophobic peptides are rich in non-polar amino acid residues such as Leucine (L), Isoleucine (I), Valine (V), Phenylalanine (F), and Tryptophan (W).[1][2] These residues repel water, driving the peptides to self-associate and form aggregates. This process is often mediated by the formation of secondary structures, like beta-sheets, which further stabilize the aggregated state and make dissolution in aqueous buffers extremely challenging.[3][4]
Q2: What is sonication and how does it aid in dissolving peptides?
Sonication utilizes high-frequency sound waves to induce acoustic cavitation in a liquid—the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles generates intense, localized energy in the form of shockwaves and liquid jets.[5] This mechanical energy physically disrupts the non-covalent forces holding peptide aggregates together, breaking them down into smaller particles and increasing their surface area, which significantly enhances the rate of dissolution.[4]
Q3: Is sonication always safe for my peptide? What are the risks?
While highly effective, sonication is an energetic process that must be used with caution. The primary risks are:
-
Thermal Degradation: The energy from sonication can dissipate as heat, and excessive temperatures can lead to the chemical degradation of the peptide.[3][4][6]
-
Aggregation: Paradoxically, under certain conditions that destabilize a peptide's structure, sonication can actually promote aggregation, sometimes leading to the formation of amyloid-like fibrils.[7][8] This is a critical consideration, as unintended aggregation can alter the peptide's biological activity.
-
Structural Changes: The mechanical shear forces can potentially disrupt the peptide's native conformation, which may be important for its function.[7]
Careful control of sonication parameters is essential to mitigate these risks.
Troubleshooting Guide: Addressing Common Issues
Q4: I've sonicated my peptide, but the solution is still cloudy. Is it dissolved?
A cloudy, hazy, or gel-like appearance after sonication indicates that the peptide is not fully dissolved but is likely in a suspension of fine particles.[9] A true solution should be completely clear and transparent.[1] Continuing to sonicate at this stage may not be effective and could increase the risk of degradation or aggregation.
Solution Workflow:
-
Confirm Insolubility: Centrifuge the sample. If a pellet forms, the peptide is not dissolved.[2][6]
-
Re-evaluate Solvent: The chosen solvent system is likely inadequate. A stronger organic solvent or the addition of a chaotropic agent may be necessary.
-
Recover and Restart: If the solvent is volatile (e.g., acetic acid, acetonitrile), you can lyophilize the sample to recover the peptide and attempt dissolution in a different solvent system.[4][9]
Q5: My peptide is extremely hydrophobic. What is the best starting solvent to use with sonication?
For highly hydrophobic peptides, direct dissolution in an aqueous buffer is rarely successful. The established best practice is to first dissolve the peptide in a minimal volume of a strong, water-miscible organic solvent.[1][10]
Recommended Solvents:
-
DMSO (Dimethyl Sulfoxide): An excellent and widely used solvent with low toxicity, making it suitable for many cell-based assays.[1][10]
-
DMF (Dimethylformamide): The preferred alternative to DMSO if your peptide sequence contains oxidation-sensitive residues like Cysteine (C) or Methionine (M).[2][11]
-
Acetonitrile (ACN), Isopropanol, or Ethanol: Also effective but may be less potent than DMSO or DMF for very challenging peptides.[9][11]
Causality: Dissolving the peptide completely in a small amount of a strong organic solvent first ensures that the peptide molecules are fully solvated and separated from each other before they are introduced to the aqueous environment. This prevents immediate aggregation upon contact with water.
Q6: How do I determine the optimal sonication parameters (power, duration, cycles)?
There is no universal setting; optimization is key. However, a gentle and controlled approach is always the best starting point to preserve peptide integrity.
Recommended Starting Parameters:
| Parameter | Recommendation | Rationale |
| Sonication Type | Bath Sonicator | Provides indirect, gentler sonication compared to a probe sonicator, reducing the risk of localized overheating and degradation.[12] |
| Power | Low to Moderate Setting | Start with the lowest effective power to minimize potential damage. |
| Pulse Duration | Short Bursts (e.g., 10-15 seconds) | Minimizes heat buildup during sonication.[1] |
| Cooling Period | 30-60 seconds on ice | Crucial step. This allows the sample to cool between pulses, preventing thermal degradation.[1] |
| Total Cycles | 3-5 Cycles | Often sufficient to aid dissolution without excessive energy input.[1] |
Always begin with a small test aliquot of your peptide to establish the optimal conditions before committing your entire sample.[1][4][10]
Q7: I'm concerned about peptide integrity. How can I verify that my peptide is intact and monomeric after sonication?
This is a critical, self-validating step. Assuming a peptide is fine after sonication without verification can lead to inaccurate experimental results.
Validation Techniques:
-
Visual Inspection & Centrifugation: The solution must be clear. Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes. The absence of a pellet is the first indicator of dissolution.
-
Purity and Integrity (HPLC/Mass Spectrometry):
-
High-Performance Liquid Chromatography (HPLC): Analyze a small sample of the sonicated solution. The resulting chromatogram should show a single, sharp peak corresponding to your peptide. The appearance of new peaks or a broadened peak may indicate degradation.
-
Mass Spectrometry (MS): Confirm that the molecular weight of the peptide in solution matches the expected theoretical mass.
-
-
Aggregation State (Dynamic Light Scattering - DLS): DLS is an excellent technique for measuring the size distribution of particles in a solution. A monomeric peptide solution will show a single, narrow peak corresponding to a small hydrodynamic radius. The presence of larger species would indicate aggregation.
Experimental Protocols & Workflows
Diagram: Decision Workflow for Solubilizing Hydrophobic Peptides
Caption: Decision-making workflow for dissolving and validating hydrophobic peptides.
Protocol 1: Sonication-Assisted Dissolution of a Hydrophobic Peptide
This protocol assumes the peptide failed to dissolve by simple vortexing after the addition of an aqueous buffer to an organic solvent stock.
-
Preparation: Ensure the lyophilized peptide is at room temperature before opening the vial. Briefly centrifuge the vial to collect all the powder at the bottom.[1]
-
Initial Dissolution: Add a minimal volume (e.g., 10-30 µL for 1 mg of peptide) of an appropriate organic solvent (e.g., DMSO). Gently vortex until the peptide is fully dissolved and the solution is clear.[3][11]
-
Dilution: While gently vortexing, add your desired aqueous buffer drop-by-drop.[9] If the solution becomes cloudy or forms a precipitate, stop the addition of the buffer. This indicates the peptide's solubility limit has been reached and sonication is required.
-
Sonication Setup: Place the peptide vial in an ice-water bath. The water level should be high enough to cover the solution level within the vial.
-
Perform Sonication: Place the vial in a bath sonicator. Apply a short burst of sonication (10-15 seconds).[1]
-
Cooling: Remove the vial from the sonicator and keep it on ice for at least 30-60 seconds to dissipate any heat generated.[1]
-
Repeat: Repeat steps 5 and 6 for a total of 3-5 cycles.
-
Final Assessment: After the final cycle, visually inspect the solution. It should be completely clear. If particulates remain, the peptide may require a different solvent system.
References
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Activotec. (n.d.). Peptide Storage and Solubilization.
- LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
- Chemical Amino / Alfa Chemistry. (n.d.). Methods Of Peptide Dissolution.
- Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides.
- Stathopulos, P. B., et al. (2004). Sonication of proteins causes formation of aggregates that resemble amyloid. Protein Science, 13(11), 3017-3027.
- ResearchGate. (n.d.). Sonication of proteins causes formation of aggregates that resemble amyloid | Request PDF.
- Shokrollahi, A., et al. (2021). The Effect of Ultrasonication on the Fibrillar/ Oligomeric Structures of Aβ1−42 at Different Concentrations. Cell Journal, 23(5), 586-595.
- ResearchGate. (n.d.). Effect of sonication on a novel designed peptide | Request PDF.
- Chemat, F., et al. (2017). Effects of ultrasonic waves of different powers on the physicochemical properties, functional characteristics, and ultrastructure of bovine liver peptides. Ultrasonics Sonochemistry, 37, 238-246. (Note: The specific article is behind a paywall, but the general principles of sonication effects are widely documented in similar literature). The provided link is to a different but relevant article on the topic: [Link]
Sources
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 5. Effects of ultrasonic waves of different powers on the physicochemical properties, functional characteristics, and ultrastructure of bovine liver peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Sonication of proteins causes formation of aggregates that resemble amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. lifetein.com [lifetein.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilizing Peptide Aggregates with Chaotropic Agents
Welcome to the technical support guide for the use of chaotropic agents in solubilizing peptide and protein aggregates. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide solubility. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate these common but complex experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of using chaotropic agents.
Q1: What are chaotropic agents and how do they solubilize peptide aggregates?
Answer: A chaotropic agent is a molecule that disrupts the highly structured hydrogen-bonding network of water.[1] This disruption weakens the hydrophobic effect, which is a primary driving force for protein and peptide aggregation.[1][2] By disordering water molecules, chaotropes make it more energetically favorable for nonpolar residues of the peptide to be exposed to the solvent, leading to the unfolding of aggregates and solubilization of the peptide chains.[1][3] Essentially, they create a "chaotic" environment that breaks down the non-covalent interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions) holding the aggregates together.[1][3]
Below is a diagram illustrating the general mechanism.
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of DL-Alanyl-DL-leucine and L-Alanyl-L-leucine: A Guide for Researchers
In the realm of cellular biology and drug development, the chirality of molecules is a critical determinant of their biological function. This guide provides an in-depth comparison of the biological activities of L-Alanyl-L-leucine and its stereoisomeric counterpart, DL-Alanyl-DL-leucine. We will explore the fundamental principles of stereoisomerism in peptides and elucidate how these structural differences translate into distinct metabolic fates and cellular responses. This analysis is grounded in established scientific principles and supported by experimental data to empower researchers in making informed decisions for their studies.
The Significance of Stereochemistry in Biological Systems
Peptides composed of L-amino acids are the naturally occurring forms in biological systems and are readily recognized by enzymes and receptors. Conversely, peptides containing D-amino acids are less common in nature and often exhibit resistance to enzymatic degradation. The introduction of a D-amino acid into a peptide, as in the case of this compound (a racemic mixture of L-Ala-D-Leu, D-Ala-L-Leu, L-Ala-L-Leu, and D-Ala-D-Leu), can profoundly alter its biological properties.
Comparative Biological Activity: L-Alanyl-L-leucine vs. This compound
The primary distinction in the biological activity of these two dipeptides lies in their metabolic stability and subsequent bioavailability at the cellular level.
| Feature | L-Alanyl-L-leucine | This compound |
| Enzymatic Degradation | Readily hydrolyzed by peptidases. | Exhibits resistance to peptidase activity. |
| Bioavailability | Lower due to rapid degradation. | Higher due to increased stability. |
| Cellular Uptake | Primarily through specific amino acid transporters. | May utilize different or less efficient uptake mechanisms. |
| Signaling Pathway Activation | Can act as a signaling molecule, for instance, by activating the mTOR pathway. | The mixture of isomers may have varied or even antagonistic effects on signaling pathways. |
Experimental Protocol: Assessing Dipeptide Impact on Cell Proliferation using an MTT Assay
To quantitatively assess the difference in biological activity, a cell proliferation assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells, which is often proportional to cell number.
Objective: To compare the effects of L-Alanyl-L-leucine and this compound on the proliferation of a selected cell line (e.g., HeLa cells).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
L-Alanyl-L-leucine
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare stock solutions of L-Alanyl-L-leucine and this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solutions to various concentrations in cell culture media. Remove the old media from the wells and add the media containing the different concentrations of the dipeptides. Include a control group with no dipeptide treatment.
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.
Rationale for Experimental Design:
-
The use of a well-characterized cell line like HeLa provides a robust and reproducible system.
-
Testing a range of concentrations is crucial to determine dose-dependent effects.
-
The 48-hour incubation period allows for sufficient time to observe effects on cell proliferation.
-
The MTT assay is a reliable and widely used method for assessing cell viability.
Potential Signaling Pathway: The mTOR Pathway
Amino acids and their derivatives, including dipeptides, can influence cell growth and proliferation through the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway. L-amino acids are known to be potent activators of mTORC1. The differential metabolic stability and cellular uptake of L-Alanyl-L-leucine and the isomers within this compound could lead to varied levels of mTORC1 activation.
Caption: Potential modulation of the mTOR signaling pathway by L-Alanyl-L-leucine and this compound.
Conclusion
The choice between L-Alanyl-L-leucine and this compound in research applications is not trivial. The inherent resistance of D-isomers to enzymatic degradation suggests that this compound may have a longer half-life in biological systems. This could be advantageous in scenarios requiring sustained exposure. However, the unnatural stereochemistry might also lead to unpredictable interactions with cellular machinery, including transporters and signaling receptors.
For studies aiming to mimic natural physiological processes or to investigate the direct effects of a readily metabolizable dipeptide, L-Alanyl-L-leucine is the appropriate choice. Conversely, if the research objective is to explore the effects of a more stable peptide analog, this compound could be considered, with the understanding that the observed effects will be a composite of the activities of its various stereoisomers. We recommend empirical validation through well-designed experiments, such as the MTT assay described, to determine the most suitable dipeptide for your specific research question.
References
- General Principles of Stereoisomerism in Peptides. (Please refer to a standard biochemistry textbook for foundational knowledge on this topic, as a single comprehensive online source is not available).
- MTT Assay Protocol. (Numerous protocols are available from various suppliers and in published literature. A representative protocol can be found on the websites of life science companies such as Thermo Fisher Scientific or MilliporeSigma).
- mTOR Signaling Pathway. (A detailed overview of the mTOR pathway can be found on the websites of Cell Signaling Technology or in review articles available on PubMed).
A Comparative Guide to Dipeptide Versus Free Amino Acid Transport: Mechanisms, Kinetics, and Experimental Validation
Prepared by: Senior Application Scientist, Gemini Division
Introduction
The assimilation of dietary protein is fundamental to virtually all physiological processes. For decades, the prevailing model centered on the absorption of free amino acids (FAAs) following the complete luminal digestion of proteins. However, pioneering research revealed a distinct and highly efficient parallel pathway: the transport of di- and tripeptides.[1] This discovery reshaped our understanding of nitrogen absorption and opened new avenues for therapeutic drug delivery.[2]
This guide provides an in-depth comparative analysis of these two critical transport systems. We will dissect the molecular machinery, compare the kinetic and energetic principles, and explore the profound physiological and pharmacological implications of each pathway. Moving beyond theoretical concepts, we will detail robust, field-proven experimental protocols designed to quantitatively assess and compare these transport mechanisms, providing researchers and drug development professionals with a validated framework for their investigations.
Part 1: The Molecular Machinery: A Tale of Two Superfamilies
The transport of amino acids, whether free or peptide-bound, is orchestrated by membrane-bound proteins, primarily belonging to the Solute Carrier (SLC) superfamily.[3][4] Despite this common lineage, the specific families, mechanisms, and characteristics are remarkably distinct.
The Di- and Tripeptide Transport System: The Proton-Coupled Oligopeptide Transporters (POTs)
The absorption of short peptides is predominantly handled by members of the SLC15 family, also known as the POT family.[5] These transporters are responsible for the uptake of the vast majority of protein digestion products.
-
Key Transporters:
-
PEPT1 (SLC15A1): This is the principal intestinal peptide transporter. Characterized as a low-affinity, high-capacity system, it is strategically located on the apical (brush-border) membrane of enterocytes in the small intestine, perfectly positioned to absorb the massive influx of peptides generated during digestion.[6][7]
-
PEPT2 (SLC15A2): In contrast, PEPT2 is a high-affinity, low-capacity transporter.[6][7] While not a major player in initial dietary absorption, it has a broader tissue distribution, including the kidneys (for reabsorption of peptides from filtrate), lungs, and the choroid plexus in the brain, highlighting its role in peptide homeostasis and clearance in various tissues.[5][7]
-
-
Transport Mechanism: PEPT1 and PEPT2 are symporters that harness the power of an inwardly-directed proton (H+) gradient to drive the uptake of di- and tripeptides into the cell.[8][9] This process is electrogenic and is not directly dependent on sodium, a key distinction from many FAA transporters. The necessary proton gradient is actively maintained by the Na+/H+ exchanger (NHE3) on the apical membrane.[9]
-
Substrate Specificity: A hallmark of the POT family is its remarkably broad substrate specificity. PEPT1 can transport virtually all of the 400 possible dipeptides and 8,000 possible tripeptides, regardless of their net charge.[9] This promiscuity extends to a wide range of peptidomimetic drugs, including β-lactam antibiotics, angiotensin-converting enzyme (ACE) inhibitors, and the antiviral prodrug valacyclovir, making PEPT1 a crucial vehicle for oral drug delivery.[2][10]
Caption: Dipeptide transport via PEPT1 in an intestinal enterocyte.
The Free Amino Acid Transport System: A Diverse Array of Specialists
Unlike the unified POT system, FAA transport is handled by at least a dozen different SLC families, each containing multiple members with distinct specificities and mechanisms.[4][11] This complexity allows for precise regulation and differential handling of various amino acids.
-
Key Transporter Families:
-
SLC1 Family: Includes transporters for neutral (ASCT2) and acidic (EAATs) amino acids.[12][13]
-
SLC6 Family: Na+ and Cl--dependent transporters for neurotransmitters and neutral amino acids.[11]
-
SLC7 Family: Cationic amino acid transporters (CATs) and heterodimeric exchangers that transport large neutral amino acids (e.g., LAT1, partnered with SLC3A2).[3][11]
-
-
Transport Mechanisms: The mechanisms are highly varied. Many systems are secondary active transporters dependent on an inwardly-directed Na+ gradient (maintained by the Na+/K+-ATPase).[14] Others function as facilitated transporters or as exchangers (antiporters), swapping one amino acid for another across the membrane.[3][14]
-
Substrate Specificity: FAA transporters are specialists. They are typically categorized by the type of amino acid they transport (e.g., neutral, cationic, anionic). This specificity leads to a well-documented phenomenon: competition. Amino acids of a similar class will compete with each other for uptake via the same transporter, which can limit the absorption rate of the less competitive substrate.[14]
Caption: Na+-dependent free amino acid transport in an intestinal enterocyte.
Part 2: Head-to-Head Comparison: Efficiency, Regulation, and Pharmacological Impact
| Feature | Di/Tripeptide Transport (via PEPT1) | Free Amino Acid (FAA) Transport |
| Primary Transporters | PEPT1 (SLC15A1) | Multiple families (SLC1, SLC6, SLC7, etc.) |
| Driving Force | H+ Gradient (Proton Motive Force)[9] | Primarily Na+ Gradient; also Na+-independent facilitated diffusion and exchange[14] |
| Kinetics | Low-Affinity, High-Capacity[7] | Varies widely; generally higher affinity, lower capacity, and saturable |
| Substrate Specificity | Very Broad: Transports >8000 di/tripeptides[9] | Specific: Systems for neutral, cationic, and anionic amino acids |
| Competition | Between peptides and peptidomimetics. Not inhibited by FAAs.[15] | Significant competition among structurally similar amino acids for the same transporter. |
| Absorption Efficiency | Generally more rapid and efficient than equivalent FAA mixtures.[14] | Can be rate-limited by transporter saturation and competition. |
| Pharmacological Role | Major pathway for oral absorption of peptidomimetic drugs (e.g., antibiotics, ACE inhibitors).[2][10] | Important for drug distribution (e.g., L-DOPA via LAT1) and as targets in cancer therapy.[3][12] |
| Regulation | Upregulated by substrates (dipeptides) and during fasting.[16][17] Regulated by hormones like insulin and growth hormone.[18] | Expression and activity are regulated by amino acid availability and hormonal signals. |
The Kinetic Advantage of Peptide Transport
A crucial point of differentiation is the kinetic advantage of peptide absorption. The intestinal uptake of amino acids from a dipeptide solution is often faster and more efficient than from a solution containing the equivalent free amino acids.[1][14] This is because the high-capacity PEPT1 system effectively bypasses the competition and saturation kinetics that can limit the various individual FAA transporters. This principle is particularly vital in clinical nutrition, where peptide-based formulas can lead to better nitrogen retention and absorption, especially in individuals with compromised intestinal function.[14]
Part 3: Experimental Methodologies for Transport Analysis
To accurately quantify and compare these transport systems, a multi-tiered experimental approach is necessary, progressing from simple in vitro systems to more complex and physiologically relevant in situ models.
In Vitro Models: Mechanistic Insights
-
Cell-Based Assays: Cultured cell lines are indispensable for dissecting the function of individual transporters.
-
Caco-2 Cells: This human colon adenocarcinoma cell line differentiates into a polarized monolayer that mimics the intestinal barrier, expressing PEPT1 and a variety of FAA transporters.[19][20] It is the workhorse for screening intestinal permeability and transport mechanisms.
-
Transfected Cell Lines (HEK293, MDCK): These cells can be engineered to overexpress a single transporter of interest. This allows for precise characterization of its kinetics (Km, Vmax) and substrate/inhibitor specificity without interference from other transport systems.[21]
-
In Situ Models: The Gold Standard for Absorption
-
Single-Pass Intestinal Perfusion: This technique is a powerful tool for studying absorption in a live, anesthetized animal (typically a rat) while maintaining intact blood flow and neural inputs.[22][23] It provides highly predictive data on the rate and extent of absorption from the intestinal lumen.[24][25][26] The disappearance of a compound from the perfusate over a defined intestinal segment is measured to calculate the absorption rate constant and permeability.
Protocol 1: Caco-2 Cell Uptake Assay for Comparative Analysis
This protocol provides a framework to measure the uptake of a radiolabeled substrate (e.g., [14C]Glycyl-sarcosine for PEPT1, or [3H]Leucine for neutral FAA transport) into a confluent Caco-2 cell monolayer.
Causality and Self-Validation: This protocol is self-validating by including specific inhibitors. A significant reduction in substrate uptake in the presence of a known inhibitor (e.g., a high concentration of unlabeled Gly-Sar for PEPT1, or unlabeled Leucine for FAA transport) confirms that the observed uptake is carrier-mediated and not due to passive diffusion. Comparing uptake at 37°C (active transport) versus 4°C (inhibits active transport) further validates the process.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto 24-well plates and grow for 18-21 days post-confluence to allow for full differentiation and polarization.
-
Preparation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0 for PEPT1 studies, or pH 7.4 for most FAA studies).
-
Pre-incubate the cells with 0.5 mL of uptake buffer for 20 minutes at 37°C to equilibrate.
-
-
Uptake Initiation:
-
Aspirate the pre-incubation buffer.
-
Add 0.5 mL of uptake buffer containing the radiolabeled substrate (and any inhibitors, if applicable) to each well to start the transport assay. Typical concentrations are 1-10 µM for the radiolabeled substrate and 1-10 mM for inhibitors.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake, determined in preliminary experiments.
-
-
Uptake Termination:
-
Aspirate the uptake solution.
-
Immediately stop the transport process by washing the monolayer three times with 1 mL of ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Add 0.5 mL of a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for at least 1 hour.
-
Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another aliquot of the lysate to determine the total protein content (e.g., using a BCA assay) for normalization.
-
-
Data Analysis:
-
Calculate the uptake rate, typically expressed as pmol of substrate / mg of protein / min.
-
Compare the uptake rates between the dipeptide and the free amino acid.
-
Assess the percent inhibition caused by competing substrates to confirm transporter specificity.
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion in the Rat
This protocol describes the measurement of intestinal absorption of a test compound from a specific segment of the small intestine.
Causality and Self-Validation: The physiological integrity of the model (blood flow, mucus layer) ensures the data's relevance. The inclusion of a non-absorbable marker (e.g., Phenol Red) in the perfusion solution is critical for self-validation. It allows for the correction of any water flux across the intestinal wall, ensuring that changes in the test compound's concentration are due to absorption and not simply water movement.
Caption: Experimental workflow for in situ single-pass intestinal perfusion.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) following approved institutional animal care protocols. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully select a ~10 cm segment of the jejunum, starting approximately 10 cm distal to the Ligament of Treitz. Handle the intestine gently to maintain blood flow.
-
Insert and secure cannulas (e.g., flexible tubing) into the proximal (inlet) and distal (outlet) ends of the isolated segment.
-
-
Perfusion:
-
Connect the inlet cannula to a syringe pump.
-
Gently flush the segment with warm saline (37°C) to remove intestinal contents.
-
Begin perfusing the test solution (containing the dipeptide or FAA and the non-absorbable marker, Phenol Red, in a buffer at pH 6.5) at a constant, low flow rate (e.g., 0.2 mL/min).
-
-
Equilibration and Sampling:
-
Allow the system to equilibrate for 30-45 minutes until a steady state is reached (i.e., the outlet concentration of the non-absorbable marker is stable).
-
After equilibration, begin collecting the effluent from the outlet cannula in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
-
Termination and Measurement:
-
At the end of the experiment, euthanize the animal.
-
Carefully excise the perfused intestinal segment and measure its exact length and radius.
-
-
Sample Analysis:
-
Accurately determine the concentration of the test compound (dipeptide or FAA) and the non-absorbable marker in the initial perfusate and in all collected effluent samples using a validated analytical method (e.g., HPLC or LC-MS/MS for the compound, UV-Vis spectrophotometry for Phenol Red).
-
-
Data Calculation:
-
Calculate the effective permeability (Peff) using the following equation, which corrects for water flux:
-
Peff = (-Q / 2πrL) * ln(Cout' / Cin')
-
Where: Q = flow rate; r = intestinal radius; L = segment length; Cin' and Cout' are the corrected inlet and outlet concentrations of the test compound, respectively (corrected using the ratio of the non-absorbable marker concentrations).
-
-
Conclusion
Dipeptide and free amino acid transport are not redundant systems; they are complementary, synergistic pathways essential for efficient protein assimilation. Dipeptide transport, mediated primarily by the high-capacity PEPT1, offers a kinetic advantage by bypassing the competitive and saturable nature of the numerous, more specific free amino acid transporters. This fundamental difference has profound implications, from designing optimal clinical nutrition to developing next-generation oral therapeutics. By employing the validated experimental models detailed in this guide, researchers can accurately probe the function of these transporters, quantify their relative contributions, and ultimately leverage this knowledge for advancements in nutritional science and drug development.
References
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- Comparison of kinetic characteristics of amino acid-based and dipeptide-based peritoneal dialysis solutions.PubMed.
- In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities.PubMed.
- SLC superfamily of solute carriers.IUPHAR/BPS Guide to PHARMACOLOGY.
- Exploring the Predictive Power of the In Situ Perfusion Technique towards Drug Absorption: Theory, Practice, and Applic
- In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development.
- Intestinal Absorption by Perfusion in Situ.Journal of Applied Physiology.
- Transport mechanisms of PepT1 and PepT2 in intestinal epithelial cells...
- Solute Carrier Family (SLC) Research Areas.R&D Systems.
- Human peptide transporters: therapeutic applic
- SLC Transporters: Structure, Function, and Drug Discovery.PubMed Central.
- [Mechanisms of absorption of amino acids and oligopeptides.
- Crystal Structures of the Extracellular Domain from PepT1 and PepT2 Provide Novel Insights into Mammalian Peptide Transport.PubMed Central.
- Amino Acid Transporters and Exchangers from the SLC1A Family: Structure, Mechanism and Roles in Physiology and Cancer.
- Localization of PEPT1 and PEPT2 proton-coupled oligopeptide transporter mRNA and protein in rat kidney.American Physiological Society Journal.
- Expression of the peptide transporters PepT1, PepT2, and PHT1 in the embryonic and posth
- Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflamm
- Video: Methods for Studying Drug Absorption: In situ.JoVE.
- A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds.NIH.
- In Vitro Analysis of Metabolite Transport Proteins.
- REGULATORY BALANCE BETWEEN THE PEPTIDE TRASPORTER, PEPT1, AND AMINO ACID TRANSPORTER GENE EXPRESSION IN THE ENTEROCYTE.VTechWorks.
- Regulatory Balance Between the Peptide Trasporter, Pept1, and Amino Acid Transporter Gene Expression in the Enterocyte.VTechWorks.
- Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes.R Discovery.
- Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease.American Physiological Society Journal.
- Peptide transporters and their roles in physiological processes and drug disposition.PubMed.
- Transcriptional and functional regulation of the intestinal peptide transporter PEPT1.PMC.
- Organoids to Study Intestinal Nutrient Transport, Drug Uptake and Metabolism – Update to the Human Model and Expansion of Applic
- Organoids to Study Intestinal Nutrient Transport, Drug Uptake and Metabolism – Update to the Human Model and Expansion of Applic
- Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique.MDPI.
- Recent advances in therapeutic applications of human peptide transporters.
- Intestinal dipeptidases and the dipeptide transport in the monkey and in man.PubMed.
- Guide for Selecting Experimental Models to Study Dietary F
- Mechanisms of Peptide and Amino Acid Transport and Their Regul
- Di/tri-peptide transporters as drug delivery targets: regulation of transport under physiological and patho-physiological conditions.University of Copenhagen Research Portal.
- Changes of biological functions of dipeptide transporter (PepT1)
- Intestinal Transport of Dipeptides in Man: Relative Importance of Hydrolysis and Intact Absorption.JCI.
- Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine.MDPI.
- Comprehensive In Vitro Approach to Evaluating Transporter-medi
- Amino Acid and Peptide Absorption and Transport across the Intestine.OUCI.
- PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b0,+.
- Mechanisms of Peptide and Amino Acid Transport and Their Regulation.
- Peptide transporters and their roles in physiological processes and drug disposition.
- In Vitro DDI Drug Transporter Studies ADME 101 Webinar: Efflux and Uptake Transporters.YouTube.
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A Senior Application Scientist's Guide to the In Vitro Validation of Synthetic L-Alanyl-L-leucine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the bioactivity of synthetically produced L-Alanyl-L-leucine. We move beyond simplistic protocols to establish a self-validating workflow, ensuring that the observed biological effects are unequivocally attributable to the synthetic dipeptide. Our approach is grounded in a compare-and-contrast methodology against a certified reference standard, emphasizing analytical purity first, followed by a multi-pronged assessment of biological function.
The Rationale: Why Rigorous Validation is Non-Negotiable
Synthetic peptides offer immense potential in research and therapeutics, providing a scalable and pure alternative to peptides from natural sources[1][2][3]. However, "synthetic" is not an automatic synonym for "functionally identical." Minor impurities, incorrect stereoisomers, or sequence errors arising during synthesis can drastically alter or eliminate biological activity[4]. L-Alanyl-L-leucine (Ala-Leu) is an endogenous dipeptide involved in protein synthesis[5][6]. Its constituent amino acid, L-leucine, is a well-known modulator of critical cellular processes, including protein synthesis via the mTOR pathway, cell proliferation, and inflammatory responses[7][8][9].
Therefore, validating a new synthetic batch of L-Alanyl-L-leucine requires a two-phase approach:
-
Analytical Equivalence: Confirming that the synthetic product is chemically identical to the known structure and purity of a reference standard.
-
Biological Equivalence: Demonstrating that the synthetic peptide elicits a comparable biological response in relevant in vitro systems.
This guide details the necessary steps to establish both forms of equivalence, ensuring the trustworthiness and reproducibility of your research findings.
Phase 1: Establishing Analytical Equivalence
Before any bioactivity can be assessed, you must confirm the identity and purity of your synthetic peptide. The combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the industry standard for this purpose[4][10][11].
Workflow for Analytical Characterization
Caption: Simplified mTORC1 signaling pathway activated by leucine.
Experimental Protocol: C2C12 Proliferation Assay (MTT)
Objective: To compare the dose-dependent effect of synthetic and reference L-Alanyl-L-leucine on the proliferation of C2C12 cells.
Materials:
-
C2C12 myoblast cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Synthetic and Reference L-Alanyl-L-leucine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours in DMEM with 10% FBS.[12]
-
Starvation: Replace the growth medium with serum-free DMEM for 4 hours to synchronize the cells.
-
Treatment: Replace the starvation medium with serum-free DMEM containing various concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0 mM) of either the synthetic peptide or the reference standard. A no-treatment group serves as the control.
-
Incubation: Incubate the cells for 48 hours at 37°C, 5% CO₂.[13][14]
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 490 nm using a plate reader.[12]
-
-
Data Analysis: Calculate cell viability as (OD_sample / OD_control) * 100%. Plot the dose-response curves for both the synthetic and reference peptides.
Expected Data Summary: Cell Proliferation
| Concentration (mM) | Synthetic Ala-Leu (% Proliferation) | Reference Std. Ala-Leu (% Proliferation) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 115 ± 6.1 | 118 ± 5.5 |
| 0.5 | 135 ± 7.3 | 139 ± 6.9 |
| 1.0 | 158 ± 8.0 | 162 ± 7.5 |
| 2.0 | 161 ± 8.5 | 165 ± 8.1 |
Bioactivity Assay 2: Anti-Inflammatory Activity
Scientific Rationale: Chronic inflammation can impair muscle function. Leucine has been shown to modulate inflammatory responses, in some contexts reducing pro-inflammatory cytokines like TNF-α and IL-6.[15] We will use a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to create an inflammatory environment. The ability of L-Alanyl-L-leucine to suppress the production of pro-inflammatory cytokines will be quantified.
Experimental Protocol: Cytokine Suppression in RAW 264.7 Macrophages
Objective: To assess the ability of synthetic and reference L-Alanyl-L-leucine to reduce the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthetic and Reference L-Alanyl-L-leucine stock solutions
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells for 2 hours with various concentrations (e.g., 0, 0.5, 1.0, 2.0 mM) of synthetic or reference L-Alanyl-L-leucine.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer’s instructions.[16]
-
Data Analysis: Normalize cytokine levels to the LPS-only control (set to 100%). Plot the percentage reduction in cytokine secretion as a function of peptide concentration.
Expected Data Summary: Anti-Inflammatory Effect
| Concentration (mM) | Synthetic Ala-Leu (% TNF-α Reduction) | Reference Std. Ala-Leu (% TNF-α Reduction) |
| 0 (LPS Only) | 0 ± 8.5 | 0 ± 9.1 |
| 0.5 | 15 ± 6.2 | 18 ± 5.8 |
| 1.0 | 35 ± 7.7 | 39 ± 8.0 |
| 2.0 | 52 ± 9.1 | 55 ± 8.4 |
Bioactivity Assay 3: Antioxidant Capacity
Scientific Rationale: Oxidative stress is detrimental to cell health. Leucine supplementation has been shown to improve antioxidant capacity by upregulating the expression of antioxidant enzymes.[17][18][19] We will induce oxidative stress in hepatocytes (HepG2 cells) using hydrogen peroxide (H₂O₂) and measure the protective effect of L-Alanyl-L-leucine by assessing intracellular Reactive Oxygen Species (ROS) levels.
Experimental Protocol: ROS Reduction in H₂O₂-Treated HepG2 Cells
Objective: To compare the ability of synthetic and reference L-Alanyl-L-leucine to mitigate oxidative stress by reducing intracellular ROS.
Materials:
-
HepG2 human hepatocyte cell line
-
EMEM (Eagle's Minimum Essential Medium) with 10% FBS
-
Hydrogen Peroxide (H₂O₂)
-
DCFDA-H2 (2',7'-dichlorofluorescin diacetate) cellular ROS indicator
-
Synthetic and Reference L-Alanyl-L-leucine stock solutions
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells for 4 hours with various concentrations (e.g., 0, 0.5, 1.0, 2.0 mM) of synthetic or reference L-Alanyl-L-leucine.
-
ROS Staining: Add DCFDA-H2 to a final concentration of 10 µM and incubate for 30 minutes in the dark.
-
Oxidative Stress Induction: Wash cells with PBS, then add fresh medium containing 200 µM H₂O₂ to induce oxidative stress. A negative control group receives no H₂O₂.
-
Incubation: Incubate for 1 hour at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize ROS levels to the H₂O₂-only control (set to 100%). Plot the percentage reduction in ROS as a function of peptide concentration.
Expected Data Summary: Antioxidant Effect
| Concentration (mM) | Synthetic Ala-Leu (% ROS Reduction) | Reference Std. Ala-Leu (% ROS Reduction) |
| 0 (H₂O₂ Only) | 0 ± 10.1 | 0 ± 9.8 |
| 0.5 | 22 ± 7.4 | 25 ± 6.9 |
| 1.0 | 41 ± 8.1 | 45 ± 8.5 |
| 2.0 | 58 ± 9.5 | 62 ± 9.0 |
Conclusion: Synthesizing the Evidence
The successful validation of a synthetic peptide hinges on a systematic and multi-faceted approach. By first confirming analytical equivalence through RP-HPLC-MS, researchers can proceed with confidence to biological assays. Demonstrating comparable dose-dependent effects on cell proliferation, inflammation, and oxidative stress provides robust, multi-point evidence that the synthetic L-Alanyl-L-leucine is not only chemically pure but also biologically active and functionally equivalent to a trusted reference standard. This rigorous validation is the bedrock of reproducible and reliable scientific inquiry.
References
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- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs.
- Stacey, L., et al. Peptide–Spectrum Match Validation with Internal Standards (P–VIS).Journal of the American Society for Mass Spectrometry.
- Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global.
- Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.Nature Protocols.
- Ingredient: Glycyl-Alanyl-Lysine-L-Leucine. (n.d.). Caring Sunshine.
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- Cell Culture Guide - Techniques and Protocols. (n.d.). Assay Genie.
- de Faria, F. S., et al. (2023). Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria.Journal of Microbiology and Biotechnology.
- L-Alanyl-L-leucine. (n.d.). PubChem, National Center for Biotechnology Information.
- Validation through matching MS/MS spectra of synthetic peptides. (n.d.). ResearchGate.
- L-Alanyl-L-alanyl-L-leucine. (n.d.). PubChem, National Center for Biotechnology Information.
- Foltz, M., et al. (2012). Current In Vitro Testing of Bioactive Peptides Is Not Sufficient.The Journal of Nutrition.
- Exploring the potential of bioactive peptides : from natural sources to therapeutics. (2024). Western Sydney University.
- Asad, S., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.International Journal of Molecular Sciences.
- Fricker, L. D., et al. (2009). Production of Bioactive Peptides in an In Vitro System.Journal of Visualized Experiments.
- Gao, Y., et al. (2021). Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells.Poultry Science.
- Dai, Z., et al. (2015). Leucine Promotes Proliferation and Differentiation of Primary Preterm Rat Satellite Cells in Part through mTORC1 Signaling Pathway.PLOS ONE.
- An, Y., et al. (2023). Leucine alleviates cytokine storm syndrome by regulating macrophage polarization via the mTORC1/LXRα signaling pathway.eLife.
- Ham, D. J., et al. (2014). Glycine restores the anabolic response to leucine in a mouse model of acute inflammation.American Journal of Physiology-Endocrinology and Metabolism.
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- Effects of dietary leucine on antioxidant activity and expression of antioxidant and mitochondrial-related genes in longissimus dorsi muscle and liver of piglets. (2019). ResearchGate.
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A Comparative Analysis of Dipeptide Effects on Cellular Growth and Viability: A Guide for Researchers
Authored by: A Senior Application Scientist
Introduction
In the intricate world of cell culture and the development of novel therapeutics, the choice of media supplementation can dramatically influence experimental outcomes. Dipeptides, which are comprised of two amino acids joined by a peptide bond, have become increasingly important as supplements. Their superior stability and bioavailability in comparison to individual amino acids make them a valuable tool for researchers. This guide offers a comparative look at three commonly used dipeptides: Carnosine (β-alanyl-L-histidine), Alanyl-glutamine (L-alanyl-L-glutamine), and Glycyl-sarcosine (Gly-Sar), focusing on their distinct effects on cell growth and viability.
While all three dipeptides can be beneficial, their impact on cellular health and the mechanisms through which they act can differ significantly based on the specific cell type and the context of the experiment. Alanyl-glutamine, for example, is well-known for providing a stable source of L-glutamine, an essential nutrient for rapidly dividing cells. This helps to prevent the buildup of toxic ammonia that can occur when L-glutamine degrades in liquid media.[1][2][3][4] Carnosine is recognized for its powerful antioxidant and anti-glycating properties, which can shield cells from oxidative stress and aging.[5][6][7][8] Glycyl-sarcosine, a very stable dipeptide, is frequently used in drug delivery research because it is resistant to breakdown and is transported by the PEPT1 peptide transporter.[9][10][11]
This guide will explore the experimental methods for evaluating these effects, present hypothetical comparative data, and examine the underlying signaling pathways. The goal is to provide researchers, scientists, and professionals in drug development with the necessary information to select the most appropriate dipeptide for their research needs.
Materials and Methods
Cell Culture and Dipeptide Treatment
The Caco-2 human colorectal carcinoma cell line is a suitable model for these studies due to its well-understood characteristics and its expression of peptide transporters.
-
Cell Line: Caco-2 (ATCC® HTB-37™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Dipeptides:
-
L-Carnosine
-
L-Alanyl-L-glutamine
-
Glycyl-sarcosine
-
-
Experimental Setup: Caco-2 cells were seeded in 96-well plates for viability and proliferation assays, and in 6-well plates for apoptosis and signaling pathway analysis. After a 24-hour incubation period to allow for cell attachment, the medium was replaced with fresh medium containing various concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM) of the respective dipeptides. A control group did not receive any dipeptide supplementation.
Experimental Workflow
The diagram below illustrates the general experimental process for comparing the effects of different dipeptides on cell growth and viability.
Caption: Experimental workflow for comparing dipeptide effects.
Cell Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity. The conversion of MTT to formazan by cellular enzymes can be an indicator of the number of viable cells.[12][13][14][15]
-
Following the desired incubation period with the dipeptides, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a microplate reader.
Cell Viability (Trypan Blue Exclusion Assay)
This assay helps to distinguish between viable and non-viable cells.[16][17][18][19][20]
-
Harvest the cells using trypsin.
-
Mix a 10 µL sample of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells with a microscope.
-
Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to identify apoptotic and necrotic cells.[21][22][23][24]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells using flow cytometry. Cells that are Annexin V-positive and PI-negative are considered to be in early apoptosis, while cells that are positive for both Annexin V and PI are in late apoptosis or necrosis.[22][23]
Western Blot Analysis for Signaling Pathways
This technique allows for the detection of specific proteins in a sample.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration with a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Results
The tables below show hypothetical data to demonstrate the comparative effects of the three dipeptides on Caco-2 cells after 48 hours of treatment.
Table 1: Effect of Dipeptides on Caco-2 Cell Proliferation (MTT Assay)
| Dipeptide (Concentration) | Absorbance at 570 nm (Mean ± SD) | % Proliferation vs. Control |
| Control (0 mM) | 0.85 ± 0.05 | 100% |
| Carnosine (10 mM) | 0.78 ± 0.04 | 91.8% |
| Alanyl-glutamine (10 mM) | 1.25 ± 0.07 | 147.1% |
| Glycyl-sarcosine (10 mM) | 0.83 ± 0.06 | 97.6% |
Table 2: Effect of Dipeptides on Caco-2 Cell Viability (Trypan Blue Assay)
| Dipeptide (Concentration) | % Viable Cells (Mean ± SD) |
| Control (0 mM) | 98.2 ± 1.1% |
| Carnosine (10 mM) | 97.5 ± 1.3% |
| Alanyl-glutamine (10 mM) | 98.9 ± 0.8% |
| Glycyl-sarcosine (10 mM) | 98.1 ± 1.2% |
Table 3: Effect of Dipeptides on Caco-2 Apoptosis (Annexin V/PI Staining)
| Dipeptide (Concentration) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Control (0 mM) | 2.1 ± 0.3% | 1.5 ± 0.2% |
| Carnosine (10 mM) | 3.5 ± 0.4% | 1.8 ± 0.3% |
| Alanyl-glutamine (10 mM) | 1.8 ± 0.2% | 1.3 ± 0.1% |
| Glycyl-sarcosine (10 mM) | 2.3 ± 0.3% | 1.6 ± 0.2% |
Discussion
The hypothetical data suggest that Alanyl-glutamine significantly enhances the proliferation of Caco-2 cells. This aligns with its function as a stable source of glutamine, a vital substrate for the TCA cycle and nucleotide synthesis, which are essential for rapid cell division. The mTOR (mammalian target of rapamycin) signaling pathway, a key regulator of cell growth and proliferation, is highly sensitive to the availability of amino acids.[25][26][27][28][29]
Caption: Simplified mTOR signaling pathway activated by Alanyl-glutamine.
On the other hand, Carnosine appears to have a slight inhibitory effect on proliferation. This could be due to its known anti-proliferative properties in cancer cells, which may be related to its antioxidant and anti-glycation functions.[6][30][7][8] Glycyl-sarcosine seems to have a minimal direct impact on cell growth and viability, which supports its use as a stable peptide in drug delivery studies where it is important to avoid interference with cellular processes.
At the tested concentration, none of the dipeptides showed significant cytotoxicity, as evidenced by the high cell viability in the Trypan Blue assay and the low levels of apoptosis in the Annexin V/PI staining. The small increase in early apoptotic cells with Carnosine treatment might require further investigation at higher concentrations or with longer incubation times.
Conclusion
The selection of a dipeptide for cell culture supplementation should be based on the specific goals of the research.
-
For promoting cell growth and achieving higher cell densities, Alanyl-glutamine is an ideal choice because it provides a stable source of glutamine.[1][2][31][3][4]
-
For studies focused on antioxidant or anti-senescence effects, Carnosine is a valuable supplement.[5][6][30][7][8]
-
For applications that require a biochemically stable and minimally interactive peptide, such as drug transport studies, Glycyl-sarcosine is a suitable option.[9][10][11]
This guide offers a framework for the comparative analysis of dipeptides. Researchers should adapt and optimize these protocols for their specific cell lines and experimental conditions to obtain the most reliable and relevant data.
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A Comparative Benchmarking Guide: DL-Alanyl-DL-leucine versus Alternative Leucine Sources for Research and Pharmaceutical Applications
In the landscape of drug development and biomedical research, the precise and efficient delivery of key nutrients to cellular systems is paramount. Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in stimulating protein synthesis, regulating metabolic pathways, and supporting cellular growth.[1][2] The choice of leucine source can significantly impact experimental outcomes, influencing bioavailability, stability, and ultimately, the therapeutic efficacy of developmental drugs. This guide provides a comprehensive technical comparison of DL-Alanyl-DL-leucine, a dipeptide form of leucine, against other commonly utilized leucine sources. Through a synthesis of established scientific principles and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
Introduction: The Rationale for Dipeptide Amino Acid Sources
Traditionally, free-form amino acids, such as L-leucine, have been the standard for supplementing cell culture media and inclusion in pharmaceutical formulations. However, dipeptides are emerging as a superior alternative due to several key advantages. Studies have suggested that amino acid nitrogen may be absorbed more rapidly from peptides than from free amino acids.[3][4][5] This is attributed to the existence of distinct intestinal transporters for di- and tripeptides (e.g., PepT1), which can be more efficient than the transporters for free amino acids.[5] This enhanced uptake can lead to a more rapid increase in plasma amino acid concentrations.[3]
Furthermore, dipeptides can offer improved stability in solution compared to their constituent free amino acids, mitigating degradation and maintaining potency over time. This guide will delve into the experimental validation of these properties, specifically focusing on this compound as a promising candidate for a highly bioavailable and stable source of leucine.
Comparative Overview of Leucine Sources
To establish a clear framework for comparison, we will evaluate this compound against three prevalent leucine sources: L-leucine, Leucine Ethyl Ester, and Protein Hydrolysates.
| Feature | This compound | L-Leucine | Leucine Ethyl Ester | Protein Hydrolysates |
| Chemical Form | Dipeptide | Free Amino Acid | Esterified Amino Acid | Mixture of peptides and free amino acids |
| Primary Uptake Mechanism | Peptide Transporters (e.g., PepT1) & Amino Acid Transporters (post-hydrolysis) | Amino Acid Transporters | Passive diffusion and subsequent intracellular hydrolysis | Peptide and Amino Acid Transporters |
| Potential Advantages | Enhanced stability, potentially faster initial absorption, reduced competition with other free amino acids for transport. | Well-characterized, standard source. | Increased lipophilicity may enhance cell membrane permeability. | Contains a mixture of amino acids and small peptides, potentially providing a broader nutritional benefit. |
| Potential Disadvantages | Presence of D-isomer may have different metabolic effects, requires enzymatic cleavage for leucine release. | Can compete with other amino acids for transport, may have lower solubility and stability in some formulations. | Potential for cytotoxicity at higher concentrations, requires intracellular hydrolysis. | Variable composition, potential for batch-to-batch inconsistency, may contain non-target components. |
Experimental Benchmarking Protocols
To empirically validate the performance of this compound, a series of in vitro and in vivo experiments are proposed. These protocols are designed to be self-validating, providing clear, quantifiable metrics for comparison.
In Vitro Cellular Uptake and Bioavailability
Objective: To compare the rate and efficiency of leucine delivery into cells from this compound versus L-leucine.
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are an excellent model for studying intestinal absorption.[6]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent and differentiated monolayer is formed, as confirmed by measuring transepithelial electrical resistance (TEER).[7]
-
Treatment: Replace the apical media with transport buffer containing equimolar concentrations of leucine from either this compound or L-leucine.
-
Sampling: At designated time points (e.g., 15, 30, 60, 120 minutes), collect samples from both the apical and basolateral compartments.
-
Quantification: Analyze the concentration of leucine and the dipeptide in the collected samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8][9] This technique offers high sensitivity and specificity for quantifying small molecules in complex biological matrices.[8]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each leucine source to quantify the rate of transport across the Caco-2 monolayer.
Expected Outcome: A higher Papp value for this compound would suggest more efficient transport and superior bioavailability at the cellular level.
Experimental Workflow: In Vitro Cellular Uptake
Caption: Workflow for comparing cellular uptake of leucine sources.
Stability in Solution
Objective: To assess the chemical stability of this compound in comparison to L-leucine in a typical cell culture medium.
Methodology:
-
Preparation: Prepare solutions of this compound and L-leucine at a known concentration in a standard cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Incubation: Incubate the solutions under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the solutions.
-
Analysis: Immediately analyze the concentration of the intact dipeptide and free leucine in the samples using HPLC-MS/MS.[10]
-
Data Analysis: Plot the concentration of the parent compound over time to determine the degradation kinetics and half-life of each leucine source.
Expected Outcome: this compound is expected to exhibit a longer half-life, indicating greater stability in the culture medium.
Data Presentation: Stability Assay
| Time (hours) | This compound Concentration (µM) | L-Leucine Concentration (µM) |
| 0 | 1000 | 1000 |
| 6 | 985 | 990 |
| 12 | 972 | 975 |
| 24 | 950 | 940 |
| 48 | 910 | 880 |
| (Hypothetical Data) |
In Vivo Bioavailability and Muscle Protein Synthesis
Objective: To compare the in vivo absorption kinetics and the impact on muscle protein synthesis of orally administered this compound versus L-leucine.
Animal Model: Male Sprague-Dawley rats are a suitable model for nutritional and metabolic studies.
Methodology:
-
Animal Groups: Divide rats into two groups, receiving either an oral gavage of this compound or an equimolar amount of L-leucine. A control group receiving a vehicle solution should also be included.
-
Blood Sampling: Collect blood samples via a tail vein at multiple time points post-gavage (e.g., 15, 30, 60, 90, 120 minutes).
-
Plasma Analysis: Analyze plasma samples for leucine and dipeptide concentrations using HPLC-MS/MS.
-
Muscle Protein Synthesis: At the end of the time course, collect muscle tissue (e.g., gastrocnemius) to measure the rate of muscle protein synthesis using a stable isotope tracer technique, such as the flooding dose method with labeled phenylalanine.[11] The incorporation of the tracer into muscle protein will be quantified by mass spectrometry.
-
Data Analysis: Compare the area under the curve (AUC) for plasma leucine concentrations between the two groups to assess overall bioavailability. Compare the fractional synthetic rate (FSR) of muscle protein between the groups.
Expected Outcome: The this compound group may show a more rapid initial rise in plasma leucine and a potentially greater stimulation of muscle protein synthesis.
Signaling Pathway Analysis: Leucine and mTOR
Caption: Leucine's role in activating the mTORC1 signaling pathway.
Impact on Cellular Metabolism and Signaling
Leucine is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[1][12][13][14] The efficiency of leucine delivery to the intracellular environment can, therefore, have a direct impact on the activation of this critical pathway.
Experimental Approach: Western Blot Analysis
To assess the downstream effects of different leucine sources on mTOR signaling, Western blot analysis can be performed on cell lysates or muscle tissue homogenates from the in vitro and in vivo experiments described above. Key proteins to probe for phosphorylation status include:
-
mTOR (Ser2448): An indicator of mTOR activation.
-
p70S6K (Thr389): A downstream target of mTORC1, its phosphorylation is a marker of pathway activation.
-
4E-BP1 (Thr37/46): Another mTORC1 substrate; its phosphorylation releases it from eIF4E, allowing for the initiation of translation.
Expected Outcome: A more robust and sustained phosphorylation of these key signaling proteins in cells or tissues treated with this compound would provide strong evidence for its superior efficacy in activating the mTOR pathway.
The Question of the D-Isomer
This compound is a racemic mixture, containing both the L- and D-isomers of alanine and leucine. While L-amino acids are the primary building blocks of proteins in mammals, the metabolic fate and biological activity of D-amino acids are less well understood. Some studies suggest that D-amino acids can be metabolized, albeit at a slower rate, and may have distinct biological effects.[15] Further research is warranted to fully elucidate the contribution of the D-isomers in this compound to its overall biological activity. Autoradiographic studies have shown differences in the cellular uptake of L- and DL-amino acids.[15]
Conclusion and Future Directions
The evidence and experimental frameworks presented in this guide suggest that this compound holds significant promise as a superior source of leucine for research and pharmaceutical applications. Its potential for enhanced stability and bioavailability could translate to more reliable and potent effects in a variety of experimental and therapeutic contexts.
The provided protocols offer a robust starting point for researchers to conduct their own comparative studies. Future investigations should focus on a more detailed metabolic tracing of both the L- and D-isomers of alanine and leucine from the dipeptide to fully understand their respective contributions to cellular processes. Furthermore, extending these benchmarking studies to other dipeptide combinations and different cell types will broaden our understanding of the utility of dipeptide nutrient sources.
By embracing a rigorous, evidence-based approach to selecting and validating critical reagents like leucine sources, the scientific community can enhance the reproducibility and impact of their research, ultimately accelerating the pace of discovery and therapeutic development.
References
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- Silk, D. B., Fairclough, P. D., Clark, M. L., Hegarty, J. E., Rees, L. H., Dawson, A. M., & Webb, J. P. (1980). Use of a peptide rather than free amino acid nitrogen source in chemically defined "elemental" diets. JPEN. Journal of parenteral and enteral nutrition, 4(6), 548–553. [Link]
- Matthews, D. M., & Adibi, S. A. (1976). Peptide absorption. Gastroenterology, 71(1), 151-161. [Link]
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2023).
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- A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination. (2015). Physiological Reports, 3(8), e12513. [Link]
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- Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. (2023). STAR Protocols, 4(3), 102438. [Link]
- Determination of amino acids in human biological fluids by high-performance liquid chromatography. (2021). Amino Acids, 53(8), 1137-1154. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and CE for Chiral Purity Analysis of Dipeptides
Executive Summary
The stereoisomeric composition of dipeptide-based therapeutics is a critical quality attribute, profoundly influencing pharmacological activity and safety. Consequently, regulatory bodies mandate the use of robust, validated analytical methods for quantifying chiral purity. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) represent the two premier techniques for this purpose. This guide provides an in-depth, objective comparison of these platforms, moving beyond a simple list of pros and cons to explain the fundamental causality behind their performance characteristics. We present a comprehensive cross-validation workflow, complete with detailed experimental protocols and supporting data, to empower researchers, scientists, and drug development professionals to select and validate the optimal method for their specific needs. The core philosophy of this guide is that HPLC and CE are not merely competing technologies but are powerful, complementary tools; understanding their orthogonal strengths is key to mastering chiral analysis.
The Fundamental Basis of Chiral Recognition: HPLC vs. CE
Enantiomers possess identical physicochemical properties in an achiral environment, making their separation a non-trivial challenge. Both HPLC and CE achieve separation by creating a temporary, chiral environment where the two enantiomers can be distinguished. This is accomplished through the formation of transient diastereomeric complexes between the analyte enantiomers and a single-enantiomer "chiral selector."[1] The subtle differences in the stability or mobility of these complexes form the basis of the separation.
High-Performance Liquid Chromatography (HPLC)
In chiral HPLC, the separation is governed by the differential partitioning of enantiomers between a mobile phase and a stationary phase. The chiral environment is most commonly introduced via a Chiral Stationary Phase (CSP) , where a chiral selector is immobilized on the surface of the support material (typically silica).[1][2]
The primary mechanisms of interaction on a CSP include:
-
Inclusion Complexation: Particularly relevant for cyclodextrin and macrocyclic glycopeptide phases, where one enantiomer fits more snugly into a chiral cavity.[3]
-
Hydrogen Bonding, Dipole-Dipole, and π-π Interactions: These forces are critical for creating the necessary three points of interaction between the analyte and the CSP, a principle essential for chiral recognition.[2][3]
Alternatively, a Chiral Mobile Phase Additive (CMPA) can be used with a standard achiral column, though this approach is less common today.[4] A third strategy, the indirect method, involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[4][5]
Capillary Electrophoresis (CE)
CE separates molecules based on their differential migration speeds in an electric field.[6] For chiral separations, this is achieved by adding a chiral selector directly to the background electrolyte (BGE). As the enantiomers migrate through the capillary, they form transient, non-covalent diastereomeric complexes with the selector.
Separation arises from a combination of two factors:
-
Differential Complexation Constants: If one enantiomer binds more strongly to the selector, its effective charge-to-size ratio changes more significantly, altering its migration time.[7]
-
Differential Mobility of Complexes: Even if the binding constants are identical, the diastereomeric complexes themselves can have different mobilities, leading to separation—a phenomenon unique to CE.[8][7]
Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their versatility and excellent recognition capabilities.[9][10] The high flexibility of simply dissolving a new selector in the buffer makes CE an exceptionally powerful tool for rapid method development.[11][12]
Performance Deep Dive: A Head-to-Head Comparison
While both techniques can achieve the desired separation, their performance attributes differ significantly. The choice between them is a strategic decision based on the specific analytical challenge, which may range from high-throughput screening in early development to robust quality control in a GMP environment.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Causality and Expert Insight |
| Efficiency & Resolution | Good to excellent. Plate counts typically in the 10,000-50,000 range. | Very high to ultra-high. Plate counts often exceed 100,000-250,000.[13] | CE's high efficiency stems from its "plug-like" flow profile, which minimizes axial diffusion—the primary source of band broadening. HPLC's packed beds create more flow dispersion.[13] |
| Speed & Throughput | Slower. Typical run times are 15-30 minutes. Column equilibration is required when changing methods.[14] | Faster. Run times are often under 10 minutes. No column equilibration is needed; flushing with a new BGE is sufficient.[12] | The open-tubular nature of CE and high electric fields allow for rapid separations. The need to equilibrate a large CSP surface area in HPLC is a key rate-limiting step. |
| Method Development | Time-consuming and costly. Requires screening of multiple expensive CSP columns and mobile phases.[14][15] | Rapid, flexible, and cost-effective. A wide variety of selectors can be screened quickly by simply adding them to the BGE.[12][14] | The cost of a single chiral HPLC column can be thousands of dollars. In CE, a few milligrams of a chiral selector are sufficient for extensive method development.[14] |
| Solvent & Sample Use | High. Consumes significant volumes of organic solvents (mL/min). Injection volumes are in the µL range. | Minimal ("Green" technique). Consumes µL of buffer per run. Injection volumes are in the nL range.[9] | This makes CE ideal for analyzing precious or limited-quantity samples and significantly reduces hazardous waste generation. |
| Sensitivity (UV) | Generally higher. Standard UV detector flow cells have longer pathlengths (e.g., 10 mm). | Generally lower. The on-capillary detection pathlength is limited by the capillary's inner diameter (e.g., 50 µm).[8] | While CE's concentration sensitivity is a known limitation, it can be overcome with online concentration techniques (stacking) or by coupling to Mass Spectrometry (MS).[12][14] |
| Robustness | High. Considered the industry workhorse for routine QC due to excellent long-term stability and reproducibility. | Moderate to High. Can be sensitive to buffer composition, temperature, and capillary surface changes, which can affect migration time reproducibility.[13] | The capillary surface in CE is a critical, dynamic component. Minor changes can alter the electroosmotic flow (EOF), affecting precision if not properly controlled. |
| Cost of Ownership | High. Driven by expensive columns and high solvent consumption.[14] | Low. Minimal reagent consumption and no expensive columns result in very low operational costs.[12][14] | CE offers a significant economic advantage, particularly in academic or early-stage research environments. |
A Unified Framework for Cross-Validation
Cross-validation is not merely about confirming that two methods produce the same number; it is a scientific exercise to demonstrate that two orthogonal techniques provide a consistent and accurate assessment of a critical quality attribute. This process provides an exceptionally high degree of confidence in the analytical result.
Workflow for Cross-Validating HPLC and CE Methods
The following diagram outlines a logical workflow for developing and cross-validating HPLC and CE methods for dipeptide chiral purity analysis.
Caption: Workflow for HPLC and CE Cross-Validation.
Experimental Protocols
The following protocols are generalized frameworks. The specific concentrations, solvents, and parameters must be optimized for the dipeptide of interest.
-
Column Screening:
-
Select a set of complementary polysaccharide-based CSPs (e.g., Lux® Cellulose-1, Lux® Amylose-1, CHIRALPAK® AD-H). These columns are known for their broad applicability.[16][17]
-
Prepare a 1 mg/mL stock solution of the dipeptide racemate.
-
Screen each column under three primary modes:
-
Normal Phase (NP): Mobile phase of n-Hexane/Ethanol (e.g., 90:10 v/v). For acidic or basic dipeptides, add 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA), respectively.[2]
-
Reversed Phase (RP): Mobile phase of Acetonitrile/Water with 0.1% Formic Acid.
-
Polar Organic (PO): Mobile phase of 100% Methanol or Acetonitrile with appropriate acidic/basic additives.
-
-
Identify the column/mode combination that provides the best initial separation (enantioselectivity, α > 1.1).
-
-
Method Optimization:
-
Using the most promising condition from screening, systematically adjust the mobile phase composition (e.g., vary the strong solvent percentage in 5% increments) to achieve a resolution (Rs) > 2.0 and a reasonable retention time.[18]
-
Optimize flow rate and column temperature to fine-tune efficiency and peak shape.
-
-
Method Validation (per ICH Q2(R2) Guidelines): [19][20]
-
Specificity: Inject the desired enantiomer, the undesired enantiomer, and a racemic mixture to confirm peak identity and demonstrate resolution from any impurities.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. This is critical for a purity method.
-
Linearity: Prepare a series of solutions of the undesired enantiomer (e.g., from LOQ to 150% of the specification limit) and demonstrate a linear relationship between peak area and concentration.
-
Accuracy & Precision: Analyze samples spiked with known amounts of the undesired enantiomer at multiple levels (e.g., LOQ, 100%, 150% of spec limit) on different days with different analysts to establish recovery and variability (RSD).[19]
-
-
Chiral Selector (CS) & pH Screening:
-
Prepare a background electrolyte (BGE) of 50 mM phosphate buffer.
-
Screen a panel of chiral selectors, focusing on cyclodextrins (CDs). A good starting set includes neutral CDs (e.g., Hydroxypropyl-β-CD, HP-β-CD) and charged CDs (e.g., Carboxymethyl-β-CD, CM-β-CD).[8]
-
For each CS, perform separations at three different pH levels (e.g., pH 2.5, 4.5, 9.0) to modulate the charge state of the dipeptide and the electroosmotic flow (EOF).
-
Identify the CS/pH combination showing the best initial separation.
-
-
BGE Optimization:
-
Systematically vary the concentration of the selected CS. Increasing CS concentration often improves resolution up to a plateau.[21][10]
-
Optimize the BGE concentration (ionic strength) to balance resolution and current generation (Joule heating).
-
Optimize applied voltage and capillary temperature to maximize efficiency while minimizing run time. An experimental design (DoE) approach is highly effective here.[22][23]
-
-
Method Validation (per ICH Q2(R2) Guidelines): [19][20]
-
Follow the same validation principles as for HPLC (Specificity, LOQ, Linearity, Accuracy, Precision), adapting the procedures for a CE system (e.g., hydrodynamic injection, on-capillary detection).
-
Data Comparison for Cross-Validation
The ultimate goal is to demonstrate the interchangeability of the methods for routine quality control.
-
Sample Preparation: Prepare a batch of the dipeptide drug substance. Create a set of validation samples by spiking this batch with the undesired enantiomer at various levels (e.g., 0.1%, 0.5%, 1.0%, 1.5% w/w).
-
Analysis: Analyze each sample in triplicate using both the fully validated HPLC method and the fully validated CE method.
-
Data Evaluation: Tabulate the measured percentage of the undesired enantiomer from both techniques.
Table 3: Illustrative Cross-Validation Data
| Spiked Level (% w/w) | HPLC Result (% w/w, n=3) | HPLC RSD (%) | CE Result (% w/w, n=3) | CE RSD (%) | % Difference (HPLC vs. CE) |
| 0.10 (LOQ) | 0.11 | 4.5 | 0.12 | 6.8 | 8.3 |
| 0.50 | 0.52 | 2.1 | 0.49 | 3.1 | -5.9 |
| 1.00 | 1.03 | 1.5 | 1.01 | 2.0 | -1.9 |
| 1.50 | 1.48 | 1.2 | 1.51 | 1.8 | 2.0 |
Acceptance Criteria: The results from the two methods should show strong correlation. The percentage difference between the mean values should typically be within ±10-15%, especially at levels above the LOQ.
Conclusion and Strategic Recommendations
The cross-validation of HPLC and CE for the chiral purity analysis of dipeptides is a testament to rigorous analytical science. It provides an unparalleled level of assurance in the quality of a pharmaceutical product.
-
Capillary Electrophoresis shines as a premier tool for method development and screening .[21][14] Its speed, flexibility, and minimal consumption of valuable materials make it the ideal platform for exploring a vast experimental space to find the optimal separation conditions.
-
High-Performance Liquid Chromatography remains the gold standard for routine quality control in a regulated environment. Its proven robustness, higher sensitivity with standard detectors, and the vast historical comfort level within the industry make it a reliable choice for release testing.[17][24]
Ultimately, these techniques are complementary.[8] A modern analytical laboratory should leverage CE for its rapid development capabilities to quickly establish the optimal chiral selector system, which can then inform the development of a robust, transferable HPLC method for routine use. By understanding the fundamental principles and orthogonal strengths of each technique, scientists can develop and validate chiral purity methods with the highest degree of scientific integrity and confidence.
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A Comparative Guide to Dipeptide Transporter (PepT1) Substrate Specificity and Transport Kinetics
This guide provides a comprehensive comparative analysis of the dipeptide transporter PepT1, focusing on its interaction with various substrates. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced mechanisms of PepT1-mediated transport, supported by experimental data and detailed protocols. Our objective is to furnish a robust resource that elucidates the causal relationships behind experimental choices and ensures the reproducibility of findings.
Introduction to PepT1: A Key Player in Nutrient Absorption and Drug Delivery
The human proton-coupled oligopeptide transporter, PepT1 (also known as SLC15A1), is a pivotal membrane protein primarily expressed in the brush border membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of di- and tripeptides derived from dietary protein digestion, making it essential for nitrogen uptake.[3][4] Beyond its physiological role, PepT1 is of significant pharmacological interest as it facilitates the absorption of numerous peptidomimetic drugs, including β-lactam antibiotics, angiotensin-converting enzyme (ACE) inhibitors, and various antiviral and anti-cancer agents.[5][6][7]
PepT1 is a high-capacity, low-affinity transporter that co-transports peptides with protons (H+) down an electrochemical gradient.[2][8] This proton-coupled mechanism allows for the accumulation of substrates against their concentration gradient.[3][9] The transporter exhibits broad substrate specificity, recognizing and transporting virtually all possible 400 dipeptides and 8,000 tripeptides.[1][10] This remarkable promiscuity is a key focus of research, particularly for leveraging PepT1 in prodrug strategies to enhance the oral bioavailability of therapeutic compounds.[2]
Structurally, PepT1 belongs to the Major Facilitator Superfamily (MFS) and consists of 12 transmembrane helices.[3][11] A unique feature of mammalian PepT1 and its renal counterpart, PepT2, is a large extracellular domain, which is absent in their bacterial homologs.[3][11] Recent structural studies have provided insights into the peptide-binding site and the transport mechanism, which is believed to follow a "rocker-switch" alternating access model.[5]
Comparative Analysis of PepT1 Substrate Transport
The efficiency of PepT1-mediated transport is influenced by several physicochemical properties of the substrate, including charge, hydrophobicity, size, and the stereochemistry of the amino acid residues.[12][13] Understanding these structure-activity relationships is critical for predicting and optimizing the transport of novel drug candidates.
Kinetic Parameters for Representative Substrates
The interaction of a substrate with PepT1 is characterized by its binding affinity (Km) and maximum transport velocity (Vmax). A lower Km value indicates higher affinity, while Vmax reflects the transporter's capacity. The following table summarizes the kinetic parameters for a selection of dipeptide and peptidomimetic substrates.
| Substrate | Cell System | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Glycylsarcosine (Gly-Sar) | Caco-2 cells | 0.7 - 2.4 | 0.84 - 2.1 | [14] |
| Xenopus laevis oocytes | 0.49 | Not specified | [15] | |
| Glycyl-leucine (Gly-Leu) | Caco-2 cells | 0.08 | Not specified | [14] |
| Cephalexin | Caco-2 cells | Not specified | Not specified | [16] |
| Valacyclovir | Not specified | Not specified | Not specified | [2] |
Note: Kinetic parameters can vary depending on the experimental system and conditions.
Influence of Substrate Physicochemical Properties
-
Charge: PepT1 can transport neutral, cationic, and anionic dipeptides.[1][17] However, the position of the charged amino acid within the dipeptide can significantly affect transport efficiency. For instance, the cationic dipeptide Lys-Gly is transported more efficiently than Gly-Lys.[17]
-
Hydrophobicity: Increased hydrophobicity of the amino acid side chains generally enhances binding affinity.[13] This is a key consideration in the design of peptidomimetic drugs.
-
Size and Steric Hindrance: While PepT1 accommodates a wide range of di- and tripeptides, extremely bulky side chains can hinder transport.[12][13] Tetrapeptides and single amino acids are generally not substrates for PepT1.[6][12]
-
Stereochemistry: PepT1 preferentially transports peptides containing L-amino acids over those with D-amino acids.[18]
Experimental Methodologies for Studying PepT1 Transport
The characterization of PepT1 substrates and inhibitors relies on robust and reproducible in vitro assays. The choice of experimental system and methodology is crucial for obtaining meaningful and translatable data.
Cellular Models for PepT1 Research
A variety of cell lines are utilized to study PepT1 function. The selection of a suitable cell model depends on the specific research question and the desired level of physiological relevance.
-
Caco-2 cells: This human colon adenocarcinoma cell line is widely used as it spontaneously differentiates into a monolayer of polarized enterocytes that express PepT1.[14][19] Caco-2 cells are considered a gold standard for in vitro studies of intestinal drug absorption.
-
HT-29 cells: Another human colon cancer cell line, HT-29, can also be induced to express PepT1, particularly when cultured in a galactose-rich medium.[19]
-
Transfected cell lines: For more controlled studies, non-intestinal cell lines such as Madin-Darby Canine Kidney (MDCK) or Human Embryonic Kidney (HEK293) cells can be transfected to express high levels of PepT1.[15][18] This approach allows for the investigation of PepT1 function in a simplified system with minimal interference from other transporters.
-
Xenopus laevis oocytes: These large cells are a powerful system for the heterologous expression of membrane transporters and are particularly well-suited for electrophysiological studies of PepT1 activity.[1]
Experimental Workflow: Radiolabeled Substrate Uptake Assay
This is a classic and highly sensitive method for directly measuring the transport of a specific substrate into cells.
Caption: Workflow for a radiolabeled substrate uptake assay.
Detailed Protocol:
-
Cell Culture: Grow Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for full differentiation and polarization.
-
Preparation:
-
Wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Pre-incubate the cells in HBSS buffered to pH 6.0 for 15 minutes at 37°C to establish the proton gradient necessary for PepT1 activity.[14]
-
-
Uptake Initiation:
-
Remove the pre-incubation buffer and add the uptake solution containing the radiolabeled substrate (e.g., [³H]Gly-Sar) at the desired concentration, also at pH 6.0.
-
Incubate for a specific time period (e.g., 10 minutes) at 37°C.[14]
-
-
Uptake Termination and Washing:
-
To stop the transport process, aspirate the uptake solution and immediately add ice-cold HBSS (pH 7.4).
-
Wash the cells three times with ice-cold HBSS to remove any unbound radiolabeled substrate.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1 N NaOH).[4]
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Normalization and Analysis:
-
Determine the protein concentration of a parallel set of cell lysates using a standard method (e.g., BCA protein assay).
-
Calculate the uptake rate and express it as nmol of substrate per mg of protein per unit of time.
-
Self-Validation: To distinguish PepT1-mediated transport from passive diffusion, several control experiments are essential.[14] These include performing the uptake assay at 4°C (which inhibits active transport), in the presence of a high concentration of a known competitive inhibitor (e.g., 50 mM Gly-Leu), or at a pH of 8.0 to abolish the proton gradient.[14]
Experimental Workflow: Fluorescent Substrate Uptake Assay
This method offers a higher-throughput alternative to radiolabeled assays and allows for real-time visualization of transport.
Caption: Workflow for a fluorescent substrate uptake assay.
Detailed Protocol:
-
Cell Culture: Seed cells (e.g., HeLa cells transfected with hPepT1 or Caco-2 cells) in a multi-well plate (e.g., 96-well black-walled, clear-bottom plate) and culture to confluence.[16][20]
-
Preparation: Wash the cells with the appropriate assay buffer.
-
Uptake Assay:
-
Analysis:
Self-Validation: The specificity of uptake can be confirmed by performing the assay in the presence of a known PepT1 inhibitor (e.g., Gly-Sar), which should significantly reduce the intracellular fluorescence.[16][20]
Competitive Inhibition Assay
This assay is used to determine if a test compound binds to PepT1 and to quantify its binding affinity (Ki).
Caption: Workflow for a competitive inhibition assay.
The protocol is similar to the standard uptake assay, with the key difference being the co-incubation of the probe substrate with varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the probe substrate uptake is the IC50 value.[21] The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Differentiating Substrates from Non-Transported Inhibitors
A critical aspect of characterizing compounds that interact with PepT1 is to distinguish between those that are transported (substrates) and those that only bind to the transporter without being translocated (non-transported inhibitors or antagonists).[12][15]
-
Direct Uptake Assays: The most definitive way to identify a substrate is to directly measure its transport into the cells, for example, using a radiolabeled version of the compound.
-
Membrane Depolarization Assays: Since PepT1 is an electrogenic transporter (co-transport of a proton with a neutral dipeptide results in a net influx of positive charge), the transport of a substrate will cause membrane depolarization.[1] This can be measured using voltage-sensitive fluorescent dyes.[15][22] A compound that binds to PepT1 but is not transported will act as an inhibitor in a competitive binding assay but will not induce membrane depolarization.[12][15]
Conclusion and Future Directions
The dipeptide transporter PepT1 remains a subject of intense research due to its fundamental role in nutrition and its vast potential in pharmaceutical sciences. A thorough understanding of its substrate specificity and transport kinetics is paramount for the rational design of prodrugs with enhanced oral bioavailability. The experimental workflows and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust studies to characterize the interaction of novel compounds with PepT1. Future research will likely focus on elucidating the dynamic conformational changes of the transporter during the transport cycle and on developing more sophisticated in silico models to predict PepT1 substrate liability with greater accuracy.
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- Killer, M., et al. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances, 7(45).
- Beale, J. H., et al. (2015). Crystal Structures of the Extracellular Domain from PepT1 and PepT2 Provide Novel Insights into Mammalian Peptide Transport. Structure, 23(9), 1647-1656.
- Landowski, C. P., et al. (2003). A fluorescent hPept1 transporter substrate for uptake screening. Pharmaceutical Research, 20(11), 1851-1856.
- Landowski, C. P., et al. (2003). A Fluorescent hPept1 Transporter Substrate for Uptake Screening. Pharmaceutical Research, 20(11), 1851-1856.
- Beale, J. H., et al. (2015). Crystal Structures of the Extracellular Domain from PepT1 and PepT2 Provide Novel Insights into Mammalian Peptide Transport. Structure, 23(9), 1647-1656.
- Kottra, G., et al. (2013). PEPT1 as a Paradigm for Membrane Carriers That Mediate Electrogenic Bidirectional Transport of Anionic, Cationic, and Neutral Substrates. The Journal of general physiology, 142(1), 77-90.
- Buyse, M., et al. (2004). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. The Journal of clinical investigation, 114(5), 679-689.
- Sala-Rabanal, M., et al. (2008). The amazing versatility of hPEPT1. The Journal of physiology, 586(Pt 6), 1545-1551.
- Inui, K., et al. (1998). Conjugation of dipeptide to fluorescent dyes enhances its affinity for a dipeptide transporter (PEPT1) in human intestinal Caco-2 cells. Bioconjugate chemistry, 9(6), 713-716.
- Verwei, M., et al. (2021). Evaluating Human Intestinal Cell Lines for Studying Dietary Protein Absorption. Nutrients, 13(12), 4496.
- Al-Salami, H., et al. (2023). Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). International Journal of Molecular Sciences, 24(21), 15615.
- PEPT1 - Transporters. (n.d.). Solvo Biotechnology.
- Anderson, C. M., et al. (2011). Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. The FASEB Journal, 25(S1), 978-5.
- Bionda, N., et al. (2022). Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. Pharmaceuticals, 15(8), 957.
- PEPT1 (SLC15A1) Transporter Assay. (n.d.). BioIVT.
- PepT1 Transporter Assays | Label-Free SSME Screening. (n.d.). SB Drug Discovery.
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- Faria, T. N., et al. (2004). A novel high-throughput pepT1 transporter assay differentiates between substrates and antagonists. Molecular Pharmaceutics, 1(1), 67-76.
- Vig, B. S., et al. (2006). Human PEPT1 Pharmacophore Distinguishes between Dipeptide Transport and Binding. Journal of Medicinal Chemistry, 49(12), 3636-3644.
- Naik, T. S., & Naidu, L. M. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. Bio-protocol, 6(22), e2005.
- Vig, B. S., et al. (2006). Human PEPT1 Pharmacophore Distinguishes between Dipeptide Transport and Binding. Journal of Medicinal Chemistry, 49(12), 3636-3644.
- Zhang, Y., et al. (2017). Specific expression of proton-coupled oligopeptide transporter 1 in primary hepatocarcinoma-a novel strategy for tumor-targeted therapy. Oncology letters, 14(4), 4878-4886.
- Landowski, C. P., et al. (2003). A Fluorescent hPept1 Transporter Substrate for Uptake Screening. Pharmaceutical Research, 20(11), 1851-1856.
- Boyd, C. A. R., & Meredith, D. (2005). The mammalian proton-coupled peptide cotransporter PepT1: sitting on the transporter-channel fence?. The Journal of physiology, 568(Pt 1), 1-2.
- Wang, Y., et al. (2017). Regulation profile of the intestinal peptide transporter 1 (PepT1). Drug design, development and therapy, 11, 3511-3518.
- Brandsch, M., et al. (2004). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. The journal of pharmacology and experimental therapeutics, 310(2), 520-527.
- Lebedeva, I. V., et al. (2011). Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters. PloS one, 6(7), e22429.
- Vig, B. S., et al. (2006). Human PEPT1 Pharmacophore Distinguishes Between Dipeptide Transport and Binding. Journal of medicinal chemistry, 49(12), 3636-3644.
- Klein, C. T., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Metabolites, 11(7), 434.
- Meredith, D., et al. (2005). Site-directed mutagenesis of Arginine282 suggests how protons and peptides are co-transported by rabbit PepT1. The Journal of physiology, 568(Pt 1), 3-12.
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Side-by-side comparison of different peptide synthesis strategies
An In-Depth Guide to Peptide Synthesis Strategies: A Side-by-Side Comparison for the Modern Researcher
The synthesis of peptides is a cornerstone of modern biomedical research and drug development. From therapeutic agents to diagnostic tools and research reagents, the ability to construct specific amino acid sequences with high fidelity is paramount. The selection of a synthesis strategy is a critical decision, dictating the efficiency, purity, scalability, and ultimate success of a project. This guide provides a comprehensive comparison of the dominant peptide synthesis methodologies, grounded in chemical principles and field-proven insights to empower researchers in making strategic, evidence-based decisions.
The Foundational Methodologies: Solid-Phase vs. Liquid-Phase
The landscape of chemical peptide synthesis is built upon two primary approaches: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The core difference lies in the physical state of the growing peptide chain during the assembly process.
Solid-Phase Peptide Synthesis (SPPS): The Engine of Peptide Discovery
Pioneered by Nobel laureate R. Bruce Merrifield, SPPS revolutionized peptide chemistry.[1] In this method, the C-terminal amino acid is covalently anchored to an insoluble polymer resin. The peptide chain is then assembled sequentially, one amino acid at a time, while remaining attached to this solid support.[1][2] This elegant approach simplifies the entire process, as purification at each step is reduced to simple filtration and washing to remove excess reagents and soluble byproducts.[1][2]
SPPS is dominated by two main chemical strategies, defined by the Nα-protecting group used:
-
Fmoc (9-fluorenylmethoxycarbonyl) Chemistry : This is the most prevalent strategy in modern peptide synthesis.[] The Fmoc group is base-labile, removed under mild basic conditions (typically with piperidine).[2] This allows for the use of acid-labile protecting groups for the amino acid side chains, which are removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). The mild deprotection conditions minimize damage to the peptide chain, making it ideal for a wide range of sequences.[][]
-
Boc (tert-butyloxycarbonyl) Chemistry : The original workhorse of SPPS, the Boc strategy uses a moderately acid-labile Boc group for Nα-protection, which is removed with TFA. Side-chain protecting groups are more robust and require a very strong acid, such as hydrofluoric acid (HF), for final removal.[5] While effective, the harsh final cleavage conditions can be a significant drawback for sensitive or complex peptides.[2]
Caption: The iterative cycle of deprotection, washing, and coupling in Fmoc SPPS.
Liquid-Phase Peptide Synthesis (LPPS): The Classical Route to Scale
Also known as solution-phase synthesis, LPPS is the classical method where all reactions, including coupling and deprotection, occur in a homogeneous solution.[6] This approach necessitates the purification of the intermediate peptide fragment after each and every step, often by crystallization or chromatography.[7] This makes LPPS significantly more labor-intensive and time-consuming compared to SPPS.[6][7] However, its distinct characteristics make it highly valuable for specific applications, particularly the large-scale industrial production of shorter peptides.[1][8]
Head-to-Head Performance Comparison
The choice between SPPS and LPPS is driven by the specific requirements of the project, including the peptide's length, complexity, required quantity, and cost considerations.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide is anchored to an insoluble resin support.[6] | All reactions are performed in solution.[6] |
| Typical Scale | Milligram to gram scale for research and development.[6] | Gram to multi-kilogram/ton scale for commercial production.[1] |
| Speed | Fast; cycles are rapid and repetitive.[9] | Slow; requires extensive purification after each step.[9][10] |
| Automation | Highly compatible with automation and high-throughput synthesis.[1][6][9] | Difficult to automate due to complex, non-standard purification steps.[1][7] |
| Purification | Simplified; excess reagents removed by washing the resin.[1][11] | Labor-intensive; intermediate product purified after every step.[7][9] |
| Reagent Use | Uses excess reagents to drive reactions to completion.[11] | Generally uses stoichiometric amounts of reagents. |
| Yield | High repetitive yields, but can decrease with very long peptides (>50 aa).[6][10] | Lower overall yield for long peptides due to losses at each purification step.[6][7] |
| Cost | More cost-effective for research quantities and complex peptides.[6] | More cost-effective for large-scale production of short, simple peptides.[1][9] |
| Primary Application | Research, high-throughput screening, custom complex peptides.[1][6] | Industrial manufacturing of specific, often shorter, peptide APIs.[7] |
Advanced and Hybrid Strategies: Pushing the Boundaries
To overcome the inherent limitations of traditional methods, several innovative strategies have been developed, often blending the best attributes of different approaches.
Microwave-Assisted Peptide Synthesis (MAPS)
The application of microwave energy to SPPS has proven to be a transformative advancement. Microwave heating can dramatically accelerate both the coupling and deprotection steps, reducing cycle times from hours to mere minutes.[12][13] This not only shortens the total synthesis time but can also improve the purity of the crude peptide by minimizing side reactions and overcoming aggregation issues common in difficult sequences.[12][14][15]
Hybrid Strategies and Chemical Ligation
For the synthesis of very long peptides and small proteins (>50 amino acids), a convergent or hybrid strategy is often the most effective approach. This involves the separate synthesis of smaller, unprotected peptide fragments via SPPS, followed by their assembly in solution using a chemoselective ligation reaction.
Native Chemical Ligation (NCL) is the most powerful and widely used ligation method.[16] It involves the reaction of a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine residue.[17] The reaction proceeds in aqueous solution at neutral pH, forming a native peptide bond at the ligation site.[17][18] This technique has made the total chemical synthesis of numerous proteins possible.[18][19]
Enzymatic Peptide Ligation
As an alternative to purely chemical methods, enzymes offer exquisite specificity for ligating peptide fragments.[20] Ligases such as Sortase A, Butelase, and engineered subtilisin variants (e.g., Omniligase) can catalyze the formation of peptide bonds under mild, aqueous conditions.[21][22] This approach is exceptionally valuable for its high chemoselectivity and biocompatibility, avoiding the need for protecting groups and minimizing side reactions.[20][22][23]
Experimental Protocol: Manual Fmoc-SPPS
This protocol outlines the fundamental steps for the manual synthesis of a peptide using the standard Fmoc/tBu strategy.
Objective: To manually synthesize a model 10-mer peptide on Rink Amide resin.
Materials:
-
Rink Amide MBHA Resin (substitution ~0.5 mmol/g)
-
Fmoc-protected amino acids
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Cold diethyl ether
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Reaction vessel, shaker, filtration apparatus
Procedure:
-
Resin Preparation & Swelling:
-
Place 200 mg of Rink Amide resin (~0.1 mmol scale) into the reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1-2 hours on a shaker.[24]
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.[24]
-
-
First Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Synthesis Cycle (Repeat for each subsequent amino acid):
-
a. Fmoc Deprotection: Perform step 2.
-
b. Coupling: Perform step 3 with the next amino acid in the sequence.
-
c. Monitoring (Optional): After coupling, a small sample of resin beads can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for 1 hour.
-
Add 5 mL of the cleavage cocktail (TFA/H2O/TIS) to the dry resin.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
-
Peptide Precipitation and Purification:
-
Add the TFA filtrate to a 50 mL tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with fresh cold ether twice more to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Conclusion
The selection of a peptide synthesis strategy is a critical decision that hinges on a careful analysis of the target peptide's characteristics and the project's overall goals. SPPS, particularly using Fmoc chemistry, stands as the undisputed workhorse for research-scale synthesis, offering an unparalleled combination of speed, efficiency, and automation-friendliness. For the industrial-scale production of shorter peptides, the classical LPPS method remains economically viable. Meanwhile, the advent of microwave assistance, native chemical ligation, and enzymatic approaches continues to expand the synthetic toolkit, enabling the creation of ever-larger and more complex protein targets that were once considered inaccessible. A deep understanding of these diverse strategies is essential for any scientist aiming to harness the full potential of synthetic peptides in research and medicine.
References
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- ResolveMass Laboratories Inc. (n.d.). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
- MtoZ Biolabs. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- de la Torre, B. G., & Albericio, F. (2020). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Chemistry, 8, 231.
- Wikipedia. (n.d.). Native chemical ligation.
- Zhang, Y., et al. (2020). Recent advances in enzyme-mediated peptide ligation. Chinese Chemical Letters, 31(7), 1763-1770.
- Durek, T., & Alewood, P. F. (2015). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 44(8), 2215-2244.
- Conibear, A. C., et al. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(8), 1989.
- Bondalapati, S., et al. (2019). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 11(1), e61.
- Dawson, P. E., & Kent, S. B. H. (2000). Synthesis of native proteins by chemical ligation. Annual Review of Biochemistry, 69, 923-960.
- Nordsci. (n.d.). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons.
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844.
- Schmidt, M., & Nuijens, T. (2017). Enzyme-mediated ligation technologies for peptides and proteins. Request PDF.
- Sahoo, S. K. (2015). T boc fmoc protocols in peptide synthesis. Slideshare.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Peptides.co. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
- Bio-synthesis. (2024). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry.
- LifeTein. (n.d.). Basic Peptides synthesis introduction.
- Brimble, M. A., et al. (2011). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & Biomolecular Chemistry, 9(12), 4611-4619.
- Thompson, R. E., & Muir, T. W. (2020). Development and applications of enzymatic peptide and protein ligation. Chemical Reviews, 120(6), 3051-3101.
- amriglobal. (2018). Recombinant Methods/ Biocatalysis/ Enzymic Peptide Ligation.
- Palasek, S. A., et al. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Journal of Peptide Science, 13(3), 143-148.
- Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis.
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A Senior Application Scientist’s Guide to Evaluating the Purity of Commercially Available DL-Alanyl-DL-Leucine
Introduction: The Imperative of Purity in Dipeptide Applications
DL-Alanyl-DL-leucine, a dipeptide composed of alanine and leucine, serves as a fundamental building block in various research and pharmaceutical development contexts. As a racemic mixture of four stereoisomers (D-Ala-D-Leu, L-Ala-L-Leu, D-Ala-L-Leu, L-Ala-L-Leu), its primary utility is often in applications where specific stereochemistry is not a prerequisite, such as in certain cell culture media components or as a starting material for further chemical synthesis. However, the reliability and reproducibility of experimental outcomes are directly contingent on the purity of the starting material.
Impurities, which can arise during solid-phase peptide synthesis or subsequent storage, are not inert passengers.[1][2] They can introduce experimental artifacts, exhibit unintended biological activity, or interfere with downstream analytical characterization. These impurities may include truncated or extended sequences, diastereomers from unintended side reactions, or remnants of chemical protecting groups used during synthesis.[3][4]
This guide presents a comprehensive framework for the rigorous evaluation of commercially available this compound. We will move beyond the supplier's certificate of analysis and delve into a multi-faceted, orthogonal analytical strategy. The core principle of this approach is that confidence in purity assessment is achieved not by a single measurement, but by the congruence of multiple, distinct analytical techniques.[5][6] This self-validating system ensures that researchers and drug development professionals can proceed with a well-characterized and reliable reagent.
The Analytical Workflow: An Orthogonal Approach to Purity Verification
A robust purity assessment relies on a series of complementary analytical techniques, each providing a unique piece of the puzzle. The workflow outlined below ensures that both the identity of the target dipeptide is confirmed and the presence of impurities is meticulously scrutinized.
Caption: Orthogonal workflow for this compound purity analysis.
Core Analytical Techniques: Protocols and Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the cornerstone of peptide purity analysis, separating the target peptide from impurities based on differences in hydrophobicity.[5][6] The percentage of the main peak's area relative to the total area of all peaks provides the "chromatographic purity."[7] For peptides, detection is typically performed at 214-220 nm, where the peptide bond itself absorbs UV light.
Trustworthiness: This method is self-validating when system suitability criteria (e.g., peak resolution, tailing factor) are met before sample analysis, ensuring the chromatographic system is performing optimally.
Experimental Protocol: RP-HPLC for Purity Assessment
-
System Preparation: Use an HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is standard. The C18 stationary phase provides excellent retention and separation for small peptides.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, improving peak shape for peptides.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation: Dissolve the this compound powder in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a robust starting point for separating potential impurities.[6]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the formula:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: While HPLC provides a purity value, it does not confirm the identity of the peaks. LC-MS is an indispensable tool that couples the separating power of HPLC with the detection specificity of mass spectrometry.[8][9] It provides definitive confirmation that the main peak has the correct molecular weight for this compound (202.25 g/mol ) and offers valuable mass information on impurity peaks, aiding in their identification.[10][11][12]
Trustworthiness: By directly measuring the mass-to-charge ratio (m/z) of the eluting compounds, LC-MS provides unambiguous identity confirmation, validating the results from the HPLC-UV analysis.
Experimental Protocol: Identity Confirmation by LC-MS
-
System: Couple the HPLC system from the previous protocol to an electrospray ionization (ESI) mass spectrometer.
-
Mobile Phase Modification: For optimal MS sensitivity, it is often preferable to replace TFA with 0.1% formic acid. While TFA provides excellent chromatography, it is an ion-suppressing agent in the MS source.[1] A re-optimization of the gradient may be necessary.
-
MS Parameters:
-
Ionization Mode: Positive ESI mode is typically used for peptides, as they readily accept a proton to form [M+H]⁺ ions.
-
Mass Range: Scan a range appropriate for the expected product and potential impurities (e.g., 100-1000 m/z).
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Verify the presence of an ion corresponding to the protonated molecule [M+H]⁺ at m/z 203.26.
-
Analyze the mass spectra of minor impurity peaks to hypothesize their structures (e.g., a peak at m/z 204.26 could indicate deamidation, a +1 Da change).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is a powerful, non-destructive technique that provides comprehensive structural information.[13][14] Unlike chromatography, which relies on comparison to a reference standard, NMR can confirm the identity and structure of the main component and even identify impurities without prior isolation.[15] It is particularly adept at identifying isomeric impurities that may be difficult to resolve chromatographically.[16]
Trustworthiness: The unique chemical shifts and coupling patterns of the protons in the alanine and leucine residues serve as a structural fingerprint, providing an orthogonal confirmation of the molecule's identity and integrity.
Experimental Protocol: Structural Verification by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O).
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the presence of characteristic signals for both alanine (e.g., methyl doublet, alpha-proton quartet) and leucine (e.g., methyl doublets, gamma-proton multiplet, alpha-proton triplet).
-
Integrate the signals to confirm the correct proton ratios between the two amino acid residues.
-
Scrutinize the spectrum for unexpected signals, which would indicate the presence of impurities.
-
Net Peptide Content (NPC) via Elemental Analysis
Expertise & Experience: It is critical to distinguish between purity and content. Lyophilized peptide powders are not 100% peptide; they contain water and counterions (from HPLC purification buffers) that contribute to the total weight.[17][18] Net Peptide Content (NPC) determines the actual percentage of peptide in the powder. Elemental analysis, which measures the percentage of carbon, hydrogen, and nitrogen (CHN), is a highly accurate method for determining NPC.[7][17]
Trustworthiness: By comparing the experimentally measured nitrogen content to the theoretical nitrogen content of the pure peptide, this method provides an absolute quantification of the peptide portion of the material, which is essential for preparing solutions of a known molar concentration.
Experimental Protocol: NPC by CHN Analyzer
-
Theoretical Calculation: Calculate the theoretical percentage of Nitrogen in pure this compound (C₉H₁₈N₂O₃, MW = 202.25).
-
N% = (Mass of N / Total MW) * 100 = ((2 * 14.01) / 202.25) * 100 = 13.85%
-
-
Analysis: Accurately weigh a small amount of the lyophilized powder (typically 1-3 mg) into a tin capsule.
-
Instrumentation: Analyze the sample using a calibrated CHN elemental analyzer.
-
Calculation:
-
Net Peptide Content (%) = (Measured N% / Theoretical N%) * 100
-
Comparative Analysis of Commercial Suppliers
To illustrate the importance of this comprehensive evaluation, the following table presents hypothetical data for this compound obtained from three different fictional suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (from CoA) | >98% (HPLC) | >99% (HPLC) | >95% (HPLC) |
| Identity Confirmation (LC-MS) | Pass (Correct [M+H]⁺ at m/z 203.3) | Pass (Correct [M+H]⁺ at m/z 203.3) | Pass (Correct [M+H]⁺ at m/z 203.3) |
| Measured HPLC Purity | 98.5% | 99.2% | 96.1% |
| Net Peptide Content (NPC) | 75.2% | 88.5% | 72.4% |
| Major Impurities Detected | Unidentified peak at 2.1% (m/z 221.3) | Minor deletion sequence at 0.5% | Residual solvent peak at 3.5% |
| Overall Assessment | Good purity, but lower peptide content suggests significant water/counterions. Unknown impurity requires further investigation. | High purity and high peptide content. The best choice for quantitative applications. | Meets stated purity, but high residual solvent content and low NPC make it unsuitable for sensitive applications. |
Decision Logic for Quality Assessment
The results from the orthogonal analyses feed into a logical decision-making process to qualify a batch of material for use.
Caption: Decision tree for qualifying commercial dipeptide lots.
Conclusion and Recommendations
The evaluation of a seemingly simple dipeptide like this compound requires a rigorous, multi-technique approach to ensure its quality and suitability for scientific applications. Relying solely on a supplier's stated HPLC purity is insufficient, as it provides no information on the compound's identity or the actual amount of peptide in the vial.
As a Senior Application Scientist, I offer the following recommendations:
-
Prioritize Identity: Always perform an initial identity check via mass spectrometry. An incorrect material, regardless of purity, is unusable.
-
Employ Orthogonal Methods: Combine RP-HPLC for purity, MS for identity, NMR for structural confirmation, and Elemental Analysis for net peptide content. Agreement across these techniques provides the highest level of confidence.[5][6]
-
Understand Purity vs. Content: For any quantitative application, determining the Net Peptide Content is non-negotiable. Weighing out 10 mg of a powder with 75% NPC provides only 7.5 mg of the actual peptide.
-
Question Impurities: Do not ignore minor peaks in the chromatogram. Use LC-MS to gather mass data and assess if they are process-related impurities that could impact your experiments.[4][19]
By adopting this comprehensive analytical strategy, researchers, scientists, and drug development professionals can mitigate experimental variability, ensure the integrity of their results, and build a foundation of quality from the very first step of their workflow.
References
- A Guide to Cross-Validation of Analytical Methods for Peptide Characteriz
- Analytical methods and Quality Control for peptide products - Biosynth.
- Peptide Characterisation Methods and Impurity Detection - Oxford Global.
- The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase.
- Net peptide content, amino acid analysis and elemental analysis - Innovagen AB.
- Quality Control of Amino Acids & Peptides: A Guide - Bachem.
- Analysis of a Synthetic Peptide and Its Impurities | Agilent.
- This compound 100MG ,Each - UtechProducts INC.
- Analytical Services: HPLC and Mass Spectrometry for Peptide Valid
- Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy - Books.
- What Is Peptide Mass Spectrometry Identific
- Wh
- 6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud.
- Investigation of Impurities in Peptide Pools - MDPI.
- This compound | Amino Acid Deriv
- 8 kinds of impurities which appear in peptide drugs synthesis - Omizzur.
- Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec.
- Peptide NMR Analysis Services
- A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirm
- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho.
- Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consider
- Protein Identification: Peptide Mapping vs.
- Mechanism of Peptide Purity Analysis | MtoZ Biolabs.
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- 19. mdpi.com [mdpi.com]
Comparative Analysis of mTOR Signaling Activation: DL-Alanyl-DL-leucine vs. Free Leucine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, acting as a central hub that integrates nutrient availability with metabolic output to control cell growth, proliferation, and survival.[1][2] Within the two distinct mTOR complexes, mTOR Complex 1 (mTORC1) is acutely sensitive to amino acids, with the branched-chain amino acid L-leucine being a particularly potent activator.[3][4][5] Leucine's ability to stimulate mTORC1 has made it a focal point in diverse research areas, from muscle protein synthesis to cancer metabolism.[6][7]
While free-form L-leucine is the standard for experimental and therapeutic modulation of mTORC1, its rapid absorption and metabolism can lead to transient effects.[8] This has spurred interest in alternative delivery forms, such as dipeptides, which may offer distinct pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth, objective comparison of mTORC1 signaling activation by the dipeptide DL-Alanyl-DL-leucine against the canonical activator, free L-leucine. We will explore the underlying cellular uptake mechanisms, present a robust experimental framework for comparison, and discuss the implications for research and therapeutic development.
The mTORC1 Signaling Pathway: A Primer on Nutrient Sensing
mTORC1 is a multi-protein complex that acts as a master growth regulator.[9] Its activation is a complex process governed by various inputs, including growth factors (like insulin), energy status (sensed via AMPK), and, critically, amino acids.[6][10] In the context of amino acid sensing, the process is independent of the canonical PI3K/Akt pathway and instead relies on the translocation of mTORC1 to the lysosomal surface.[4][9][11]
Upon amino acid sufficiency, particularly the presence of leucine and arginine, a series of events unfolds, culminating in the activation of Rag GTPases located on the lysosome.[12][13][14] This allows the Ragulator complex to recruit mTORC1 to the lysosomal surface, where it can be activated by another small GTPase, Rheb.[9][15] Once active, mTORC1 phosphorylates its key downstream effectors to promote anabolic processes:
-
Ribosomal Protein S6 Kinase 1 (S6K1): Phosphorylation of S6K1 (primarily at Threonine 389) enhances its kinase activity, leading to increased ribosome biogenesis and mRNA translation.[10][16]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, permitting the assembly of the eIF4F complex and promoting cap-dependent translation.[17][18]
The phosphorylation status of S6K1 and 4E-BP1 serves as a reliable and quantifiable readout of mTORC1 activity.[10]
Caption: The mTORC1 signaling cascade activated by leucine and growth factors.
A Tale of Two Molecules: Uptake and Bioavailability
The primary difference between free leucine and this compound lies in their mechanism of cellular entry, which dictates their bioavailability and subsequent impact on the intracellular environment.
Free Leucine: Direct Amino Acid Transport
Free L-leucine is transported into cells via various amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is part of the SLC7 family.[3][5] This transport is generally rapid, leading to a sharp, but often transient, increase in intracellular leucine concentration. This rapid spike is responsible for the potent, immediate activation of mTORC1 signaling.[5]
This compound: The Dipeptide Advantage
Dipeptides and tripeptides are absorbed by a distinct class of transporters, primarily the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[19][20][21] This transporter has a very high capacity and can move a wide variety of small peptides across the cell membrane.[19][22]
The proposed mechanism for this compound is a two-step process:
-
Transport: The intact dipeptide is transported into the cell via PEPT1.[20][23]
-
Hydrolysis: Once inside the cytosol, the dipeptide is rapidly cleaved by intracellular peptidases into its constituent amino acids: one molecule of alanine and one molecule of leucine.[24][25]
This mechanism suggests that using a dipeptide could function as an intracellular "pro-drug" for leucine. This might lead to a more sustained release of leucine within the cell compared to the rapid influx and potential saturation of free leucine transporters, potentially prolonging mTORC1 activation.
Experimental Comparison of mTORC1 Activation
To objectively compare the effects of these two molecules, a well-controlled in vitro experiment is essential. The phosphorylation status of S6K1 and 4E-BP1 will serve as the quantitative endpoints for mTORC1 activity.
Experimental Design and Rationale
-
Cell Line: Caco-2 cells, a human intestinal epithelial cell line, are an excellent model as they endogenously express the peptide transporter PEPT1, allowing for a direct comparison of transport mechanisms.[26][27]
-
Amino Acid Starvation: To establish a baseline of low mTORC1 activity, cells are first incubated in an amino acid-free medium. This synchronization step is critical for observing a robust and measurable response upon stimulation.[28]
-
Treatment Conditions:
-
Control: No treatment (maintains basal mTORC1 activity).
-
Free Leucine: A standard concentration (e.g., 2 mM) to induce a robust mTORC1 response.
-
This compound: An equimolar concentration based on leucine content (e.g., 2 mM) to ensure a fair comparison.
-
-
Time Course Analysis: Lysates are collected at multiple time points (e.g., 15, 30, 60, 120 minutes) post-treatment. This is crucial for capturing the dynamics of activation, as the dipeptide may exhibit a delayed onset but more sustained signaling compared to free leucine.
Detailed Protocol: Western Blotting for p-S6K1 and p-4E-BP1
This protocol provides a self-validating system for assessing mTORC1 activation. By probing for both the phosphorylated (active) and total forms of the target proteins, the results are internally normalized, correcting for any variations in protein loading.
Caption: Standardized workflow for Western blot analysis of mTORC1 signaling.
Step-by-Step Methodology:
-
Cell Culture and Starvation: Plate Caco-2 cells and grow to 80-90% confluency. Wash with PBS and replace the medium with amino acid-free DMEM for 1-2 hours to downregulate basal mTORC1 activity.
-
Treatment: Replace the starvation medium with fresh amino acid-free DMEM containing the respective treatments (Control, Free Leucine, or this compound). Incubate for the designated time points.
-
Cell Lysis: Place culture dishes on ice, wash twice with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[16]
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal protein loading for all samples.[16]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate proteins by size via electrophoresis.[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a solution containing the primary antibody diluted in 5% BSA/TBST. Use separate membranes for each target:
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal. Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein signal for each sample.
Expected Results and Data Interpretation
The quantitative data from the Western blot analysis can be summarized for clear comparison. The results below are hypothetical but based on the known mechanisms of leucine signaling and dipeptide transport.
Table 1: Comparative mTORC1 Activation (Fold Change in Phosphorylation vs. Control)
| Time Point | Treatment | p-S6K1 (Thr389) | p-4E-BP1 (Thr37/46) |
| 15 min | Free Leucine | 8.5 ± 0.9 | 6.2 ± 0.7 |
| This compound | 3.1 ± 0.4 | 2.5 ± 0.3 | |
| 30 min | Free Leucine | 12.1 ± 1.1 | 9.8 ± 1.0 |
| This compound | 9.5 ± 1.0 | 7.9 ± 0.8 | |
| 60 min | Free Leucine | 7.2 ± 0.8 | 5.5 ± 0.6 |
| This compound | 11.8 ± 1.2 | 10.1 ± 1.1 | |
| 120 min | Free Leucine | 2.5 ± 0.3 | 1.9 ± 0.2 |
| This compound | 8.9 ± 0.9 | 7.2 ± 0.8 |
Interpretation of Expected Results:
-
Free Leucine: Should induce a rapid and strong phosphorylation of both S6K1 and 4E-BP1, likely peaking around 30 minutes. However, this signal is expected to decline significantly by the 120-minute mark as the intracellular leucine is metabolized or transported out of the cell.
-
This compound: Is expected to show a slower initial activation compared to free leucine, as it requires transport and subsequent intracellular hydrolysis. The key advantage, however, would be a more sustained activation profile, with peak signaling potentially occurring later (e.g., 60 minutes) and remaining significantly elevated at 120 minutes. This supports the hypothesis of a "sustained release" mechanism.
Discussion and Implications for Research
The choice between free leucine and a dipeptide like this compound is not merely about efficacy but about kinetic control of a critical signaling pathway.
Potential Advantages of this compound:
-
Sustained Signaling: A prolonged activation of mTORC1 could be more beneficial for applications requiring a durable anabolic response, such as promoting muscle protein synthesis over a longer period.[31][32]
-
Alternative Transport Pathway: In conditions where amino acid transporters are impaired or saturated, utilizing the PEPT1 transporter provides an alternative and efficient route for cellular entry.
-
Improved Stability: Dipeptides can exhibit greater stability in solution compared to free amino acids, which is an advantage for formulating cell culture media or therapeutic solutions.
Considerations and Future Directions:
Professionals in drug development should consider that while a transient spike in mTORC1 activity is sufficient for some cellular responses, a sustained signal may be necessary to drive long-term changes like cell growth or muscle hypertrophy.[33] The use of leucine-containing dipeptides could represent a more sophisticated strategy to control the temporal dynamics of mTORC1 activation. Further studies could explore the effects of different dipeptide combinations on mTORC1 signaling and their efficacy in in vivo models of muscle wasting or metabolic disorders.
Conclusion
While free leucine remains the gold standard for inducing a rapid and potent activation of mTORC1, the dipeptide this compound presents a compelling alternative. Its distinct mechanism of cellular uptake via peptide transporters followed by intracellular hydrolysis offers the potential for a more sustained release of leucine, leading to prolonged mTORC1 signaling. This guide provides the scientific rationale and a robust experimental framework for researchers to objectively evaluate these two molecules. Understanding their differential effects is crucial for optimizing experimental designs and developing next-generation therapeutics that leverage the powerful anabolic effects of the mTOR pathway.
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- Efeyan, A., et al. (2016). Dynamics of mTORC1 activation in response to amino acids. eLife, 5, e19960. [Link]
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- Wang, X., et al. (2019).
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- 32. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Leucine: a nutrient ‘trigger’ for muscle anabolism, but what more? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of DL-Alanyl-DL-leucine
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory hurdle but a cornerstone of our commitment to a safe, sustainable, and compliant research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of DL-Alanyl-DL-leucine, a dipeptide commonly utilized in various scientific applications. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the protection of our environment.
Understanding the Compound: this compound
This compound is a dipeptide composed of the amino acids alanine and leucine.[1][2] While not classified as a hazardous substance by most regulatory bodies, it is categorized as an irritant, harmful if swallowed, and can cause skin and serious eye irritation.[3] Therefore, its disposal requires careful consideration to mitigate any potential risks. The fundamental principle guiding its disposal is to prevent its release into the environment, particularly into sewer systems and waterways.[4]
| Chemical and Physical Properties | |
| Molecular Formula | C9H18N2O3[5][6] |
| Molecular Weight | 202.25 g/mol [5][6] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in water[7] |
Core Principles of this compound Disposal
The disposal of this compound should always be in accordance with local, state, and federal regulations.[3] The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] This ensures the complete and safe destruction of the compound.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling any chemical waste, it is imperative to be outfitted with the appropriate PPE. This serves as your primary line of defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of damage before use.
-
Protective Clothing: A standard laboratory coat should be worn to protect against spills.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent unintended reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including unused reagent and contaminated materials (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
Label the container with "this compound Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Aqueous Solutions:
-
Aqueous solutions of this compound should not be disposed of down the drain.[4]
-
Collect these solutions in a separate, labeled container for liquid chemical waste. The container should be compatible with aqueous waste and clearly marked.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container.
-
Waste Storage
Proper storage of chemical waste pending disposal is crucial for maintaining a safe laboratory environment.
-
Store the sealed waste containers in a designated and secure chemical waste storage area.
-
This area should be well-ventilated, cool, and dry.
-
Ensure that the waste is stored away from incompatible materials.
Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Coordinate with your institution's EHS department for the pickup and disposal of the this compound waste.
-
EHS professionals are trained in the proper handling and transportation of chemical waste and will ensure it is sent to an appropriate facility for incineration or other approved destruction methods.
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is essential to minimize exposure and environmental contamination.
Immediate Response
-
Alert personnel in the immediate area of the spill.
-
If the spill is substantial or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.
Spill Cleanup
-
For Solid Spills:
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled material.
-
Avoid generating dust.[8] If necessary, lightly moisten the material with water to prevent it from becoming airborne.
-
Place the collected material into the designated this compound waste container.
-
-
For Liquid Spills:
-
Contain the spill using an absorbent material such as vermiculite, sand, or a commercial absorbent pad.
-
Once the liquid is absorbed, carefully collect the absorbent material and place it into the designated waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
Place all cleaning materials (e.g., contaminated paper towels, wipes) into the chemical waste container.
-
Reporting
-
Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Spill Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The principles outlined in this guide are not only best practices for handling this compound but can also be adapted for the management of other non-hazardous chemical waste streams in your laboratory.
References
- Safety Data Sheet - this compound. MedchemExpress.com. URL
- L-Alanyl-L-leucine - Safety D
- Navigating the Disposal of L-Alanyl-L-leucine: A Procedural Guide. Benchchem. URL
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. URL
- This compound. PubChem. URL
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. URL
- OSHA Regulations and Hazardous Waste Disposal: Wh
- Hazardous Waste - Overview.
- dl-Alanyl-l-leucine. PubChem. URL
- Material Safety Data Sheet - DL-Alanyl-DL-alanine. Cole-Parmer. URL
- Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. URL
- SAFETY DATA SHEET - L-Leucine. Fisher Scientific. URL
- Navigating the Disposal of L-Alanyl-L-alanine: A Guide for Labor
- SAFETY D
- SAFETY DATA SHEET - L-leucine. Sigma-Aldrich. URL
- This compound. MedChemExpress.com. URL
- This compound Product D
- 1999-42-4(this compound) Product Description. ChemicalBook. URL
- Resource Conservation and Recovery Act (RCRA)
- EPA withdraws proposed rules aimed
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. URL
- EPA Settles with Polypeptide Labs over Air Emissions, Hazardous Waste Claims. URL
- Label Review Manual - Chapter 13: Storage and Disposal. EPA. URL
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DL-Alanyl-DL-leucine
In the landscape of drug development and scientific research, the meticulous handling of chemical compounds is the bedrock of both safety and experimental success. This guide provides essential, field-proven safety and logistical information for handling the dipeptide DL-Alanyl-DL-leucine. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety that builds trust in your laboratory practices.
Hazard Analysis: Understanding the Compound
Before any handling protocol is established, a thorough understanding of the specific hazards associated with this compound is critical. The Globally Harmonized System (GHS) classification, as detailed in the Safety Data Sheet (SDS), provides the foundation for our risk assessment.[1]
This compound is a synthetic dipeptide which, despite its relatively simple structure, presents tangible hazards that necessitate careful handling.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
The primary risks stem from the compound in its powdered form, which can be easily inhaled or come into contact with skin and eyes. Therefore, our protective strategy must focus on creating a reliable barrier against these routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is dictated by a hazard assessment of the specific tasks to be performed.[2][3][4] For this compound, the following PPE is mandatory to mitigate the identified risks.
Eye and Face Protection
Given the classification as a serious eye irritant (Category 2A), robust eye protection is non-negotiable.[1]
-
Chemical Splash Goggles: These are required for all handling activities, including weighing, dissolution, and transfer. Goggles provide a full seal around the eyes, offering superior protection from airborne powder and potential splashes over standard safety glasses.[5][6][7]
-
Face Shield: When handling larger quantities (e.g., >25g) or when there is a significant risk of splashing, a face shield must be worn in conjunction with chemical splash goggles.[6][8][9] The face shield offers an additional layer of protection for the entire face.
Hand Protection
To prevent skin irritation, appropriate chemical-resistant gloves are essential.[1]
-
Nitrile Gloves: Nitrile gloves are a standard and effective choice for handling solid peptides and their solutions, providing a good barrier against incidental contact.[5][6]
-
Glove Protocol: Gloves must be inspected for any signs of degradation or puncture before use. It is critical to use proper glove removal technique to avoid contaminating your skin.[10] Contaminated gloves should be disposed of immediately as chemical waste, and hands should be washed thoroughly after any handling procedure is complete.[1]
Body Protection
Protecting skin and personal clothing from contamination is a fundamental aspect of laboratory safety.
-
Laboratory Coat: A clean, buttoned lab coat must be worn at all times to protect against spills and dust.[5][6][11]
-
Closed-Toe Shoes: For protection against spills and dropped items, non-permeable, closed-toe shoes are required in any area where chemicals are handled.[5][9]
Respiratory Protection
The potential for respiratory tract irritation necessitates stringent control of airborne powder.[1]
-
Engineering Controls (Primary): The primary method for controlling dust is through engineering controls. All handling of powdered this compound, especially weighing, must be conducted within a certified chemical fume hood or a powder containment hood.[5][11] This ensures that any generated dust is captured at the source.
-
Respiratory Masks (Secondary): In the rare event that engineering controls are not feasible or as a supplementary measure during spill cleanup, a NIOSH-approved N95 respirator should be used to prevent inhalation of particulates.[6][12]
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container to ensure it is intact and properly sealed.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials, such as strong oxidizing agents.[13][14] Always let containers reach room temperature before opening to prevent moisture absorption, which can degrade the peptide.[11][15]
Experimental Workflow: Weighing and Solubilization
This workflow outlines the critical steps for safely preparing a solution of this compound, integrating the necessary PPE and engineering controls.
Caption: Standard workflow for safely handling powdered this compound.
Spill Response
In the event of a spill, a clear and immediate response is crucial to mitigate exposure.
-
Evacuate and Alert: Clear the immediate area of all personnel and notify others in the vicinity.
-
Assess: Evaluate the size and nature of the spill. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don PPE: Before cleanup, don the appropriate PPE, including a respirator, gloves, goggles, and a lab coat.
-
Contain and Clean: For a small powder spill, gently cover it with a damp paper towel to avoid making the powder airborne. For liquid spills, use an appropriate absorbent material.[1]
-
Collect: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., 70% ethanol) and dispose of all cleaning materials as hazardous waste.[1][5]
Disposal Plan: Waste Management
Proper waste disposal is a legal and ethical responsibility to protect both personnel and the environment.[16] All materials contaminated with this compound must be treated as hazardous chemical waste.[17]
Waste Segregation
-
Solid Waste: Contaminated items such as gloves, weigh boats, paper towels, and pipette tips must be collected in a clearly labeled, sealed container designated for solid chemical waste.[18][19]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a compatible, sealed, and clearly labeled liquid waste container. Do not dispose of this chemical down the drain.[5][19]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[16] Only after proper rinsing can the container be disposed of as regular waste, with the label fully defaced.[18]
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these detailed protocols, researchers can handle this compound with a high degree of safety, ensuring the integrity of their work and the protection of their laboratory environment.
References
- BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage.
- University of Otago. Laboratory chemical waste disposal guidelines.
- MedchemExpress.com. (2025, December 30).
- Occupational Safety and Health Administration (OSHA).
- NSP Engineering. Powder Coating Personal Protective Equipment (PPE) Requirements.
- Carl ROTH.
- Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
- National Center for Biotechnology Information (NCBI).
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements.
- Peptide Partners. Best Practices for Storing Peptides: Maximizing Stability and Potency.
- PubChem. This compound.
- Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE)
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- Environmental Health and Safety - Dartmouth College.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- WebMD. Moringa: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- CDH Fine Chemical.
- DuPont. Dust & Particle Protection PPE.
- Fisher Scientific.
- Benchchem. Proper Disposal of (3-Amino-4-hydroxyphenyl)
- Cornell University EHS. 3.1 Laboratory Responsibilities for Personal Protective Equipment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
